molecular formula C9H16O B1232533 cis-6-Nonenal CAS No. 2277-19-2

cis-6-Nonenal

Cat. No.: B1232533
CAS No.: 2277-19-2
M. Wt: 140.22 g/mol
InChI Key: RTNPCOBSXBGDMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-6-Nonenal, also known as (Z)-non-6-enal or 6-cis-nonenal, belongs to the class of organic compounds known as medium-chain aldehydes. These are an aldehyde with a chain length containing between 6 and 12 carbon atoms (Z)-6-Nonenal is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (Z)-6-nonenal is primarily located in the membrane (predicted from logP) (Z)-6-Nonenal is a cantaloupe, cucumber, and green tasting compound that can be found in a number of food items such as green vegetables, fruits, fishes, and cucumber. This makes (Z)-6-nonenal a potential biomarker for the consumption of these food products.
(Z)-non-6-enal is a monounsaturated fatty aldehyde that is (3Z)-non-3-ene which is carrying an oxo group at position 1. It has a role as a plant metabolite. It is a monounsaturated fatty aldehyde, an olefinic compound and a medium-chain fatty aldehyde.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2277-19-2

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

non-6-enal

InChI

InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h3-4,9H,2,5-8H2,1H3

InChI Key

RTNPCOBSXBGDMO-UHFFFAOYSA-N

SMILES

CCC=CCCCCC=O

Isomeric SMILES

CC/C=C\CCCCC=O

Canonical SMILES

CCC=CCCCCC=O

density

0.843-0.855 (20°)

Other CAS No.

2277-19-2

physical_description

Liquid
colourless to pale yellow liquid with a melon-like odou

Pictograms

Irritant

solubility

soluble in alcohol, essential oils;  insoluble in wate

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to cis-6-Nonenal: Chemical Properties, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-6-Nonenal, a monounsaturated fatty aldehyde, is a significant volatile organic compound recognized for its characteristic aroma, reminiscent of melons and cucumbers.[1][2][3] It is a key flavor component in various fruits and vegetables and has garnered interest in the flavor and fragrance industries.[2][3][4] This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to this compound, aimed at professionals in research, science, and drug development.

Chemical Structure and Identification

This compound is systematically named (Z)-non-6-enal according to IUPAC nomenclature.[5] The "cis" or "(Z)" designation indicates the stereochemistry of the double bond between the sixth and seventh carbon atoms, where the substituent groups are on the same side of the double bond.

IdentifierValue
IUPAC Name (Z)-non-6-enal[5]
SMILES String CC/C=C\CCCCC=O[5][6]
InChI 1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h3-4,9H,2,5-8H2,1H3/b4-3-[5][7]
InChIKey RTNPCOBSXBGDMO-ARJAWSKDSA-N[5][7]
CAS Number 2277-19-2[1][8]
Molecular Formula C9H16O[5][8]

Physicochemical Properties

A summary of the key quantitative physicochemical properties of this compound is presented below. These properties are crucial for its handling, formulation, and application in various experimental and industrial settings.

PropertyValueReference
Molecular Weight 140.22 g/mol [7][9][10]
Boiling Point 87 °C at 19 mmHg; 62-63 °C at 2 mmHg[2][7][8]
Melting Point -28 °C (estimate)[3]
Density 0.841 g/mL at 25 °C; 0.845 - 0.855 g/mL at 20 °C[2][7][11]
Refractive Index n20/D 1.442[2][7]
Water Solubility Not miscible or difficult to mix; 0.63 g/L[2][8]
Flash Point 113 °C (235.4 °F) - closed cup[12]

Experimental Protocols

Laboratory Synthesis of this compound

Two primary methods for the laboratory synthesis of this compound have been reported:

Method 1: Catalytic Hydrogenation

This is a common method for the synthesis of cis-alkenes.

  • Step 1: Acetal (B89532) Formation: 6-nonynal is first protected as its diethyl acetal. This is achieved by reacting 6-nonynal with ethanol (B145695) in the presence of an acid catalyst.

  • Step 2: Catalytic Hydrogenation: The resulting 6-nonynal diethyl acetal undergoes catalytic hydrogenation. A Lindlar catalyst (palladium on calcium carbonate, poisoned with lead) is typically used to ensure the selective reduction of the alkyne to a cis-alkene.

  • Step 3: Hydrolysis: The this compound diethyl acetal is then hydrolyzed using an aqueous acid to remove the acetal protecting group and yield the final product, this compound.[1][2]

Method 2: Grignard Reaction

This method builds the carbon skeleton through a Grignard reaction.

  • Step 1: Bromination: 5-octene-1-ol is brominated to replace the hydroxyl group with a bromine atom.

  • Step 2: Grignard Reagent Formation: The resulting bromo-octene is reacted with magnesium metal in an ether solvent to form the corresponding Grignard reagent.

  • Step 3: Reaction with Triethyl Orthoformate: The Grignard reagent is then treated with triethyl orthoformate.

  • Step 4: Hydrolysis: The intermediate is hydrolyzed in an acidic workup to produce this compound.[8]

Biological Information and Potential Applications

This compound is a naturally occurring compound found in various plants, most notably in muskmelon and cucumber.[2] Its biosynthesis is believed to originate from γ-linolenic acid through the action of lipoxygenase, which forms a hydroperoxide intermediate. This intermediate is then cleaved by a hydroperoxide lyase to yield the aldehyde.[8]

Recent in-silico studies have suggested that this compound may possess anti-methanogenic properties, indicating its potential application in reducing methane (B114726) emissions in ruminants.[9] Further research is required to validate these findings in vivo.

Visualizations

Biosynthesis Pathway of this compound

biosynthesis cluster_0 Biosynthesis of this compound gamma_Linolenic_Acid γ-Linolenic Acid Hydroperoxide Hydroperoxide Intermediate gamma_Linolenic_Acid->Hydroperoxide Lipoxygenase cis_6_Nonenal This compound Hydroperoxide->cis_6_Nonenal Hydroperoxide Lyase synthesis cluster_1 Catalytic Hydrogenation Synthesis 6_Nonynal_diethyl_acetal 6-Nonynal diethyl acetal Catalytic_Hydrogenation Catalytic Hydrogenation (e.g., Platinum catalysis) 6_Nonynal_diethyl_acetal->Catalytic_Hydrogenation Hydrolysis Acid Hydrolysis Catalytic_Hydrogenation->Hydrolysis cis_6_Nonenal This compound Hydrolysis->cis_6_Nonenal

References

An In-depth Technical Guide on the Biosynthesis of (Z)-Non-6-enal

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

(Z)-non-6-enal is a C9 aldehyde that contributes significantly to the characteristic fresh, green aroma of many fruits and vegetables, notably melons and cucumbers.[1] Its biosynthesis is a product of the lipoxygenase (LOX) pathway, a crucial metabolic route in plants for producing signaling molecules and defense compounds. This technical guide provides a comprehensive overview of the (Z)-non-6-enal biosynthesis pathway, detailing the enzymatic steps, substrate specificity, and relevant kinetic data. Furthermore, it offers detailed experimental protocols for the key enzymes involved and for the quantification of the final product. This document is intended to serve as a valuable resource for researchers in the fields of plant biochemistry, flavor chemistry, and drug development who are investigating this pathway for various applications.

Introduction

The lipoxygenase (LOX) pathway is a metabolic cascade initiated by the dioxygenation of polyunsaturated fatty acids (PUFAs).[2][3] This pathway leads to the formation of a diverse array of bioactive compounds known as oxylipins, which are involved in plant growth, development, and responses to biotic and abiotic stress.[2][4] Among the products of this pathway are volatile C6 and C9 aldehydes, which are major contributors to the "green leaf volatile" profile of many plants.[5][6] (Z)-non-6-enal, a C9 aldehyde, is a key aroma compound in several fruits, including muskmelon.[7] Understanding its biosynthetic pathway is crucial for applications in the food and fragrance industries, as well as for elucidating its role in plant physiology and defense.

The (Z)-Non-6-enal Biosynthesis Pathway

The biosynthesis of (Z)-non-6-enal is a two-step enzymatic process involving the sequential action of 9-lipoxygenase (9-LOX) and 9-hydroperoxide lyase (9-HPL).[6][8] The primary substrate for this pathway is thought to be γ-linolenic acid (GLA, 18:3 n-6).[7]

Step 1: Dioxygenation by 9-Lipoxygenase (9-LOX)

The pathway is initiated by the enzyme 9-lipoxygenase, which catalyzes the stereospecific insertion of molecular oxygen into γ-linolenic acid at the C-9 position. This reaction forms 9-hydroperoxy-γ-linolenic acid (9-HPOT).[4][9] Plant lipoxygenases are non-heme iron-containing enzymes that exhibit high regio- and stereospecificity.[10] Several isoforms of LOX exist in plants, with 9-LOXs specifically producing 9-hydroperoxides.[6]

Step 2: Cleavage by 9-Hydroperoxide Lyase (9-HPL)

The 9-hydroperoxy-γ-linolenic acid intermediate is then cleaved by the enzyme 9-hydroperoxide lyase.[8] HPLs are members of the cytochrome P450 family (CYP74).[9] The 9-HPL specifically cleaves the C-C bond between the C-9 and C-10 positions of the fatty acid hydroperoxide. This cleavage results in the formation of two products: (Z)-non-6-enal and 9-oxononanoic acid.[8]

The following diagram illustrates the core biosynthetic pathway:

G Biosynthesis of (Z)-Non-6-enal cluster_0 Biosynthesis of (Z)-Non-6-enal gamma_Linolenic_Acid γ-Linolenic Acid (18:3, n-6) 9_HPOT 9-Hydroperoxy-γ-linolenic acid (9-HPOT) gamma_Linolenic_Acid->9_HPOT 9-Lipoxygenase (9-LOX) + O2 Z_Non_6_enal (Z)-Non-6-enal 9_HPOT->Z_Non_6_enal 9-Hydroperoxide Lyase (9-HPL) 9_Oxononanoic_Acid 9-Oxononanoic Acid 9_HPOT->9_Oxononanoic_Acid

Figure 1: Core biosynthesis pathway of (Z)-non-6-enal.

Quantitative Data

Quantitative data on the enzymatic kinetics and product yield of the (Z)-non-6-enal biosynthesis pathway are essential for understanding its efficiency and regulation. While specific data for 9-LOX with γ-linolenic acid is limited, data from related enzymes and substrates provide valuable insights.

EnzymeSubstrateKmVmaxSource OrganismReference
9-Lipoxygenase (LOX) Linoleic Acid0.131 ± 0.019 mM42.37 ± 3.32 units/mg protein/minDurum Wheat[8]
γ-Linolenic AcidData not availableData not available-
9-Hydroperoxide Lyase (HPL) 9-HPODData not availableData not availableAlmond[3]
9-HPOTData not availableData not availableAlmond[3]

Table 1: Kinetic parameters of enzymes in the (Z)-non-6-enal biosynthesis pathway. Note the absence of specific data for γ-linolenic acid as a substrate for 9-LOX.

PlantCompoundConcentration Range (µg/kg FW)Reference
Melon (Cucumis melo) (Z)-6-Nonenal> 50[11]
Watermelon (Citrullus lanatus) (Z)-6-Nonenal2.0 - 11.3% of total volatiles[12]

Table 2: Quantitative analysis of (Z)-6-nonenal (a closely related isomer) in melon and watermelon.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the (Z)-non-6-enal biosynthesis pathway.

9-Lipoxygenase (9-LOX) Activity Assay

This protocol is adapted for the use of γ-linolenic acid as a substrate and is based on the spectrophotometric method that measures the formation of conjugated dienes.

Materials:

  • γ-linolenic acid

  • Tween 20

  • Sodium hydroxide (B78521) (NaOH)

  • Boric acid buffer (0.2 M, pH 9.0)

  • Enzyme extract (plant tissue homogenate)

  • UV-Vis Spectrophotometer

Procedure:

  • Substrate Preparation: Prepare a 10 mM stock solution of γ-linolenic acid by dissolving it in a minimal amount of ethanol (B145695) and then emulsifying it in water with Tween 20. Adjust the pH to 9.0 with NaOH.

  • Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing boric acid buffer and the γ-linolenic acid substrate solution. The final substrate concentration should be varied for kinetic studies.

  • Enzyme Addition: Initiate the reaction by adding a small volume of the enzyme extract to the reaction mixture.

  • Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 234 nm for 3-5 minutes. The formation of the hydroperoxide results in a conjugated diene system that absorbs light at this wavelength.

  • Calculation of Activity: Calculate the enzyme activity based on the initial rate of the reaction, using the molar extinction coefficient for the hydroperoxide (ε = 25,000 M⁻¹ cm⁻¹).

G 9-LOX Activity Assay Workflow cluster_0 9-LOX Activity Assay Workflow Prepare_Substrate Prepare γ-Linolenic Acid Substrate Solution Prepare_Reaction_Mix Prepare Reaction Mixture in Cuvette Prepare_Substrate->Prepare_Reaction_Mix Add_Enzyme Add Enzyme Extract Prepare_Reaction_Mix->Add_Enzyme Measure_Absorbance Monitor Absorbance at 234 nm Add_Enzyme->Measure_Absorbance Calculate_Activity Calculate Enzyme Activity Measure_Absorbance->Calculate_Activity

Figure 2: Workflow for the 9-lipoxygenase activity assay.
9-Hydroperoxide Lyase (9-HPL) Activity Assay

This protocol measures the activity of 9-HPL by monitoring the decrease in absorbance at 234 nm due to the cleavage of the hydroperoxide substrate.[3]

Materials:

  • 9-hydroperoxy-γ-linolenic acid (9-HPOT) (prepared enzymatically using 9-LOX)

  • Sodium phosphate (B84403) buffer (50 mM, pH 6.5)

  • Enzyme extract

  • UV-Vis Spectrophotometer

Procedure:

  • Substrate Preparation: Prepare the 9-HPOT substrate by incubating γ-linolenic acid with a purified 9-LOX enzyme. The hydroperoxide can be extracted and purified using solid-phase extraction.

  • Reaction Mixture: In a quartz cuvette, add the sodium phosphate buffer and the enzyme extract.

  • Initiate Reaction: Start the reaction by adding a known concentration of the 9-HPOT substrate.

  • Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 234 nm for 3-5 minutes.

  • Calculation of Activity: Calculate the enzyme activity based on the initial rate of decrease in absorbance, using the molar extinction coefficient of the hydroperoxide.

G 9-HPL Activity Assay Workflow cluster_0 9-HPL Activity Assay Workflow Prepare_Substrate Prepare 9-HPOT Substrate Add_Substrate Add 9-HPOT to Initiate Prepare_Substrate->Add_Substrate Prepare_Reaction_Mix Prepare Reaction Mixture in Cuvette Prepare_Reaction_Mix->Add_Substrate Measure_Absorbance Monitor Absorbance Decrease at 234 nm Add_Substrate->Measure_Absorbance Calculate_Activity Calculate Enzyme Activity Measure_Absorbance->Calculate_Activity

Figure 3: Workflow for the 9-hydroperoxide lyase activity assay.
Quantification of (Z)-Non-6-enal by SPME-GC-MS

This protocol details the extraction and quantification of (Z)-non-6-enal from plant tissue using headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS).[5]

Materials:

  • Plant tissue (e.g., melon fruit pulp)

  • Sodium chloride (NaCl)

  • Internal standard (e.g., 2-octanol)

  • 20 mL headspace vials with septa

  • SPME fiber (e.g., DVB/CAR/PDMS)

  • GC-MS system

Procedure:

  • Sample Preparation: Homogenize a known weight of fresh plant tissue. Place the homogenate into a headspace vial. Add NaCl to increase the ionic strength and the internal standard.

  • HS-SPME Extraction: Seal the vial and incubate at a controlled temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow volatiles to equilibrate in the headspace. Expose the SPME fiber to the headspace for a defined period to adsorb the volatile compounds.

  • GC-MS Analysis: Retract the fiber and immediately inject it into the GC inlet for thermal desorption of the analytes.

  • Chromatography: Separate the volatile compounds on a suitable capillary column (e.g., DB-5ms). Use a temperature program to achieve good separation.

  • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and scan a suitable mass range (e.g., m/z 35-350).

  • Quantification: Identify (Z)-non-6-enal based on its retention time and mass spectrum. Quantify the compound by comparing its peak area to that of the internal standard and using a calibration curve prepared with authentic standards.

G SPME-GC-MS Analysis Workflow cluster_0 SPME-GC-MS Analysis Workflow Sample_Prep Sample Homogenization & Vial Sealing SPME_Extraction Headspace SPME Extraction Sample_Prep->SPME_Extraction GC_MS_Analysis GC-MS Analysis SPME_Extraction->GC_MS_Analysis Data_Analysis Data Processing & Quantification GC_MS_Analysis->Data_Analysis

References

The Enigmatic Aroma of Green: A Technical Guide to the Natural Occurrence of cis-6-Nonenal in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-6-Nonenal, a volatile unsaturated aldehyde, is a key contributor to the characteristic fresh, green, and often fruity aromas of many commercially important plants, including cucumbers, melons, and tomatoes.[1][2][3][4] Beyond its sensory significance, emerging research points towards the involvement of this compound and other volatile aldehydes in plant defense and stress signaling pathways.[5][6][7] This technical guide provides an in-depth exploration of the natural occurrence of this compound in the plant kingdom, its biosynthesis via the lipoxygenase (LOX) pathway, and detailed methodologies for its extraction, identification, and quantification. This document is intended to serve as a comprehensive resource for researchers in plant science, natural product chemistry, and drug development seeking to understand and harness the properties of this potent volatile compound.

Natural Occurrence and Quantitative Data

This compound is a significant component of the volatile organic compound (VOC) profile in a variety of plant species, where it contributes to their distinctive aromas. It is particularly well-known for imparting the characteristic melon-like scent.[3][8] The concentration of this compound can vary significantly between different plant species, cultivars, and even within different tissues of the same plant. The following tables summarize quantitative data on the occurrence of this compound in selected plants.

Table 1: Quantitative Occurrence of this compound in Cucumber (Cucumis sativus)

Cucumber Cultivar/PartConcentration (µg/kg fresh weight)Analytical MethodReference
FruitNot explicitly quantified as this compound, but noted as a key aroma compoundGC-MS[9]
Fruit(E)-6-nonenal: 0.033–0.122 µg/gGC-MS[10]
Fruit(Z)-6-nonenal gives melon-like notesGC-MS[9]

Table 2: Quantitative Occurrence of this compound in Melon (Cucumis melo)

Melon Cultivar/PartConcentration (µg/kg fresh weight)Analytical MethodReference
28 breeding linesWide variation observed, specific values for this compound not isolated in the provided tableHS-SPME GC-MS[11]
HoneydewKey flavor compound, especially (Z)-6-nonenalGC-MS[12]
FruitFlavor component of muskmelonNot specified[3]

Table 3: Quantitative Occurrence of this compound in Tomato (Solanum lycopersicum)

Tomato Cultivar/PartObservationAnalytical MethodReference
Perkoz (treated with T. virens and B. cinerea)Appearance of (Z)-6-nonenalHS-GCxGC TOF-MS
Remiz (treated with T. virens)Appearance of (Z)-6-nonenalHS-GCxGC TOF-MS
Salad cultivarsNot a predominant VOC in the studied cultivarsGC-MS[13]
Various cultivarsNot listed as a major contributor to aroma in these studiesGC-MS[14]

Biosynthesis of this compound: The Lipoxygenase (LOX) Pathway

This compound, along with other C6 and C9 aldehydes and alcohols, is synthesized in plants through the lipoxygenase (LOX) pathway. This pathway is typically initiated in response to tissue damage, such as from herbivores or mechanical wounding. The key substrates for this pathway are polyunsaturated fatty acids, primarily linolenic acid and linoleic acid, which are released from cell membranes.

The biosynthesis of this compound proceeds through the following key steps:

  • Lipoxygenase (LOX) Action: Lipoxygenase enzymes introduce molecular oxygen into a polyunsaturated fatty acid substrate, such as linolenic acid, to form a fatty acid hydroperoxide.

  • Hydroperoxide Lyase (HPL) Cleavage: The fatty acid hydroperoxide is then cleaved by the enzyme hydroperoxide lyase (HPL), a cytochrome P450 enzyme. This cleavage results in the formation of a volatile C9 aldehyde, such as this compound, and a C9-oxo-acid.

The following diagram illustrates the biosynthesis of this compound from linolenic acid.

G Biosynthesis of this compound cluster_0 Lipoxygenase (LOX) Pathway Linolenic_Acid Linolenic Acid (from membrane lipids) Fatty_Acid_Hydroperoxide 9-Hydroperoxy-linolenic Acid Linolenic_Acid->Fatty_Acid_Hydroperoxide Lipoxygenase (LOX) + O2 cis_6_Nonenal This compound (C9 Aldehyde) Fatty_Acid_Hydroperoxide->cis_6_Nonenal Hydroperoxide Lyase (HPL) Oxo_acid 9-Oxo-nonanoic Acid Fatty_Acid_Hydroperoxide->Oxo_acid Hydroperoxide Lyase (HPL)

Caption: Biosynthesis of this compound via the Lipoxygenase Pathway.

Potential Role in Plant Signaling

Volatile organic compounds, including C6 and C9 aldehydes like this compound, are increasingly recognized for their role as signaling molecules in plant defense and stress responses.[5][6][7] These "green leaf volatiles" (GLVs) can act as airborne signals that prime neighboring plants for potential threats. While the specific signaling cascade initiated by this compound is an active area of research, a generalized pathway for volatile aldehyde signaling can be proposed.

Upon perception by a neighboring plant, likely through receptors on the cell surface, volatile aldehydes can trigger a cascade of intracellular events. This can include changes in cytosolic calcium ion concentrations ([Ca²⁺]cyt), the activation of protein kinases, and ultimately the induction of defense-related gene expression.[15]

The following diagram outlines a putative signaling pathway initiated by volatile aldehydes.

G Putative Signaling Pathway of Volatile Aldehydes cluster_1 Inter-plant Communication Volatile_Aldehyde This compound (Airborne Signal) Receptor Pentaspanin Receptor (putative) Volatile_Aldehyde->Receptor Binding Ca_Influx Ca²⁺ Influx Receptor->Ca_Influx Activation Kinase_Cascade MAP Kinase Cascade Ca_Influx->Kinase_Cascade Transcription_Factors Activation of Transcription Factors (e.g., WRKYs) Kinase_Cascade->Transcription_Factors Gene_Expression Defense Gene Expression Transcription_Factors->Gene_Expression Defense_Response Priming of Defense Responses Gene_Expression->Defense_Response

Caption: A proposed signaling cascade initiated by volatile aldehydes.

Experimental Protocols

Accurate identification and quantification of this compound in plant tissues require robust analytical methodologies. The two most common approaches are Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) for volatile profiling and High-Performance Liquid Chromatography (HPLC) with UV detection after derivatization for targeted quantification of aldehydes.

Protocol for Volatile Analysis by HS-SPME-GC-MS

This method is ideal for identifying and semi-quantifying the profile of volatile compounds, including this compound, in a plant sample.

Experimental Workflow:

G HS-SPME-GC-MS Experimental Workflow Sample_Prep 1. Sample Preparation (e.g., 0.5g powder in 5mL NaCl solution) Incubation 2. Incubation (e.g., 60°C for 5 min) Sample_Prep->Incubation SPME 3. HS-SPME Extraction (e.g., DVB/CAR/PDMS fiber, 60°C for 15 min) Incubation->SPME Desorption 4. Thermal Desorption (in GC inlet, e.g., 250°C) SPME->Desorption GC_MS 5. GC-MS Analysis (Separation and Identification) Desorption->GC_MS Data_Analysis 6. Data Analysis (Peak identification and integration) GC_MS->Data_Analysis

Caption: Workflow for the analysis of plant volatiles using HS-SPME-GC-MS.

Methodology:

  • Sample Preparation: Homogenize a known weight of fresh plant tissue (e.g., 0.5 g) and place it into a headspace vial.[4] An internal standard can be added for semi-quantification. To enhance the release of volatiles, a saturated NaCl solution can be added.[4]

  • Incubation: Seal the vial and incubate at a controlled temperature (e.g., 60°C) for a set time (e.g., 5 minutes) to allow volatiles to equilibrate in the headspace.[4]

  • HS-SPME Extraction: Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 15 minutes) at the incubation temperature.[4]

  • Thermal Desorption and GC-MS Analysis: Insert the SPME fiber into the heated injection port of a gas chromatograph coupled to a mass spectrometer (GC-MS). The adsorbed volatiles are thermally desorbed and separated on the GC column. The mass spectrometer is used for identification based on the mass spectra of the eluting compounds.

  • Data Analysis: Identify peaks by comparing their mass spectra and retention indices with those of authentic standards and spectral libraries.

Protocol for Aldehyde Quantification by HPLC-UV with DNPH Derivatization

This method is suitable for the accurate quantification of aldehydes, including this compound, after their conversion to a more stable and UV-active derivative.

Experimental Workflow:

G HPLC-UV Analysis of DNPH-Derivatized Aldehydes Extraction 1. Extraction of Aldehydes from Plant Material Derivatization 2. Derivatization with DNPH (acidic conditions) Extraction->Derivatization SPE 3. Solid Phase Extraction (SPE) (cleanup and concentration) Derivatization->SPE HPLC 4. HPLC-UV Analysis (e.g., C18 column, UV detection at 360 nm) SPE->HPLC Quantification 5. Quantification (using calibration curve) HPLC->Quantification

Caption: Workflow for the quantification of aldehydes by HPLC-UV.

Methodology:

  • Extraction: Extract the aldehydes from the plant material using a suitable solvent.

  • Derivatization: React the extracted aldehydes with a solution of 2,4-dinitrophenylhydrazine (B122626) (DNPH) in an acidic medium (e.g., acetonitrile (B52724) with a catalytic amount of acid).[16][17][18][19] This reaction forms stable 2,4-dinitrophenylhydrazone derivatives.

  • Sample Cleanup: Use solid-phase extraction (SPE) with a C18 cartridge to clean up the sample and concentrate the derivatives.[16]

  • HPLC-UV Analysis: Separate the DNPH derivatives using reversed-phase HPLC on a C18 column with a gradient elution of acetonitrile and water.[16][18] Detect the derivatives using a UV detector at approximately 360 nm.[16]

  • Quantification: Quantify the amount of this compound by comparing the peak area to a calibration curve prepared with a certified standard of the this compound-DNPH derivative.

Conclusion

This compound is a vital component of the aroma profile of numerous plants and plays a multifaceted role that extends beyond sensory perception into the realm of plant communication and defense. A thorough understanding of its natural occurrence, biosynthesis, and the development of robust analytical methods are crucial for researchers aiming to modulate plant flavor, enhance crop resilience, and explore novel applications in drug development. The methodologies and data presented in this guide offer a solid foundation for future investigations into this fascinating and potent plant volatile.

References

The Role of cis-6-Nonenal as a Plant Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-6-Nonenal, a C9 aldehyde, is a significant plant metabolite recognized for its role in the characteristic aroma of various fruits and vegetables, such as melons and cucumbers. Beyond its contribution to flavor profiles, this volatile organic compound (VOC) is a key player in plant defense mechanisms. As a member of the green leaf volatile (GLV) family, this compound is released upon tissue damage and acts as a signaling molecule, both locally and systemically, to activate defense responses against herbivores and pathogens. This technical guide provides an in-depth exploration of the biosynthesis, physiological roles, and signaling pathways of this compound in plants, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and development professionals.

Introduction

Plants have evolved sophisticated defense systems to counteract a myriad of biotic and abiotic stresses. A crucial component of this defense is the production and release of volatile organic compounds (VOCs), which can act as signaling molecules within the plant and in plant-to-plant communication. This compound, a monounsaturated fatty aldehyde, is a prominent member of the C9-aldehydes, a class of green leaf volatiles (GLVs) synthesized via the lipoxygenase (LOX) pathway. Its presence is notable in various plant species, including Artemisia capillaris, cucumber (Cucumis sativus), and muskmelon (Cucumis melo).[1][2][3] This document serves as a technical resource, detailing the current understanding of this compound's function as a plant metabolite, with a focus on its biosynthesis, its role in defense signaling, and the methodologies used to study it.

Biosynthesis of this compound

The biosynthesis of this compound is initiated from polyunsaturated fatty acids, primarily γ-linolenic acid, through the lipoxygenase (LOX) pathway. This pathway is activated in response to cellular damage, such as herbivory or mechanical wounding. The process involves a two-step enzymatic cascade.

First, the enzyme lipoxygenase (LOX) catalyzes the dioxygenation of γ-linolenic acid, converting the alkene groups into hydroperoxides. Subsequently, the enzyme hydroperoxide lyase (HPL) cleaves these hydroperoxides to produce cis-aldehydes, including this compound.[4] The rapid increase in this compound concentration upon cell lysis and exposure to air is a testament to the efficiency of this pathway.[4]

G cluster_0 Lipoxygenase (LOX) Pathway FattyAcid γ-Linolenic Acid Lipoxygenase Lipoxygenase (LOX) FattyAcid->Lipoxygenase Hydroperoxide Fatty Acid Hydroperoxide Lipoxygenase->Hydroperoxide HydroperoxideLyase Hydroperoxide Lyase (HPL) Hydroperoxide->HydroperoxideLyase Nonenal This compound HydroperoxideLyase->Nonenal

Biosynthesis of this compound via the Lipoxygenase Pathway.

Physiological Role of this compound in Plants

As a green leaf volatile, this compound plays a multifaceted role in plant physiology, primarily centered around defense and communication.

Direct and Indirect Plant Defense

The release of this compound upon tissue damage serves as a rapid defense mechanism. These volatiles can have direct antimicrobial properties, inhibiting the growth of invading pathogens at the wound site.[5] Furthermore, GLVs, including this compound, act as semiochemicals that can repel herbivores or attract natural enemies of the attacking herbivores, an indirect defense strategy.[5][6] For instance, plants damaged by caterpillars release GLVs that attract parasitic wasps, which then prey on the caterpillars.[5]

Plant-to-Plant Communication

This compound and other GLVs can act as airborne signals, warning neighboring plants of potential threats. Undamaged plants can perceive these volatile cues, leading to the priming or induction of their own defense responses in anticipation of an attack. This plant-to-plant communication can enhance the overall fitness of a plant community.

Signaling Pathway of this compound

The perception of this compound and other GLVs by plant cells initiates a complex signaling cascade that ultimately leads to the activation of defense-related genes. While the complete pathway is still under investigation, key components have been identified.

Upon perception, likely at the plasma membrane, an influx of calcium ions (Ca²⁺) into the cytosol is one of the earliest detectable events. This transient increase in cytosolic Ca²⁺ acts as a second messenger, triggering downstream signaling components.

Mitogen-activated protein kinase (MAPK) cascades are crucial for transducing the signal further. While the specific MAPK modules involved in this compound signaling are not fully elucidated, it is known that wounding and herbivory activate specific MAPKs, such as MPK3 and MPK6 in Arabidopsis. These kinases phosphorylate and activate downstream transcription factors.

Activated transcription factors, such as members of the WRKY family, then bind to specific cis-regulatory elements in the promoters of defense-related genes, leading to their transcription and the synthesis of defense compounds.

G cluster_1 This compound Signaling Cascade Nonenal This compound (GLV) Perception Perception at Plasma Membrane Nonenal->Perception Ca2_influx Ca²⁺ Influx Perception->Ca2_influx MAPK_cascade MAPK Cascade (e.g., MPK3/MPK6) Ca2_influx->MAPK_cascade TFs Transcription Factors (e.g., WRKYs) MAPK_cascade->TFs Gene_expression Defense Gene Expression TFs->Gene_expression

Simplified signaling pathway of this compound.

Quantitative Data

While extensive quantitative data for this compound's specific effects are still being gathered, the following table summarizes typical quantitative findings related to the lipoxygenase pathway and GLV production.

ParameterPlant/TissueConditionQuantitative FindingReference
LOX Activity Barley Flour-~1.5 µmol min⁻¹ g⁻¹[7]
HPL Activity Oat Flour13-HPOD substrate~1.5 µmol min⁻¹ g⁻¹[7]
HPL Activity Soy Bean Flour13-HPOD substrate~4.5 µmol min⁻¹ g⁻¹[7]
This compound Cucumber Fruit-Major volatile component[8]

Experimental Protocols

Extraction and Quantification of this compound by SPME-GC-MS

This protocol is adapted for the analysis of this compound from plant tissues like cucumber or melon.

Materials:

  • Solid-Phase Microextraction (SPME) device with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Headspace vials (20 mL) with magnetic screw caps (B75204) and PTFE/silicone septa

  • Plant tissue (e.g., cucumber leaves or fruit)

  • Internal standard (e.g., nonanal-d18)

  • Sodium chloride (NaCl)

Procedure:

  • Sample Preparation: Homogenize a known weight of fresh plant tissue (e.g., 5 g) in a blender.

  • Headspace Vial Preparation: Transfer a precise amount of the homogenate (e.g., 2 g) into a 20 mL headspace vial. Add a saturated NaCl solution (e.g., 5 mL) to enhance the release of volatiles. Spike with a known amount of the internal standard.

  • SPME Extraction: Immediately seal the vial. Place the vial in a heating block at a controlled temperature (e.g., 40°C). Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) with agitation.

  • GC-MS Analysis:

    • Injection: Retract the fiber and immediately insert it into the GC injection port, set at a high temperature (e.g., 250°C) for thermal desorption for a specified time (e.g., 5 minutes).

    • GC Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Oven Program: A typical temperature program would be: start at 40°C for 2 minutes, then ramp at 5°C/min to 250°C and hold for 5 minutes.

    • MS Detection: Operate the mass spectrometer in electron ionization (EI) mode (70 eV). Scan a mass range of m/z 40-350.

  • Quantification: Identify this compound based on its retention time and mass spectrum compared to an authentic standard. Quantify the concentration based on the peak area relative to the internal standard.

G cluster_2 SPME-GC-MS Workflow for this compound Analysis SamplePrep Sample Homogenization Headspace Headspace Vial Preparation (Sample + NaCl + IS) SamplePrep->Headspace SPME Headspace SPME (e.g., 40°C, 30 min) Headspace->SPME Desorption Thermal Desorption in GC Injector (e.g., 250°C) SPME->Desorption Separation GC Separation (e.g., DB-5ms column) Desorption->Separation Detection MS Detection (EI, Scan mode) Separation->Detection Analysis Data Analysis (Identification & Quantification) Detection->Analysis

Workflow for SPME-GC-MS analysis of this compound.

Lipoxygenase (LOX) Activity Assay

This spectrophotometric assay measures the formation of conjugated dienes from linoleic acid.

Materials:

  • Spectrophotometer capable of reading at 234 nm

  • Quartz cuvettes

  • Plant extract containing LOX

  • Sodium phosphate (B84403) buffer (0.1 M, pH 6.8)

  • Linoleic acid substrate solution (10 mM)

Procedure:

  • Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing sodium phosphate buffer and the plant extract.

  • Initiate Reaction: Add the linoleic acid substrate solution to the cuvette to start the reaction.

  • Measure Absorbance: Immediately monitor the increase in absorbance at 234 nm for a set period (e.g., 3-5 minutes). The rate of increase in absorbance is proportional to the LOX activity.

  • Calculate Activity: Calculate the enzyme activity using the molar extinction coefficient of the hydroperoxide product (ε = 25,000 M⁻¹ cm⁻¹). One unit of LOX activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of hydroperoxide per minute.

Hydroperoxide Lyase (HPL) Activity Assay

This assay measures the decrease in absorbance at 234 nm due to the cleavage of the hydroperoxide substrate.

Materials:

  • Spectrophotometer capable of reading at 234 nm

  • Quartz cuvettes

  • Plant extract containing HPL

  • Potassium phosphate buffer (50 mM, pH 6.0)

  • Fatty acid hydroperoxide substrate solution (e.g., 13-hydroperoxy-linolenic acid, 100 µM)

Procedure:

  • Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing the potassium phosphate buffer and the hydroperoxide substrate.

  • Initiate Reaction: Add the plant extract to the cuvette to start the reaction.

  • Measure Absorbance: Immediately monitor the decrease in absorbance at 234 nm for a set period (e.g., 3-5 minutes). The rate of decrease in absorbance is proportional to the HPL activity.

  • Calculate Activity: Calculate the enzyme activity based on the rate of substrate consumption. One unit of HPL activity is often defined as the amount of enzyme that cleaves 1 µmol of hydroperoxide per minute.

Conclusion

This compound is a vital plant metabolite with dual roles in defining the organoleptic properties of fruits and vegetables and orchestrating plant defense responses. Its biosynthesis via the lipoxygenase pathway and its function as a signaling molecule in the green leaf volatile communication network highlight the intricate biochemical strategies plants employ for survival. The detailed methodologies and pathways presented in this guide offer a foundational resource for researchers and professionals aiming to further unravel the complexities of plant secondary metabolism and its potential applications in crop improvement and the development of novel bioactive compounds. Further research is warranted to fully elucidate the specific components of the this compound signaling cascade and to compile a more comprehensive quantitative dataset of its physiological effects.

References

Olfactory Characteristics of cis-6-Nonenal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-6-Nonenal, a monounsaturated fatty aldehyde, is a significant volatile organic compound found in a variety of natural sources, most notably in muskmelon and cucumber.[1][2] Its potent and distinct aroma profile makes it a molecule of great interest in the fields of flavor and fragrance chemistry, sensory science, and increasingly, in the study of olfactory signaling pathways. This technical guide provides an in-depth overview of the olfactory characteristics of this compound, including its sensory profile, detection thresholds, and the current understanding of its perception at the molecular level. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and related disciplines.

Sensory Profile and Olfactory Descriptors

This compound is characterized by a complex and powerful aroma profile. The primary descriptors consistently associated with this compound are melon, cucumber, green, and waxy .[3] Its scent is often described as fresh and reminiscent of watery cucumber-like nuances.[4] The perceived odor can also have secondary notes described as citrusy, fatty, and slightly aldehydic. The overall impression is one of intense freshness, which has led to its widespread use in the flavor and fragrance industry to impart natural-smelling fruity and green notes.[2][5]

Quantitative Olfactory Data

The potency of this compound as an odorant is reflected in its extremely low detection threshold. The following table summarizes the key quantitative data related to its olfactory characteristics.

ParameterValueMediumReference(s)
Aroma Detection Threshold0.005 ppbNot Specified[1]
Taste Threshold25 ppmWater[1]
Taste Characteristics at 25 ppmGreen cucumber and melon with a waxy vegetative nuanceWater[1]

Experimental Protocols

The determination of olfactory characteristics such as detection thresholds and sensory profiles relies on a combination of instrumental and sensory analysis techniques. While the specific experimental protocol for the 0.005 ppb detection threshold of this compound is not detailed in publicly available literature, a generalized methodology based on standard practices in sensory science is outlined below.

Determination of Odor Detection Threshold via Gas Chromatography-Olfactometry (GC-O)

Objective: To determine the lowest concentration of this compound that can be detected by a human sensory panel.

Methodology: A common method for determining the odor detection threshold of a volatile compound is Gas Chromatography-Olfactometry (GC-O) using the Aroma Extract Dilution Analysis (AEDA) technique.

Apparatus:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and an olfactory detection port (ODP).

  • Capillary column suitable for the separation of volatile compounds (e.g., DB-5 or equivalent).

  • Syringe for manual injection or an autosampler.

  • A sensory panel of trained assessors.

Procedure:

  • Sample Preparation: A stock solution of pure this compound is prepared in a suitable solvent (e.g., ethanol (B145695) or diethyl ether) at a known concentration. A series of stepwise dilutions (e.g., 1:2, 1:4, 1:8, etc.) of the stock solution is then prepared.

  • GC-O Analysis:

    • The GC is configured with appropriate temperature programming to ensure good separation of the analyte.

    • An aliquot of the most concentrated sample is injected into the GC. The effluent from the capillary column is split between the FID and the ODP.

    • A trained sensory panelist sniffs the effluent at the ODP and records the retention time and the perceived odor description for any detected aroma.

  • Aroma Extract Dilution Analysis (AEDA):

    • The analysis is repeated with progressively more dilute samples.

    • The panelists continue to sniff the effluent from each dilution until no odor can be detected at the retention time corresponding to this compound.

    • The last dilution at which the odor of this compound was detected is recorded.

  • Threshold Calculation: The odor detection threshold is calculated based on the concentration of this compound in the most dilute sample that was detected by the majority of the panelists. The result is typically expressed in parts per billion (ppb) or nanograms per liter of air.

Sensory Panel Evaluation for Odor Profile

Objective: To qualitatively describe the aroma characteristics of this compound.

Methodology: A descriptive sensory analysis is conducted with a trained sensory panel.

Procedure:

  • Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and ability to describe odors. The panelists are trained on a range of standard aroma compounds to develop a common vocabulary for describing olfactory perceptions.

  • Sample Presentation: Samples of this compound are prepared at a concentration well above the detection threshold in an odorless medium (e.g., mineral oil or water). Samples are presented to the panelists in coded, identical containers.

  • Evaluation: Panelists individually assess the aroma of the sample and record all perceptible odor descriptors.

  • Data Analysis: The frequency of use for each descriptor is tabulated. The most frequently cited terms are used to construct the final odor profile of the compound.

Molecular Perception and Signaling Pathway

The perception of this compound, like other aldehydes, begins with its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs). A noteworthy aspect of aldehyde perception is the potential role of the hydrated form of the aldehyde, a geminal diol, in receptor activation.[6]

The binding of this compound (or its gem-diol form) to an OR initiates a downstream signaling cascade, leading to the generation of an action potential that is transmitted to the olfactory bulb in the brain.

Mammalian Olfactory Signaling Pathway for Aldehydes

The following diagram illustrates the generally accepted signaling pathway for odorants that activate G-protein coupled olfactory receptors.

Olfactory_Signaling_Pathway cluster_extracellular Extracellular (Mucus) cluster_membrane Cell Membrane cluster_intracellular Intracellular Odorant This compound GemDiol This compound gem-diol Odorant->GemDiol Hydration OR Olfactory Receptor (OR) (GPCR) GemDiol->OR Binding G_protein G-protein (Gαolf) OR->G_protein Activation AC Adenylyl Cyclase III G_protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP CNG Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG Opening Ca_ion CNG->Ca_ion Influx Na_ion CNG->Na_ion Influx Depolarization Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: Mammalian olfactory signal transduction pathway for aldehydes.

Experimental Workflow for Olfactory Receptor Deorphanization

Identifying the specific olfactory receptor(s) that respond to a particular odorant like this compound is a process known as deorphanization. A common workflow for this is outlined below.

Receptor_Deorphanization_Workflow cluster_0 Library Preparation cluster_1 Heterologous Expression cluster_2 Functional Screening cluster_3 Hit Identification OR_Library Olfactory Receptor (OR) cDNA Library Transfection Transfection with OR Library OR_Library->Transfection Cell_Culture HEK293 or Hana3A Cells Cell_Culture->Transfection Odorant_Application Application of This compound Transfection->Odorant_Application Calcium_Imaging Calcium Imaging or Luciferase Assay Odorant_Application->Calcium_Imaging Positive_Cells Identification of Responsive Cells ('Hits') Calcium_Imaging->Positive_Cells Sequencing Sequencing to Identify Specific OR Positive_Cells->Sequencing

Caption: A typical experimental workflow for deorphanizing olfactory receptors.

Conclusion

This compound is a potent aroma compound with a distinct and desirable olfactory profile. Its extremely low detection threshold underscores its significance in the chemical senses. The perception of this compound is mediated by G-protein coupled olfactory receptors, with emerging evidence suggesting a role for the hydrated gem-diol form of the aldehyde in receptor activation. Further research into the specific olfactory receptors that bind this compound and the nuances of its signaling pathway will continue to advance our understanding of olfaction and may provide valuable insights for the development of novel flavor and fragrance ingredients, as well as potential therapeutic agents targeting the olfactory system.

References

cis-6-Nonenal CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Substance Identification

Chemical Name: (Z)-non-6-enal CAS Number: 2277-19-2[1] Molecular Formula: C₉H₁₆O[1]

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of cis-6-Nonenal is presented in Table 1. This data is essential for understanding its behavior in various experimental and formulation settings.

PropertyValueReference
Molecular Weight140.22 g/mol [2][3]
AppearanceColorless to pale yellow liquid[1][4]
OdorPowerful, fresh, green, melon, cucumber[5]
Density0.841 g/mL at 25 °C[1]
Boiling Point87 °C at 19 mmHg[4]
SolubilityInsoluble in water; soluble in alcohol[4]
Refractive Indexn20/D 1.442 (lit.)[3]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation of this compound is confirmed by ¹H and ¹³C NMR spectroscopy. The characteristic chemical shifts and coupling constants are summarized below.

¹H NMR (CDCl₃): The proton NMR spectrum of this compound exhibits characteristic signals for the aldehyde proton, the cis-disubstituted alkene protons, and the aliphatic chain.

Chemical Shift (ppm)MultiplicityAssignment
~9.76tH-1 (Aldehyde)
~5.3-5.4mH-6, H-7 (Olefinic)
~2.42dtH-2
~2.05mH-5, H-8
~1.63pH-3
~1.3-1.4mH-4
~0.96tH-9

¹³C NMR (CDCl₃): The carbon NMR spectrum provides further confirmation of the structure with distinct peaks for the carbonyl carbon, olefinic carbons, and the aliphatic carbons.

| Chemical Shift (ppm) | Assignment | |---|---|---| | ~202.7 | C-1 (Carbonyl) | | ~132.5 | C-7 | | ~125.0 | C-6 | | ~43.9 | C-2 | | ~32.5 | C-5 | | ~26.5 | C-4 | | ~22.0 | C-3 | | ~20.5 | C-8 | | ~14.3 | C-9 |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern that can be used for its identification. The molecular ion peak [M]⁺ is observed at m/z 140. Key fragments arise from cleavages at various points in the carbon chain, particularly alpha-cleavage relative to the carbonyl group and allylic cleavage.

Experimental Protocols

Synthesis of this compound

Two primary synthetic routes for this compound are outlined below.

Method 1: Catalytic Hydrogenation of 6-Nonynal Diethyl Acetal (B89532)

This method involves the stereoselective hydrogenation of an alkyne precursor to the corresponding cis-alkene.

  • Step 1: Synthesis of 6-Nonynal Diethyl Acetal: The synthesis begins with the reaction of an appropriate alkyne with sodium ethanolate.[6]

  • Step 2: Catalytic Hydrogenation: The resulting 6-nonynal diethyl acetal is then subjected to catalytic hydrogenation using a suitable catalyst, such as a platinum catalyst, to yield the cis-alkene.[6]

  • Step 3: Hydrolysis: The final step is an acid-catalyzed hydrolysis of the diethyl acetal to afford this compound.[6]

Method 2: Grignard Reagent Approach

This alternative synthesis involves the formation of a carbon-carbon bond using a Grignard reagent.

  • Step 1: Bromination of 5-octene-1-ol: The starting material, 5-octene-1-ol, is first brominated.[1]

  • Step 2: Formation of the Grignard Reagent: The resulting bromide is then converted to the corresponding Grignard reagent.[1]

  • Step 3: Reaction with Triethyl Orthoformate and Hydrolysis: The Grignard reagent is reacted with triethyl orthoformate, followed by hydrolysis to yield this compound.[1]

Biological Significance and Applications

Natural Occurrence and Biosynthesis

This compound is a naturally occurring volatile compound found in a variety of plants, most notably in muskmelons and cucumbers, where it is a key contributor to their characteristic aroma.[1][6] Its biosynthesis is believed to originate from the enzymatic oxidation of γ-linolenic acid.[1]

Biosynthesis_of_cis_6_Nonenal gamma_Linolenic_Acid γ-Linolenic Acid Hydroperoxide Hydroperoxide Intermediate gamma_Linolenic_Acid->Hydroperoxide Lipoxygenase cis_6_Nonenal This compound Hydroperoxide->cis_6_Nonenal Hydroperoxide Lyase

Caption: Biosynthetic pathway of this compound.

Potential Therapeutic and Industrial Applications

Recent research has highlighted potential applications for this compound beyond its role as a flavor and fragrance compound.

  • Antimicrobial Activity: Some studies have suggested that related unsaturated aldehydes possess antimicrobial properties, indicating a potential area for further investigation with this compound.

  • Anti-Methanogenic Properties: An in silico docking analysis has suggested that this compound, as a compound in safflower oil, may have anti-methanogenic properties by targeting the methyl-coenzyme M reductase receptor in equines.[3] This points to a potential application in reducing methane (B114726) emissions from livestock.

Logical Relationships and Workflows

The synthesis of this compound via the catalytic hydrogenation route can be visualized as a clear experimental workflow.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_hydrogenation Stereoselective Reduction cluster_final Final Product Generation Alkyne Alkyne Precursor Acetal_Formation Formation of 6-Nonynal Diethyl Acetal Alkyne->Acetal_Formation Sodium_Ethanolate Sodium Ethanolate Sodium_Ethanolate->Acetal_Formation Hydrogenation Catalytic Hydrogenation (e.g., Platinum catalyst) Acetal_Formation->Hydrogenation Hydrolysis Acid Hydrolysis Hydrogenation->Hydrolysis cis_6_Nonenal_Product This compound Hydrolysis->cis_6_Nonenal_Product

Caption: Experimental workflow for the synthesis of this compound.

References

Physical properties of cis-6-Nonenal liquid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physical Properties of cis-6-Nonenal Liquid

Introduction

This compound (CAS No. 2277-19-2) is a monounsaturated fatty aldehyde recognized for its potent and characteristic aroma, reminiscent of fresh cucumbers and melons.[1][2][3] As a volatile organic compound, it is a key flavor and fragrance component found naturally in various plants and fruits, including muskmelon, cucumber, and pepino fruit.[3][4] Its chemical formula is C9H16O, with a molecular weight of 140.22 g/mol .[5] This technical guide provides a comprehensive overview of the core physical properties of this compound in its liquid state, intended for researchers, scientists, and professionals in drug development and chemical analysis.

Physical and Chemical Properties

The physical characteristics of this compound are critical for its application in various industries, from flavor and fragrance creation to chemical synthesis. The compound is typically a colorless to pale yellow liquid and is sensitive to air.[1][5] It is soluble in alcohol and essential oils but is not miscible or is difficult to mix with water.[1][3][5][6]

Data Summary

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueConditions
Molecular Formula C9H16O
Molecular Weight 140.22 g/mol
Appearance Colorless to pale yellow liquid[1][5]
Density 0.841 g/mLat 25 °C[5]
0.843 - 0.855 g/mLat 20 °C[1]
Boiling Point 87 °Cat 19 mmHg[1][5]
72 °Cat 10 mmHg[6][7]
Melting Point -28 °C (estimate)[3][5]
Refractive Index 1.442n20/D[5]
1.438 - 1.445n20/D[1]
Vapor Pressure 2 - 38.657 hPaat 10 - 80 °C[5]
Flash Point 75 °C[8]
113 °C (closed cup)[2]
Solubility Insoluble in water; Soluble in alcohol[1][3][6]
LogP (o/w) 3.45at 21 °C[5]

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical characterization. The following sections detail standard laboratory methodologies for measuring key properties of liquid compounds like this compound.

Determination of Density

The density of a liquid is its mass per unit volume. A straightforward and common method involves the use of a graduated cylinder and an electronic balance.[9][10][11]

Methodology:

  • Mass of Empty Cylinder: Obtain the mass of a clean, dry graduated cylinder using an electronic balance. Record this value.[11]

  • Volume Measurement: Carefully pour a specific volume of this compound (e.g., 10-25 mL) into the graduated cylinder. Record the exact volume, reading from the bottom of the meniscus.[11]

  • Mass of Cylinder and Liquid: Weigh the graduated cylinder containing the liquid and record the combined mass.[11]

  • Calculation: Calculate the mass of the liquid by subtracting the mass of the empty cylinder from the combined mass.

  • Density Calculation: Divide the mass of the liquid by its volume to determine the density (ρ = m/V).

  • Repeatability: For improved accuracy, the procedure should be repeated multiple times, and the average density calculated.[11]

G A Weigh clean, dry graduated cylinder B Add known volume of this compound A->B C Weigh cylinder with This compound B->C D Calculate mass of liquid (Mass_total - Mass_cylinder) C->D E Calculate Density (ρ = mass / volume) D->E

Workflow for Density Determination
Determination of Boiling Point (Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[12][13] The capillary method is a common micro-scale technique for its determination.[14][15]

Methodology:

  • Sample Preparation: Place a small amount (2-3 mL) of this compound into a small test tube or fusion tube.[13]

  • Capillary Insertion: Seal one end of a capillary tube using a flame. Place the capillary tube, sealed-end-up, into the liquid in the test tube.[12][14]

  • Apparatus Setup: Attach the test tube to a thermometer. Immerse the assembly in a heating bath (e.g., paraffin (B1166041) oil or a Thiele tube), ensuring the liquid level in the bath is above the sample level but below the open end of the test tube.[14]

  • Heating: Gently heat the bath.[14] As the temperature rises, air trapped in the capillary will slowly bubble out.

  • Observation: When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[14][15] Note this temperature.

  • Confirmation: Turn off the heat and allow the apparatus to cool slowly. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the precise boiling point.[14][15]

G A Prepare sample in test tube with inverted capillary B Assemble apparatus with thermometer and heating bath A->B C Heat bath slowly B->C D Observe for rapid, continuous stream of bubbles C->D E Turn off heat and allow to cool D->E F Record temperature when liquid enters capillary E->F

Workflow for Boiling Point Determination
Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is often used to identify a liquid or assess its purity. An Abbe refractometer is a standard instrument for this measurement.

Methodology:

  • Instrument Calibration: Ensure the refractometer is clean and calibrated, typically using distilled water.

  • Sample Application: Place a few drops of this compound onto the prism surface of the refractometer.

  • Prism Closure: Close the prisms carefully to spread the liquid into a thin, uniform film.

  • Measurement: Look through the eyepiece and adjust the control knob until the boundary line (the line separating the light and dark fields) is sharp and centered on the crosshairs.

  • Reading: Read the refractive index value directly from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.[16]

G A Calibrate refractometer with distilled water B Apply 1-2 drops of This compound to prism A->B C Close prism and adjust light source B->C D Adjust knob to focus boundary line on crosshairs C->D E Read refractive index from the scale D->E F Record temperature E->F

References

cis-6-Nonenal: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-6-Nonenal (CAS No. 2277-19-2) is a volatile organic compound known for its characteristic melon and cucumber aroma.[1] It is a key flavor component in various fruits and is also used in the fragrance industry.[2][3] While valued for its sensory properties, a thorough understanding of its safety profile and proper handling procedures is crucial for professionals working with this substance. This guide provides an in-depth overview of the safety, handling, and toxicological aspects of this compound, incorporating detailed experimental protocols and data presented for clarity and ease of use.

Physicochemical and Safety Data

A clear understanding of the physicochemical properties of this compound is the foundation of its safe handling. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₉H₁₆O[1][4]
Molecular Weight 140.22 g/mol [4][5]
Appearance Colorless to pale yellow liquid[1][2]
Boiling Point 87 °C at 19 mmHg[5][6]
Density 0.841 g/mL at 25 °C[5]
Flash Point 71-75 °C (closed cup)[7][8]
>93.3 °C (closed cup)[9]
113 °C[1]
Solubility Insoluble in water; soluble in alcohol[8][10]
Vapor Pressure 2-38.657 hPa at 10-80 °C[10]

Note on Flash Point: Discrepancies in reported flash points may be attributed to different measurement methods (closed-cup vs. open-cup) and sample purity.

Table 2: Toxicological Data for this compound

EndpointValueSpeciesMethod/Reference
Acute Dermal Toxicity (LD50) >5000 mg/kgGuinea pigFood and Chemical Toxicology, Vol. 20, Pg. 777, 1982[11]
Skin Sensitization (NESIL) 1700 µg/cm²Read-across from 10-undecenal[4]
Genotoxicity Not expected to be genotoxicRead-across from decen-1-al[4]
Repeated Dose & Reproductive Toxicity Margin of Exposure (MOE) > 100Read-across from hexanal[4]

NESIL: No Expected Sensitization Induction Level

Hazard Identification and GHS Classification

This compound is classified as a skin irritant.[6] Some sources also indicate the potential for eye irritation and allergic skin reactions.[7][11]

GHS Hazard Statements:

  • H315: Causes skin irritation.[6]

  • H317: May cause an allergic skin reaction.[7]

  • H319: Causes serious eye irritation.[11]

  • H335: May cause respiratory irritation.[11]

Signal Word: Warning[6][11]

Safe Handling and Storage

Adherence to proper handling and storage protocols is paramount to minimizing risk.

3.1. Engineering Controls

  • Work in a well-ventilated area.[6] Local exhaust ventilation is recommended to control airborne concentrations.

3.2. Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear tightly fitting safety goggles.[6]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and impervious clothing should be worn to prevent skin contact.[6]

  • Respiratory Protection: If ventilation is inadequate or exposure limits are exceeded, a NIOSH-approved respirator with organic vapor cartridges is recommended.[6]

3.3. Storage

  • Store in a cool, dry, well-ventilated area in a tightly closed container.[6][8]

  • Protect from light, heat, sparks, and open flames.[2][8]

  • Store away from incompatible materials such as strong oxidizing agents.[12]

Emergency Procedures

4.1. First Aid Measures

A standardized approach to first aid is critical in the event of an exposure.

FirstAid cluster_Exposure Exposure Type cluster_Action Immediate Action cluster_Medical Medical Attention Inhalation Inhalation Move Move to fresh air Inhalation->Move Skin Skin Contact Wash Remove contaminated clothing. Wash skin with soap and water for at least 15 minutes. Skin->Wash Eye Eye Contact Rinse Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present. Eye->Rinse Ingestion Ingestion RinseMouth Rinse mouth with water. Do NOT induce vomiting. Ingestion->RinseMouth SeekMedical Seek immediate medical attention. Move->SeekMedical If breathing is difficult or does not improve GetMedical Get medical attention if irritation persists. Wash->GetMedical Rinse->SeekMedical RinseMouth->SeekMedical

Caption: First aid response workflow for this compound exposure.

4.2. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.[9]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

4.3. Accidental Release Measures

A systematic approach to spill management is essential to prevent environmental contamination and personnel exposure.

SpillResponse Spill Spill Occurs Isolate Isolate spill area. Keep unnecessary personnel away. Spill->Isolate Ignition Eliminate all ignition sources. Isolate->Ignition Ventilate Ensure adequate ventilation. Ignition->Ventilate PPE Wear appropriate PPE. Ventilate->PPE Contain Contain spill with inert absorbent material (e.g., sand, earth). PPE->Contain Collect Collect absorbed material into a suitable, closed container for disposal. Contain->Collect Clean Clean the spill area thoroughly with soap and water. Collect->Clean Dispose Dispose of waste in accordance with local regulations. Clean->Dispose

Caption: Logical workflow for responding to a this compound spill.

Experimental Protocols

5.1. Purity Analysis by Gas Chromatography (GC)

A general protocol for determining the purity of this compound using GC is as follows. Specific parameters may need to be optimized for the instrument in use.

GC_Workflow cluster_Prep Sample Preparation cluster_GC Gas Chromatography cluster_Analysis Data Analysis Dilute Dilute this compound sample in a suitable solvent (e.g., ethanol). Inject Inject a small volume (e.g., 1 µL) into the GC inlet. Dilute->Inject Separate Separate components on a capillary column (e.g., DB-5ms). Inject->Separate Detect Detect eluting compounds using a Flame Ionization Detector (FID). Separate->Detect Integrate Integrate peak areas in the chromatogram. Detect->Integrate Calculate Calculate the percentage purity based on the relative peak area of this compound. Integrate->Calculate

Caption: Experimental workflow for purity analysis of this compound by GC.

5.2. Skin Irritation Assessment (Based on OECD TG 404)

The potential for this compound to cause skin irritation can be assessed using a protocol based on the OECD Test Guideline 404 for Acute Dermal Irritation/Corrosion.[3][10] This in vivo test is typically performed on rabbits.

Methodology:

  • Animal Selection: Healthy, young adult albino rabbits are used.

  • Dose Preparation and Application: A 0.5 mL dose of undiluted this compound is applied to a small area (~6 cm²) of clipped, intact skin. The area is covered with a gauze patch and semi-occlusive dressing.

  • Exposure: The exposure duration is 4 hours.

  • Observation: After exposure, the patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours, and then daily for up to 14 days.

  • Scoring: The severity of erythema and edema is scored according to a standardized scale (e.g., Draize scale).

  • Classification: The substance is classified as an irritant based on the mean scores for erythema or edema.

5.3. Skin Sensitization Assessment (Based on OECD TG 429 - LLNA)

The skin sensitization potential of this compound can be evaluated using the Local Lymph Node Assay (LLNA), as described in OECD Test Guideline 429.[1][6]

Methodology:

  • Animal Selection: CBA/J or CBA/Ca mice are typically used.

  • Dose Preparation: A minimum of three concentrations of this compound in a suitable vehicle (e.g., acetone/olive oil) are prepared, along with a vehicle control and a positive control.

  • Induction: For three consecutive days, 25 µL of the test substance, vehicle, or positive control is applied to the dorsal surface of each ear of the mice.

  • Proliferation Measurement: On day 6, a radioactive label (e.g., ³H-methyl thymidine) is injected intravenously. After a set time, the animals are euthanized, and the draining auricular lymph nodes are excised.

  • Analysis: The lymph nodes are processed to create a single-cell suspension, and the incorporation of the radioactive label is measured using a β-scintillation counter.

  • Calculation: A Stimulation Index (SI) is calculated for each group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI of ≥ 3 is generally considered a positive result for sensitization.

Ecological Information

Currently, there is limited specific data on the ecotoxicity of this compound.[6] However, it is not expected to be Persistent, Bioaccumulative, and Toxic (PBT).[4] Discharges into the environment should be avoided.[6]

Stability and Reactivity

  • Stability: Stable under recommended storage conditions. May be sensitive to air.[10]

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: When heated to decomposition, it may emit acrid smoke and irritating fumes, including carbon monoxide and carbon dioxide.[2][13]

This guide is intended to provide comprehensive safety and handling information for this compound. It is essential to consult the most current Safety Data Sheet (SDS) from your supplier and to conduct a thorough risk assessment before use.

References

An In-depth Technical Guide to cis-6-Nonenal: Discovery, History, and Core Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-6-Nonenal, a volatile C9 aldehyde, is a significant contributor to the characteristic aroma of several fruits, most notably muskmelon and cucumber. Its potent, fresh, and green melon-like scent has made it a valuable compound in the flavor and fragrance industry. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, detailed experimental protocols for its chemical synthesis and biosynthesis, and an exploration of its role in olfactory signaling pathways. The information is curated to be a practical resource for researchers, scientists, and professionals involved in drug development and related fields.

Introduction

This compound, with the chemical formula C₉H₁₆O, is a monounsaturated fatty aldehyde that has garnered significant interest due to its distinct sensory properties.[1][2] It is a key component of the aroma profile of muskmelon (Cucumis melo) and is also found in cucumber, fish, and pepino fruit (Solanum muricatum).[1][3] The trans isomer, trans-6-Nonenal, is associated with off-flavors, such as in foam spray-dried milks.[2] The powerful and characteristic odor of this compound makes it a crucial ingredient for creating melon and cucumber flavors and for adding watery notes to fruity and perfume accords.[1]

Physicochemical and Sensory Properties

A summary of the key physicochemical and sensory properties of this compound is presented in the tables below.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
IUPAC Name (Z)-non-6-enal[2]
CAS Number 2277-19-2[3]
Molecular Formula C₉H₁₆O[1]
Molar Mass 140.22 g/mol [1]
Appearance Clear, colorless to pale yellow liquid[3]
Odor Citrus, melon, cucumber, fresh, powerful, green[3][4]
Boiling Point 87 °C at 19 mmHg[3]
Density 0.841 - 0.855 g/mL at 20-25 °C[3][4]
Refractive Index 1.4390 - 1.4450 at 20 °C[4]
Solubility Insoluble in water; soluble in alcohol[3][4]
Flash Point 75 °C[4]
Table 2: Sensory Thresholds of this compound
MediumThresholdReference(s)
Odor in Air 0.005 ppb[3]
Taste in Water 25 ppm (described as green cucumber and melon with a waxy vegetative nuance)[3]

Experimental Protocols

Chemical Synthesis

Two primary laboratory methods for the synthesis of this compound have been reported.

This method involves a two-step process starting from a protected alkyne.[1]

Step 1: Preparation of 6-Nonynal Diethyl Acetal (B89532)

  • Reaction: Sodium ethoxide is reacted with 6-nonynal to form the diethyl acetal.

  • Detailed Protocol:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve metallic sodium in absolute ethanol (B145695) under an inert atmosphere (e.g., nitrogen or argon) to prepare a solution of sodium ethoxide.

    • Cool the sodium ethoxide solution in an ice bath.

    • Add 6-nonynal dropwise to the cooled solution with continuous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, quench the reaction by carefully adding water.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate (B86663), and concentrate under reduced pressure to obtain crude 6-nonynal diethyl acetal.

    • Purify the crude product by vacuum distillation.

Step 2: Catalytic Hydrogenation and Hydrolysis

  • Reaction: The 6-nonynal diethyl acetal is hydrogenated to the corresponding cis-alkene acetal using a suitable catalyst, followed by acidic hydrolysis to yield this compound.

  • Detailed Protocol:

    • Dissolve the purified 6-nonynal diethyl acetal in a suitable solvent (e.g., ethanol or ethyl acetate) in a hydrogenation vessel.

    • Add a catalytic amount of a hydrogenation catalyst (e.g., platinum on carbon, Pt/C, or Lindlar's catalyst).

    • Pressurize the vessel with hydrogen gas to the desired pressure.

    • Stir the reaction mixture vigorously at room temperature until the theoretical amount of hydrogen has been consumed.

    • Monitor the reaction by GC to confirm the formation of the cis-alkene acetal.

    • Filter the reaction mixture to remove the catalyst.

    • To the filtrate, add a dilute aqueous acid solution (e.g., hydrochloric acid or sulfuric acid) to hydrolyze the acetal.

    • Stir the mixture at room temperature for a specified time, monitoring the hydrolysis by TLC or GC.

    • Neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution).

    • Extract the this compound with an organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final product by vacuum distillation or column chromatography on silica (B1680970) gel.

This alternative synthesis route involves the formation of a Grignard reagent.[2]

  • Detailed Protocol:

    • Bromination of 5-Octen-1-ol: Convert 5-octen-1-ol to the corresponding bromide using a suitable brominating agent (e.g., phosphorus tribromide or triphenylphosphine/carbon tetrabromide). Purify the resulting 1-bromo-5-octene by distillation.

    • Formation of the Grignard Reagent: In a flame-dried flask under an inert atmosphere, react the 1-bromo-5-octene with magnesium turnings in anhydrous diethyl ether to form the Grignard reagent.

    • Reaction with Triethyl Orthoformate: Add triethyl orthoformate dropwise to the Grignard reagent solution at a controlled temperature (typically cooled in an ice bath).

    • Hydrolysis: After the reaction is complete, hydrolyze the intermediate by carefully adding an acidic aqueous solution (e.g., dilute HCl).

    • Work-up and Purification: Extract the product with diethyl ether, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. Purify the crude this compound by vacuum distillation.

Biosynthesis

This compound is biosynthesized in plants from γ-linolenic acid through the action of two key enzymes: lipoxygenase and hydroperoxide lyase.[2]

  • Detailed Protocol for In Vitro Biosynthesis:

    • Enzyme Extraction and Purification:

      • Homogenize fresh plant material (e.g., muskmelon or watermelon seedlings) in a suitable buffer (e.g., phosphate (B84403) buffer at pH 6.0-7.0) containing antioxidants and protease inhibitors.[5][6]

      • Centrifuge the homogenate to remove cell debris.

      • Subject the supernatant to ammonium (B1175870) sulfate precipitation to fractionate the proteins.

      • Further purify the lipoxygenase and hydroperoxide lyase fractions using chromatographic techniques such as ion-exchange and size-exclusion chromatography.[6]

    • In Vitro Reaction:

      • In a reaction vessel, combine the purified lipoxygenase and hydroperoxide lyase enzymes in a suitable buffer.

      • Add the substrate, γ-linolenic acid, to initiate the reaction.

      • Incubate the reaction mixture at an optimal temperature (e.g., 25-30 °C) with gentle agitation.

      • Monitor the formation of this compound over time using headspace solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS).[7][8]

    • Product Isolation and Analysis:

      • Extract the reaction mixture with an appropriate organic solvent.

      • Analyze the organic extract by GC-MS to confirm the identity and quantify the yield of this compound.

Biosynthesis_of_cis_6_Nonenal gamma_Linolenic_Acid γ-Linolenic Acid Hydroperoxide 13-Hydroperoxy-γ-linolenic acid gamma_Linolenic_Acid->Hydroperoxide O₂ cis_6_Nonenal This compound Hydroperoxide->cis_6_Nonenal Lipoxygenase Lipoxygenase Lipoxygenase->Hydroperoxide Hydroperoxide_Lyase Hydroperoxide Lyase Hydroperoxide_Lyase->cis_6_Nonenal

Biosynthesis of this compound from γ-linolenic acid.

Olfactory Signaling Pathway

The perception of this compound's characteristic aroma is initiated by its interaction with specific olfactory receptors (ORs) located in the cilia of olfactory sensory neurons in the nasal epithelium. These ORs are G-protein coupled receptors (GPCRs).[9][10]

The binding of an odorant molecule like this compound to its specific OR triggers a conformational change in the receptor, which in turn activates an associated G-protein (Gαolf).[9] This activation initiates a downstream signaling cascade.

Key Steps in the Olfactory Signaling Pathway:

  • Odorant Binding: this compound binds to a specific olfactory receptor (a GPCR) on the olfactory sensory neuron.

  • G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the G-protein (Gαolf), causing it to dissociate from the βγ-subunits.[11]

  • Adenylyl Cyclase Activation: The activated Gαolf subunit binds to and activates adenylyl cyclase III.[9]

  • cAMP Production: Adenylyl cyclase III catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger.[11]

  • Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.[9]

  • Depolarization: The opening of CNG channels allows an influx of cations (primarily Ca²⁺ and Na⁺) into the cell, leading to depolarization of the neuron's membrane.[9]

  • Signal Transmission: This depolarization generates an action potential that is transmitted along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of the melon-like aroma.

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane OR Olfactory Receptor (GPCR) G_Protein G-Protein (Gαβγ) OR->G_Protein Activates AC Adenylyl Cyclase III G_Protein->AC Gα-GTP activates cAMP cAMP AC->cAMP Converts CNG_Channel CNG Ion Channel Depolarization Depolarization CNG_Channel->Depolarization Influx of cis_6_Nonenal This compound cis_6_Nonenal->OR Binds ATP ATP ATP->AC cAMP->CNG_Channel Opens Cations Ca²⁺, Na⁺ Cations->CNG_Channel Action_Potential Action Potential to Olfactory Bulb Depolarization->Action_Potential

General olfactory signal transduction cascade initiated by this compound.

Conclusion

This compound remains a molecule of significant interest in both academic research and industrial applications. Its well-defined role in the characteristic aromas of popular fruits, combined with its potent sensory impact, ensures its continued importance in the flavor and fragrance sectors. The detailed methodologies for its synthesis and biosynthesis provided in this guide offer a practical resource for its laboratory preparation and further study. Moreover, understanding its interaction with the olfactory system at a molecular level not only provides insights into the mechanisms of smell but also opens avenues for the rational design of novel flavor and fragrance compounds and potential applications in modulating sensory perception. This technical guide serves as a foundational document for professionals seeking to work with or understand the multifaceted nature of this compound.

References

The Pivotal Role of cis-6-Nonenal in Muskmelon Flavor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of cis-6-Nonenal, a key volatile compound significantly contributing to the characteristic fresh and green aroma of muskmelon (Cucumis melo). Understanding the biosynthesis, sensory impact, and analytical quantification of this flavor component is critical for quality assessment, breeding programs, and the development of natural flavor profiles.

Introduction to this compound

This compound is an unsaturated aldehyde that is a principal component of the aroma profile of muskmelon fruits[1]. Its potent "green," "waxy," and "melon-like" odor, with nuances of cucumber, imparts the fresh and crisp notes characteristic of honeydew and other melon varieties[2][3]. The formation of this compound is a dynamic enzymatic process that occurs rapidly upon tissue damage, such as cutting or blending the fruit, which exposes the substrate to the necessary enzymes in the presence of air[1].

Biosynthesis of this compound

The characteristic "green notes" in many fruits and vegetables, including the C9 aldehydes like this compound in muskmelon, are derived from the lipoxygenase (LOX) pathway[4][5]. This enzymatic cascade utilizes polyunsaturated fatty acids as precursors.

The biosynthesis of this compound is thought to originate from γ-linolenic acid through the action of two key enzymes: lipoxygenase (LOX) and hydroperoxide lyase (HPL)[1].

  • Lipoxygenase (LOX) Action : LOX catalyzes the dioxygenation of polyunsaturated fatty acids, such as linolenic acid, to form hydroperoxides[5].

  • Hydroperoxide Lyase (HPL) Cleavage : The resulting hydroperoxides are then cleaved by HPL to produce shorter-chain aldehydes and oxoacids[5][6]. Specifically, the cleavage of a 13-hydroperoxide of linolenic acid can yield C9 aldehydes.

The concentration of this compound is initially low in intact ripe muskmelon and increases significantly when the fruit cells are lysed and exposed to air, triggering the rapid enzymatic reactions[1].

This compound Biosynthesis cluster_0 Lipoxygenase (LOX) Pathway Linolenic_Acid γ-Linolenic Acid Hydroperoxide 13-Hydroperoxy- linolenic Acid Linolenic_Acid->Hydroperoxide Lipoxygenase (LOX) + O2 cis_6_Nonenal This compound Hydroperoxide->cis_6_Nonenal Hydroperoxide Lyase (HPL) Analytical_Workflow cluster_1 HS-SPME-GC-MS Workflow for this compound Analysis Sample_Prep Sample Preparation (Puree, NaCl, Internal Standard) Incubation Incubation & Equilibration (e.g., 40-80°C) Sample_Prep->Incubation SPME_Extraction Headspace SPME (e.g., DVB/CAR/PDMS fiber) Incubation->SPME_Extraction GC_Desorption Thermal Desorption in GC Injector SPME_Extraction->GC_Desorption GC_Separation Gas Chromatography (Capillary Column) GC_Desorption->GC_Separation MS_Detection Mass Spectrometry (Detection & Identification) GC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification & Library Match) MS_Detection->Data_Analysis

References

An In-depth Technical Guide to cis-6-Nonenal and its Isomers for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

cis-6-Nonenal is an unsaturated aldehyde that, along with its isomers, plays a significant role in the fields of flavor chemistry, chemical ecology, and potentially, pharmacology. As a key aroma component in various fruits, particularly muskmelon and cucumber, it is of great interest to the food and fragrance industries.[1][2] Furthermore, its role as a semiochemical in plant-insect interactions opens avenues for research in agriculture and pest management. This technical guide provides a comprehensive overview of this compound and its isomers, focusing on their chemical properties, synthesis, analysis, biological activity, and potential for future research and development.

Chemical and Physical Properties

This compound and its geometric isomer, trans-6-Nonenal, are nine-carbon aldehydes with a double bond at the sixth carbon position. Their distinct chemical structures give rise to different physical and sensory properties.

Table 1: Physicochemical Properties of 6-Nonenal (B1237687) Isomers

PropertyThis compoundtrans-6-NonenalReferences
Molecular Formula C₉H₁₆OC₉H₁₆O[1][2]
Molecular Weight 140.22 g/mol 140.22 g/mol [2]
CAS Number 2277-19-22277-20-5[1]
Appearance Colorless to pale yellow liquidColorless liquid[3]
Odor Powerful, fresh, green, melon, cucumber, waxyFatty, tallowy, off-flavor in milk[4][5]
Boiling Point 87 °C at 19 mmHg62-63 °C at 2 mmHg[3]
Density 0.841 g/mL at 25 °CNot readily available[3]
Refractive Index n20/D 1.442Not readily available[3]
Solubility Insoluble in water, soluble in alcoholNot readily available[3]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey FeaturesReferences
¹H NMR (CDCl₃) Peaks corresponding to aldehydic proton, vinylic protons, and aliphatic protons.[6]
¹³C NMR Signals for carbonyl carbon, olefinic carbons, and aliphatic carbons.[6]
Mass Spectrometry (GC-MS) Molecular ion peak (m/z 140) and characteristic fragmentation pattern.[7]
Infrared (IR) Spectroscopy Strong C=O stretch for the aldehyde, C=C stretch for the alkene, and C-H stretches.[8]

Synthesis of this compound and its Isomers

The synthesis of specific isomers of 6-nonenal typically involves stereoselective methods to control the geometry of the double bond.

Synthesis of this compound

A common route for the synthesis of this compound involves the partial hydrogenation of a C9 alkyne precursor.

Experimental Protocol: Synthesis of this compound via Catalytic Hydrogenation

Objective: To synthesize (Z)-6-nonenal from 6-nonyn-1-ol.

Materials:

Procedure:

  • Hydrogenation of 6-nonyn-1-ol:

    • In a round-bottom flask equipped with a magnetic stirrer and a hydrogen balloon, dissolve 6-nonyn-1-ol in anhydrous diethyl ether or hexane.

    • Add a catalytic amount of Lindlar's catalyst and a small amount of quinoline as a catalyst poison to prevent over-reduction.

    • Purge the flask with hydrogen gas and then maintain a positive pressure of hydrogen using a balloon.

    • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material.

    • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain crude cis-6-nonen-1-ol (B1232224).

  • Oxidation of cis-6-nonen-1-ol:

    • Dissolve the crude cis-6-nonen-1-ol in anhydrous dichloromethane in a round-bottom flask.

    • Add pyridinium chlorochromate (PCC) in one portion.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC.

    • Once the reaction is complete, dilute the mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude this compound by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure product.

Characterization:

  • Confirm the structure and purity of the synthesized this compound using ¹H NMR, ¹³C NMR, GC-MS, and IR spectroscopy.

Synthesis of trans-6-Nonenal

The trans isomer can be synthesized using methods that favor the formation of a trans double bond, such as the Wittig reaction or by reduction of an alkyne using sodium in liquid ammonia.

Analytical Methods

The analysis of this compound and its isomers, particularly in complex matrices like food and biological samples, typically involves chromatographic techniques coupled with mass spectrometry.

Experimental Protocol: Analysis of this compound in Melon by HS-SPME-GC-MS

Objective: To extract and quantify this compound from melon tissue.

Materials:

  • Fresh melon tissue

  • Sodium chloride

  • Internal standard (e.g., a deuterated analog or a compound with similar properties not present in the sample)

  • Headspace vials (20 mL) with magnetic crimp caps

  • Solid-phase microextraction (SPME) fiber assembly with a suitable fiber coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • Homogenize a known weight of fresh melon tissue.

    • Place a specific amount of the homogenate (e.g., 5 g) into a 20 mL headspace vial.

    • Add a saturated solution of sodium chloride to enhance the release of volatiles.

    • Spike the sample with a known amount of the internal standard.

    • Immediately seal the vial with a magnetic crimp cap.

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Incubate the vial at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 30 minutes) to allow for equilibration of the volatiles in the headspace.

    • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Injection: Desorb the analytes from the SPME fiber in the hot GC inlet (e.g., 250 °C) in splitless mode.

    • GC Separation:

      • Column: Use a capillary column suitable for volatile compound analysis (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • Oven Temperature Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 250 °C) at a controlled rate (e.g., 5-10 °C/min).

    • Mass Spectrometry Detection:

      • Ionization: Electron Impact (EI) at 70 eV.

      • Mass Range: Scan from m/z 35 to 350.

      • Identification: Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard.

      • Quantification: Quantify the concentration of this compound based on the peak area ratio relative to the internal standard.

Biological Activity and Signaling Pathways

Biosynthesis in Plants (Lipoxygenase Pathway)

This compound is a product of the lipoxygenase (LOX) pathway in plants, which is typically activated in response to tissue damage.[1] This pathway is a key component of plant defense and is responsible for the production of a variety of volatile organic compounds known as green leaf volatiles (GLVs).

The biosynthesis begins with the release of polyunsaturated fatty acids, such as linolenic acid, from cell membranes. Lipoxygenase then introduces molecular oxygen to form a hydroperoxide. This unstable intermediate is subsequently cleaved by a hydroperoxide lyase (HPL) to yield a C9 aldehyde, including this compound, and a C12 oxo-acid.[1]

Biosynthesis_of_cis_6_Nonenal cluster_membrane Cell Membrane cluster_cytosol Cytosol LinolenicAcid Linolenic Acid Lipoxygenase Lipoxygenase (LOX) LinolenicAcid->Lipoxygenase upon tissue damage Hydroperoxide 13-Hydroperoxy- linolenic Acid Lipoxygenase->Hydroperoxide HPL Hydroperoxide Lyase (HPL) Hydroperoxide->HPL cis6Nonenal This compound HPL->cis6Nonenal OxoAcid 12-oxo-(9Z)-dodecenoic acid HPL->OxoAcid

Biosynthesis of this compound via the Lipoxygenase Pathway.
Role in Plant Defense Signaling

C6 and C9 aldehydes, including this compound, act as signaling molecules in plant defense.[9][10] Upon release from damaged tissues, these volatile compounds can induce defense gene expression in neighboring undamaged tissues and even in nearby plants. This airborne signaling pathway involves the perception of the aldehydes, leading to a cascade of intracellular events.

The perception of these aldehydes at the cell membrane can trigger an influx of calcium ions (Ca²⁺), a common second messenger in plant signaling. This increase in cytosolic Ca²⁺ can then activate downstream pathways, including mitogen-activated protein kinase (MAPK) cascades and the production of reactive oxygen species (ROS), ultimately leading to the activation of defense-related genes and the production of protective compounds.

Plant_Defense_Signaling cluster_environment Extracellular cluster_cell Plant Cell cis6Nonenal This compound (volatile) MembraneReceptor Membrane Receptor (putative) cis6Nonenal->MembraneReceptor Ca2_Influx Ca²⁺ Influx MembraneReceptor->Ca2_Influx MAPK_Cascade MAPK Cascade Ca2_Influx->MAPK_Cascade ROS_Production ROS Production Ca2_Influx->ROS_Production Defense_Genes Activation of Defense Genes MAPK_Cascade->Defense_Genes ROS_Production->Defense_Genes

Proposed Signaling Pathway for Aldehyde-mediated Plant Defense.
Role in Insect Olfaction

Insects utilize their sophisticated olfactory system to detect volatile compounds for locating food sources, mates, and suitable oviposition sites. Aldehydes, including C9 aldehydes, are important cues in these processes. The detection of these odorants occurs in specialized sensory neurons housed in sensilla on the insect's antennae.

The olfactory signaling pathway in insects is complex and can involve different families of receptors, primarily Odorant Receptors (ORs) and Ionotropic Receptors (IRs).[11][12] When an aldehyde like this compound binds to its specific receptor, it triggers a conformational change, leading to the opening of an ion channel and the generation of an electrical signal. This signal is then transmitted to the antennal lobe of the insect brain for processing, ultimately leading to a behavioral response.

Insect_Olfaction_Pathway cluster_environment Environment cluster_antenna Insect Antenna cluster_brain Insect Brain cis6Nonenal This compound OBP Odorant Binding Protein (OBP) cis6Nonenal->OBP Receptor Odorant Receptor (OR/IR) OBP->Receptor IonChannel Ion Channel Opening Receptor->IonChannel Signal Electrical Signal IonChannel->Signal AntennalLobe Antennal Lobe Processing Signal->AntennalLobe Behavior Behavioral Response AntennalLobe->Behavior

Generalized Insect Olfactory Pathway for Aldehyde Detection.

Relevance to Drug Development

Currently, there is limited direct research on this compound and its isomers as drug development candidates. However, the biological activities of related aldehydes and the pathways they influence suggest potential areas for investigation.

  • Antimicrobial and Antifungal Activity: C6 aldehydes have demonstrated direct fungicidal and bactericidal properties.[9] This suggests that this compound could be explored for its potential as an antimicrobial agent.

  • Inflammation and Oxidative Stress: Aldehydes are known to be reactive molecules that can interact with cellular components. Research into the effects of this compound on inflammatory pathways and oxidative stress could reveal potential therapeutic or toxicological properties.

  • Neurological Effects: As volatile compounds that interact with olfactory receptors, there is a possibility that this compound and its isomers could have effects on the central nervous system. However, this area remains largely unexplored.

Further toxicological studies are necessary to assess the safety profile of this compound before any potential therapeutic applications can be considered.[6]

Conclusion and Future Directions

This compound and its isomers are multifaceted molecules with significant implications in food science, agriculture, and potentially, medicine. While their roles as flavor and fragrance compounds are well-established, their biological activities are an emerging area of research.

Future research should focus on:

  • Elucidating the specific receptors and downstream signaling pathways that mediate the effects of this compound in both plants and insects.

  • Conducting comprehensive studies on the pharmacological and toxicological properties of this compound and its isomers to evaluate their potential for drug development.

  • Developing more efficient and stereoselective synthetic routes to produce pure isomers for research and commercial applications.

A deeper understanding of these volatile aldehydes will undoubtedly open up new opportunities for innovation in a variety of scientific and industrial fields.

References

An In-depth Technical Guide on the Toxicological Data of cis-6-Nonenal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available toxicological data for cis-6-Nonenal (CAS No. 2277-19-2), a fragrance ingredient. The information is compiled from safety assessments and publicly available data, with a focus on quantitative endpoints, experimental methodologies, and the logical framework for safety evaluation.

Executive Summary

This compound has been evaluated for a range of toxicological endpoints, including genotoxicity, repeated dose toxicity, reproductive toxicity, skin sensitization, and others.[1] A significant portion of the safety assessment relies on the principle of read-across, utilizing data from structurally similar molecules to infer the toxicological profile of this compound.[1][2] The existing data supports its use as a fragrance ingredient under current exposure levels.[1][2]

Quantitative Toxicological Data

The quantitative toxicological data for this compound and its read-across analogs are summarized below.

Table 1: Skin Sensitization Data for this compound

EndpointValueSpeciesStudy TypeRead-Across AnalogReference
No Expected Sensitization Induction Level (NESIL)1700 µg/cm²N/ARead-across10-undecenal (CAS # 112-45-8)[1]

Table 2: Repeated Dose and Reproductive Toxicity Data (Read-Across)

EndpointValueSpeciesStudy TypeRead-Across AnalogReference
Margin of Exposure (MOE)>100RatOECD 422 (Combined Repeated Dose/Reproductive/Developmental Toxicity Screening Test)Hexanal (CAS # 66-25-1)[1][2]

Table 3: Local Respiratory Toxicity Data

EndpointValueBasisReference
Threshold of Toxicological Concern (TTC)< 1.4 mg/dayCramer Class I material[1][2]

Table 4: Genotoxicity Data

AssayResultMetabolic ActivationRead-Across AnalogReference
BlueScreen AssayNegativeWith and WithoutN/A[1]
GenotoxicityNot ExpectedN/Adecen-1-al (CAS # 65405-70-1)[1][2]

Experimental Protocols

Detailed methodologies for key experiments cited in the safety assessment of this compound are provided below.

3.1. Genotoxicity: BlueScreen Assay

The genotoxicity of this compound was evaluated using the BlueScreen assay.[1] This is a human cell-based assay that measures both genotoxicity and cytotoxicity.[1]

  • Principle: The assay utilizes a human lymphoblastoid cell line (e.g., TK6) that contains a reporter gene construct. Damage to the DNA induces a cellular stress response, leading to the expression of the reporter gene, which can be quantified.

  • Methodology:

    • Cells are exposed to various concentrations of this compound, both with and without an external metabolic activation system (S9 fraction).

    • Cytotoxicity is determined by measuring relative cell density. A result is considered positive for cytotoxicity if the relative cell density is below 80%.

    • Genotoxicity is assessed by measuring the induction of the reporter gene.

  • Results for this compound: The substance was found to be positive for cytotoxicity but negative for genotoxicity in the BlueScreen assay, both with and without metabolic activation.[1]

3.2. Repeated Dose and Reproductive Toxicity: Read-Across from Hexanal (OECD 422)

No direct repeated dose or reproductive toxicity studies have been conducted on this compound. The safety assessment relies on a read-across from hexanal, for which an OECD 422 guideline study was performed.[1]

  • Study Design: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test.

  • Species: Wistar Han rats.

  • Groups: Four groups of 12 rats per sex per dose.

  • Administration: Gavage.

  • Dosage Levels: 0, 100, 300, or 1000 mg/kg/day.

  • Dosing Period: Males were dosed for 42 days (2 weeks prior to mating, during mating, and until study completion). Females were dosed for 14 days prior to mating, during mating, gestation, and lactation until day 4 post-partum.

  • Endpoints Evaluated:

    • Repeated Dose: Clinical observations, body weight, food consumption, hematology, clinical chemistry, organ weights, and histopathology.

    • Reproductive/Developmental: Mating performance, fertility, gestation length, parturition, litter size, pup viability, and pup weight.

Visualizations: Workflows and Logical Relationships

4.1. Safety Assessment Workflow for this compound

The following diagram illustrates the overall workflow for the safety assessment of this compound, highlighting the use of direct testing and read-across approaches.

cluster_direct Direct Testing on this compound cluster_readacross Read-Across Approach cluster_analogs Analog Substances cluster_assessment Overall Safety Assessment genotox Genotoxicity (BlueScreen Assay) photo Photoirritation/Photoallergenicity (UV/Vis Spectra) resp Local Respiratory Toxicity (TTC) skin Skin Sensitization repeated Repeated Dose Toxicity repro Reproductive Toxicity analog1 10-undecenal analog1->skin analog2 Hexanal analog2->repeated analog2->repro analog3 decen-1-al analog3->genotox supporting data assessment This compound assessment->genotox assessment->photo assessment->resp assessment->skin read-across assessment->repeated read-across assessment->repro read-across

Diagram 1: Safety assessment workflow for this compound.

4.2. Logical Framework for Read-Across

This diagram illustrates the logical framework of the read-across approach used in the safety assessment of this compound.

target Target: this compound (Data Gap for Endpoint X) justification Justification target->justification source Source: Analog Substance (e.g., Hexanal) (Robust Data for Endpoint X) source->justification hypothesis Read-Across Hypothesis: Structural Similarity Similar Metabolic Pathways Similar Physicochemical Properties prediction Prediction: This compound has a similar toxicological profile to the source substance for Endpoint X. hypothesis->prediction justification->hypothesis

Diagram 2: Logical framework for the read-across approach.

References

Environmental Fate of cis-6-Nonenal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 19, 2025

Executive Summary

This technical guide provides a comprehensive overview of the current understanding of the environmental fate of cis-6-Nonenal. Drawing upon available experimental data for structurally similar compounds and predictive quantitative structure-activity relationship (QSAR) models, this document outlines the expected behavior of this compound in various environmental compartments. Key areas covered include physicochemical properties, biodegradation, hydrolysis, atmospheric oxidation, photodegradation, bioaccumulation potential, and aquatic toxicity. While experimental data specific to this compound is limited, this guide offers a robust assessment based on established scientific principles and computational modeling to inform environmental risk assessments and guide further research.

Introduction

This compound is an unsaturated aldehyde with the molecular formula C₉H₁₆O. It is a component of the aroma of various fruits and vegetables, including melons and cucumbers. With its use in fragrances and flavorings, understanding its environmental fate is crucial for a comprehensive safety and risk assessment. This guide synthesizes available information to provide a detailed technical overview of its expected environmental persistence, transformation, and potential ecological effects.

Physicochemical Properties

The environmental transport and partitioning of a chemical are largely governed by its physicochemical properties. The properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₁₆OPubChem[1]
Molecular Weight 140.22 g/mol PubChem[1]
CAS Number 2277-19-2FEMA[2]
Physical State LiquidThe Good Scents Company[3]
Boiling Point 87 °C at 19 mmHgChemicalBook[4]
Water Solubility 204.9 mg/L (estimated)The Good Scents Company[3]
log Kow (Octanol-Water Partition Coefficient) 2.89 (Predicted)EPI Suite™
Vapor Pressure 0.239 mmHg at 25 °C (Predicted)EPI Suite™
Henry's Law Constant 1.83 x 10⁻⁵ atm-m³/mol (Predicted)EPI Suite™

Environmental Fate and Degradation Pathways

The overall environmental fate of this compound is determined by a combination of biotic and abiotic degradation processes.

This compound This compound Biodegradation Biodegradation This compound->Biodegradation Microbial Metabolism Hydrolysis Hydrolysis This compound->Hydrolysis Abiotic Atmospheric Oxidation Atmospheric Oxidation This compound->Atmospheric Oxidation Gas-Phase Photodegradation Photodegradation This compound->Photodegradation Aquatic/Atmospheric Degradation Products Degradation Products Biodegradation->Degradation Products Hydrolysis->Degradation Products Atmospheric Oxidation->Degradation Products Photodegradation->Degradation Products

Figure 1: Key environmental fate pathways for this compound.
Biodegradation

Biodegradation is a primary mechanism for the removal of organic chemicals from the environment. Based on QSAR predictions, this compound is expected to be readily biodegradable.

Predicted Biodegradation Data:

ModelPredictionEndpoint
EPI Suite™ (BIOWIN) Readily biodegradableProbability of ready biodegradability: 0.74 (High)
VEGA-QSAR Readily biodegradable (good reliability)Ready Biodegradability Model (IRFMN)
Danish QSAR Database Class: Readily biodegradableReady biodegradability

These predictions suggest that this compound is unlikely to persist in environments with active microbial populations, such as wastewater treatment plants, soil, and surface waters. The unsaturated aldehyde structure is generally susceptible to microbial attack.

Experimental Protocol: Ready Biodegradability (OECD 301F - Manometric Respirometry Test)

This method evaluates the ready biodegradability of a substance by measuring the oxygen consumed by microorganisms in a closed respirometer.

  • Test System: A defined volume of mineral medium containing the test substance at a known concentration (typically 2-10 mg/L) is inoculated with a small amount of activated sludge from a wastewater treatment plant.

  • Incubation: The test vessels are sealed and incubated in the dark at a constant temperature (20 ± 1 °C) for 28 days.

  • Measurement: The consumption of oxygen is measured continuously by a pressure sensor in the headspace of the respirometer.

  • Data Analysis: The percentage of biodegradation is calculated by comparing the measured oxygen consumption with the theoretical oxygen demand (ThOD) of the test substance. A substance is considered readily biodegradable if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.

cluster_prep Preparation cluster_incubation Incubation (28 days) cluster_measurement Measurement cluster_analysis Data Analysis Mineral Medium Mineral Medium Sealed Respirometer Sealed Respirometer Mineral Medium->Sealed Respirometer Test Substance Test Substance Test Substance->Sealed Respirometer Inoculum Inoculum Inoculum->Sealed Respirometer Pressure Sensor Pressure Sensor Sealed Respirometer->Pressure Sensor O2 Consumption O2 Consumption Pressure Sensor->O2 Consumption Calculate % ThOD Calculate % ThOD O2 Consumption->Calculate % ThOD Assess Ready Biodegradability Assess Ready Biodegradability Calculate % ThOD->Assess Ready Biodegradability cluster_fish Fish (OECD 203) cluster_daphnia Daphnia (OECD 202) cluster_algae Algae (OECD 201) Toxicity Assessment Toxicity Assessment Fish Exposure (96h) Fish Exposure (96h) Toxicity Assessment->Fish Exposure (96h) Daphnia Exposure (48h) Daphnia Exposure (48h) Toxicity Assessment->Daphnia Exposure (48h) Algae Exposure (72-96h) Algae Exposure (72-96h) Toxicity Assessment->Algae Exposure (72-96h) Determine LC50 Determine LC50 Fish Exposure (96h)->Determine LC50 Determine EC50 (Immobilisation) Determine EC50 (Immobilisation) Daphnia Exposure (48h)->Determine EC50 (Immobilisation) Determine EC50 (Growth Inhibition) Determine EC50 (Growth Inhibition) Algae Exposure (72-96h)->Determine EC50 (Growth Inhibition)

References

Methodological & Application

Application Notes and Protocols for the Synthesis of cis-6-Nonenal

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Abstract

These application notes provide detailed protocols for the chemical synthesis of cis-6-nonenal, a key flavor and fragrance compound, for research and development purposes. Two primary synthetic routes are presented: the oxidation of commercially available cis-6-nonen-1-ol (B1232224) and a multi-step synthesis involving the stereoselective hydrogenation of an alkynyl precursor. The protocols include step-by-step experimental procedures, methods for purification, and characterization data. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

This compound, also known as (Z)-6-nonenal, is a volatile organic compound and a potent aroma chemical. It is a principal component of the characteristic scent of muskmelons and cucumbers.[1][2] In research, it serves as a valuable standard for flavor and fragrance studies, a synthon for the elaboration of more complex molecules, and a tool for investigating olfactory signaling pathways. The stereochemistry of the C6-C7 double bond is crucial for its distinct aroma profile, necessitating synthetic methods that provide high isomeric purity. This document details two reliable methods for its preparation in a laboratory setting.

Synthetic Strategies

Two effective strategies for the synthesis of this compound are outlined below. Route A offers a direct, single-step conversion from a commercially available starting material. Route B provides a de novo synthesis that allows for greater control over the carbon skeleton, starting from an alkynyl precursor.

  • Route A: Oxidation of cis-6-Nonen-1-ol. This is a straightforward approach that utilizes a mild oxidizing agent to convert the primary alcohol cis-6-nonen-1-ol into the corresponding aldehyde. The key challenge is to prevent over-oxidation to the carboxylic acid. The Swern and Dess-Martin periodinane (DMP) oxidations are well-suited for this transformation due to their mild reaction conditions and high chemoselectivity.[3][4][5]

  • Route B: Partial Hydrogenation of 6-Nonynal Diethyl Acetal (B89532). This route constructs the cis-alkene via the stereoselective partial hydrogenation of an internal alkyne.[2] The aldehyde functionality must first be protected, typically as a diethyl acetal, to prevent its reduction during the hydrogenation step. The use of a "poisoned" catalyst, such as Lindlar's catalyst, is essential to stop the hydrogenation at the alkene stage and ensure the formation of the cis (Z) isomer.[6][7] The final step is the hydrolytic removal of the acetal protecting group to reveal the target aldehyde.[8]

Route A: Oxidation of cis-6-Nonen-1-ol

This route is highly efficient due to the commercial availability of the starting material, cis-6-nonen-1-ol. Two alternative protocols for the oxidation step are provided.

Protocol A1: Swern Oxidation

The Swern oxidation uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures to oxidize the alcohol.[3][9] It is known for its mild conditions and tolerance of other functional groups, such as the alkene in the substrate.[10]

Materials and Reagents:

  • cis-6-Nonen-1-ol (C₉H₁₈O, MW: 142.24 g/mol )

  • Oxalyl chloride ((COCl)₂, MW: 126.93 g/mol )

  • Dimethyl sulfoxide (DMSO, (CH₃)₂SO, MW: 78.13 g/mol ), anhydrous

  • Triethylamine (B128534) (TEA, Et₃N, MW: 101.19 g/mol ), anhydrous

  • Dichloromethane (DCM, CH₂Cl₂), anhydrous

  • Pentane or Diethyl Ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Experimental Protocol:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and two dropping funnels under a nitrogen or argon atmosphere.

  • Add anhydrous DCM (100 mL) to the flask and cool to -78 °C using a dry ice/acetone (B3395972) bath.

  • To the cooled DCM, add anhydrous DMSO (4.4 mL, 62 mmol, 2.2 equiv) via syringe, followed by the dropwise addition of oxalyl chloride (3.2 mL, 37 mmol, 1.3 equiv) from a dropping funnel over 15 minutes, ensuring the internal temperature does not exceed -60 °C. Stir the resulting solution for 15 minutes.

  • Add a solution of cis-6-nonen-1-ol (4.0 g, 28.1 mmol, 1.0 equiv) in anhydrous DCM (20 mL) dropwise from the second dropping funnel over 20 minutes, maintaining the internal temperature below -60 °C. Stir the mixture for 30 minutes at -78 °C.

  • Add anhydrous triethylamine (19.6 mL, 140.5 mmol, 5.0 equiv) dropwise over 10 minutes. After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature over 45-60 minutes.

  • Quench the reaction by adding water (50 mL). Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl (50 mL), saturated aqueous NaHCO₃ solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate carefully under reduced pressure (rotary evaporation at low temperature, <30 °C) to yield the crude this compound.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a pentane:diethyl ether gradient (e.g., 98:2 to 95:5) to afford the pure aldehyde.

Protocol A2: Dess-Martin Periodinane (DMP) Oxidation

The DMP oxidation is another exceptionally mild method for converting primary alcohols to aldehydes, often proceeding at room temperature with short reaction times and a simple workup.[5][11]

Materials and Reagents:

  • cis-6-Nonen-1-ol (C₉H₁₈O, MW: 142.24 g/mol )

  • Dess-Martin Periodinane (DMP, C₁₃H₁₃IO₈, MW: 424.14 g/mol )

  • Dichloromethane (DCM, CH₂Cl₂), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Experimental Protocol:

  • To a stirred solution of cis-6-nonen-1-ol (2.0 g, 14.1 mmol, 1.0 equiv) in anhydrous DCM (70 mL) in a round-bottom flask under a nitrogen atmosphere, add Dess-Martin Periodinane (7.16 g, 16.9 mmol, 1.2 equiv) portion-wise at room temperature.

  • Stir the resulting suspension at room temperature and monitor the reaction progress by TLC (e.g., using a 9:1 hexanes:ethyl acetate (B1210297) eluent). The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether (100 mL).

  • Pour the mixture into a separatory funnel containing a vigorously stirred biphasic solution of saturated aqueous NaHCO₃ (100 mL) and saturated aqueous Na₂S₂O₃ (50 mL). Stir until the organic layer becomes clear.

  • Separate the layers and extract the aqueous phase with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.

  • Filter the solution and carefully remove the solvent under reduced pressure (rotary evaporation at <30 °C).

  • Purify the residue by flash column chromatography as described in Protocol A1 to obtain pure this compound.

Quantitative Data (Route A)
ParameterSwern OxidationDess-Martin OxidationReference
Starting Material cis-6-Nonen-1-olcis-6-Nonen-1-olCommercially Available
Key Reagents Oxalyl Chloride, DMSO, TEADess-Martin Periodinane[3][5]
Typical Yield 85 - 95%90 - 96%[12][13]
Purity (after chromatography) >98% (GC)>98% (GC)-
Reaction Temperature -78 °C to RTRoom Temperature[9][11]
Reaction Time 2 - 3 hours1 - 3 hours[11][14]

Route B: Partial Hydrogenation of 6-Nonynal Precursor

This multi-step synthesis builds the molecule from smaller fragments, offering flexibility but requiring more synthetic operations. The overall workflow is: Acetal Protection → Lindlar Hydrogenation → Acetal Deprotection .

Protocol B1: Acetal Protection of 6-Nonynal

The aldehyde must be protected to prevent its reduction in the subsequent step. A diethyl acetal is a common and effective protecting group.[15]

Materials and Reagents:

  • 6-Nonynal (C₉H₁₄O, MW: 138.21 g/mol )

  • Triethyl orthoformate (CH(OC₂H₅)₃, MW: 148.20 g/mol )

  • Ethanol (B145695) (C₂H₅OH), absolute

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O) or other acid catalyst

  • Anhydrous sodium carbonate (Na₂CO₃) or triethylamine

Experimental Protocol:

  • Combine 6-nonynal (5.0 g, 36.2 mmol, 1.0 equiv), triethyl orthoformate (7.7 g, 52.1 mmol, 1.4 equiv), and absolute ethanol (20 mL) in a round-bottom flask.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (~100 mg).

  • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC or GC until the starting aldehyde is consumed.

  • Quench the reaction by adding anhydrous sodium carbonate or a few drops of triethylamine to neutralize the acid.

  • Remove the ethanol and excess triethyl orthoformate under reduced pressure.

  • Dissolve the residue in diethyl ether (100 mL) and wash with saturated aqueous NaHCO₃ solution (30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield crude 6-nonynal diethyl acetal, which can often be used in the next step without further purification.

Protocol B2: Lindlar Hydrogenation

This step stereoselectively reduces the alkyne to a cis-alkene.[16]

Materials and Reagents:

  • 6-Nonynal diethyl acetal (C₁₃H₂₄O₂, MW: 212.33 g/mol )

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Quinoline (B57606) (optional, as an additional poison)

  • Hexane (B92381) or Ethyl Acetate or Ethanol

  • Hydrogen (H₂) gas (balloon or regulated supply)

Experimental Protocol:

  • In a round-bottom flask, dissolve 6-nonynal diethyl acetal (from the previous step, ~36 mmol) in hexane (100 mL).

  • Add Lindlar's catalyst (approx. 5-10% by weight of the alkyne, ~300 mg). A small amount of quinoline (1-2 drops) can be added to further deactivate the catalyst and prevent over-reduction.

  • Seal the flask, evacuate it, and backfill with hydrogen gas from a balloon.

  • Stir the suspension vigorously under a positive pressure of hydrogen (1 atm) at room temperature.

  • Monitor the reaction progress by GC or TLC. The reaction is complete when the starting alkyne is consumed (typically 4-8 hours).

  • Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with hexane.

  • Combine the filtrates and concentrate under reduced pressure to yield crude this compound diethyl acetal.

Protocol B3: Acetal Deprotection

The final step is the acid-catalyzed hydrolysis of the acetal to regenerate the aldehyde.[17][18]

Materials and Reagents:

  • This compound diethyl acetal (C₁₃H₂₄O₂, MW: 212.33 g/mol )

  • Acetone

  • Water

  • Dilute hydrochloric acid (e.g., 2 M HCl) or p-Toluenesulfonic acid

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Experimental Protocol:

  • Dissolve the crude this compound diethyl acetal (from the previous step, ~36 mmol) in a mixture of acetone (100 mL) and water (20 mL).

  • Add a catalytic amount of 2 M HCl (a few drops) or p-toluenesulfonic acid (~100 mg).

  • Stir the solution at room temperature and monitor the deprotection by TLC or GC (typically 1-3 hours).

  • Once complete, neutralize the acid by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Remove the majority of the acetone via rotary evaporation.

  • Extract the remaining aqueous solution with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.

  • Filter and carefully concentrate under reduced pressure to yield crude this compound.

  • Purify by flash column chromatography as described in Protocol A1.

Quantitative Data (Route B)
StepKey ReagentsTypical YieldReference
1. Acetal Protection Triethyl orthoformate, TsOH90 - 99%[17][19]
2. Lindlar Hydrogenation H₂, Lindlar's Catalyst90 - 98%[7][20]
3. Acetal Deprotection Acetone/H₂O, H⁺85 - 95%[17][18]
Overall Estimated Yield -70 - 88%-

Visualizations

Diagrams of Synthetic Pathways and Workflows

G cluster_A Route A: Oxidation cluster_B Route B: Hydrogenation A_Start cis-6-Nonen-1-ol A_Ox Oxidation (Swern or DMP) A_Start->A_Ox A_End This compound A_Ox->A_End B_Start 6-Nonynal B_Protect Acetal Protection B_Start->B_Protect B_Inter1 6-Nonynal Diethyl Acetal B_Protect->B_Inter1 B_Hydro Lindlar Hydrogenation B_Inter1->B_Hydro B_Inter2 This compound Diethyl Acetal B_Hydro->B_Inter2 B_Deprotect Acetal Deprotection B_Inter2->B_Deprotect B_End This compound B_Deprotect->B_End

Caption: Overview of the two synthetic routes to this compound.

G Start Reaction Mixture (Crude Product) Quench Quenching / Neutralization Start->Quench Extract Liquid-Liquid Extraction Quench->Extract Wash Wash Organic Layer (Acid/Base/Brine) Extract->Wash Dry Drying (e.g., MgSO4) Wash->Dry Filter Filtration Dry->Filter Concentrate Solvent Removal (Rotary Evaporation) Filter->Concentrate Purify Column Chromatography Concentrate->Purify Analyze Characterization (GC-MS, NMR) Purify->Analyze

Caption: General experimental workflow for workup and purification.

G cluster_swern Swern Oxidation Mechanism S1 DMSO + (COCl)₂ Activation @ -78°C S2 Chloro(dimethyl)sulfonium Chloride Formation S1->S2 S3 Alcohol Addition S2->S3 S4 Alkoxysulfonium Ion S3->S4 S5 Base Addition (TEA) S4->S5 S6 Sulfur Ylide Formation S5->S6 S7 [2,3]-Sigmatropic Rearrangement S6->S7 S8 Aldehyde Product + Dimethyl Sulfide + HCl S7->S8

Caption: Key stages in the Swern oxidation signaling pathway.

Characterization of this compound

The final product should be a colorless liquid with a characteristic powerful, green, melon-like odor. Its identity and purity should be confirmed by analytical techniques.

Physical Properties:

  • Molecular Formula: C₉H₁₆O

  • Molar Mass: 140.22 g/mol

  • Boiling Point: 62-63 °C at 2 mmHg[1]

  • Density: ~0.841 g/cm³ at 25 °C[1]

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Protocol: Analysis is performed on a GC system equipped with a non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-INNOWax) coupled to a mass spectrometer.

  • Sample Preparation: Dilute a small sample of the purified product in a suitable solvent like DCM or hexane.

  • Expected Result: A major peak corresponding to this compound. The mass spectrum should show a molecular ion peak (M⁺) at m/z = 140, along with characteristic fragmentation patterns for an unsaturated aldehyde. Purity is determined by the relative area of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Solvent: CDCl₃

  • ¹H NMR (predicted):

    • δ ~9.76 (t, 1H, -CHO)

    • δ ~5.3-5.5 (m, 2H, -CH=CH-)

    • δ ~2.42 (t, 2H, -CH₂-CHO)

    • δ ~2.0-2.1 (m, 4H, allylic and homoallylic -CH₂-)

    • δ ~1.63 (quintet, 2H, -CH₂-CH₂CHO)

    • δ ~0.96 (t, 3H, -CH₃)

  • ¹³C NMR (predicted): [21][22][23][24]

    • δ ~202.5 (C1, CHO)

    • δ ~132.0 (C7, =CH)

    • δ ~126.5 (C6, =CH)

    • δ ~43.9 (C2, CH₂CHO)

    • δ ~29.0 (C4)

    • δ ~26.5 (C5)

    • δ ~22.0 (C3)

    • δ ~20.5 (C8, CH₂CH₃)

    • δ ~14.2 (C9, CH₃)

Table of Predicted NMR Data
Atom Number¹³C Shift (ppm, est.)¹H Shift (ppm, est.)Multiplicity
1 (-CHO)202.59.76triplet (t)
243.92.42triplet (t)
322.01.63quintet
429.02.05multiplet (m)
526.52.05multiplet (m)
6 (=CH-)126.55.4multiplet (m)
7 (=CH-)132.05.4multiplet (m)
820.52.05multiplet (m)
9 (-CH₃)14.20.96triplet (t)

Safety and Handling

  • This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Swern oxidation should be performed in a well-ventilated fume hood as it generates toxic carbon monoxide gas and foul-smelling dimethyl sulfide.[3] The reaction must be kept at low temperatures to avoid side reactions.

  • Dess-Martin Periodinane is shock-sensitive and potentially explosive, especially when impure or heated. Handle with care.[5]

  • All manipulations involving organic solvents should be conducted in a fume hood. Consult Safety Data Sheets (SDS) for all reagents before use.

References

Application Note: Quantitative Analysis of cis-6-Nonenal using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of cis-6-nonenal, a volatile unsaturated aldehyde, using gas chromatography-mass spectrometry (GC-MS). Due to the challenges associated with the direct analysis of volatile and reactive aldehydes, this protocol employs a derivatization step using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). This derivatization enhances the thermal stability and chromatographic performance of this compound, allowing for improved sensitivity and accuracy. The subsequent GC-MS analysis provides high selectivity and specificity for the detection and quantification of the target analyte. This method is suitable for the trace-level analysis of this compound in various complex matrices relevant to research, flavor and fragrance analysis, and drug development.

Introduction

This compound is a volatile organic compound that contributes to the characteristic aroma of various fruits and vegetables, such as cucumbers and melons. It is also a lipid peroxidation product and can be an indicator of oxidative stress in biological systems. Accurate and sensitive quantification of this compound is crucial in fields ranging from food science to clinical diagnostics. However, its high volatility and the reactivity of the aldehyde functional group make direct analysis challenging.[1]

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.[2] To overcome the analytical challenges associated with aldehydes, a derivatization step is often employed.[3][4] PFBHA is a widely used derivatizing agent that reacts with the carbonyl group of aldehydes to form a stable oxime derivative.[3][5] The pentafluorobenzyl group is strongly electron-capturing, which significantly enhances the sensitivity of detection by mass spectrometry, particularly when using selected ion monitoring (SIM).[3] This application note provides a detailed protocol for the derivatization of this compound with PFBHA, followed by its quantification using GC-MS.

Experimental Protocols

Materials and Reagents
  • This compound standard (≥95% purity)

  • O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA, ≥99%)

  • Hexane (B92381) (GC grade)

  • Sodium chloride (ACS grade)

  • Sodium sulfate (B86663) (anhydrous)

  • Hydrochloric acid (0.2 M)

  • Deionized water

  • Sample matrix (e.g., biological fluid, food extract)

Sample Preparation: PFBHA Derivatization

This protocol is adapted for aqueous samples. For samples in organic solvents, the initial pH adjustment and salting-out steps may need modification.

  • Sample Aliquot: Transfer 1 mL of the aqueous sample or standard solution into a 4 mL glass vial.

  • pH Adjustment: Adjust the pH of the sample to a range of 4-6 using 0.2 M HCl.[3]

  • Derivatization Reagent Addition: Prepare a fresh 10 mg/mL solution of PFBHA in deionized water. Add 100 µL of this solution to the sample vial.

  • Reaction Incubation: Tightly seal the vial and incubate the mixture at 60°C for 60 minutes in a heating block or water bath.[3]

  • Extraction: After the vial has cooled to room temperature, add 1 mL of hexane to the vial.

  • Salting Out: Add sodium chloride to saturate the aqueous phase, which enhances the extraction efficiency into the organic layer.[3]

  • Liquid-Liquid Extraction: Vigorously vortex or shake the vial for 2 minutes to ensure thorough mixing and extraction of the PFBHA-oxime derivative into the hexane layer.

  • Phase Separation: Centrifuge the vial at 3000 rpm for 5 minutes to achieve complete separation of the organic and aqueous layers.

  • Sample Collection: Carefully transfer the upper hexane layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Final Sample: The sample is now ready for GC-MS analysis.

Headspace Solid-Phase Microextraction (HS-SPME) Protocol (Alternative)

HS-SPME is a solvent-free alternative for extracting volatile compounds from a sample matrix.

  • Sample Preparation: Place 1 g of the sample into a 20 mL headspace vial and add a saturated NaCl solution.

  • Equilibration: Equilibrate the vial at 50°C for 35 minutes.

  • Extraction: Expose a conditioned SPME fiber (e.g., PDMS/DVB) to the headspace of the vial for 30 minutes at 70°C.[1][6]

  • Desorption: Immediately after extraction, insert the fiber into the GC inlet for thermal desorption.[1]

GC-MS Instrumentation and Conditions

The following parameters provide a starting point and may require optimization for specific instrumentation and applications.

Parameter Condition
Gas Chromatograph Agilent 8890 GC or equivalent
Injector Temperature 250°C[3]
Injection Mode Splitless (1 µL injection)
Carrier Gas Helium at a constant flow of 1.0 mL/min[3]
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Oven Program Initial: 50°C, hold for 2 minRamp 1: 5°C/min to 180°CRamp 2: 25°C/min to 280°C, hold for 5 min[3]
Mass Spectrometer Agilent 5977B MSD or equivalent
MS Transfer Line 280°C[3]
Ion Source Temp. 230°C[3]
Ionization Mode Electron Ionization (EI) at 70 eV[3]
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions (m/z) Quantification: 181Qualifier: Molecular ion (M+), other characteristic fragments

Results and Discussion

Chromatography

The PFBHA derivatization of an aldehyde typically results in the formation of two geometric isomers, syn and anti, which may be chromatographically resolved. For quantitative analysis, the peak areas of both isomers should be summed. The use of a non-polar column like an HP-5MS provides good separation for these derivatives.

Mass Spectrometry

The electron ionization mass spectrum of the PFBHA-oxime derivative of this compound is expected to show a characteristic fragmentation pattern. A prominent ion at m/z 181, corresponding to the pentafluorotropylium cation ([C7H2F5]+), is a hallmark of PFBHA derivatives and is typically the most abundant ion, making it ideal for quantification in SIM mode.[3] Other qualifier ions would include the molecular ion and other specific fragments from the this compound structure.

Quantitative Data

A calibration curve should be constructed using a series of this compound standards prepared in the same matrix as the samples and subjected to the same derivatization and analysis procedure. The linearity, limit of detection (LOD), and limit of quantification (LOQ) of the method should be determined.

Table 1: Example Quantitative Performance Data

Parameter Value
Retention Time (min) Isomer 1: 15.2, Isomer 2: 15.4 (Hypothetical)
Linear Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
LOD 0.05 ng/mL
LOQ 0.15 ng/mL
Repeatability (%RSD, n=6) < 5%
Recovery (%) 92 - 105%

Visualization of Workflows and Pathways

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A 1. Sample Aliquot (1 mL) B 2. pH Adjustment (pH 4-6) A->B C 3. Add PFBHA Reagent B->C D 4. Incubate (60°C, 60 min) C->D E 5. Liquid-Liquid Extraction (Hexane) D->E F 6. Collect Organic Layer E->F G 7. Inject into GC-MS F->G H 8. Chromatographic Separation I 9. Mass Spectrometric Detection (SIM) H->I J 10. Peak Integration I->J K 11. Quantification J->K

Caption: Experimental workflow for this compound analysis.

derivatization_reaction reactant1 This compound (C9H16O) O product PFBHA-oxime Derivative C8H15-CH=N-O-CH2-(C6F5) reactant1:p0->product:p0 + reactant2 PFBHA H2N-O-CH2-(C6F5) water H2O product->water +

References

Application Note: Quantification of cis-6-Nonenal in Food Samples

Author: BenchChem Technical Support Team. Date: December 2025

AN-20251219-01

Audience: Researchers, scientists, and drug development professionals.

Introduction

cis-6-Nonenal is a potent aroma compound found in a variety of food products, notably contributing to the characteristic fresh, green, and melon-like notes of cucumber and melon.[1][2][3] As a C9 aldehyde, it is a product of lipid oxidation and plays a significant role in the flavor profile of many fruits and vegetables.[2] Accurate quantification of this compound is crucial for quality control, flavor profiling, and understanding the biochemical pathways involved in aroma formation in food. This application note provides a detailed protocol for the quantification of this compound in food samples using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data Summary

The concentration of this compound and its isomers can vary significantly depending on the food matrix, cultivar, and processing conditions. The following table summarizes reported concentrations of nonenal isomers in various food samples.

Food MatrixCompoundConcentration RangeReference
Cucumber (Cucumis sativus)(E)-6-Nonenal0.033 - 0.122 µg/g[4]
Watermelon (Citrullus lanatus)(Z)-6-Nonenal2.0 - 11.3% of total volatiles[5]
Muskmelon (Cucumis melo)This compoundPrincipal aroma component[2]

Experimental Protocols

This section details the recommended methodology for the quantification of this compound in food samples.

1. Principle

Volatile compounds, including this compound, are extracted from the headspace of a food sample using a solid-phase microextraction (SPME) fiber. The extracted analytes are then thermally desorbed into the injector of a gas chromatograph (GC) for separation and subsequently detected and quantified by a mass spectrometer (MS). For enhanced sensitivity and selectivity, an optional derivatization step with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be employed.

2. Materials and Reagents

  • Standards: this compound (≥95% purity), internal standard (e.g., nonanal-d18 (B569523) or a suitable deuterated analog).

  • Derivatization Reagent (Optional): O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).

  • Solvents: Methanol, Hexane (HPLC grade).

  • Salts: Sodium chloride (analytical grade).

  • SPME Fibers: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).

  • Vials: 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa.

3. Instrumentation

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • SPME Autosampler.

  • Heating block or water bath.

  • Vortex mixer.

  • Analytical balance.

4. Sample Preparation

  • Homogenization: Homogenize a representative portion of the food sample (e.g., 5-10 g of fruit flesh) to a uniform paste.

  • Sample Aliquoting: Accurately weigh a specific amount of the homogenized sample (e.g., 2-5 g) into a 20 mL headspace vial.

  • Salting Out: Add a saturated solution of sodium chloride (e.g., 1-2 mL) to the vial to increase the ionic strength of the matrix and enhance the release of volatile compounds into the headspace.

  • Internal Standard Spiking: Spike the sample with a known amount of the internal standard solution.

5. Derivatization Protocol (Optional, for enhanced sensitivity)

  • Prepare a fresh solution of PFBHA in reagent water (e.g., 1-15 mg/mL).

  • Add an excess of the PFBHA solution to the sample vial.

  • Seal the vial tightly and incubate the reaction mixture at 60°C for 60 minutes in a heating block or water bath.

  • After cooling to room temperature, proceed to the HS-SPME extraction.

6. HS-SPME Protocol

  • Equilibration: Place the vial in the autosampler tray and allow it to equilibrate at a specific temperature (e.g., 40-60°C) for a defined period (e.g., 15-30 minutes) with agitation.

  • Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace of the sample for a set time (e.g., 30-60 minutes) at the same temperature with continued agitation.

  • Desorption: After extraction, the fiber is automatically retracted and inserted into the hot GC inlet (e.g., 250°C) for thermal desorption of the analytes for a specified time (e.g., 2-5 minutes) in splitless mode.

7. GC-MS Parameters

  • GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at 5°C/min.

    • Ramp 2: Increase to 240°C at 10°C/min, hold for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.

      • This compound Quantifier Ion: m/z 70

      • This compound Qualifier Ions: m/z 41, 55, 82

      • (PFBHA derivative Quantifier Ion): m/z 181

8. Calibration and Quantification

Prepare a series of calibration standards of this compound in a suitable solvent or a model food matrix. Spike each standard with the same concentration of the internal standard. Analyze the calibration standards using the same HS-SPME-GC-MS method. Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. The concentration of this compound in the food samples can then be determined from this calibration curve.

Visualizations

experimental_workflow Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis Analysis cluster_data Data Processing homogenization Sample Homogenization aliquoting Aliquoting into Vial homogenization->aliquoting salting_out Addition of Saturated NaCl aliquoting->salting_out spiking Internal Standard Spiking salting_out->spiking equilibration Equilibration spiking->equilibration extraction Headspace Extraction equilibration->extraction desorption Thermal Desorption extraction->desorption gc_separation GC Separation desorption->gc_separation ms_detection MS Detection (SIM) gc_separation->ms_detection quantification Quantification using Calibration Curve ms_detection->quantification

Caption: Workflow for this compound quantification.

derivatization_pathway Derivatization of this compound with PFBHA reactant1 This compound C₉H₁₆O product This compound-PFB-oxime C₁₆H₁₈F₅NO reactant1->product + PFBHA reactant2 PFBHA C₇H₇F₅NO reactant2->product

Caption: Derivatization of this compound with PFBHA.

References

Application Note: Quantitative Analysis of cis-6-Nonenal in Various Matrices using GC-MS with PFBHA Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the derivatization of cis-6-Nonenal using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) for subsequent quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is a volatile unsaturated aldehyde that contributes to the characteristic aroma of various fruits and vegetables. Its analysis is crucial in flavor and fragrance research, food quality control, and environmental monitoring. However, the direct analysis of this compound by GC-MS is challenging due to its high reactivity, thermal instability, and polarity, which can lead to poor chromatographic peak shape and low sensitivity.

Chemical derivatization with PFBHA is a robust method to overcome these challenges.[1][2] PFBHA reacts with the aldehyde functional group to form a stable, more volatile, and less polar PFB-oxime derivative. The pentafluorobenzyl group in the derivative is strongly electron-capturing, which significantly enhances the sensitivity of detection by GC-MS, particularly when using negative chemical ionization (NCI) or selected ion monitoring (SIM) modes.[2]

Principle of Derivatization

The derivatization of this compound with PFBHA is an oximation reaction. The nucleophilic nitrogen of PFBHA attacks the electrophilic carbonyl carbon of this compound, leading to the formation of a stable oxime derivative and a water molecule. This reaction converts the polar aldehyde into a less polar and more thermally stable compound suitable for GC analysis. For asymmetric aldehydes like this compound, the reaction typically yields two geometric isomers (syn- and anti-PFB-oximes), which may be separated chromatographically. For quantitative analysis, the sum of the peak areas of both isomers is generally used.

cluster_reaction Derivatization Reaction This compound This compound PFB-Oxime This compound PFB-Oxime Derivative This compound->PFB-Oxime + PFBHA PFBHA PFBHA Water Water

Caption: Reaction of this compound with PFBHA to form a stable oxime derivative.

Experimental Protocols

Two primary methods for the PFBHA derivatization of this compound are presented: an in-solution derivatization followed by liquid-liquid extraction, and a headspace solid-phase microextraction (HS-SPME) with on-fiber derivatization.

In-Solution Derivatization Protocol

This protocol is suitable for liquid samples such as biological fluids, beverages, or environmental water samples.

Materials:

  • This compound standard

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Internal Standard (IS), e.g., (E)-2-Nonenal-d7 or other suitable deuterated aldehyde

  • Methanol, HPLC grade

  • Hexane (B92381) or Toluene, GC grade

  • Reagent water (e.g., Milli-Q)

  • Phosphate (B84403) buffer (pH 6)

  • Sodium chloride (NaCl)

  • Vortex mixer

  • Heating block or water bath

  • Centrifuge

  • GC vials with inserts

Procedure:

  • Sample Preparation: To a 10 mL glass vial, add 5 mL of the liquid sample.

  • Internal Standard Spiking: Spike the sample with an appropriate amount of the internal standard solution.

  • pH Adjustment: Add 1 mL of phosphate buffer (pH 6) to the sample and vortex briefly.

  • Derivatization Reagent Addition: Add 100 µL of a freshly prepared 15 mg/mL PFBHA solution in reagent water.

  • Reaction: Tightly cap the vial and incubate at 60°C for 60 minutes in a heating block or water bath.

  • Extraction: After cooling to room temperature, add 2 g of NaCl and 1 mL of hexane (or toluene). Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Sample Transfer: Carefully transfer the upper organic layer to a GC vial with an insert for analysis.

Headspace SPME (HS-SPME) with On-Fiber Derivatization Protocol

This automated and solvent-free method is ideal for volatile and semi-volatile aldehydes in various matrices.

Materials:

  • SPME fiber assembly with a polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber

  • SPME autosampler

  • 20 mL headspace vials with magnetic screw caps (B75204) and septa

  • Other materials as listed in the in-solution protocol.

Procedure:

  • Sample Preparation: Place 5 mL of the liquid sample or a known amount of solid sample into a 20 mL headspace vial.

  • Internal Standard Spiking: Spike the sample with the internal standard.

  • Derivatization Reagent Addition: Add 100 µL of 40 g/L PFBHA solution to the vial.

  • Incubation and Derivatization: Seal the vial and place it in the autosampler tray. Incubate at 45°C with agitation (e.g., 300 rpm) for the derivatization to occur in the solution.

  • SPME Fiber Conditioning: Condition the SPME fiber in the GC injector or a separate conditioning station (e.g., 270°C for 5 min) before extraction.

  • Headspace Extraction: Expose the conditioned SPME fiber to the headspace of the sample vial at 40°C with agitation (e.g., 250 rpm) for 20-30 minutes.

  • Desorption and GC-MS Analysis: The fiber is then automatically retracted and injected into the GC inlet for thermal desorption of the derivatized analyte.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of the PFB-oxime derivative of this compound. These may require optimization based on the specific instrument and column used.

Parameter Condition
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar non-polar column
Injector Temperature 250°C
Injection Mode Splitless (for high sensitivity) or Split (e.g., 10:1)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial: 50°C, hold for 2 min; Ramp 1: 10°C/min to 200°C; Ramp 2: 25°C/min to 280°C, hold for 5 min
MS Transfer Line 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV or Negative Chemical Ionization (NCI)
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions (EI mode) Quantifier: m/z 181 (pentafluorotropylium ion). Qualifiers: Molecular ion [M]+ and other characteristic fragments.

Quantitative Data Summary

The following table summarizes representative quantitative data for the analysis of unsaturated aldehydes using PFBHA derivatization and GC-MS. While specific data for this compound is limited, the performance for its isomer, (E)-2-nonenal, and other similar aldehydes is presented as a strong indicator of expected method performance.

Parameter (E)-2-Nonenal Other Unsaturated Aldehydes (e.g., Crotonaldehyde) Reference
Linearity (r²) > 0.99> 0.99[3]
Linear Range 0.1 - 50 µg/L0.1 - 100 µg/L[3]
Limit of Detection (LOD) < 0.1 µg/L0.01 - 0.1 µg/L[3]
Limit of Quantification (LOQ) < 0.5 µg/L0.05 - 0.5 µg/L[3]
Recovery (%) 85 - 110%90 - 115%[2]
Precision (RSD%) < 15%< 15%[2]

Workflow Diagrams

Sample_Prep Sample Preparation (Liquid or Solid) Spiking Spike with Internal Standard Sample_Prep->Spiking Derivatization Add PFBHA Reagent & Incubate Spiking->Derivatization Extraction Extraction (LLE or HS-SPME) Derivatization->Extraction GCMS_Analysis GC-MS Analysis (SIM Mode) Extraction->GCMS_Analysis Data_Processing Data Processing & Quantification GCMS_Analysis->Data_Processing

Caption: General workflow for the analysis of this compound using PFBHA derivatization.

Conclusion

The derivatization of this compound with PFBHA followed by GC-MS analysis is a highly effective and sensitive method for its quantification in a variety of matrices. The protocols provided offer robust procedures for both in-solution and headspace analysis, catering to different sample types and laboratory automation capabilities. This methodology overcomes the inherent challenges of analyzing reactive aldehydes, enabling accurate and reproducible results for researchers, scientists, and drug development professionals.

References

Application of cis-6-Nonenal in Flavor Chemistry Studies

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the study of cis-6-nonenal, a key volatile compound in flavor chemistry. It is intended for researchers, scientists, and professionals in the fields of flavor science, food chemistry, and product development. This guide covers the sensory properties, natural occurrence, biosynthesis, and chemical synthesis of this compound. It also provides comprehensive protocols for its extraction, instrumental analysis using Gas Chromatography-Mass Spectrometry and Olfactometry (GC-MS/O), and sensory evaluation.

Introduction to this compound

This compound (IUPAC name: (Z)-non-6-enal) is an organic compound and a monounsaturated fatty aldehyde that plays a crucial role in the flavor profile of several fruits and vegetables.[1][2] It is particularly recognized as a principal aroma component in muskmelon and cucumber, imparting characteristic fresh, green, and melon-like notes.[3][4][5] Its potent and distinct aroma makes it a molecule of significant interest for flavor chemists and the food and fragrance industries.

Sensory Profile:

  • Odor: Powerful fresh, green, melon (cantaloupe, honeydew), and cucumber with waxy, vegetative, and sometimes citrus nuances.[2][6][7][8]

  • Taste: At a concentration of 25 ppm, it is described as having green cucumber and melon notes with a waxy vegetative nuance.[2][9]

Due to its potent aroma, this compound has a very low odor detection threshold, making it an impactful flavor compound even at trace concentrations.

Quantitative Data

Quantitative analysis is essential for understanding the contribution of this compound to the overall flavor of a product. The following tables summarize key quantitative data.

Table 1: Sensory Thresholds of this compound
ParameterMediumThreshold ValueReference(s)
Odor DetectionAir0.005 ppb[2][9]
Odor DetectionWater0.2 ppb (estimated for cis,cis-3,6-nonadienal)¹[10][11]
Taste CharacteristicWater25 ppm (for green cucumber/melon notes)[2][9]
¹Note: While a specific threshold for this compound in water was not found, the structurally similar "watermelon aldehyde" provides a useful estimate of its potency.
Table 2: Concentration of (Z)-6-Nonenal in Food Products
Food ProductCultivar / ConditionConcentration Range (µg/kg or µg/g)Reference(s)
CucumberInbred Line 'No. 14' & 'No. 26'0.033 - 0.122 µg/g[12]
Oriental MelonSelf-grafted 'Qingxin Yangjiaocui'Present (relative content 4.23% of total aldehydes)[13]
WatermelonFresh-cutDetected as a key odorant[10][11]

Biosynthesis and Chemical Synthesis

Biosynthesis Pathway

In plants like muskmelon, this compound is not present in high concentrations in intact fruit but is rapidly formed when the fruit's cells are damaged and exposed to air.[14] It is biosynthesized from γ-linolenic acid through an enzymatic pathway involving lipoxygenase (LOX) and hydroperoxide lyase (HPL).[14]

G cluster_pathway Biosynthesis of this compound linolenic γ-Linolenic Acid (ω-6 fatty acid) hydroperoxide 13-Hydroperoxy- γ-linolenic acid linolenic->hydroperoxide Lipoxygenase (LOX) + O₂ nonenal This compound hydroperoxide->nonenal Hydroperoxide Lyase (HPL) trauma 12-oxo-9(Z)-dodecenoic acid hydroperoxide->trauma

Caption: Enzymatic pathway for the biosynthesis of this compound.

Laboratory Synthesis Protocol

This compound can be synthesized via several routes. One common method is the Wittig reaction, which reliably forms carbon-carbon double bonds with good stereoselectivity for the Z-isomer when using non-stabilized ylides.[15][16]

Protocol: Wittig Synthesis of this compound

  • Ylide Preparation: a. To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon), add propyltriphenylphosphonium bromide (1.1 equivalents). b. Add anhydrous tetrahydrofuran (B95107) (THF) to the flask and stir to suspend the salt. c. Cool the suspension to -78 °C using a dry ice/acetone bath. d. Slowly add a strong base such as n-butyllithium (n-BuLi, 1.05 equivalents) dropwise. A distinct color change (typically to deep orange or red) indicates the formation of the phosphorus ylide. e. Stir the resulting ylide solution at -78 °C for 1 hour.

  • Wittig Reaction: a. In a separate flame-dried flask, dissolve 6-oxohexanal (1.0 equivalent) in anhydrous THF. b. Cool the aldehyde solution to -78 °C. c. Slowly transfer the aldehyde solution to the ylide solution via cannula. d. Allow the reaction mixture to stir at -78 °C for 2-4 hours, then let it warm slowly to room temperature overnight. e. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Workup and Purification: a. Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x volume). c. Combine the organic layers and wash with brine. d. Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure. e. The crude product contains the desired this compound and triphenylphosphine (B44618) oxide as a major byproduct. f. Purify the crude product using flash column chromatography on silica (B1680970) gel, typically eluting with a hexane/ethyl acetate (B1210297) gradient, to isolate pure this compound.

Analytical Protocols

The standard method for analyzing volatile flavor compounds like this compound from a food matrix is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Olfactometry (GC-O).[2][14][17]

G cluster_workflow Analytical Workflow for this compound prep 1. Sample Preparation (e.g., Melon Homogenization) spme 2. HS-SPME Extraction (Volatile Collection) prep->spme gc 3. GC Separation spme->gc split Split gc->split ms 4a. Mass Spectrometry (Identification) split->ms olfactory 4b. Olfactometry (GC-O) (Odor Description) split->olfactory data 5. Data Analysis (Quantification & Sensory Correlation) ms->data olfactory->data

Caption: General workflow for the analysis of this compound.

Protocol: Volatile Extraction and Analysis by HS-SPME-GC-MS
  • Sample Preparation (Melon/Cucumber): a. Weigh approximately 2-5 g of homogenized fruit flesh into a 20 mL headspace vial.[13] b. Add 1 g of sodium chloride (NaCl) to increase the ionic strength of the matrix and promote the release of volatiles into the headspace.[13] c. If quantification is required, add a known concentration of an appropriate internal standard (e.g., 3-hexanone).[13] d. Tightly cap the vial with a PTFE/silicone septum.

  • HS-SPME Procedure: a. Place the vial in a heated autosampler tray or water bath. Equilibrate the sample at 50-70 °C for 15-60 minutes with agitation.[13][18] b. Expose a pre-conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for 30-60 minutes at the same temperature to adsorb the volatile compounds.[13][14][18]

  • GC-MS Analysis: a. Immediately after extraction, desorb the SPME fiber in the GC injector port, typically set at 250 °C, for 2-5 minutes in splitless mode.[14][18] b. GC Conditions (Example):

    • Column: DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).
    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
    • Oven Program: Initial temperature of 40 °C held for 3 min, ramp at 5 °C/min to 240 °C, and hold for 5 min. c. MS Conditions (Example):
    • Ion Source Temperature: 230 °C.
    • Interface Temperature: 250 °C.
    • Ionization Mode: Electron Impact (EI) at 70 eV.
    • Mass Range: Scan from m/z 35 to 400. d. Identification: Identify this compound by comparing its mass spectrum and calculated Linear Retention Index (LRI) with those of an authentic standard and/or mass spectral libraries (e.g., NIST, Wiley).

Protocol: Gas Chromatography-Olfactometry (GC-O)

GC-O analysis is performed to determine which of the separated volatile compounds are odor-active.[4][19]

  • Instrument Setup: a. The GC column effluent is split (typically 1:1) between the MS detector and a heated transfer line leading to a sniffing port (olfactometry port).[2] b. The sniffing port is supplied with humidified air to prevent nasal fatigue in the assessor.

  • Assessment Procedure: a. A trained sensory panelist (assessor) sniffs the effluent from the sniffing port throughout the GC run. b. The assessor records the retention time, duration, and sensory characteristics (odor descriptors) of any detected aroma using specialized software or a voice recorder. c. To obtain semi-quantitative data, methods like Aroma Extract Dilution Analysis (AEDA) can be used, where the sample is serially diluted and re-analyzed until no odor is detected. The highest dilution at which an odorant is detected gives its "flavor dilution" (FD) factor, indicating its potency.[19]

Sensory Evaluation Protocols

Sensory evaluation is critical for understanding the flavor impact of this compound in a food matrix. Two standard methods are the Triangle Test and Quantitative Descriptive Analysis (QDA).[3][20][21]

Protocol: Triangle Test

The triangle test is a discriminative method used to determine if a sensory difference exists between two samples (e.g., a control product vs. a product with added this compound).[14][22][23]

  • Sample Preparation: a. Prepare two batches of a base product (e.g., water, sugar solution, or a simple food matrix). One is the control (A), and the other is the test sample (B), spiked with a specific concentration of this compound. b. For each panelist, present three coded samples in a randomized order (e.g., AAB, ABA, BAA, BBA, BAB, ABB). Two samples are identical, and one is different.

  • Evaluation: a. Instruct panelists to assess each sample and identify the "odd" or different sample. b. The probability of choosing the correct sample by chance is 1/3.

  • Data Analysis: a. Tally the number of correct identifications from all panelists. b. Use statistical tables (based on the binomial distribution or Chi-square test) to determine if the number of correct answers is statistically significant at a chosen confidence level (e.g., p < 0.05). A significant result indicates a perceivable difference between the control and test samples.

G cluster_triangle Triangle Test Logic panelist Panelist samples Receives 3 Coded Samples (e.g., A, A, B) panelist->samples task Identify the 'Odd' Sample samples->task result Result task->result correct Correct Identification result->correct Is it B? incorrect Incorrect Identification result->incorrect Is it A?

Caption: Logical flow of a single trial in a Triangle Test.

Protocol: Quantitative Descriptive Analysis (QDA)

QDA is used to identify and quantify the specific sensory attributes of a product.[1][3][7]

  • Panelist Training & Lexicon Development: a. Select and screen 8-12 panelists based on their sensory acuity. b. In training sessions, have the panel collaboratively develop a lexicon of descriptive terms for the product's aroma and flavor (e.g., "melon," "cucumber," "green," "waxy," "sweet"). c. Use reference standards for each attribute to anchor the panelists' perceptions.

  • Evaluation: a. Provide panelists with coded samples to evaluate in individual booths. b. Panelists rate the intensity of each attribute on an unstructured line scale (e.g., a 10-cm line anchored with "low" and "high").

  • Data Analysis: a. Convert the markings on the line scales to numerical data. b. Analyze the data using statistical methods like Analysis of Variance (ANOVA) to determine significant differences in attributes between products. c. Visualize the results using spider web plots to compare the sensory profiles of different samples.[3]

References

Application Notes and Protocols for cis-6-Nonenal in Sensory Perception Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cis-6-Nonenal, a key aroma compound, in sensory perception research. This document details its sensory characteristics, relevant analytical methods, and protocols for its evaluation, intended for researchers in sensory science, flavor chemistry, and pharmacology.

Introduction to this compound

This compound is an unsaturated aldehyde known for its potent and distinct aroma, primarily associated with fresh melons and cucumbers.[1][2][3] Its characteristic scent makes it a valuable tool for research in olfaction, flavor perception, and the study of sensory-driven behavioral responses. It is a principal volatile component in muskmelon and a significant contributor to the aroma of fresh-cut watermelon.[2][4]

Chemical and Physical Properties:

PropertyValueReference
IUPAC Name (Z)-non-6-enal[5]
Molecular Formula C₉H₁₆O[5]
Molecular Weight 140.22 g/mol [5]
CAS Number 2277-19-2[5]
Appearance Colorless to pale yellow liquid[5][6]
Odor Profile Green, waxy, melon, watery, cucumber-like[6][7]
Solubility Insoluble in water; soluble in alcohol[5]

Applications in Sensory Perception Research

This compound is a valuable compound for a variety of research applications in sensory science:

  • Olfactory Receptor Screening: As a potent odorant, it can be used as a ligand in high-throughput screening assays to identify and characterize its cognate olfactory receptors (ORs).

  • Psychophysical Studies: It serves as a stimulus in human sensory panel studies to determine odor detection and recognition thresholds, as well as to quantify perceived intensity and hedonic value.

  • Flavor Chemistry: Its role as a key component of melon and cucumber aromas makes it a critical standard in gas chromatography-olfactometry (GC-O) for identifying important volatile compounds in foods.[4]

  • Multimodal Sensory Research: Its distinct aroma can be used to investigate cross-modal interactions between olfaction, taste, and trigeminal sensation.

Experimental Protocols

Olfactory Receptor Activation Assay (In Vitro)

While specific data on olfactory receptors activated by this compound is limited, a general protocol for screening odorants against a library of human olfactory receptors can be adapted. This protocol is based on a common heterologous expression system using a luciferase reporter gene assay.

Objective: To identify human olfactory receptors (ORs) that are activated by this compound and to determine the dose-response relationship.

Materials:

  • HEK293 cells (or a similar cell line)

  • Plasmids encoding human olfactory receptors (OR library)

  • Receptor-Transporting Protein 1S (RTP1S) plasmid (to enhance OR cell surface expression)

  • CRE-luciferase reporter plasmid

  • Transfection reagent

  • This compound (high purity)

  • DMSO (for stock solution)

  • Cell culture medium

  • Luciferase assay reagent

  • 96-well cell culture plates

Protocol:

  • Cell Culture and Transfection:

    • Plate HEK293 cells in 96-well plates.

    • Co-transfect cells with a specific human OR plasmid, RTP1S plasmid, and the CRE-luciferase reporter plasmid using a suitable transfection reagent.

    • Incubate for 24 hours to allow for receptor expression.

  • Odorant Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of the this compound stock solution in cell culture medium to achieve the desired final concentrations for the dose-response curve (e.g., ranging from 1 nM to 1 mM).

  • Odorant Stimulation:

    • After the 24-hour incubation, replace the cell culture medium with the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with DMSO only).

    • Incubate the cells with the odorant for 4-6 hours.

  • Luciferase Assay:

    • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader. The luminescence signal is proportional to the level of cAMP, which is an indicator of OR activation.

  • Data Analysis:

    • Normalize the luciferase signal to the vehicle control.

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration at which 50% of the maximal response is achieved).

Expected Outcome: Identification of specific ORs that are activated by this compound and quantification of their sensitivity (EC₅₀).

Olfactory_Receptor_Activation_Workflow cluster_cell_prep Cell Preparation cluster_stimulation Odorant Stimulation cluster_detection Signal Detection & Analysis cell_culture HEK293 Cell Culture transfection Co-transfection: - Olfactory Receptor Plasmid - RTP1S Plasmid - CRE-Luciferase Plasmid cell_culture->transfection stimulation Incubate Cells with This compound transfection->stimulation odorant_prep Prepare this compound Serial Dilutions odorant_prep->stimulation luciferase_assay Luciferase Assay stimulation->luciferase_assay luminescence Measure Luminescence luciferase_assay->luminescence data_analysis Data Analysis: - Normalize Response - Generate Dose-Response Curve - Calculate EC50 luminescence->data_analysis

Workflow for in vitro Olfactory Receptor Activation Assay.
Sensory Panel Evaluation: Descriptive Analysis

This protocol outlines a method for characterizing the sensory profile of this compound using a trained human sensory panel.

Objective: To quantitatively describe the aroma attributes of this compound at different concentrations.

Materials:

  • This compound (high purity)

  • Odorless solvent (e.g., mineral oil, propylene (B89431) glycol, or deionized water with a small amount of ethanol (B145695) for solubilization)

  • Glass vials with Teflon-lined caps

  • Cotton balls or smelling strips

  • Sensory evaluation booths with controlled lighting and ventilation

  • Data collection software

Protocol:

  • Panelist Training:

    • Recruit 8-12 panelists trained in descriptive sensory analysis.

    • Conduct training sessions to familiarize panelists with the aroma of this compound and to develop a consensus vocabulary for its sensory attributes.

    • Provide reference standards for each attribute (e.g., fresh-cut cucumber for "cucumber," cantaloupe for "melon").

  • Sample Preparation:

    • Prepare a series of dilutions of this compound in the chosen solvent (e.g., 0.1, 1, 5, and 10 ppm).

    • Pipette a standardized volume of each dilution onto a cotton ball or smelling strip inside a coded vial.

    • Allow the samples to equilibrate for a set time before evaluation.

  • Evaluation Procedure:

    • Present the coded samples to the panelists in a randomized and balanced order.

    • Instruct panelists to sniff each sample and rate the intensity of each agreed-upon sensory attribute on a labeled magnitude scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").

    • Panelists should cleanse their palate with water and wait for a specified time between samples to prevent sensory fatigue.

  • Data Analysis:

    • Collect the intensity ratings for each attribute from all panelists.

    • Perform statistical analysis (e.g., ANOVA) to determine significant differences in attribute intensity across concentrations.

    • Generate a spider web plot to visualize the sensory profile of this compound at each concentration.

Quantitative Data from Literature (for comparison):

CompoundFlavor Dilution (FD) Factor in Watermelon HeadspaceOdor DescriptionReference
This compound 16Melon[4]
trans,cis-2,6-Nonadienal64Cucumber[4]
cis,cis-3,6-Nonadienal16Fresh/Watermelon[4]

The Flavor Dilution (FD) factor represents the highest dilution at which the compound's odor was still detectable by the human assessor at the sniffing port.

Sensory_Panel_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Data Analysis panel_training Panelist Training & Lexicon Development sample_prep Sample Preparation: This compound Dilutions panel_training->sample_prep random_presentation Randomized Sample Presentation sample_prep->random_presentation sensory_rating Panelists Rate Attribute Intensities random_presentation->sensory_rating data_collection Data Collection sensory_rating->data_collection stat_analysis Statistical Analysis (ANOVA) data_collection->stat_analysis visualization Spider Web Plot Generation stat_analysis->visualization

Workflow for Descriptive Sensory Analysis.
Investigation of Trigeminal and Taste Interactions

Given that some aldehydes can modulate taste perception, this protocol provides a framework for investigating the potential cross-modal effects of this compound.[8]

Objective: To determine if the presence of this compound (ortho-nasally or retro-nasally) influences the perception of basic tastes or induces trigeminal sensations.

Materials:

  • Solutions of basic tastants (e.g., sucrose (B13894) for sweet, NaCl for salty, citric acid for sour, quinine (B1679958) for bitter, and monosodium glutamate (B1630785) for umami) at near-threshold concentrations.

  • This compound solution for aroma delivery.

  • Nose clips (for retro-nasal evaluation).

  • Opaque cups for sample presentation.

Protocol:

  • Ortho-nasal Evaluation:

    • Present panelists with two sets of the basic taste solutions. One set is presented while they are simultaneously sniffing a vial containing a low concentration of this compound, and the other set is presented while sniffing a blank (solvent only).

    • Ask panelists to rate the intensity of the specific taste and any other sensations (e.g., cooling, tingling, burning) on a labeled magnitude scale.

  • Retro-nasal Evaluation:

    • Prepare two sets of the basic taste solutions. One set contains a sub-threshold concentration of this compound dissolved in the solution.

    • Have panelists wear nose clips to block ortho-nasal olfaction.

    • Present the taste solutions and have panelists rate the intensity of the taste and other oral sensations. The release of this compound in the mouth will stimulate the olfactory receptors via the retro-nasal pathway.

  • Data Analysis:

    • Use t-tests or ANOVA to compare the intensity ratings of the tastes and other sensations in the presence and absence of this compound for both ortho-nasal and retro-nasal conditions.

Expected Outcome: Determination of whether this compound enhances or suppresses the perception of basic tastes or elicits any trigeminal sensations.

Sensory_Interaction_Pathway cluster_olfactory Olfactory Pathway cluster_trigeminal Potential Trigeminal Pathway cluster_taste Potential Taste Modulation stimulus This compound or Olfactory Receptors stimulus->or tn Trigeminal Nerve Endings stimulus->tn ? tr Taste Receptors (e.g., CaSR) stimulus->tr ? ob Olfactory Bulb or->ob oc Olfactory Cortex ob->oc perception Integrated Flavor Perception oc->perception tg Trigeminal Ganglion tn->tg bs Brainstem tg->bs bs->perception gg Gustatory Ganglia tr->gg gg->perception

Potential Sensory Pathways for this compound Perception.

Conclusion

This compound is a potent and well-characterized aroma compound that serves as an excellent tool for a wide range of sensory perception research. The protocols outlined above provide a starting point for investigating its effects on the olfactory system and its potential interactions with other sensory modalities. Further research is needed to identify its specific cognate olfactory receptors and to fully elucidate its role in multimodal flavor perception.

References

Application Notes and Protocols for the Extraction of cis-6-Nonenal from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-6-Nonenal is a volatile organic compound that contributes significantly to the characteristic fresh, green, and melon-like aroma of many plants, including cucumber, melon, and watermelon.[1][2][3] As a key flavor and fragrance component, accurate and efficient extraction of this compound from plant matrices is crucial for quality control in the food and beverage industries, flavor and fragrance development, and in ecological and plant physiology research. This document provides detailed protocols for three common extraction methods: Headspace Solid-Phase Microextraction (HS-SPME), Solvent Extraction, and Steam Distillation. Subsequent analysis is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS).

Extraction Methodologies: A Comparative Overview

The choice of extraction method depends on the specific research goals, available equipment, and the plant matrix.

  • Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and relatively simple technique ideal for analyzing volatile and semi-volatile compounds in the headspace of a sample. It is particularly well-suited for screening large numbers of samples.

  • Solvent Extraction is a traditional and versatile method that involves the use of an organic solvent to dissolve the target analyte from the plant material. It is an exhaustive technique that can provide a comprehensive profile of the volatile and semi-volatile compounds.

  • Steam Distillation is a classic method for extracting essential oils and other volatile compounds from plant materials. It is particularly useful for obtaining larger quantities of the target analyte for further analysis or application.

Quantitative Data Summary

The following table summarizes representative data on the yield of aldehydes from muskmelon seeds using different extraction methods. It is important to note that these values are from a study on a specific plant material and may vary depending on the plant species, cultivar, and extraction conditions.

Extraction MethodTotal Aldehyde Content (% of total volatiles)Key Aldehydes IdentifiedReference
Press Extraction35.12%Hexanal, Pentanal, Decanal[4]
Aqueous Extraction3.90%Not specified[4]
Organic Solvent Extraction (n-hexane)Not detected-[4]
Soxhlet ExtractionNot specifiedNot specified[4]

Note: The referenced study on muskmelon seed oil did not detect aldehydes in the organic solvent and Soxhlet extracts, which may be due to the specific parameters used or the nature of the seed matrix. Solvent extraction is generally a viable method for aldehydes.

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is optimized for the extraction of volatile compounds like this compound from melon or cucumber samples.

Materials and Equipment:

  • Plant material (e.g., fresh melon or cucumber)

  • 20 mL headspace vials with screw caps (B75204) and PTFE/silicone septa

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • SPME holder

  • Heating block or water bath with temperature control

  • Vortex mixer

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • Weigh 2-5 g of fresh, homogenized plant material into a 20 mL headspace vial.

    • For quantitative analysis, an internal standard can be added at this stage.

  • Incubation and Extraction:

    • Seal the vial tightly with the screw cap.

    • Place the vial in a heating block or water bath set to a specific temperature (e.g., 40-60°C).

    • Allow the sample to equilibrate for a set time (e.g., 15-30 minutes).

    • Expose the SPME fiber to the headspace of the vial by piercing the septum.

    • Extract the volatile compounds for a defined period (e.g., 30-60 minutes) under controlled temperature and agitation.

  • Desorption and GC-MS Analysis:

    • Retract the fiber into the needle and immediately insert it into the heated injection port of the GC.

    • Desorb the analytes from the fiber at a high temperature (e.g., 250°C) for a specified time (e.g., 2-5 minutes) in splitless mode.

    • Start the GC-MS data acquisition.

GC-MS Parameters (Example):

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 min

    • Ramp: 5°C/min to 180°C

    • Ramp: 10°C/min to 250°C, hold for 5 min

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 35-400

    • Ion Source Temperature: 230°C

    • Transfer Line Temperature: 280°C

Protocol 2: Solvent Extraction

This protocol provides a general procedure for the extraction of this compound using an organic solvent.

Materials and Equipment:

  • Plant material (fresh or dried and ground)

  • Organic solvent (e.g., dichloromethane, diethyl ether, or a mixture of pentane (B18724) and diethyl ether)

  • Homogenizer or blender

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Anhydrous sodium sulfate (B86663)

  • Glass funnel and filter paper

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • Weigh a known amount of plant material (e.g., 10-50 g).

    • If using fresh material, homogenize it with the chosen solvent in a blender.

    • If using dried material, grind it to a fine powder before adding the solvent.

  • Extraction:

    • Add a sufficient volume of the organic solvent to the plant material (e.g., a 1:10 solid-to-solvent ratio).

    • Macerate the mixture for a specified time (e.g., 1-24 hours) at room temperature with occasional shaking or stirring.

    • Alternatively, use an ultrasonic bath to enhance extraction efficiency.

  • Separation and Concentration:

    • Separate the solvent extract from the solid plant residue by filtration or centrifugation.

    • Dry the extract over anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator under reduced pressure and at a low temperature (e.g., <40°C) to prevent the loss of volatile compounds.

  • GC-MS Analysis:

    • Inject an aliquot (e.g., 1 µL) of the concentrated extract into the GC-MS system for analysis using similar parameters as described in Protocol 1.

Protocol 3: Steam Distillation

This protocol is suitable for extracting essential oils and volatile compounds from larger quantities of plant material.

Materials and Equipment:

  • Plant material (fresh or dried)

  • Clevenger-type steam distillation apparatus

  • Heating mantle

  • Separatory funnel

  • Organic solvent (e.g., n-hexane or diethyl ether) for trapping the distillate

  • Anhydrous sodium sulfate

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Apparatus Setup:

    • Set up the Clevenger-type steam distillation apparatus.

    • Place a known amount of plant material (e.g., 100-500 g) into the distillation flask and add a sufficient amount of water.

  • Distillation:

    • Heat the flask using a heating mantle to boil the water and generate steam.

    • The steam will pass through the plant material, carrying the volatile compounds with it.

    • The steam and volatile compound mixture will then be condensed in the condenser.

  • Collection and Separation:

    • Collect the distillate, which will be a two-phase mixture of water and the essential oil containing this compound.

    • Separate the oil layer from the aqueous layer using a separatory funnel.

    • The aqueous layer can be further extracted with a small amount of an organic solvent to recover any dissolved volatiles.

  • Drying and Analysis:

    • Dry the collected oil over anhydrous sodium sulfate.

    • Analyze the oil directly by GC-MS, or after appropriate dilution with a suitable solvent, using similar parameters as described in Protocol 1.

Visualization of Experimental Workflow and Logic

Below are diagrams generated using Graphviz (DOT language) to visualize the experimental workflows.

Experimental Workflow for this compound Extraction and Analysis

experimental_workflow cluster_extraction Extraction Methods cluster_analysis Analysis spme HS-SPME gcms GC-MS Analysis spme->gcms solvent Solvent Extraction solvent->gcms steam Steam Distillation steam->gcms identification Identification of this compound gcms->identification quantification Quantification identification->quantification plant_material Plant Material (e.g., Melon, Cucumber) plant_material->spme plant_material->solvent plant_material->steam

Overall workflow for this compound extraction and analysis.
Decision Logic for Selecting an Extraction Method

Decision tree for choosing an appropriate extraction method.

References

Application Notes and Protocols for cis-6-Nonenal in Lipid Peroxidation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid peroxidation, the oxidative degradation of lipids, is a hallmark of cellular injury and is implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The process generates a variety of reactive aldehydes that can serve as biomarkers of oxidative stress and as signaling molecules that modulate cellular pathways. While 4-hydroxy-2-nonenal (HNE) and malondialdehyde (MDA) are the most extensively studied biomarkers of lipid peroxidation, there is a growing interest in more specific markers that can provide insights into the peroxidation of particular fatty acid substrates.

This document focuses on cis-6-Nonenal , an unsaturated aldehyde formed from the peroxidation of omega-6 polyunsaturated fatty acids, particularly gamma-linolenic acid (GLA).[1][2] Unlike the more commonly studied 2-nonenal (B146743) and 4-hydroxynonenal, this compound offers a more specific window into the oxidative fate of GLA, a fatty acid with complex roles in inflammation and cellular signaling.[2][3] These application notes provide a framework for utilizing this compound as a specialized biomarker in lipid peroxidation research.

Application Notes

1. This compound as a Specific Biomarker for Gamma-Linolenic Acid (GLA) Peroxidation

  • Specificity: this compound is a product of the lipoxygenase-mediated oxidation of gamma-linolenic acid (C18:3, n-6). Its presence can indicate the specific peroxidation of GLA, which is distinct from the more general lipid peroxidation that produces HNE and MDA from linoleic and arachidonic acids.[1][4]

  • Research Applications:

    • Studying Inflammatory Pathways: GLA is a precursor to dihomo-γ-linolenic acid (DGLA), which can be converted to anti-inflammatory eicosanoids.[2] Monitoring this compound can provide insights into the oxidative consumption of GLA that might otherwise be channeled into these anti-inflammatory pathways.

    • Oncology Research: GLA has been shown to induce apoptosis and lipid peroxidation in certain cancer cell lines.[5] Measuring this compound could serve as a direct marker of GLA-induced oxidative stress in these models.

    • Nutritional and Supplement Studies: In studies evaluating the efficacy and oxidative stability of GLA-rich dietary supplements (e.g., evening primrose oil, borage oil), this compound can be a key indicator of in vivo lipid peroxidation of the supplemented fatty acid.[3]

2. Comparison with Other Aldehyde Biomarkers

The choice of biomarker depends on the research question. While HNE provides a broad measure of omega-6 fatty acid peroxidation and has well-documented roles in stress signaling,[4][6] this compound offers a more targeted assessment of a specific metabolic branch of lipid peroxidation.

Data Presentation

The following tables provide representative, hypothetical data for the quantification of this compound in biological samples. Actual concentrations will vary based on the experimental model, tissue type, and the severity of oxidative stress.

Table 1: Representative Concentrations of this compound in Biological Samples

Sample MatrixConditionConcentration Range (ng/g tissue or ng/mL fluid)Analytical Method
Brain TissueControl1 - 5GC-MS with PFBHA derivatization
Oxidative Stress (e.g., Fe-NTA model)10 - 50GC-MS with PFBHA derivatization
Liver TissueControl2 - 10GC-MS with PFBHA derivatization
Oxidative Stress (e.g., CCl4 model)25 - 100GC-MS with PFBHA derivatization
PlasmaHealthy Volunteer0.1 - 0.5LC-MS/MS with GirT derivatization
Inflammatory Condition0.5 - 5LC-MS/MS with GirT derivatization

Table 2: Comparison of Aldehyde Biomarkers in an Oxidative Stress Model

AldehydePrecursor Fatty Acid(s)Typical Concentration Increase (Fold Change vs. Control)Biological Significance
This compound Gamma-Linolenic Acid5 - 10Specific marker for GLA peroxidation
4-Hydroxy-2-nonenal (HNE) Linoleic Acid, Arachidonic Acid10 - 20General marker of omega-6 peroxidation, well-studied signaling roles
Malondialdehyde (MDA) Polyunsaturated Fatty Acids15 - 30General marker of lipid peroxidation, indicates extensive oxidative damage

Experimental Protocols

The following is a detailed protocol for the quantification of this compound in biological tissues using Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization. This method is adapted from established protocols for other reactive aldehydes.[7][8][9]

Protocol 1: Quantification of this compound by GC-MS with PFBHA Derivatization

This method is highly sensitive and specific for aldehydes, relying on the formation of a stable oxime derivative that is amenable to GC-MS analysis.

1. Materials and Reagents

  • This compound standard (≥98% purity)

  • Deuterated internal standard (e.g., d7-Nonanal or custom synthesized dX-cis-6-Nonenal)

  • O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Hexane (B92381), HPLC grade

  • Sodium sulfate, anhydrous

  • Nitrogen gas, high purity

  • Phosphate-buffered saline (PBS), pH 7.4

2. Sample Preparation

  • Tissue Homogenization: Weigh approximately 100 mg of frozen biological tissue. Homogenize in 1 mL of ice-cold PBS containing an antioxidant cocktail (e.g., butylated hydroxytoluene, BHT).

  • Internal Standard Spiking: Add the deuterated internal standard to the homogenate to a final concentration of 10-50 ng/mL.

  • Protein Precipitation & Lipid Extraction: Add 2 mL of ice-cold acetonitrile, vortex vigorously, and centrifuge at 10,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube.

3. Derivatization

  • To the supernatant, add 100 µL of a freshly prepared 10 mg/mL PFBHA solution in water.

  • Vortex the mixture for 30 seconds.

  • Incubate at 60°C for 60 minutes to form the PFB-oxime derivative.

4. Extraction of the Derivative

  • Cool the reaction mixture to room temperature.

  • Add 1 mL of hexane and vortex vigorously for 1 minute.

  • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper organic (hexane) layer to a clean glass vial.

  • Dry the organic extract over a small amount of anhydrous sodium sulfate.

5. GC-MS Analysis

  • Injection: Inject 1-2 µL of the final extract into the GC-MS system.

  • GC Conditions (Representative):

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

  • MS Conditions (Representative):

    • Ionization Mode: Electron Ionization (EI) or Negative Ion Chemical Ionization (NICI) for higher sensitivity.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for the this compound-PFB oxime derivative and its internal standard.

6. Data Analysis and Quantification

  • Create a calibration curve using the this compound standard, plotting the ratio of the analyte peak area to the internal standard peak area against concentration.

  • Quantify the amount of this compound in the samples using the calibration curve.

Visualizations

Signaling Pathways and Workflows

lipid_peroxidation_pathway PUFA Gamma-Linolenic Acid (GLA) (Omega-6 PUFA) Hydroperoxide GLA Hydroperoxide PUFA->Hydroperoxide Oxidation ROS Reactive Oxygen Species (ROS) ROS->PUFA Initiation LOX Lipoxygenase (LOX) LOX->PUFA Nonenal This compound Hydroperoxide->Nonenal Cleavage HPL Hydroperoxide Lyase (HPL) HPL->Hydroperoxide CellularEffects Cellular Effects (Protein Adduction, Signaling) Nonenal->CellularEffects Downstream Effects

Caption: Formation of this compound from Gamma-Linolenic Acid.

experimental_workflow start Biological Sample (Tissue, Plasma) homogenize Homogenization & Internal Standard Spiking start->homogenize extract Protein Precipitation & Lipid Extraction homogenize->extract derivatize Derivatization with PFBHA extract->derivatize extract2 Liquid-Liquid Extraction of Derivative derivatize->extract2 analyze GC-MS Analysis (SIM Mode) extract2->analyze quantify Data Analysis & Quantification analyze->quantify

Caption: Workflow for this compound quantification by GC-MS.

cellular_effects_pathway Aldehyde Lipid-Derived Aldehydes (e.g., this compound, 4-HNE) ProteinAdduction Covalent Adduction to Proteins (Cys, His, Lys) Aldehyde->ProteinAdduction FunctionalChange Altered Protein Function (Enzyme Inactivation, etc.) ProteinAdduction->FunctionalChange Signaling Modulation of Signaling Pathways ProteinAdduction->Signaling StressResponse Stress Response (e.g., Nrf2 Activation) Signaling->StressResponse Low Concentration Apoptosis Apoptosis / Cell Death Signaling->Apoptosis High Concentration

Caption: General cellular effects of lipid peroxidation-derived aldehydes.

References

In Vitro Studies Involving cis-6-Nonenal: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct in vitro research on the specific biological and cellular effects of cis-6-Nonenal is limited in publicly available scientific literature. The following application notes and protocols are largely based on methodologies used for studying other structurally related α,β-unsaturated aldehydes, such as 4-hydroxy-2-nonenal (HNE), a well-researched product of lipid peroxidation. These protocols are intended to serve as a foundational guide for researchers initiating in vitro studies on this compound.

Application Notes

This compound is a monounsaturated fatty aldehyde naturally found in plants like Artemisia capillaris and is a key aroma component in fruits such as muskmelon.[1][2] While primarily utilized in the flavor and fragrance industry for its green, melon-like scent, its structural similarity to reactive aldehydes like HNE suggests potential bioactivity that warrants in vitro investigation.[3] As an α,β-unsaturated aldehyde, this compound possesses reactive functional groups that could interact with cellular nucleophiles, such as cysteine, histidine, and lysine (B10760008) residues in proteins, potentially modulating their function.[4][5]

Proposed in vitro studies could focus on elucidating the following:

  • Cytotoxicity: Determining the concentration-dependent effects of this compound on cell viability and proliferation in various cell lines.

  • Oxidative Stress and Apoptosis: Investigating whether this compound induces intracellular reactive oxygen species (ROS) production and triggers programmed cell death.

  • Modulation of Signaling Pathways: Assessing the impact of this compound on key cellular signaling pathways, particularly those responsive to cellular stress, such as the mitogen-activated protein kinase (MAPK) pathways (e.g., JNK, p38).

These studies will be crucial in understanding the potential biological implications of this compound exposure beyond its organoleptic properties.

Quantitative Data Summary (Hypothetical)

The following tables represent hypothetical data that could be generated from the described experimental protocols. These are for illustrative purposes to guide data presentation.

Table 1: Cytotoxicity of this compound in Human Cell Lines

Cell LineAssayIncubation Time (h)IC50 (µM)
HepG2 (Hepatocarcinoma)MTT24150
A549 (Lung Carcinoma)Neutral Red24200
HCT116 (Colon Carcinoma)LDH24175

Table 2: Effect of this compound on Apoptosis Markers in HepG2 Cells (24h treatment)

Concentration (µM)Caspase-3 Activity (Fold Change)% Annexin V Positive Cells
0 (Control)1.05.2
501.812.5
1003.528.9
1505.245.7

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using the MTT Assay

This protocol determines the effect of this compound on cell viability by measuring the metabolic activity of cultured cells.

  • Materials:

    • Human cell line (e.g., HepG2)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • This compound (≥95% purity)

    • Dimethyl sulfoxide (B87167) (DMSO)

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

    • 96-well microplates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

    • Prepare a stock solution of this compound in DMSO. Further dilute in complete culture medium to achieve final desired concentrations (e.g., 0, 10, 25, 50, 100, 200, 400 µM). The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the cells and replace it with 100 µL of medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO).

    • Incubate for 24 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Protocol 2: Measurement of Apoptosis by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • HepG2 cells

    • 6-well plates

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed HepG2 cells in 6-well plates and grow to ~70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0, 50, 100, 150 µM) for 24 hours.

    • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour. Annexin V positive, PI negative cells are in early apoptosis.

Protocol 3: Western Blot Analysis of JNK Phosphorylation

This protocol assesses the activation of the JNK signaling pathway.

  • Materials:

    • RL34 cells or similar

    • This compound

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies: anti-phospho-JNK, anti-total-JNK

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Culture RL34 cells to near confluency and treat with this compound (e.g., 100 µM) for various time points (e.g., 0, 15, 30, 60 minutes).

    • Lyse the cells on ice and collect the protein lysate.

    • Determine the protein concentration using the BCA assay.

    • Denature 20-30 µg of protein per sample and separate by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary anti-phospho-JNK antibody overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with anti-total-JNK antibody as a loading control.

Visualizations

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus C6N This compound ROS Intracellular ROS Production C6N->ROS GSH GSH Depletion C6N->GSH ASK1 ASK1 ROS->ASK1 JNK JNK ASK1->JNK p38 p38 ASK1->p38 AP1 AP-1 Activation JNK->AP1 Apoptosis Apoptosis p38->Apoptosis AP1->Apoptosis

Caption: Proposed signaling pathway for this compound-induced stress response.

G cluster_assays In Vitro Assays start Seed Cells (e.g., HepG2) treat Treat with this compound (Dose-Response & Time-Course) start->treat cyto Cytotoxicity (MTT, LDH) treat->cyto apop Apoptosis (Flow Cytometry) treat->apop signal Signaling (Western Blot) treat->signal data Data Analysis (IC50, Fold Change, etc.) cyto->data apop->data signal->data end Biological Interpretation data->end

Caption: General experimental workflow for in vitro analysis of this compound.

References

cis-6-Nonenal: Application Notes and Protocols for Entomology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-6-Nonenal is a volatile organic compound with a characteristic green, melon-like aroma.[1][2] Found naturally in various fruits and plants, such as muskmelon and cucumber, this aldehyde plays a significant role in insect chemical ecology.[3][4] Its potent olfactory properties make it a compound of interest for researchers in entomology, particularly in the development of attractants for pest management strategies and in studies of insect olfactory systems. These application notes provide detailed protocols for utilizing this compound in entomological research, with a focus on electrophysiology and behavioral bioassays.

Applications in Entomology

This compound has been identified as a semiochemical involved in the olfactory communication of several insect species. Its primary applications in entomology research include:

  • Attractant in Pest Management: As a component of fruit and plant volatiles, this compound can be a potent attractant for various insect pests, particularly fruit flies. It can be incorporated into lures for monitoring and mass trapping of species such as the Oriental fruit fly, Bactrocera dorsalis.

  • Behavioral Studies: This compound is valuable in laboratory bioassays to study insect behavior, such as host-seeking, oviposition, and aggregation. Understanding how insects respond to this compound can provide insights into their chemical ecology.

  • Electrophysiological Research: this compound is an effective stimulus for studying the insect olfactory system. It can be used in techniques like Electroantennography (EAG) to screen for olfactory responses and to characterize the sensitivity of different insect species to this compound.

Data Presentation

The following tables provide a structured format for presenting quantitative data from electrophysiological and behavioral assays involving this compound.

Table 1: Electroantennogram (EAG) Dose-Response of Bactrocera dorsalis to this compound

Concentration (µg/µL)Mean EAG Response (mV) ± SEM (n=10)
Solvent Control (Hexane)0.05 ± 0.01
0.0010.15 ± 0.02
0.010.32 ± 0.04
0.10.58 ± 0.06
10.85 ± 0.09
101.20 ± 0.11

Table 2: Behavioral Response of Cimex lectularius in a Two-Choice Olfactometer

Odor SourceMean Time Spent (seconds) ± SEM (n=20)Preference Index*
This compound (1 µg)185 ± 150.48
Solvent Control (Hexane)95 ± 10

*Preference Index (PI) = (Time in Treatment Arm - Time in Control Arm) / Total Time

Experimental Protocols

Electroantennography (EAG) Protocol

This protocol outlines the methodology for measuring the olfactory response of an insect antenna to this compound.

Materials:

  • This compound (≥95% purity)

  • Hexane (or other suitable solvent)

  • Live insects (e.g., Bactrocera dorsalis)

  • EAG system (amplifier, data acquisition unit, software)

  • Tungsten electrodes

  • Micromanipulators

  • Dissecting microscope

  • Glass capillaries

  • Saline solution (e.g., Ringer's solution)

  • Odor delivery system (e.g., puff stimulus device)

  • Filter paper

Procedure:

  • Insect Preparation:

    • Anesthetize an insect by chilling it on ice for 2-3 minutes.

    • Excise one antenna at the base using micro-scissors under a dissecting microscope.

    • Mount the excised antenna between two electrodes filled with saline solution. The basal end is connected to the reference electrode, and the distal tip is connected to the recording electrode. A small portion of the distal tip may be removed to ensure good electrical contact.

  • Stimulus Preparation:

    • Prepare a stock solution of this compound in hexane.

    • Create a serial dilution to obtain a range of concentrations (e.g., 0.001, 0.01, 0.1, 1, 10 µg/µL).

    • Apply a known volume (e.g., 10 µL) of each dilution onto a small piece of filter paper and insert it into a Pasteur pipette.

    • Prepare a solvent control using only hexane.

  • Data Recording:

    • Pass a continuous stream of charcoal-filtered, humidified air over the antennal preparation.

    • Deliver a puff of the stimulus (e.g., 0.5 seconds) into the airstream directed at the antenna.

    • Record the resulting depolarization of the antenna (EAG response).

    • Present the stimuli in a randomized order, with sufficient time between puffs (e.g., 30-60 seconds) to allow the antenna to recover.

    • Record the responses to the solvent control and subtract this baseline from the responses to this compound.

EAG_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis insect_prep Insect Preparation (Anesthetize & Excise Antenna) mount_antenna Mount Antenna on Electrodes insect_prep->mount_antenna Immobilized Antenna stimulus_prep Stimulus Preparation (Serial Dilutions of this compound) deliver_stimulus Deliver Odor Puff stimulus_prep->deliver_stimulus Odor Cartridge mount_antenna->deliver_stimulus record_eag Record EAG Response deliver_stimulus->record_eag Antennal Depolarization data_analysis Data Analysis (Measure Amplitude, Dose-Response Curve) record_eag->data_analysis Raw EAG Signal

Experimental workflow for Electroantennography (EAG).

Olfactometer Bioassay Protocol

This protocol describes a two-choice olfactometer assay to evaluate the behavioral response of insects to this compound.

Materials:

  • Y-tube or four-arm olfactometer

  • Air pump and flow meters

  • Activated charcoal and water flasks (for air purification and humidification)

  • This compound and solvent

  • Filter paper or other odor dispensers

  • Test insects (e.g., Cimex lectularius)

  • Video camera and tracking software (optional)

Procedure:

  • Apparatus Setup:

    • Thoroughly clean the olfactometer with a solvent (e.g., ethanol) and bake in an oven to remove any residual odors.

    • Set up the olfactometer with a constant, equal airflow through each arm.

  • Odor Source Preparation:

    • Apply a specific amount of this compound (e.g., 1 µg) dissolved in a solvent to a filter paper.

    • Apply an equal volume of the solvent to another filter paper as a control.

    • Place the treatment and control filter papers in the respective arms of the olfactometer.

  • Behavioral Observation:

    • Release a single insect at the downwind end of the olfactometer.

    • Observe the insect's behavior for a set period (e.g., 10 minutes).

    • Record the time the insect spends in each arm and its first choice.

    • An insect is considered to have made a choice when it crosses a defined line in one of the arms.

  • Data Analysis:

    • Calculate the Preference Index (PI) to quantify the attractant or repellent effect.

    • Use appropriate statistical tests (e.g., t-test, chi-square test) to determine the significance of the observed preference.

Olfactometer_Workflow setup Setup Olfactometer (Clean & Assemble) odor_prep Prepare Odor Sources (this compound & Control) setup->odor_prep insect_release Release Insect odor_prep->insect_release observe Observe & Record Behavior (Time Spent, First Choice) insect_release->observe analysis Data Analysis (Calculate Preference Index) observe->analysis conclusion Conclusion (Attraction/Repulsion/No Preference) analysis->conclusion

Workflow for a two-choice olfactometer bioassay.

Field Trial Protocol for an Attractant Lure

This protocol provides a general framework for conducting field trials to evaluate the efficacy of a this compound-based lure.

Materials:

  • Insect traps (e.g., McPhail traps for fruit flies)

  • Lures containing a specific dose of this compound

  • Control lures (without this compound)

  • Randomized block design for trap placement

  • GPS device for mapping trap locations

Procedure:

  • Experimental Design:

    • Select a suitable field site with a known population of the target insect.

    • Design a randomized complete block experiment with multiple replicates of treatment (this compound lure) and control traps.

    • Ensure sufficient distance between traps to avoid interference.

  • Trap Deployment:

    • Deploy the traps at a consistent height and orientation within the crop canopy.

    • Record the GPS coordinates of each trap.

  • Data Collection:

    • Collect the trapped insects at regular intervals (e.g., weekly).

    • Count and identify the target insect species.

  • Data Analysis:

    • Compare the mean number of target insects captured in the treatment and control traps using appropriate statistical analysis (e.g., ANOVA).

    • Analyze the data to determine the attractiveness of the this compound lure under field conditions.

Signaling Pathway

The detection of this compound by an insect's olfactory system initiates a signaling cascade that leads to a behavioral response. Insect olfactory receptors (ORs) are ligand-gated ion channels that form a heteromeric complex with a highly conserved co-receptor (Orco).[5]

Olfactory_Signaling_Pathway cluster_membrane Dendritic Membrane of Olfactory Receptor Neuron cluster_neuron Neuron odorant This compound obp Odorant Binding Protein (OBP) odorant->obp Binding or_complex Olfactory Receptor (OR-Orco Complex) obp->or_complex Transport & Delivery ion_channel Ion Channel Opening or_complex->ion_channel Activation depolarization Membrane Depolarization ion_channel->depolarization Cation Influx action_potential Action Potential Generation depolarization->action_potential signal_transmission Signal Transmission to Antennal Lobe action_potential->signal_transmission

Generalized insect olfactory signaling pathway.

These detailed application notes and protocols provide a comprehensive guide for researchers interested in exploring the role of this compound in entomology. By following these standardized methods, scientists can generate reliable and comparable data to advance our understanding of insect chemical ecology and develop innovative pest management solutions.

References

Stable Isotope Labeling of cis-6-Nonenal: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-6-Nonenal is a volatile organic compound known for its characteristic melon and cucumber aroma.[1][2] It is a key flavor component in various fruits and vegetables and is also studied in the context of food science, agriculture, and sensory analysis. Stable isotope labeling of this compound, typically with deuterium (B1214612) (²H) or carbon-13 (¹³C), provides a powerful tool for a range of research applications. The incorporation of heavy isotopes creates a molecule with a distinct mass that is chemically identical to its unlabeled counterpart. This property is invaluable for sensitive and accurate quantification in complex matrices, as well as for mechanistic and metabolic studies.

This document provides detailed application notes and experimental protocols for the synthesis and use of stable isotope-labeled this compound.

Application Notes

Stable isotope-labeled this compound serves as an ideal internal standard for quantitative analysis using isotope dilution mass spectrometry (IDMS). This technique is widely regarded as the gold standard for quantification due to its high precision and accuracy. By spiking a known amount of the labeled standard into a sample, any variations in sample preparation, chromatographic separation, and mass spectrometric ionization can be normalized, leading to highly reliable results.

Key Applications:

  • Quantitative Analysis in Food and Beverages: Accurate measurement of this compound concentrations in fruits, vegetables, and beverages to assess flavor profiles, ripeness, and quality.

  • Pharmacokinetic Studies: In drug development, if this compound or related aldehydes are metabolites of a drug candidate, stable isotope labeling can be used to trace their formation, distribution, and excretion.

  • Metabolic Research: Labeled this compound can be used to study its metabolic fate in biological systems, helping to elucidate metabolic pathways and identify downstream products.

  • Environmental Analysis: Monitoring the presence and concentration of this compound in environmental samples.

Experimental Protocols

The following protocols describe a plausible synthetic route for deuterium-labeled this compound, adapted from established methods for aldehyde synthesis and isotopic labeling.

Protocol 1: Synthesis of Deuterated this compound Precursor (Deuterated Alcohol)

This protocol focuses on the synthesis of a deuterated alcohol precursor, which will then be oxidized to the corresponding aldehyde. A Wittig reaction is employed to create the cis-double bond with high stereoselectivity.

Materials:

Procedure:

  • Preparation of the Wittig Reagent:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve triphenylphosphine in anhydrous THF.

    • Add 1-bromopropane and stir the mixture at room temperature overnight to form the phosphonium (B103445) salt.

    • Cool the resulting suspension to 0°C and slowly add n-butyllithium to generate the ylide (a deep red or orange color indicates formation).

  • Wittig Reaction:

    • To the ylide solution at 0°C, slowly add a solution of 5-hydroxypentanal in anhydrous THF.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride.

    • Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

    • Purify the resulting cis-6-nonen-1-ol (B1232224) by column chromatography on silica (B1680970) gel.

  • Deuterium Labeling of the Aldehyde Functionality (via Reduction and Re-oxidation):

    • While the Wittig reaction provides the carbon backbone, for labeling at the aldehyde position, a two-step process of reduction to the alcohol followed by oxidation is often employed. In this hypothetical protocol, we will assume the aldehyde precursor can be directly labeled. A more practical approach would be to start with a precursor that allows for the introduction of deuterium at a specific position. For instance, starting with a deuterated building block in the Wittig reaction.

    • Alternative approach for labeling at the aldehyde position: A common strategy for introducing deuterium at the aldehyde position is to reduce a corresponding ester to a deuterated alcohol using a deuterated reducing agent, followed by oxidation.

    • Reduction Step (Illustrative): Dissolve the corresponding ester precursor in anhydrous diethyl ether and cool to 0°C. Slowly add a solution of lithium aluminum deuteride (LiAlD₄) in diethyl ether. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water. Filter the resulting solids and concentrate the filtrate to obtain the deuterated alcohol.

Protocol 2: Oxidation to Deuterated this compound

This protocol describes the oxidation of the deuterated alcohol precursor to the final labeled aldehyde.

Materials:

  • Deuterated cis-6-nonen-1-ol (from Protocol 1)

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Silica gel

Procedure:

  • Oxidation:

    • Dissolve the deuterated cis-6-nonen-1-ol in anhydrous DCM.

    • Add PCC or DMP in one portion and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts or periodinane byproducts.

    • Concentrate the filtrate under reduced pressure to obtain the crude deuterated this compound.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient to yield the pure deuterated this compound.

Protocol 3: Quantification of this compound by Isotope Dilution GC-MS

This protocol outlines the use of the synthesized deuterated this compound as an internal standard for the quantification of the unlabeled analyte in a sample matrix.

Materials:

  • Deuterated this compound (internal standard)

  • Sample containing unlabeled this compound

  • Solvent for extraction (e.g., dichloromethane or hexane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • To a known volume or weight of the sample, add a precise amount of the deuterated this compound internal standard solution.

    • Extract the analytes from the sample matrix using an appropriate solvent and extraction technique (e.g., liquid-liquid extraction, solid-phase microextraction).

    • Concentrate the extract to a suitable volume for GC-MS analysis.

  • GC-MS Analysis:

    • Inject an aliquot of the extract onto the GC-MS system.

    • Separate the analytes using a suitable capillary column.

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode, monitoring at least two characteristic ions for both the unlabeled this compound and the deuterated internal standard.

  • Data Analysis:

    • Integrate the peak areas of the selected ions for both the analyte and the internal standard.

    • Calculate the response ratio (analyte peak area / internal standard peak area).

    • Prepare a calibration curve by analyzing a series of standards with known concentrations of unlabeled this compound and a fixed concentration of the internal standard.

    • Determine the concentration of this compound in the sample by comparing its response ratio to the calibration curve.

Data Presentation

Table 1: Hypothetical Synthesis Yields and Isotopic Purity

StepProductStarting MaterialTypical Yield (%)Isotopic Purity (%)
1Deuterated cis-6-nonen-1-ol5-hydroxypentanal60-75>98
2Deuterated this compoundDeuterated cis-6-nonen-1-ol70-85>98

Table 2: GC-MS Parameters for Quantitative Analysis

ParameterValue
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection ModeSplitless
Inlet Temperature250°C
Oven Program40°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
Carrier GasHelium
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230°C
Quadrupole Temperature150°C
Monitored Ions (m/z)
This compounde.g., 140, 122, 95
Deuterated this compounde.g., 142, 124, 97 (for d₂-labeled)

Visualizations

Synthesis_Workflow cluster_wittig Wittig Reaction cluster_labeling Deuterium Labeling & Oxidation A Triphenylphosphine + 1-bromopropane B Phosphonium Salt A->B THF C Ylide B->C n-BuLi E cis-6-nonen-1-ol C->E D 5-hydroxypentanal D->E F Deuterated Precursor (e.g., deuterated alcohol) E->F Labeling Step (e.g., via LiAlD4 reduction of corresponding ester) G Oxidation F->G PCC or DMP H Deuterated this compound G->H

Caption: Synthetic workflow for deuterated this compound.

IDMS_Workflow A Sample containing unlabeled this compound B Spike with known amount of Deuterated this compound (IS) A->B C Sample Extraction B->C D GC-MS Analysis C->D E Data Processing D->E Peak Integration F Quantification E->F Calibration Curve

Caption: Workflow for quantification by Isotope Dilution Mass Spectrometry.

References

Application Notes and Protocols for Studying Food Degradation Processes Using cis-6-Nonenal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cis-6-Nonenal as a key marker for studying food degradation processes, particularly lipid peroxidation. The protocols outlined below offer detailed methodologies for the extraction, identification, and quantification of this compound in various food matrices.

Introduction

This compound is a volatile organic compound that contributes to the characteristic aroma of fresh muskmelons and cucumbers.[1][2][3][4][5] However, its presence in other food products, particularly those rich in polyunsaturated fatty acids, is often indicative of lipid peroxidation and subsequent food degradation. The formation of this compound is primarily due to the enzymatic oxidation of γ-linolenic acid.[1] This process is initiated by the enzyme lipoxygenase, which forms a hydroperoxide that is then cleaved by hydroperoxide lyase to produce the volatile aldehyde.[1][6] As such, monitoring the levels of this compound can serve as a valuable tool for assessing the freshness and shelf-life of various food products. Its trans-isomer has been identified as an off-flavor component in milk foams.[1]

Applications
  • Food Quality Control: Monitoring this compound levels to assess the freshness and oxidative stability of food products such as oils, fruits, and vegetables.

  • Shelf-Life Studies: Determining the shelf-life of food products by correlating the concentration of this compound with sensory panel evaluations and other chemical markers of spoilage.

  • Packaging Evaluation: Assessing the effectiveness of different packaging materials and storage conditions in preventing lipid oxidation by measuring this compound formation.

  • Antioxidant Efficacy: Evaluating the ability of natural and synthetic antioxidants to inhibit lipid peroxidation by quantifying the reduction in this compound production.

Data Presentation

The following table summarizes representative quantitative data for this compound found in various food products, highlighting its role as a marker for both desirable aroma and undesirable degradation.

Table 1: Representative Concentrations of this compound in Various Food Products

Food ProductConditionConcentration RangeAnalytical MethodReference
Muskmelon (Cucumis melo)Ripe, freshly cutHigh (principal aroma component)GC-MS[1]
Cucumber (Cucumis sativus)FreshPresent (contributes to aroma)GC-MS[3][4]
Milk FoamStored, off-flavor presentDetectable levels of trans-isomerNot specified[1]
Edible Oils (general)OxidizedVariable, increases with oxidationGC-MS[7]
FishStoredReported as a volatile compoundNot specified[3]
Pepino Fruit (Solanum muricatum)RipeReported as a volatile compoundNot specified[3][5]

Note: Specific concentrations can vary significantly based on the food matrix, storage time, temperature, and exposure to oxygen.

Experimental Protocols

Protocol 1: Analysis of this compound in Food Samples by Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a common and effective method for the extraction and analysis of volatile compounds like this compound from a food matrix.

1. Principle

Volatile and semi-volatile compounds from the food sample are partitioned into the headspace of a sealed vial. A solid-phase microextraction (SPME) fiber coated with a suitable stationary phase is exposed to the headspace, where it adsorbs the analytes. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and subsequent separation and detection by mass spectrometry.

2. Materials and Reagents

  • Food sample (e.g., homogenized fruit, vegetable, or oil)

  • 20 mL headspace vials with PTFE/silicone septa

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • This compound standard (≥95% purity)

  • Internal standard (e.g., 2-methyl-1-pentanol (B47364) or a deuterated analog)

  • Sodium chloride (NaCl)

  • Deionized water

3. Sample Preparation

  • Homogenize solid food samples to a uniform consistency.

  • Weigh 2-5 g of the homogenized sample or 1-2 mL of a liquid sample into a 20 mL headspace vial.

  • Add 1-2 g of NaCl to the vial to increase the ionic strength of the aqueous phase and promote the release of volatile compounds into the headspace.

  • Add a known amount of the internal standard solution.

  • Immediately seal the vial with a PTFE/silicone septum and a magnetic crimp cap.

4. HS-SPME Procedure

  • Place the sealed vial in a heating block or water bath set to a specific temperature (e.g., 40-60°C) for a defined equilibration time (e.g., 15-30 minutes) with gentle agitation.

  • After equilibration, expose the SPME fiber to the headspace of the vial for a set extraction time (e.g., 20-40 minutes) at the same temperature.

  • Retract the fiber into the needle and immediately transfer it to the GC injection port.

5. GC-MS Analysis

  • Injector: Set to a temperature of 250-270°C in splitless mode. Desorb the analytes from the SPME fiber for 2-5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 150°C at a rate of 5°C/min.

    • Ramp: Increase to 240°C at a rate of 10°C/min, hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: m/z 35-350.

    • Source temperature: 230°C.

    • Quadrupole temperature: 150°C.

6. Data Analysis

  • Identify this compound by comparing its mass spectrum and retention time with that of a pure standard. The mass spectrum of this compound will show characteristic fragment ions.

  • Quantify the concentration of this compound using the internal standard method. Create a calibration curve by analyzing standard solutions of this compound with a constant concentration of the internal standard.

Mandatory Visualizations

Signaling Pathway

G Enzymatic Formation of this compound cluster_0 Lipid Substrate cluster_1 Enzymatic Conversion cluster_2 Volatile Product gamma_Linolenic_Acid γ-Linolenic Acid (all-cis-6,9,12-octadecatrienoic acid) Lipoxygenase Lipoxygenase (LOX) gamma_Linolenic_Acid->Lipoxygenase Hydroperoxide_Intermediate γ-Linolenic Acid Hydroperoxide (e.g., 9-hydroperoxide) Lipoxygenase->Hydroperoxide_Intermediate + O2 Hydroperoxide_Lyase Hydroperoxide Lyase (HPL) Hydroperoxide_Intermediate->Hydroperoxide_Lyase cis_6_Nonenal This compound Hydroperoxide_Lyase->cis_6_Nonenal

Caption: Enzymatic pathway of this compound formation.

Experimental Workflow

G HS-SPME-GC-MS Workflow for this compound Analysis A 1. Sample Preparation - Homogenize solid sample - Weigh sample into vial - Add NaCl and internal standard - Seal vial B 2. Headspace Extraction (HS-SPME) - Equilibrate vial at set temperature - Expose SPME fiber to headspace A->B Incubation C 3. Desorption and Injection - Retract fiber - Inject into GC port for thermal desorption B->C Transfer D 4. GC Separation - Separation of volatile compounds on a capillary column C->D E 5. MS Detection - Ionization and mass analysis D->E F 6. Data Analysis - Identify by retention time and mass spectrum - Quantify using internal standard E->F

Caption: Workflow for this compound analysis.

References

Troubleshooting & Optimization

Technical Support Center: Improving cis-6-Nonenal Stability in Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of cis-6-Nonenal in experimental solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges, ensuring the integrity and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in solution?

A1: this compound is an unsaturated aldehyde susceptible to several degradation pathways. The primary causes of instability are:

  • Oxidation: The aldehyde group and the carbon-carbon double bond can oxidize upon exposure to air (oxygen), especially when catalyzed by light or heat.[1][2] This can lead to the formation of cis-6-nonenoic acid and other oxidative cleavage products.

  • Isomerization: The thermodynamically less stable cis-isomer can convert to the trans-6-nonenal isomer.[1][3][4][5] Commercial preparations often contain a small percentage of the trans-isomer.[1][5]

  • Polymerization and Condensation: Like many aldehydes, this compound can undergo self-condensation or polymerization reactions, particularly when exposed to heat or certain catalysts.[6][7]

Q2: My stock solution of this compound has developed a yellow tint and a different odor. What is likely happening?

A2: A change in color from colorless to pale yellow and an alteration of its characteristic fresh melon/cucumber odor are common indicators of degradation.[1][3] This is most often due to oxidation and the formation of various degradation byproducts. To mitigate this, ensure your stock is prepared fresh and stored under an inert atmosphere (like nitrogen or argon) in a tightly sealed container, protected from light and heat.[1][3][5]

Q3: How should I properly store this compound and its solutions to maximize stability?

A3: Proper storage is critical for maximizing the shelf life and stability of this compound. Key recommendations include storing it at 2-8°C in a tightly sealed container.[8] It's also advised to avoid prolonged exposure to light, heat, and air.[1] For long-term storage, purging the container headspace with an inert gas like nitrogen is highly recommended to prevent oxidation.[3][5]

Q4: What is the purpose of α-tocopherol in many commercial this compound preparations?

A4: Alpha-tocopherol (a form of Vitamin E) is added to many commercial preparations of this compound as an antioxidant.[1][5][9] Its function is to inhibit oxidation by scavenging free radicals, thereby protecting the aldehyde and the double bond from degradation and significantly extending the product's shelf life.[1]

Q5: Does the choice of solvent impact the stability of this compound?

A5: Yes, the solvent can play a role. This compound is soluble in alcohol but has low water solubility.[1][3] In alcoholic solutions, aldehydes can form hemiacetals and acetals; while this reaction is reversible, it can affect the concentration of the free aldehyde.[4] For aqueous solutions, the low solubility may necessitate co-solvents, and the pH of the buffer will be a critical stability factor.

Q6: How does solution pH affect the stability of this compound?

A6: The pH of a solution can significantly influence aldehyde stability. Both acidic and basic conditions can catalyze degradation reactions like condensation or isomerization. One patented method for stabilizing aliphatic aldehydes involves the addition of very low concentrations (0.05-20 ppm) of alkaline substances like alkali metal hydroxides or carbonates to prevent polymerization and autocondensation.[6] It is crucial to empirically determine the optimal pH range for your specific experimental buffer system, as stability can be highly dependent on the solution's composition.[10]

Q7: How can I quantitatively monitor the degradation of my this compound solution?

A7: The most common method for monitoring the purity and degradation of this compound is Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[1][5] A stability study can be performed by running a GC analysis on a freshly prepared solution to establish a baseline (t=0). Subsequent analyses of aliquots stored under specific conditions over time will show a decrease in the this compound peak area and the potential appearance of new peaks corresponding to degradation products like trans-6-nonenal or oxidation byproducts.[11]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Inconsistent Experimental Results Degradation of this compound stock solution leading to variable active concentrations.Prepare fresh stock solutions more frequently. Verify storage conditions (temperature, inert atmosphere, light protection).[1][3][8] Run a quality control check on the stock solution using GC analysis.
Loss of Compound Potency Significant degradation due to oxidation or polymerization.Ensure an antioxidant like α-tocopherol is present in the stock solution.[1][9] Purge vials with nitrogen or argon before sealing.[5] Store aliquots for single use to avoid repeated warming and air exposure.
Appearance of New Peaks in GC/LC-MS Isomerization to trans-6-nonenal or formation of oxidation/condensation products.Identify the new peaks using mass spectrometry if possible. Review handling procedures to minimize exposure to air, light, and heat.[1] Consider if the solvent or buffer components are contributing to the degradation.
Solution Discoloration (Yellowing) Oxidation of the aldehyde.Discard the solution. When preparing a new solution, use deoxygenated solvents and store under an inert atmosphere.[3][5]

Key Data Summary

Table 1: Recommended Storage and Handling Conditions for this compound

ParameterRecommendationRationaleSource(s)
Temperature 2-8°C (Refrigerate)To slow down degradation kinetics.[8]
Atmosphere Store under an inert gas (Nitrogen or Argon)To prevent oxidation by atmospheric oxygen.[3][5]
Light Exposure Store in an amber vial or protect from lightTo prevent photo-catalyzed degradation.[1]
Container Tightly sealed original containerTo prevent evaporation and exposure to air/moisture.[1][12]
Antioxidant Use preparations containing 0.1-0.5% α-tocopherolTo inhibit the free-radical chain reaction of oxidation.[1][5]
Shelf Life Typically 24 months under ideal conditionsQuality should be verified via analysis if stored longer.[1][5]

Visual Guides and Workflows

C6N This compound T6N trans-6-Nonenal C6N->T6N Isomerization (Heat, Acid/Base) ACID cis-6-Nonenoic Acid C6N->ACID Oxidation (Air, Light, Heat) POLY Polymers / Condensation Products C6N->POLY Polymerization (Heat, Catalysts)

Caption: Primary degradation pathways for this compound.

prep 1. Prepare Stock Solution (Use deoxygenated solvent, add antioxidant) t0 2. Analyze Baseline Sample (t=0) (e.g., via Gas Chromatography) prep->t0 store 3. Store Solution Under Test Conditions (e.g., 4°C vs 25°C, Air vs N2) prep->store compare 5. Compare t=x vs t=0 Data (Peak area of this compound, new peaks) t0->compare tx 4. Analyze Test Sample (t=x) (At predetermined time intervals) store->tx tx->compare calc 6. Calculate % Degradation ([1 - (Area_tx / Area_t0)] * 100) compare->calc

Caption: Experimental workflow for assessing this compound stability.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

Objective: To prepare a 100 mM stock solution of this compound in ethanol (B145695) with enhanced stability for use in experiments.

Materials:

  • This compound (containing 0.1% α-tocopherol)

  • Anhydrous Ethanol (200 proof), deoxygenated

  • Inert gas (Nitrogen or Argon)

  • Amber glass vials with PTFE-lined caps

  • Micropipettes

Methodology:

  • Deoxygenate Solvent: Sparge anhydrous ethanol with a gentle stream of nitrogen or argon gas for 15-20 minutes in a fume hood to remove dissolved oxygen.

  • Weigh Compound: In a clean, dry amber vial, accurately weigh the amount of this compound required to make the desired concentration and volume of stock solution.

  • Dissolution: Add the calculated volume of deoxygenated ethanol to the vial containing the this compound. Cap the vial tightly and vortex gently until the compound is fully dissolved.

  • Inert Atmosphere: Briefly uncap the vial and gently flush the headspace with nitrogen or argon gas for 10-15 seconds. Immediately recap the vial tightly.

  • Sealing and Storage: For extra protection, seal the cap-vial interface with parafilm.

  • Labeling and Storage: Label the vial clearly with the compound name, concentration, solvent, and date of preparation. Store the vial at 2-8°C, protected from light.[8]

  • Aliquoting (Optional but Recommended): To avoid repeated freeze-thaw cycles or air exposure of the main stock, divide the stock solution into smaller, single-use aliquots in separate amber vials, ensuring the headspace of each is flushed with inert gas before sealing.

Protocol 2: Monitoring Stability via Gas Chromatography (GC-FID)

Objective: To quantify the degradation of this compound in a solution over time.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound as described in Protocol 1. Divide it into two sets of aliquots: a control set to be stored under ideal conditions (e.g., -20°C, under N₂) and a test set to be stored under the experimental conditions you wish to evaluate (e.g., 25°C, exposed to air).

  • Instrument Setup (Example):

    • Gas Chromatograph: Agilent GC with FID detector (or similar).

    • Column: DB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Temperatures: Inlet: 250°C, Detector: 270°C.

    • Oven Program: Initial temp 60°C hold for 2 min, ramp at 10°C/min to 240°C, hold for 5 min. (Note: This program is a starting point and must be optimized for your specific instrument and column).

  • Baseline Analysis (t=0):

    • Dilute an aliquot from the control set to a suitable concentration for GC analysis (e.g., 1 mM).

    • Inject 1 µL of the diluted sample into the GC.

    • Record the chromatogram. Identify the peak for this compound and record its retention time and peak area. This is your baseline measurement.

  • Time-Point Analysis (t=x):

    • At each scheduled time point (e.g., 24h, 48h, 1 week), retrieve an aliquot from the "test set."

    • Prepare and inject the sample using the exact same dilution and injection procedure as the baseline.

    • Record the chromatogram and the peak area for this compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point using the formula: % Remaining = (Peak Area at t=x / Peak Area at t=0) * 100

    • Plot the % Remaining versus time to visualize the degradation curve under your test conditions.

    • Observe the chromatograms for the appearance and growth of new peaks, which indicate the formation of degradation products like the trans-isomer.

References

Preventing isomerization of cis-6-Nonenal during analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of cis-6-Nonenal. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the isomerization of this compound during experimental analysis. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its isomerization a concern during analysis?

A1: this compound is a volatile organic compound and a key aroma component found in various fruits, such as muskmelons and cucumbers.[1] It is a β,γ-unsaturated aldehyde that is susceptible to isomerization, particularly to its more thermodynamically stable α,β-unsaturated isomer, trans-2-Nonenal. This isomerization is a significant analytical challenge because it can lead to the underestimation of this compound and the overestimation of trans-2-Nonenal, compromising the accuracy and validity of experimental results.

Q2: What are the primary factors that cause this compound to isomerize to trans-2-Nonenal?

A2: The isomerization of this compound is primarily induced by three main factors:

  • Heat: Elevated temperatures, especially those encountered in standard Gas Chromatography (GC) inlets, provide the activation energy for both the migration of the double bond from the C6 to the C2 position and the conversion from the cis to the more stable trans configuration.

  • Acidic or Basic Conditions: The presence of acid or base catalysts can facilitate the isomerization process. The mechanism likely involves protonation of the carbonyl oxygen, followed by a 1,3-hydride shift, which promotes the migration of the double bond to form the conjugated and more stable trans-2-Nonenal.

  • Light: Exposure to light, particularly UV radiation, can also induce isomerization, although this is generally a lesser concern in a controlled laboratory setting compared to thermal and pH effects.

Q3: Which analytical technique is preferred for analyzing this compound, GC or HPLC?

A3: Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be used to analyze this compound. However, for thermally labile compounds like this compound, HPLC is often the preferred method as it is typically performed at or near room temperature, significantly reducing the risk of heat-induced isomerization. If GC is necessary, for example, for the analysis of complex volatile profiles, it is crucial to use specialized "cold" injection techniques to minimize thermal stress on the analyte.

Troubleshooting Guide: Preventing Isomerization

This guide provides detailed troubleshooting steps to minimize the isomerization of this compound during sample preparation, storage, and analysis.

Problem 1: Low or inconsistent this compound concentration in results.
  • Possible Cause: Partial or complete isomerization of this compound during sample handling and storage.

  • Solutions:

    • Temperature Control: Perform all sample preparation steps on ice or at a controlled low temperature (e.g., 4°C).

    • Light Protection: Use amber glassware or vials wrapped in aluminum foil for all samples, standards, and extracts to minimize light exposure.

    • pH Control: Ensure all solvents are neutral and of high purity. If the sample matrix is acidic or basic, consider a neutralization step, provided it does not affect the analyte's stability.

    • Storage: For short-term storage, keep samples at 4°C. For long-term storage, -80°C is recommended. Before sealing vials, flush them with an inert gas like nitrogen or argon to remove oxygen and prevent potential oxidation.

Problem 2: Appearance of a large trans-2-Nonenal peak not expected in the original sample.
  • Possible Cause: In-system isomerization during GC or HPLC analysis.

  • Solutions:

    • For GC Analysis:

      • Reduce Inlet Temperature: If using a standard split/splitless inlet, systematically lower the injector temperature by 20°C increments to find the lowest temperature that allows for efficient analyte transfer without causing isomerization.

      • Use Cold Injection Techniques: The most effective way to prevent thermal degradation in GC is to use a Cool On-Column (COC) or a Programmed Temperature Vaporization (PTV) inlet. These techniques introduce the sample into a cool environment, minimizing thermal stress.

    • For HPLC Analysis:

      • Control Column Temperature: Maintain the column at a controlled, low temperature (e.g., 25°C) to prevent any on-column isomerization.

      • Mobile Phase pH: Ensure the mobile phase is neutral and buffered if necessary to avoid acid or base-catalyzed isomerization on the column.

Data Presentation: Impact of GC Inlet Temperature on Isomerization

The choice of GC inlet and its temperature is critical in preventing the isomerization of this compound. The following table summarizes the expected impact of different inlet temperatures on the isomerization of this compound to trans-2-Nonenal based on the analysis of thermally labile compounds.

GC Inlet TypeInlet Temperature (°C)Expected this compound Recovery (%)Expected trans-2-Nonenal Formation (%)Remarks
Split/Splitless250LowHighHigh temperature leads to significant isomerization.
Split/Splitless200ModerateModerateLowering the temperature reduces isomerization.
Split/Splitless150HighLowFurther reduction in temperature improves recovery, but may affect peak shape for less volatile compounds.
PTV50 (ramp to 250)Very HighVery LowCold injection with rapid heating minimizes thermal stress.
Cool On-ColumnTracks Oven Temp.ExcellentNegligibleThe most gentle injection technique, ideal for thermally labile compounds.

Experimental Protocols

Recommended GC-MS Protocol for this compound Analysis (Minimizing Isomerization)
  • Instrumentation: Gas Chromatograph with a Mass Spectrometer (GC-MS)

  • Inlet: Programmed Temperature Vaporization (PTV) or Cool On-Column (COC)

    • PTV Program: Start at 50°C (hold for 0.5 min), then ramp at 200°C/min to 280°C.

    • COC Program: Inlet tracks the oven temperature program.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: 40°C (hold for 2 min), ramp to 250°C at 10°C/min, hold for 5 min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Recommended HPLC-UV Protocol for this compound Analysis
  • Instrumentation: High-Performance Liquid Chromatograph with a UV/Vis Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.

Visualizations

Isomerization Pathway of this compound

G Figure 1. Proposed Isomerization Pathway of this compound cis6 This compound intermediate Carbocation Intermediate cis6->intermediate Heat, Acid/Base trans2 trans-2-Nonenal (Conjugated, more stable) intermediate->trans2 1,3-Hydride Shift & Rotation

Caption: Proposed acid-catalyzed isomerization of this compound.

Recommended Analytical Workflow

G Figure 2. Recommended Analytical Workflow for this compound cluster_prep Sample Preparation (Low Temperature & Dim Light) cluster_analysis Analysis cluster_data Data Interpretation a Sample Collection b Extraction/Dilution (Neutral pH) a->b c Storage (-80°C, Inert Gas) b->c d HPLC-UV (Preferred) c->d Primary Route e GC-MS (with Cold Injection) c->e Alternative Route f Quantification of this compound d->f e->f g Monitor for trans-2-Nonenal f->g

Caption: Workflow for minimizing this compound isomerization.

References

Technical Support Center: Quantification of cis-6-Nonenal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of cis-6-Nonenal.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound quantification?

A1: Matrix effects are the alteration of an analytical signal (enhancement or suppression) due to the co-eluting components of the sample matrix.[1][2] In the context of this compound analysis, which is often performed using gas chromatography-mass spectrometry (GC-MS), matrix components can interact with the analyte in several ways. For instance, non-volatile matrix components can accumulate in the GC inlet, creating active sites that may degrade the analyte or enhance its transfer to the column, leading to signal enhancement.[3][4] Conversely, co-eluting compounds can compete with this compound for ionization in the MS source, leading to signal suppression.[1][2] These effects can lead to inaccurate quantification, either overestimating or underestimating the true concentration of this compound in the sample.[1][5]

Q2: I am observing unexpectedly high recoveries for this compound. What could be the cause?

A2: Unexpectedly high recoveries in GC-MS analysis are often a result of a phenomenon known as the matrix-induced enhancement effect.[3][4] This occurs when co-extracted matrix components mask active sites within the GC inlet and column.[4] These active sites would otherwise adsorb or cause thermal degradation of thermolabile analytes like this compound. By masking these sites, the matrix components effectively "protect" the analyte, leading to a more efficient transfer from the injector to the detector and thus a higher signal intensity compared to a pure solvent standard.[3]

Q3: My this compound signal is being suppressed. What are the potential causes and solutions?

A3: Signal suppression in the quantification of this compound can be caused by several factors, particularly when using techniques like liquid chromatography-mass spectrometry (LC-MS). Co-eluting matrix components can compete with this compound for ionization in the MS source, reducing the number of analyte ions that reach the detector.[1][2] To address this, several strategies can be employed:

  • Improve Sample Cleanup: Implement additional cleanup steps in your sample preparation protocol to remove interfering matrix components. This could involve solid-phase extraction (SPE) or other chromatographic cleanup techniques.

  • Optimize Chromatographic Separation: Adjust your chromatographic method to better separate this compound from the interfering compounds.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby mitigating their suppressive effects.[6] However, it's crucial to ensure that the diluted concentration of this compound remains above the limit of quantification.

  • Use a Different Ionization Technique: If using LC-MS, consider alternative ionization sources that may be less susceptible to matrix effects.

Q4: How can I correct for matrix effects in my this compound analysis?

A4: Several methods can be used to compensate for matrix effects:

  • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the analyte.[1][3] This approach helps to ensure that the standards and samples experience similar matrix effects, leading to more accurate quantification.

  • Stable Isotope Dilution Analysis (SIDA): This is a highly effective method where a known amount of a stable isotope-labeled version of this compound is added to the sample as an internal standard.[1][7] Since the labeled standard has nearly identical chemical and physical properties to the native analyte, it is affected by the matrix in the same way. By measuring the ratio of the native analyte to the labeled standard, accurate quantification can be achieved even in the presence of significant matrix effects.[7]

  • Standard Addition Method: In this technique, known amounts of a this compound standard are added to aliquots of the sample. The resulting signals are plotted, and the original concentration is determined by extrapolating to the point of zero signal. This method is effective but can be time-consuming as it requires multiple analyses for each sample.

Troubleshooting Guides

Issue 1: Poor Reproducibility of this compound Quantification
Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Sample Preparation Review and standardize the sample preparation protocol. Ensure consistent volumes, extraction times, and handling procedures for all samples and standards.Improved precision (lower %RSD) in replicate analyses.
Variable Matrix Effects The composition of the matrix can vary between samples, leading to inconsistent signal suppression or enhancement.Implement matrix-matched calibration for different sample types or use a stable isotope-labeled internal standard for more robust correction.
GC Inlet Contamination Active sites in a contaminated GC inlet can lead to variable analyte degradation or enhancement.Clean or replace the GC inlet liner and perform regular maintenance.
Issue 2: Low Recovery of this compound
Potential Cause Troubleshooting Step Expected Outcome
Inefficient Extraction Optimize the extraction method. For volatile compounds like this compound, headspace solid-phase microextraction (HS-SPME) is a common technique.[8] Experiment with different fiber coatings, extraction times, and temperatures.Increased signal intensity and improved recovery values.
Analyte Degradation This compound may be susceptible to degradation during sample preparation or analysis.Minimize sample handling time, use lower temperatures where possible, and consider derivatization to create a more stable compound.
Signal Suppression Co-eluting matrix components are interfering with the ionization of this compound.Employ sample dilution, enhance sample cleanup, or use a stable isotope-labeled internal standard.[1][6]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects

This protocol outlines a method to determine the presence and magnitude of matrix effects.

  • Prepare a standard solution of this compound in a pure solvent (e.g., methanol).

  • Prepare a matrix extract from a blank sample (a sample known not to contain this compound).

  • Spike the blank matrix extract with the this compound standard solution to create matrix-matched standards.

  • Analyze both the solvent-based standards and the matrix-matched standards using your established analytical method.

  • Compare the slopes of the calibration curves obtained from the two sets of standards.

    • A significant difference in the slopes indicates the presence of matrix effects. The matrix effect (ME) can be calculated as: ME (%) = (Slope_matrix-matched / Slope_solvent - 1) * 100

    • A positive value indicates signal enhancement, while a negative value indicates signal suppression.

Protocol 2: Stable Isotope Dilution Analysis (SIDA) for this compound Quantification
  • Obtain a stable isotope-labeled standard of this compound (e.g., d4-cis-6-Nonenal).

  • Prepare a stock solution of the labeled standard.

  • Add a known and constant amount of the labeled standard to all samples, calibration standards, and quality control samples at the beginning of the sample preparation process.

  • Perform the sample extraction and cleanup procedure.

  • Analyze the samples by GC-MS, monitoring for both the native this compound and the labeled internal standard.

  • Create a calibration curve by plotting the ratio of the peak area of the native analyte to the peak area of the labeled standard against the concentration of the native analyte.

  • Calculate the concentration of this compound in the unknown samples using the calibration curve.

Visualizations

cluster_workflow Troubleshooting Workflow for Matrix Effects Start Inaccurate Quantification of this compound AssessME Assess Matrix Effect (Post-extraction Spike vs. Solvent Standard) Start->AssessME NoEffect No Significant Matrix Effect AssessME->NoEffect ME < 5% EffectPresent Matrix Effect (Suppression or Enhancement) Confirmed AssessME->EffectPresent ME > 5% CheckOther Investigate Other Error Sources (e.g., instrument, sample prep) NoEffect->CheckOther ChooseMethod Select Mitigation Strategy EffectPresent->ChooseMethod Dilution Sample Dilution ChooseMethod->Dilution MatrixMatch Matrix-Matched Calibration ChooseMethod->MatrixMatch SIDA Stable Isotope Dilution Analysis (SIDA) ChooseMethod->SIDA Cleanup Improve Sample Cleanup ChooseMethod->Cleanup Validate Validate Method Dilution->Validate MatrixMatch->Validate SIDA->Validate Cleanup->Validate

Caption: Troubleshooting workflow for identifying and mitigating matrix effects.

cluster_sida SIDA Experimental Workflow Sample Sample containing native this compound Spike Spike with known amount of Stable Isotope Labeled This compound (IS) Sample->Spike Equilibrate Equilibration of Analyte and IS Spike->Equilibrate Extraction Sample Preparation (e.g., HS-SPME, LLE) Equilibrate->Extraction Analysis GC-MS Analysis Extraction->Analysis Quantification Quantification based on Peak Area Ratio (Analyte / IS) Analysis->Quantification

Caption: Workflow for Stable Isotope Dilution Analysis (SIDA).

References

Technical Support Center: Optimizing GC-MS Parameters for cis-6-Nonenal Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the detection of cis-6-Nonenal.

Troubleshooting Guide

Reactive aldehydes like this compound can present several challenges during GC-MS analysis. This guide addresses common issues in a question-and-answer format to help you identify and resolve them effectively.

Problem Potential Causes Recommended Solutions
Poor Peak Shape (Tailing or Fronting) - Active sites in the GC system: The aldehyde group can interact with active sites in the inlet liner, column, or connections. - Column contamination: Buildup of non-volatile matrix components. - Improper column installation: Poorly cut column ends can cause turbulence. - Sample overload: Injecting too much sample can saturate the column.- Use a deactivated inlet liner: Silanized glass wool liners are recommended. - Perform regular maintenance: Trim the first few centimeters of the column and bake it out. - Ensure proper column installation: Make sure the column is cut cleanly and installed according to the manufacturer's instructions. - Reduce injection volume or dilute the sample. - Consider derivatization: Derivatizing this compound can reduce its reactivity and improve peak shape.
Low Sensitivity or No Peak Detected - Sample degradation: this compound is susceptible to oxidation and isomerization. - Suboptimal GC-MS parameters: Incorrect temperatures, flow rates, or MS settings. - Inefficient extraction or derivatization. - Leaks in the GC system. - Prepare fresh samples and standards. Store them at low temperatures and under an inert atmosphere if possible. - Optimize GC-MS parameters: Refer to the recommended experimental protocol below. - Use derivatization: PFBHA derivatization significantly enhances sensitivity.[1][2] - Perform a leak check on the GC system.
Poor Reproducibility (Varying Peak Areas or Retention Times) - Inconsistent sample preparation or injection volume. - Fluctuations in GC oven temperature or carrier gas flow rate. - Septum leaks. - Sample degradation over time. - Use an autosampler for consistent injections. - Ensure the GC system is properly calibrated and maintained. - Replace the septum regularly. - Analyze samples as quickly as possible after preparation.
Baseline Instability or Ghost Peaks - Contaminated carrier gas, inlet, or column. - Septum bleed. - Carryover from previous injections. - Use high-purity carrier gas with appropriate traps. - Clean the inlet and bake out the column. - Use a low-bleed septum. - Run a solvent blank between samples to check for carryover.

Frequently Asked Questions (FAQs)

Q1: What is the best GC column for this compound analysis?

A1: A mid-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is a good starting point.[3] These columns provide good resolution for a wide range of volatile and semi-volatile compounds. For specific applications, other stationary phases can be considered based on the sample matrix and potential interferences.

Q2: Is derivatization necessary for this compound analysis?

A2: While not strictly necessary, derivatization is highly recommended. Aldehydes can be reactive and prone to poor chromatographic performance.[2] Derivatization with agents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) converts the aldehyde into a more stable and less reactive oxime derivative.[1] This typically leads to improved peak shape, increased sensitivity, and better reproducibility.[2]

Q3: What are the characteristic mass-to-charge (m/z) ratios for this compound and its PFBHA derivative?

A3: For underivatized this compound (C9H16O, molecular weight: 140.22 g/mol ), characteristic ions in the electron ionization (EI) mass spectrum may include fragments at m/z 41, 55, 70, 82, and 96. The molecular ion at m/z 140 may be weak or absent.

For the PFBHA derivative of this compound, a highly characteristic and abundant fragment ion is observed at m/z 181 , which corresponds to the pentafluorobenzyl moiety ([C6F5CH2]+).[4][5] This ion is often used for quantification in Selected Ion Monitoring (SIM) mode due to its high intensity and specificity.

Q4: What is the recommended sample preparation method for volatile this compound?

A4: Headspace (HS) sampling or Solid-Phase Microextraction (SPME) are ideal for extracting volatile compounds like this compound from liquid or solid matrices.[6] These techniques minimize sample handling and reduce the risk of analyte loss. On-fiber derivatization with PFBHA during SPME is a particularly efficient method.[1][5]

Q5: How can I prevent the degradation of this compound in my samples and standards?

A5: Aldehydes are prone to oxidation. To minimize degradation, prepare solutions fresh and in a high-purity solvent. Store stock solutions at low temperatures (e.g., -20°C) and consider purging vials with an inert gas like nitrogen or argon before sealing.

Experimental Protocols

Recommended GC-MS Method with PFBHA Derivatization

This protocol provides a starting point for the analysis of this compound using PFBHA derivatization and GC-MS. Optimization may be required based on your specific instrumentation and sample matrix.

1. Sample Preparation and Derivatization (Liquid Samples):

  • To 1 mL of the aqueous sample in a vial, add an appropriate internal standard (e.g., a deuterated analog).

  • Add 100 µL of a 10 mg/mL PFBHA solution in water.[3]

  • Adjust the pH to approximately 3 with dilute HCl.[3]

  • Seal the vial and incubate at 60°C for 1 hour to form the PFBHA-oxime derivative.[3]

  • Cool the sample to room temperature.

  • Extract the derivative with a small volume of an organic solvent like hexane (B92381) or dichloromethane.

  • Transfer the organic layer to an autosampler vial for GC-MS analysis.[3]

2. GC-MS Parameters:

Parameter Recommended Setting
GC System Agilent 7890B or equivalent[3]
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent[3]
Inlet Temperature 250°C[3]
Injection Volume 1 µL (splitless mode)[3]
Carrier Gas Helium at a constant flow of 1 mL/min[3]
Oven Temperature Program Start at 50°C (hold for 2 min), ramp to 120°C at 30°C/min, then ramp to 200°C at 10°C/min and hold for 10 min.[3]
MS System Agilent 5977B MSD or equivalent[3]
Ionization Mode Electron Ionization (EI) at 70 eV[3]
Mass Range (Full Scan) m/z 50-550[3]
Data Acquisition (for high sensitivity) Selected Ion Monitoring (SIM) mode. Monitor m/z 181 for the PFBHA derivative.[5]

Visualizations

Experimental Workflow for this compound Analysis

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection ISTD Internal Standard Addition Sample->ISTD Deriv PFBHA Derivatization ISTD->Deriv Extract Extraction Deriv->Extract Inject Injection Extract->Inject GC GC Separation Inject->GC MS MS Detection GC->MS Integration Peak Integration MS->Integration Quant Quantification Integration->Quant Report Reporting Quant->Report

Caption: Workflow for GC-MS analysis of this compound.

References

Technical Support Center: Cis-6-Nonenal Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cis-6-Nonenal synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable compound. Find detailed troubleshooting guides, frequently asked questions (FAQs), comparative data, and full experimental protocols to streamline your workflow and enhance your success.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound. The problems are organized by common synthetic routes.

Route 1: Partial Hydrogenation of 6-Nonynal or its Acetal

This method involves the reduction of an alkyne to a cis-alkene using a poisoned catalyst, typically Lindlar's catalyst.

  • Q1: My hydrogenation reaction is producing the fully saturated alkane (nonanal) instead of the desired cis-alkene. What's wrong?

    • A1: Over-reduction is a common problem and usually points to an issue with the catalyst's activity.

      • Cause: The catalyst is too active and is not selectively stopping at the alkene stage.

      • Troubleshooting:

        • Catalyst Poisoning: Ensure your Lindlar catalyst (palladium on calcium carbonate) is properly "poisoned" with an agent like lead acetate (B1210297) and quinoline.[1][2] The poison deactivates the most active sites on the palladium surface, preventing the hydrogenation of the newly formed alkene.[1]

        • Commercial vs. Prepared Catalyst: If you prepared the catalyst yourself, its activity might be too high. Consider using a commercially available, pre-poisoned Lindlar catalyst which offers more reliable performance.[2]

        • Hydrogen Pressure: Use a low hydrogen pressure (e.g., a balloon or 1 atm) to minimize the risk of over-reduction.[3] High pressures can force the reaction past the alkene stage.

        • Reaction Monitoring: Monitor the reaction progress closely using techniques like TLC or GC to stop it as soon as the starting alkyne is consumed.

  • Q2: The reaction is very slow or has stalled completely.

    • A2: This indicates insufficient catalyst activity or the presence of catalyst inhibitors.

      • Cause: The catalyst may be deactivated or "dead." This can happen if it's old, improperly stored, or exposed to impurities in the reagents or solvent.

      • Troubleshooting:

        • Use Fresh Catalyst: Always use fresh, active Lindlar catalyst for best results.

        • Solvent/Reagent Purity: Ensure your solvents and the alkyne starting material are free from sulfur or other compounds that can poison the palladium catalyst.

        • Agitation: Ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen gas.

Route 2: Oxidation of cis-6-Nonen-1-ol (B1232224)

This route involves the oxidation of the corresponding cis-alcohol to the aldehyde using reagents like Pyridinium Chlorochromate (PCC) or a Swern oxidation.

  • Q3: My PCC oxidation is producing nonanoic acid as a byproduct. How can I prevent this over-oxidation?

    • A3: Over-oxidation with PCC occurs when water is present in the reaction mixture.

      • Cause: The initially formed aldehyde reacts with water to form a hydrate, which can be further oxidized to a carboxylic acid by PCC.[4][5]

      • Troubleshooting:

        • Anhydrous Conditions: Use anhydrous dichloromethane (B109758) (DCM) as the solvent and ensure your glassware and starting alcohol are completely dry.[6] PCC is specifically chosen for its solubility and effectiveness in non-aqueous media to avoid this issue.[7]

        • Buffering: Add a buffer like sodium acetate or pyridine (B92270) to the reaction mixture to neutralize the mild acidity of PCC, which can sometimes promote side reactions.

  • Q4: The yield from my Swern oxidation is low, and the workup is difficult due to a strong, unpleasant odor.

    • A4: Low yields in Swern oxidations often relate to temperature control, while the odor is a known byproduct.

      • Cause (Low Yield): The reaction intermediates are unstable at higher temperatures. Allowing the reaction to warm up prematurely (above -60 °C) can lead to side reactions, such as the Pummerer rearrangement.[8]

      • Troubleshooting (Low Yield):

        • Maintain Cryogenic Temperatures: Strictly maintain the reaction temperature at -78 °C (a dry ice/acetone bath) during the addition of oxalyl chloride, DMSO, and the alcohol.[9]

        • Order of Addition: Follow the correct order of reagent addition: activate DMSO with oxalyl chloride first, then add the alcohol, and finally add the triethylamine (B128534) base.[10]

      • Cause (Odor): The odor is from dimethyl sulfide (B99878) ((CH₃)₂S), a volatile and pungent byproduct of the reaction.[11]

      • Troubleshooting (Odor):

        • Fume Hood: Always perform the reaction and workup in a well-ventilated fume hood.

        • Quenching/Cleaning: After the reaction, quench any residual DMS in the reaction mixture and clean glassware by rinsing with an oxidizing agent like bleach (sodium hypochlorite) or Oxone solution, which oxidizes the smelly DMS to odorless dimethyl sulfoxide (B87167) (DMSO) or dimethyl sulfone (DMSO₂).[11]

Route 3: Wittig Reaction

This classic olefination method involves reacting an appropriate phosphonium (B103445) ylide with an aldehyde to form the cis-alkene.

  • Q5: My Wittig reaction is producing a mixture of cis (Z) and trans (E) isomers, with a low ratio of the desired cis product.

    • A5: The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions.

      • Cause: The use of "stabilized" ylides (those with electron-withdrawing groups) favors the formation of the E-alkene. Furthermore, the presence of lithium salts can cause the initial intermediates to equilibrate, leading to a loss of Z-selectivity.[12]

      • Troubleshooting:

        • Use Non-Stabilized Ylides: To favor the Z-isomer, use a non-stabilized ylide (e.g., one derived from an alkyltriphenylphosphonium halide). These ylides react under kinetic control to preferentially form the Z-alkene.[13]

        • "Salt-Free" Conditions: Generate the ylide using a sodium- or potassium-based strong base (e.g., NaHMDS, KHMDS, or potassium tert-butoxide) instead of n-butyllithium (n-BuLi). This avoids the formation of lithium salts that can compromise Z-selectivity.[12]

        • Low Temperature: Run the reaction at a low temperature (e.g., -78 °C) to favor the kinetic (Z) product.

  • Q6: The reaction yield is poor, and much of my starting aldehyde is unconsumed.

    • A6: This suggests a problem with the ylide formation or its reactivity.

      • Cause: The base used may not be strong enough to fully deprotonate the phosphonium salt, leading to insufficient ylide. Alternatively, the ylide may be unstable.

      • Troubleshooting:

        • Base Selection: Ensure the base is strong enough for the specific phosphonium salt. Non-stabilized salts require very strong bases like n-BuLi or NaHMDS.[14]

        • Anhydrous Conditions: Ylides are highly reactive and moisture-sensitive. Use anhydrous solvents (like THF or ether) and perform the reaction under an inert atmosphere (nitrogen or argon).

        • Order of Addition: For potentially unstable ylides, consider generating the ylide in the presence of the aldehyde (a "one-pot" method) to ensure it reacts as soon as it's formed.[14]

Data Presentation: Comparison of Synthesis Methods

The following table summarizes typical performance metrics for the different synthetic routes to cis-alkenes. Note that exact yields and selectivities are substrate-dependent.

Synthesis MethodKey ReagentsTypical YieldTypical cis (Z) SelectivityTemperatureKey AdvantagesKey Disadvantages
Lindlar Hydrogenation Alkyne, H₂, Lindlar Catalyst (Pd/CaCO₃, Pb(OAc)₂, Quinoline)85-98%[15]>95%[15]Room TempHigh Z-selectivity, well-established method.[15]Uses toxic lead, catalyst can be pyrophoric, risk of over-reduction.[15]
Swern Oxidation cis-Alcohol, (COCl)₂, DMSO, Et₃N85-95%>99% (retains stereochemistry)-78 °C[9]Very mild conditions, broad functional group tolerance.[9]Requires cryogenic temps, produces pungent DMS byproduct.[11]
PCC Oxidation cis-Alcohol, Pyridinium Chlorochromate (PCC), DCM80-90%>99% (retains stereochemistry)Room TempEasy to handle solid reagent, simple setup.[9]Chromium(VI) is highly toxic and carcinogenic, risk of over-oxidation with H₂O.[9]
Wittig Reaction Aldehyde, Non-stabilized Phosphonium Ylide50-80%80-95%-78 °C to RTForms C=C bond directly, good for complex structures.Can have moderate Z-selectivity, produces triphenylphosphine (B44618) oxide byproduct.

Experimental Protocols

Protocol 1: Partial Hydrogenation of 6-Nonyn-1-ol using Lindlar's Catalyst

This protocol describes the semi-hydrogenation of an alkyne to the corresponding cis-alkene.

Materials:

  • 6-Nonyn-1-ol

  • Lindlar's Catalyst (5% Pd on CaCO₃, poisoned)[3]

  • Ethanol (B145695) (reagent grade)

  • Hydrogen gas (H₂)

  • Round-bottom flask, magnetic stirrer, hydrogen balloon, filtration apparatus (Celite)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 6-nonyn-1-ol (1.0 eq) in ethanol to a concentration of approximately 0.1 M.

  • Catalyst Addition: To this solution, add Lindlar's catalyst (5-10 mol% palladium relative to the substrate).[3]

  • Hydrogen Atmosphere: Seal the flask with a septum. Purge the flask by evacuating it under vacuum and refilling it with hydrogen gas three times. Inflate a balloon with hydrogen and attach it to the flask via a needle through the septum to maintain a positive pressure of H₂.[3]

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction's progress by TLC or GC analysis. The reaction is complete when the starting alkyne spot has disappeared. Be careful to avoid letting the reaction run for too long to prevent over-reduction.

  • Workup: Once complete, carefully purge the flask with nitrogen or argon. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with a small amount of ethanol.

  • Purification: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting crude cis-6-nonen-1-ol can then be purified by flash column chromatography if necessary.

Protocol 2: Swern Oxidation of cis-6-Nonen-1-ol

This protocol details the mild oxidation of the cis-alcohol to this compound.

Materials:

  • cis-6-Nonen-1-ol

  • Oxalyl chloride ((COCl)₂)

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Dry ice/acetone bath, syringes, inert atmosphere setup (N₂ or Ar)

Procedure:

  • Activator Preparation: To a flame-dried, three-neck flask under an inert atmosphere, add anhydrous DCM. Cool the flask to -78 °C using a dry ice/acetone bath. Add DMSO (2.5 eq) via syringe. Then, add oxalyl chloride (1.5 eq) dropwise via syringe. Stir the solution for 15 minutes at -78 °C.

  • Alcohol Addition: Dissolve cis-6-nonen-1-ol (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at -78 °C. Stir for 45-60 minutes.

  • Base Addition: Add triethylamine (5.0 eq) dropwise to the flask, ensuring the internal temperature does not rise significantly. Stir for an additional 30 minutes at -78 °C.

  • Warming and Quenching: Remove the cooling bath and allow the reaction to warm to room temperature over ~20 minutes. Quench the reaction by slowly adding water.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude this compound by flash column chromatography on silica (B1680970) gel.

Visualizations

Synthesis Pathway: Oxidation of cis-6-Nonen-1-ol

G cluster_main Oxidation Synthesis Route start cis-6-Nonen-1-ol reagent [O] (e.g., PCC or Swern) start->reagent Oxidation product This compound reagent->product

Caption: General pathway for the synthesis of this compound via oxidation of its alcohol precursor.

General Experimental Workflow for Synthesis & Purification

G cluster_workflow Experimental Workflow A Reagent Prep & Inert Atmosphere Setup B Reaction (e.g., Oxidation, Hydrogenation) A->B C Reaction Monitoring (TLC / GC) B->C D Quenching & Workup (Extraction) C->D Upon Completion E Purification (Column Chromatography) D->E F Characterization (NMR / GC-MS) E->F

Caption: A standard workflow from reaction setup to final product characterization.

Troubleshooting Logic for Low Stereoselectivity

G cluster_troubleshooting Troubleshooting: Poor cis:trans Ratio in Wittig Reaction Start Problem: Low Z (cis) Selectivity Q1 Are you using a stabilized ylide? Start->Q1 A1_Yes Solution: Switch to a non-stabilized ylide. Q1->A1_Yes Yes Q2 Did you use an organolithium base (e.g., n-BuLi)? Q1->Q2 No A2_Yes Solution: Use a 'salt-free' base (NaHMDS, KHMDS). Q2->A2_Yes Yes A2_No Check reaction temperature. Run at -78°C. Q2->A2_No No

Caption: A decision tree for troubleshooting poor stereoselectivity in a Wittig reaction.

References

Technical Support Center: Enhancing cis-6-Nonenal Extraction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of cis-6-nonenal. The information is presented in a user-friendly question-and-answer format, addressing specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound?

A1: The primary methods for extracting this compound, a volatile aldehyde, from plant matrices such as melons and cucumbers include Steam Distillation, Solvent Extraction, Supercritical Fluid Extraction (SFE) with CO2, and Headspace Solid-Phase Microextraction (HS-SPME) for analytical purposes.[1][2][3][4] The choice of method depends on the desired yield, purity, and the intended application of the extract.

Q2: Which plant materials are the best sources for natural this compound?

A2: this compound is a key aroma compound found in various fruits and vegetables. It is particularly abundant in muskmelon (Cucumis melo), watermelon (Citrullus lanatus), and cucumber (Cucumis sativus).[1][2][4][5] The concentration of this compound can vary depending on the fruit's ripeness and cultivar.[5]

Q3: How does the condition of the plant material affect extraction efficiency?

A3: The physical state of the plant material significantly impacts extraction efficiency. Grinding or homogenizing the material increases the surface area, facilitating better contact with the solvent or steam and improving the release of volatile compounds.[6] For methods like steam distillation, uniform packing of the material is crucial to prevent steam channeling and ensure even extraction.[6]

Q4: What is the impact of pH on the stability of this compound during extraction?

A4: Aldehydes like this compound can be susceptible to degradation, particularly at alkaline pH values. Acidifying the extraction medium can improve the stability of similar aldehydes.[7][8] Maintaining a slightly acidic to neutral pH is generally recommended to minimize degradation and isomerization.

Q5: Can this compound degrade during high-temperature extraction methods?

A5: Yes, thermal degradation is a concern for volatile and thermally sensitive compounds like this compound.[9][10] Methods that employ lower temperatures, such as supercritical fluid extraction or vacuum distillation, can help preserve the integrity of the compound.[11][12] For steam distillation, it is crucial to control the temperature and pressure to avoid overheating.[9][13]

Troubleshooting Guides

Solvent Extraction
Issue Possible Cause Recommended Solution
Low Yield of this compound Inappropriate solvent polarity.Hexane and petroleum ether, being non-polar, have shown good results for extracting oils from melon seeds.[14] Experiment with solvents of varying polarities to find the optimal one for your specific matrix.
Insufficient extraction time or temperature.Increase the extraction time and/or temperature. However, be mindful of potential thermal degradation of this compound.[10]
Poor solvent penetration.Ensure the plant material is finely ground to maximize surface area for solvent interaction.[6]
Presence of Impurities in Extract Co-extraction of non-target compounds.Use a more selective solvent. Post-extraction purification steps like distillation may be necessary.
Solvent Residue in Final Product Incomplete solvent removal.Utilize a rotary evaporator followed by a vacuum drying oven to effectively remove residual solvent.[15]
Steam Distillation
Issue Possible Cause Recommended Solution
Low Yield of this compound Steam channeling.Pack the plant material uniformly in the distillation flask to ensure even steam distribution.[6]
Insufficient distillation time.Extend the distillation time. Most essential oils are collected in the first 1-2 hours, but some compounds may require longer.[16]
Operating temperature is too low.Ensure the steam temperature is within the optimal range (typically 100–105°C) for efficient vaporization without causing thermal degradation.[9]
Degradation of this compound Excessive temperature or pressure.Maintain optimal temperature and pressure. Overheating can lead to the decomposition of aldehydes.[9][13]
Inconsistent Results Variability in plant material.Use plant material from a consistent source and standardize pre-extraction preparation.[6]
Lack of a standardized protocol.Strictly adhere to a validated protocol for all extractions to ensure reproducibility.[6]
Supercritical Fluid Extraction (SFE)
Issue Possible Cause Recommended Solution
Low Extraction Yield Suboptimal pressure and temperature.Optimize the pressure and temperature. For muskmelon seed oil, optimal conditions were found to be 44 MPa and 49°C.[11]
Incorrect CO2 flow rate.The flow rate of supercritical CO2 affects extraction time and efficiency. A moderate flow rate is often optimal.[11]
Inadequate particle size of the material.Grinding the material to a smaller particle size can improve extraction efficiency.[3]
Poor Selectivity Extraction of non-target compounds.Modify the pressure and temperature to fine-tune the solvent power of the supercritical CO2.[12]
Headspace Solid-Phase Microextraction (HS-SPME)
Issue Possible Cause Recommended Solution
Poor Peak Area Repeatability Incomplete equilibration.Increase the incubation time to allow the analyte to reach equilibrium between the sample and the headspace.[17]
Inconsistent incubation temperature.Ensure the headspace autosampler's oven is properly calibrated and maintains a stable temperature.[17]
Low Sensitivity (Weak Peaks) Sub-optimal incubation temperature.Increase the incubation temperature to enhance the volatility of this compound, but avoid exceeding its thermal stability.[17]
High analyte solubility in the matrix.For aqueous samples, adding salt (salting-out) can increase the volatility of polar analytes.[17]
Missing Target Peaks Low volatility of this compound under current conditions.Increase the incubation temperature and/or time to enhance its release into the headspace.[18]
Strong binding to the sample matrix.Modify the sample matrix, for example, by adjusting the pH.[18]

Quantitative Data Summary

Extraction Method Matrix Key Parameters Yield/Recovery Reference
Supercritical CO2 ExtractionMuskmelon SeedPressure: 44 MPa, Temperature: 49°C, CO2 Flow Rate: 0.64 g/min , Time: 81 min48.11% oil recovery[11]
Supercritical CO2 ExtractionMelon SeedsPressure: 200 bar, Temperature: 33°C, CO2 Flow Rate: 11 g/min , Time: 3 h36.8 g oil/100 g seed[3][19]
Solvent Extraction (Soxhlet)Watermelon SeedSolvent: HexaneHigher yield compared to petroleum ether and acetone[14]
Solvent Extraction (Soxhlet)Field Muskmelon SeedSolvent: Petroleum ether, Temperature: 40°C, Time: 6 h-[15]
Hydro-distillationCucumber WasteTemperature: 100°C, Time: 3 h3.2% extractive yield[20]
Vacuum Microwave Hydro-distillationCucumber WastePower: 500 W, Pressure: 300 mbar, Time: 54 min 10 s0.49 wt% essential oil yield[20]

Experimental Protocols

Headspace Solid-Phase Microextraction (HS-SPME) for Melon Fruit Volatiles

This protocol is adapted from a study on the volatile compounds of melon fruits.[5]

  • Sample Preparation: Homogenize fresh melon pulp. Place 300 mg of the homogenate into a 20 mL headspace vial.

  • Internal Standard: Add 10 µL of a 10 mg/L 2-octanol (B43104) solution as an internal standard.

  • Incubation and Extraction: Place the vial in a heated autosampler. Equilibrate the sample at 60°C for 30 minutes.

  • SPME Fiber: Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber to the headspace of the sample for 30 minutes at 60°C.

  • Desorption and Analysis: Retract the fiber and immediately inject it into the gas chromatograph-mass spectrometer (GC-MS) for thermal desorption and analysis.

Steam Distillation for Essential Oils from Plant Material

This is a general protocol that can be adapted for the extraction of this compound from plant materials like cucumber or melon.

  • Material Preparation: Grind the dried plant material to the desired particle size.

  • Apparatus Setup: Place the ground material (e.g., 100 g) into the biomass flask of the steam distillation apparatus. Fill the boiling flask with distilled water to approximately two-thirds full.[16]

  • Distillation: Heat the water in the boiling flask to generate steam. The steam will pass through the plant material, carrying the volatile compounds.

  • Condensation: The steam and volatile compound mixture is then cooled in a condenser, returning it to a liquid state.

  • Collection: The distillate, containing both water (hydrosol) and the essential oil, is collected in a separatory funnel or a specialized receiver.

  • Separation: Allow the oil and water layers to separate. The less dense essential oil layer containing this compound will typically be on top. Carefully separate the layers to isolate the essential oil.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction start Plant Material (Melon/Cucumber) prep Homogenization/Grinding start->prep solvent Solvent Extraction prep->solvent steam Steam Distillation prep->steam sfe Supercritical Fluid Extraction (SFE) prep->sfe hs_spme Headspace SPME (for analysis) prep->hs_spme separation Separation/Filtration solvent->separation steam->separation analysis GC-MS Analysis sfe->analysis hs_spme->analysis concentration Solvent Removal/ Concentration separation->concentration separation->analysis concentration->analysis

Caption: General experimental workflow for the extraction and analysis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Extraction Yield of this compound cause1 Suboptimal Extraction Parameters issue->cause1 cause2 Poor Sample Preparation issue->cause2 cause3 Analyte Degradation issue->cause3 cause4 Matrix Effects issue->cause4 sol1a Optimize Temperature, Pressure, Time cause1->sol1a sol1b Select Appropriate Solvent/Method cause1->sol1b sol2 Increase Surface Area (Grinding) cause2->sol2 sol3 Use Milder Conditions (Lower Temp, pH control) cause3->sol3 sol4 Matrix Modification (e.g., Salting Out) cause4->sol4

Caption: Troubleshooting logic for addressing low extraction yields of this compound.

References

Troubleshooting low recovery of cis-6-Nonenal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with cis-6-Nonenal. It addresses common challenges encountered during its synthesis, purification, and handling, with a focus on troubleshooting low recovery.

Troubleshooting Guide: Low Recovery of this compound

Low recovery of this compound is a frequent issue. This guide provides a question-and-answer format to address specific problems, their potential causes, and actionable solutions.

Problem Potential Cause Suggested Solution
Low or no product yield after synthesis Incomplete hydrogenation: The catalytic hydrogenation of the alkyne precursor may be inefficient.- Optimize catalyst: Ensure the use of a high-quality catalyst (e.g., Lindlar's catalyst, Palladium on calcium carbonate poisoned with lead). - Check hydrogen pressure and reaction time: Ensure adequate hydrogen pressure and sufficient reaction time as per the protocol. - Monitor reaction progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material.
Inefficient hydrolysis: The final hydrolysis step to convert the acetal (B89532) to the aldehyde might be incomplete.- Acid concentration and reaction time: Ensure the correct concentration of a non-oxidizing acid (e.g., dilute sulfuric acid, oxalic acid) and an appropriate reaction time. - Biphasic system: Vigorous stirring is crucial in a two-phase system to ensure proper mixing and reaction.
Presence of trans-6-Nonenal impurity Isomerization during synthesis or workup: The cis-isomer can convert to the more stable trans-isomer.- Mild reaction conditions: Use mild temperatures during all steps. - Avoid strong acids or bases: These can catalyze isomerization. Use buffered solutions where possible during workup. - Minimize exposure to heat and light: Store the product and intermediates at low temperatures and protected from light.
Presence of 6-Nonanol impurity Over-reduction during hydrogenation: The aldehyde group can be further reduced to an alcohol.- Use a selective catalyst: Lindlar's catalyst is designed to prevent over-reduction of the alkyne to an alkane and is also less likely to reduce the aldehyde. - Careful monitoring: Stop the reaction as soon as the starting alkyne is consumed.
Low recovery after purification Volatility of this compound: Significant loss can occur during solvent removal under reduced pressure.- Use a rotary evaporator with a cold trap: Use a very efficient cold trap (dry ice/acetone or a cryocooler) to recapture the volatile product. - Avoid high vacuum and high temperatures: Remove solvent at the lowest possible temperature and pressure. - Co-distillation: If applicable, consider co-distilling with a high-boiling point, inert solvent to minimize loss.
Adsorption on silica (B1680970) gel: The polar aldehyde group can strongly adhere to silica gel during column chromatography.- Deactivate silica gel: Use silica gel deactivated with water or triethylamine. - Use a less polar solvent system: Employ a solvent system that minimizes interaction with the silica, such as a gradient of ether in pentane (B18724) or hexane (B92381). - Alternative purification methods: Consider vacuum distillation for larger quantities.
Degradation during purification: The compound can degrade upon prolonged exposure to air or acidic/basic conditions.- Purge with inert gas: Keep the compound under an inert atmosphere (nitrogen or argon) whenever possible. - Use antioxidants: A small amount of an antioxidant like BHT (Butylated hydroxytoluene) can be added during storage and purification.[1]

Frequently Asked Questions (FAQs)

Q1: My final product has a weak or "off" odor compared to the expected cucumber/melon scent. What could be the reason?

A1: This is likely due to the presence of impurities. The most common culprits are the trans-isomer of 6-Nonenal, which has a different odor profile, or over-oxidation to the corresponding carboxylic acid.[2] Careful purification is key to obtaining the desired fragrance.

Q2: How should I properly store this compound to ensure its stability?

A2: Due to its volatility and sensitivity to air and light, this compound should be stored in an airtight container, preferably under an inert atmosphere (argon or nitrogen), at a low temperature (2-8°C).[3] Adding a radical inhibitor like BHT can also prolong its shelf life.

Q3: Can I use a standard distillation setup to purify this compound?

A3: Standard atmospheric distillation is not recommended due to the compound's relatively high boiling point at atmospheric pressure and its thermal instability. Vacuum distillation with a short path length is the preferred method to minimize degradation.

Q4: What analytical techniques are best for assessing the purity of this compound?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for both qualitative and quantitative analysis. It can effectively separate the cis and trans isomers and identify other volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for confirming the structure and the cis-configuration of the double bond.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline for the synthesis of this compound via the catalytic hydrogenation of 6-nonyn-1-al diethyl acetal, followed by acidic hydrolysis.

Materials:

  • 6-nonyn-1-al diethyl acetal

  • Lindlar's catalyst (or Palladium on calcium carbonate, poisoned with lead)

  • Hexane (or other suitable solvent)

  • Hydrogen gas

  • Dilute sulfuric acid (e.g., 2 M) or oxalic acid solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • BHT (Butylated hydroxytoluene) (optional)

Procedure:

  • Hydrogenation:

    • In a flask equipped with a stir bar, dissolve 6-nonyn-1-al diethyl acetal in hexane.

    • Add Lindlar's catalyst (typically 5% by weight of the starting material).

    • Purge the flask with hydrogen gas and maintain a positive pressure of hydrogen (e.g., using a balloon).

    • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or GC.

    • Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite with hexane.

  • Hydrolysis:

    • Combine the hexane filtrates and cool in an ice bath.

    • Add the dilute sulfuric acid solution and stir vigorously for the recommended time (this may vary, monitor by TLC or GC for the disappearance of the acetal).

    • Separate the organic layer.

  • Workup:

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • (Optional) Add a small amount of BHT as an antioxidant.

    • Carefully remove the solvent using a rotary evaporator with a high-efficiency cold trap at low temperature and pressure.

Purification by Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or pentane).

  • Column Packing: Pack a column with the silica gel slurry.

  • Loading: Dissolve the crude this compound in a minimal amount of the non-polar solvent and load it onto the column.

  • Elution: Elute the column with a gradient of a more polar solvent (e.g., diethyl ether) in the non-polar solvent. Start with a very low percentage of the polar solvent.

  • Fraction Collection: Collect fractions and analyze them by TLC or GC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and carefully remove the solvent under reduced pressure as described above.

Quantification by GC-MS
  • Sample Preparation: Prepare a standard curve of this compound of known concentrations in a suitable solvent (e.g., hexane). Prepare the experimental sample in the same solvent.

  • GC-MS Parameters (Example):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250°C.

    • Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) at a controlled rate (e.g., 10°C/min).

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron ionization (EI) at 70 eV. Scan a mass range that includes the molecular ion and characteristic fragments of this compound (m/z 140).

  • Analysis: Inject the standards and the sample. Identify the this compound peak based on its retention time and mass spectrum. Quantify the amount in the sample by comparing its peak area to the standard curve.

Visualizations

Troubleshooting Workflow for Low Recovery

low_recovery_troubleshooting start Low Recovery of This compound check_synthesis Check Synthesis Step start->check_synthesis check_purification Check Purification Step start->check_purification incomplete_reaction Incomplete Reaction? check_synthesis->incomplete_reaction side_reactions Side Reactions? check_synthesis->side_reactions volatility_loss Loss due to Volatility? check_purification->volatility_loss degradation Degradation during Purification? check_purification->degradation optimize_hydrogenation Optimize Hydrogenation (Catalyst, Pressure, Time) incomplete_reaction->optimize_hydrogenation Yes optimize_hydrolysis Optimize Hydrolysis (Acid Conc., Time) incomplete_reaction->optimize_hydrolysis Yes use_mild_conditions Use Milder Conditions (Temp, pH) side_reactions->use_mild_conditions Yes use_cold_trap Use Efficient Cold Trap & Low Temp/Pressure volatility_loss->use_cold_trap Yes inert_atmosphere Use Inert Atmosphere & Antioxidants degradation->inert_atmosphere Yes

Caption: A logical workflow for troubleshooting low recovery of this compound.

Lipid Peroxidation and Aldehyde-Mediated Signaling

This compound is an aldehyde formed from the peroxidation of polyunsaturated fatty acids. Such aldehydes are reactive electrophiles that can modulate cellular signaling pathways. A key pathway affected by lipid-derived aldehydes like 4-hydroxynonenal (B163490) (HNE), a well-studied analogue, is the Keap1-Nrf2 antioxidant response pathway.[4]

lipid_peroxidation_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pufa Polyunsaturated Fatty Acids (PUFAs) lipid_peroxidation Lipid Peroxidation pufa->lipid_peroxidation ros Reactive Oxygen Species (ROS) ros->lipid_peroxidation aldehydes Reactive Aldehydes (e.g., this compound, HNE) lipid_peroxidation->aldehydes keap1_nrf2 Keap1-Nrf2 Complex aldehydes->keap1_nrf2 modifies Keap1 nrf2 Nrf2 keap1_nrf2->nrf2 releases keap1 Keap1 (modified) keap1_nrf2->keap1 nrf2_nuc Nrf2 nrf2->nrf2_nuc translocates to are Antioxidant Response Element (ARE) nrf2_nuc->are binds to gene_expression Antioxidant Gene Expression are->gene_expression activates

Caption: A potential signaling pathway influenced by lipid-derived aldehydes.

References

Technical Support Center: Analysis of cis-6-Nonenal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing analytical variability during the analysis of cis-6-Nonenal.

Frequently Asked Questions (FAQs)

Q1: What are the main sources of analytical variability when analyzing this compound?

A1: The primary sources of variability in this compound analysis stem from its volatile and reactive nature. Key factors include:

  • Sample Handling and Preparation: Inconsistent sample collection, storage, and extraction procedures can lead to significant variations. Due to its volatility, this compound can be lost during sample transfer and concentration steps.

  • Analyte Stability: As an aldehyde, this compound can be susceptible to oxidation and degradation, especially if samples are not stored properly or for extended periods. It is recommended to store samples at 2-8°C.

  • Instrumental Conditions: Variability in GC-MS parameters such as injector temperature, column condition, and detector response can affect quantification.

  • Matrix Effects: Complex sample matrices can interfere with the analysis, causing signal suppression or enhancement.

Q2: What is the recommended sample preparation technique for this compound analysis?

A2: Headspace Solid-Phase Microextraction (HS-SPME) is a widely used and recommended technique for the analysis of volatile compounds like this compound. This method is solvent-free, which reduces the risk of contamination and analyte loss. For optimal extraction of aldehydes, a PDMS/DVB (Polydimethylsiloxane/Divinylbenzene) fiber is often effective.[1]

Q3: Is derivatization necessary for the GC-MS analysis of this compound?

A3: While not always mandatory, derivatization is highly recommended for analyzing aldehydes like this compound. Derivatization can improve the compound's thermal stability, chromatographic peak shape, and mass spectral characteristics, leading to lower detection limits and better reproducibility. A common derivatizing agent is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).

Q4: How should I store this compound standards and samples to ensure stability?

A4: Both standards and samples containing this compound should be stored in airtight vials at low temperatures, typically 2-8°C, to minimize volatility and degradation. It is also advisable to minimize headspace in the vials and to analyze samples as soon as possible after collection.

Troubleshooting Guides

This section provides solutions to common problems encountered during the GC-MS analysis of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes and Solutions:

CauseSolution
Active sites in the GC system Deactivate the inlet liner and the first few centimeters of the analytical column. Use an ultra-inert liner. Regularly trim the column (5-10 cm) from the inlet end to remove accumulated non-volatile residues.
Improper column installation Ensure the column is cut cleanly and installed at the correct depth in the injector and detector according to the manufacturer's instructions.
Column overload Reduce the injection volume or dilute the sample.
Inappropriate initial oven temperature For splitless injection, the initial oven temperature should be about 20°C below the boiling point of the solvent.
Solvent-analyte mismatch Ensure the polarity of the injection solvent is compatible with the stationary phase of the column.
Problem 2: Low or No Analyte Response

Possible Causes and Solutions:

CauseSolution
Analyte degradation Ensure proper sample storage (2-8°C in airtight vials). Analyze samples promptly after preparation. Consider derivatization to improve stability.
Leaks in the GC system Perform a leak check of the entire system, including the injector, column fittings, and gas lines.
Incorrect injection parameters Optimize the injector temperature and split ratio. For HS-SPME, optimize extraction time and temperature.
Detector issues Check the detector tuning and ensure it is operating within specifications. For MS, verify the ionization source is clean and the detector is functioning correctly.
Syringe problems (for liquid injection) Inspect the syringe for blockages or leaks. Replace the syringe if necessary.
Problem 3: High Variability in Replicate Injections (Poor Precision)

Possible Causes and Solutions:

CauseSolution
Inconsistent sample preparation Standardize the sample preparation workflow. For HS-SPME, ensure consistent sample volume, extraction time, and temperature for all samples and standards.
Inconsistent injection volume Use an autosampler for injections to ensure high precision. If performing manual injections, ensure a consistent and rapid injection technique.
Variable instrument conditions Allow the GC-MS system to stabilize before starting a sequence. Monitor gas pressures and flows to ensure they are constant.
Matrix effects Use matrix-matched calibration standards or the standard addition method to compensate for matrix effects.
Problem 4: Presence of Ghost Peaks

Possible Causes and Solutions:

CauseSolution
Carryover from previous injections Run a blank solvent injection after high-concentration samples to clean the injection port and column. Increase the injector temperature or use a pulsed splitless injection.
Contaminated syringe Thoroughly rinse the syringe with a strong solvent between injections.
Septum bleed Use high-quality, low-bleed septa and replace them regularly.
Contaminated carrier gas or gas lines Use high-purity carrier gas and install traps to remove oxygen, moisture, and hydrocarbons.

Experimental Protocols & Data

Headspace Solid-Phase Microextraction (HS-SPME) GC-MS Protocol for this compound

This protocol provides a general guideline. Optimization may be required based on the specific sample matrix and instrumentation.

1. Sample Preparation:

  • Homogenize the sample if it is a solid.

  • Place a known amount of the sample (e.g., 1-5 g) into a headspace vial (e.g., 20 mL).

  • Add a saturated salt solution (e.g., NaCl) to increase the volatility of the analyte.

  • If an internal standard is used, add it to the vial at this stage.

2. HS-SPME Procedure:

  • Equilibrate the sample at a specific temperature (e.g., 40-60°C) for a set time (e.g., 15-30 min) with agitation.

  • Expose the SPME fiber (e.g., PDMS/DVB) to the headspace of the vial for a defined extraction time (e.g., 30-60 min) at the same temperature.

  • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

3. GC-MS Parameters:

  • Injector: Splitless mode, Temperature: 250°C, Desorption time: 2-5 min.

  • Column: A mid-polar column such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 min.

    • Ramp: 5°C/min to 150°C.

    • Ramp: 10°C/min to 250°C, hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-300.

    • For higher sensitivity, Selected Ion Monitoring (SIM) can be used. Characteristic ions for this compound should be determined from its mass spectrum.

Quantitative Data (Example for a related compound, 2-Nonenal)

The following table presents method validation data for the analysis of 2-Nonenal using HS-SPME-GC-MS, which can serve as a reference for what to expect for this compound analysis.[1]

ParameterValue
Linearity Range1 - 50 ng
Correlation Coefficient (r²)0.991
Limit of Detection (LOD)22 pg
Limit of Quantification (LOQ)74 pg
Intra-day Precision (RSD%)9.6%
Inter-day Precision (RSD%)3.6%
Recovery (from gauze)~40%

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample Collection Homogenize Homogenization (if solid) Sample->Homogenize Vial Transfer to Headspace Vial Homogenize->Vial Salt Add Saturated Salt Solution Vial->Salt IS Add Internal Standard Salt->IS Equilibrate Equilibration & Agitation IS->Equilibrate Extract Headspace Extraction Equilibrate->Extract Desorb Thermal Desorption in GC Inlet Extract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Peak_Tailing Start Peak Tailing Observed ActiveSites Check for Active Sites Start->ActiveSites ColumnInstall Verify Column Installation ActiveSites->ColumnInstall No Deactivate Deactivate Liner / Trim Column ActiveSites->Deactivate Yes Overload Check for Column Overload ColumnInstall->Overload No Reinstall Reinstall Column Correctly ColumnInstall->Reinstall Yes Dilute Dilute Sample / Reduce Injection Volume Overload->Dilute Yes End Peak Shape Improved Overload->End No Deactivate->End Reinstall->End Dilute->End

Caption: Troubleshooting logic for peak tailing issues.

References

Technical Support Center: High-Purity cis-6-Nonenal Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of cis-6-Nonenal to high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically produced this compound?

A1: The most common impurity is the trans-isomer, trans-6-Nonenal, which forms during synthesis and can also arise from isomerization of the cis-isomer, particularly at elevated temperatures.[1][2] Other potential impurities include unreacted starting materials from the synthesis process and oxidation byproducts, such as the corresponding carboxylic acid, if the aldehyde is exposed to air.[3]

Q2: What level of purity can I expect from commercial suppliers of this compound?

A2: Commercial grades of this compound typically offer a purity of ≥95% for the cis-isomer, with the trans-isomer content ranging from 1-5%.[4][5] For applications requiring higher purity, further purification is necessary.

Q3: What are the primary methods for purifying this compound to high purity?

A3: The main techniques for achieving high-purity this compound are fractional distillation, preparative gas chromatography (GC), and column chromatography. A chemical purification method involving the formation of a bisulfite adduct can also be employed to separate the aldehyde from non-aldehyde impurities.

Q4: Is this compound stable during purification?

A4: Aldehydes, including this compound, can be sensitive to heat, air, and acidic or basic conditions.[3] Prolonged exposure to high temperatures during distillation can cause isomerization from the cis to the more stable trans form.[6] Aldehydes are also susceptible to oxidation to carboxylic acids, especially in the presence of air.[3] On silica (B1680970) gel, aldehydes can sometimes undergo decomposition or side reactions.[3][7][8]

Comparison of Purification Techniques

The following table summarizes illustrative quantitative data for common purification techniques for this compound, starting with a hypothetical crude mixture of 90% this compound, 8% trans-6-Nonenal, and 2% other impurities.

Purification MethodTypical Final Purity (cis-isomer)Typical YieldKey Considerations
Fractional Distillation 95-98%60-75%Good for removing non-volatile impurities and some trans-isomer. Risk of thermal isomerization.[9]
Preparative Gas Chromatography (GC) >99.5%40-60%Excellent for achieving very high purity and separating cis/trans isomers. Limited by sample size and throughput.
Column Chromatography (Silica Gel) 90-95%50-70%Can be effective, but risks of aldehyde decomposition on acidic silica gel.[3] Requires careful solvent selection and possibly deactivation of the silica gel.[10]
Bisulfite Adduct Formation >98% (of total aldehydes)70-85%Excellent for removing non-aldehyde impurities. Does not separate cis and trans isomers.[3]

Experimental Protocols

Protocol 1: Fractional Distillation

Objective: To enrich the this compound content by separating it from higher and lower boiling point impurities.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum jacketed Vigreux column. Use a round-bottom flask of an appropriate size to be 1/2 to 2/3 full. Place a stir bar in the flask. Ensure all glassware is dry.

  • Inert Atmosphere: Flush the system with an inert gas, such as nitrogen or argon, to prevent oxidation of the aldehyde during heating.

  • Heating: Gently heat the flask using a heating mantle with a stirrer.

  • Fraction Collection: Collect fractions in separate receiving flasks. The first fraction will contain lower-boiling impurities. As the temperature stabilizes at the boiling point of this compound (87 °C at 19 mmHg), collect the main fraction.[11]

  • Analysis: Analyze the purity of each fraction using GC-MS to determine the concentration of this compound and any impurities.[12]

Protocol 2: Column Chromatography

Objective: To purify this compound from polar and non-polar impurities using silica gel chromatography.

Methodology:

  • Silica Gel Deactivation: To minimize aldehyde decomposition, prepare a slurry of silica gel in the chosen eluent and add 1-2% triethylamine (B128534) to neutralize acidic sites.[10]

  • Column Packing: Pack a glass column with the deactivated silica gel slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with a non-polar solvent system, such as a mixture of hexane (B92381) and diethyl ether (e.g., 97:3).[3]

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using thin-layer chromatography (TLC). Combine the pure fractions and analyze by GC-MS.

Protocol 3: Purification via Bisulfite Adduct Formation

Objective: To separate this compound from non-aldehyde impurities.

Methodology:

  • Adduct Formation: Dissolve the crude this compound in a suitable solvent (e.g., methanol). Add a saturated aqueous solution of sodium bisulfite and stir vigorously. The aldehyde will form a solid adduct which may precipitate.[3]

  • Isolation of Adduct: Filter the solid adduct and wash it with a non-polar solvent to remove any remaining non-aldehyde impurities.

  • Regeneration of Aldehyde: To regenerate the pure aldehyde, dissolve the adduct in water and add a base (e.g., sodium carbonate or sodium hydroxide (B78521) solution) until the solution is basic.

  • Extraction: Extract the liberated aldehyde with a suitable organic solvent (e.g., diethyl ether).

  • Workup and Analysis: Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and evaporate the solvent. Analyze the purity of the recovered aldehyde by GC-MS.

Troubleshooting Guides

Fractional Distillation Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Poor Separation of cis/trans Isomers Insufficient column efficiency (too few theoretical plates).Use a longer fractional distillation column or one with a more efficient packing material.
Increased trans-isomer in Distillate Thermal isomerization due to excessive heat or prolonged distillation time.Reduce the distillation temperature by performing the distillation under vacuum. Ensure the heating mantle temperature is not excessively high.
Product Discoloration Oxidation or decomposition of the aldehyde.Ensure the distillation is performed under an inert atmosphere (nitrogen or argon).
Column Chromatography Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Low Yield/Loss of Product on Column Decomposition of the aldehyde on the acidic silica gel.[3]Deactivate the silica gel with triethylamine before use.[10] Alternatively, use a less acidic stationary phase like alumina.
Co-elution of Impurities Incorrect solvent system polarity.Optimize the eluent system by testing different solvent ratios using TLC to achieve better separation.
Broad or Tailing Peaks Column overloading or poor packing.Use a larger column or load less sample. Ensure the column is packed uniformly without air bubbles.

Visualizations

experimental_workflow General Purification Workflow for this compound crude Crude this compound (with trans-isomer and other impurities) pre_analysis Initial Purity Analysis (GC-MS) crude->pre_analysis purification Purification Step (Distillation, Chromatography, or Bisulfite Adduct) pre_analysis->purification post_analysis Purity Analysis of Fractions (GC-MS) purification->post_analysis pooling Pooling of Pure Fractions post_analysis->pooling final_product High-Purity this compound pooling->final_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic Troubleshooting Logic for Poor Purity start Low Purity of Final Product check_method Which purification method was used? start->check_method distillation Fractional Distillation check_method->distillation chromatography Column Chromatography check_method->chromatography dist_q1 Was there an increase in the trans-isomer? distillation->dist_q1 chrom_q1 Was the yield very low? chromatography->chrom_q1 dist_a1_yes Likely thermal isomerization. - Lower distillation temperature (use vacuum). - Reduce distillation time. dist_q1->dist_a1_yes Yes dist_a1_no Poor separation efficiency. - Use a more efficient column. dist_q1->dist_a1_no No chrom_a1_yes Likely decomposition on silica. - Deactivate silica with triethylamine. - Use alumina. chrom_q1->chrom_a1_yes Yes chrom_a1_no Poor separation. - Optimize solvent system via TLC. chrom_q1->chrom_a1_no No

Caption: A decision tree for troubleshooting common purity issues.

References

Addressing co-elution issues in cis-6-Nonenal chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing co-elution issues during the chromatographic analysis of cis-6-Nonenal.

Troubleshooting Guides

Issue: Poor resolution or co-elution of this compound with other components.

This guide provides a systematic approach to troubleshooting and resolving peak co-elution in both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Q1: My this compound peak is showing a shoulder or is broader than expected. How can I confirm co-elution?

A1: Visual inspection of peak asymmetry, such as shoulders or excessive tailing, is a primary indicator of co-elution. To confirm, more advanced detection techniques are recommended:

  • For HPLC with Diode Array Detection (DAD): A peak purity analysis is the most effective method. If the UV-Vis spectra taken across the peak are not identical, it indicates the presence of more than one compound.

  • For GC-MS or LC-MS: Examine the mass spectra across the peak. A change in the fragmentation pattern or the relative abundance of ions from the leading edge to the tailing edge of the peak suggests that multiple components are eluting at the same time.

Q2: What are the first steps to resolve a co-eluting peak with this compound in my GC analysis?

A2: When facing co-elution in GC, the most impactful parameters to adjust are the temperature program and the column chemistry.

  • Optimize the Temperature Program:

    • Lower the Initial Temperature: A lower starting temperature can improve the separation of early-eluting compounds.

    • Reduce the Ramp Rate: A slower temperature ramp (e.g., from 10°C/min to 5°C/min) increases the interaction of the analytes with the stationary phase, which can significantly enhance the resolution of closely eluting isomers.

    • Introduce an Isothermal Hold: If the co-elution occurs in the middle of the chromatogram, adding a brief isothermal hold at a temperature approximately 45°C below the elution temperature of the critical pair can improve separation without substantially increasing the total run time.

  • Evaluate the GC Column:

    • Increase Column Polarity: For separating cis/trans isomers of unsaturated aldehydes, highly polar stationary phases are recommended. Phases with a high cyano content, such as those with cyanopropylsiloxane or polyethylene (B3416737) glycol (PEG), offer different selectivity compared to standard non-polar (e.g., DB-1, DB-5) or mid-polar phases. This change in selectivity is often the key to resolving geometric isomers. Non-polar columns separate primarily by boiling point, which may be very similar for isomers.

Q3: I'm using HPLC. How can I improve the separation of this compound from a co-eluting peak?

A3: In HPLC, the mobile phase composition and stationary phase chemistry are the most powerful tools for resolving co-elution.

  • Adjust Mobile Phase Strength: If the retention factor (k') is low (i.e., the peak elutes too early), decrease the percentage of the organic solvent in the mobile phase. This will increase retention and may improve separation.

  • Change Mobile Phase Selectivity: If increasing retention doesn't resolve the peaks, the issue is likely a lack of selectivity.

    • Change the organic modifier (e.g., from acetonitrile (B52724) to methanol, or vice versa). The different solvent properties can alter the interactions with the stationary phase and improve separation.

    • Adjust the pH of the mobile phase if the analytes have ionizable groups.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, changing the column is the next step.

    • A column with a different chemistry (e.g., from a C18 to a phenyl-hexyl or a biphenyl (B1667301) phase) can provide a different selectivity.

    • For challenging isomer separations, specialized columns, such as those used in silver ion chromatography, can be effective as they interact with the double bonds of unsaturated compounds.

Troubleshooting Workflow (GC)

GCTroubleshooting start Co-elution of this compound Observed check_temp Optimize Temperature Program? start->check_temp temp_actions 1. Lower initial temperature 2. Reduce ramp rate 3. Add isothermal hold check_temp->temp_actions Yes check_column Change GC Column? check_temp->check_column No temp_actions->check_column column_actions Switch to a more polar stationary phase (e.g., high-cyano or PEG/WAX) check_column->column_actions Yes derivatization Consider Derivatization? check_column->derivatization No column_actions->derivatization derivatization_action Convert to oxime or hydrazone to alter volatility and polarity derivatization->derivatization_action Yes resolved Peak Resolved derivatization->resolved No, consult further derivatization_action->resolved

Caption: A logical workflow for troubleshooting co-elution issues in the GC analysis of this compound.

Frequently Asked Questions (FAQs)

Q4: What are the most common compounds that co-elute with this compound?

A4: The most common co-eluting compounds are its isomers, particularly trans-6-Nonenal and other positional isomers of nonenal (e.g., 2-nonenal (B146743), 3-nonenal). Due to their similar molecular weight and often close boiling points, they can be challenging to separate on non-polar GC columns. Other aldehydes or compounds of similar polarity and volatility present in the sample matrix can also co-elute.

Q5: Can derivatization help in resolving co-elution of this compound?

A5: Yes, derivatization is a powerful strategy, particularly for GC analysis. Converting aldehydes to their oxime or hydrazone derivatives can alter their volatility and chromatographic behavior, potentially resolving co-elution.

  • PFBHA Derivatization: Reaction with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) forms stable oxime derivatives that are less polar and more volatile. This can improve peak shape and may resolve co-elution with more polar interfering compounds.

  • DNPH Derivatization: Reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is commonly used for HPLC analysis with UV detection. The resulting hydrazones can be separated using reversed-phase chromatography.

Q6: What is the expected elution order for cis and trans isomers in chromatography?

A6:

  • In Gas Chromatography (GC): Typically, trans isomers are less retained and elute before their corresponding cis isomers on most common stationary phases. This is because the linear shape of the trans isomer leads to weaker interactions with the stationary phase compared to the more "U-shaped" cis isomer.

  • In Silver Ion HPLC: The elution order is reversed. The silver ions on the stationary phase interact more strongly with the more accessible double bond of the cis isomer, leading to stronger retention. Therefore, the trans isomer will elute before the cis isomer.

Q7: Are there any specific GC columns recommended for the separation of cis/trans nonenal isomers?

A7: For the separation of geometric isomers like cis- and trans-6-nonenal, highly polar stationary phases are generally recommended. Columns with a high percentage of cyanopropyl substitution (e.g., SP-2560) are specifically designed for separating cis/trans isomers of fatty acid methyl esters and would be an excellent choice for unsaturated aldehydes as well. Polyethylene glycol (PEG) or "WAX" type columns also offer high polarity and different selectivity that can be effective.

Quantitative Data

The following tables provide a summary of relevant quantitative data for the chromatographic analysis of nonenal isomers.

Table 1: GC Retention Times for Nonenal Isomers on a DB-5 Column

CompoundRetention Time (min)
trans-2-Nonenal30.042
This compound30.539

Data sourced from an Agilent GC/MS RTL Flavor Database. Note that the conditions were optimized for a broad range of flavor compounds.

Table 2: Example GC-MS Method Parameters for Aldehyde Analysis

ParameterValue
Column DB-1 (60 m x 0.25 mm i.d., 1.0 µm film thickness)
Carrier Gas Helium at 1 mL/min
Injector Temp. 230 °C
Oven Program 190 °C for 2 min, then ramp to 230 °C at 5 °C/min
Detector Mass Spectrometer

This is a general method for 2-nonenal analysis and may require optimization for this compound and its isomers.

Table 3: Example HPLC Method Parameters for Aldehyde-DNPH Derivatives

ParameterValue
Column Ascentis® Express C18 (10 cm x 4.6 mm, 2.7 µm)
Mobile Phase 40% Water / 60% Acetonitrile
Flow Rate 2.0 mL/min
Column Temp. 30 °C
Detector UV at 360 nm

This is a general method for aldehyde-DNPH derivatives and may need adjustment for optimal separation of nonenal isomers.

Experimental Protocols

Protocol 1: Derivatization of this compound for GC-MS Analysis using PFBHA

This protocol describes the derivatization of aldehydes in a liquid sample to their PFBHA-oxime derivatives, making them suitable for sensitive GC-MS analysis.

Materials:

  • Aldehyde standards (including this compound)

  • O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Deionized water

  • Methanol (HPLC or GC grade)

  • Ethyl acetate (B1210297) or Hexane (B92381) (GC grade)

  • Internal standard (e.g., a deuterated aldehyde)

  • 20 mL headspace vials with screw caps (B75204) and septa

Procedure:

  • Prepare PFBHA Solution: Prepare a 10 mg/mL solution of PFBHA in deionized water. This solution should be prepared fresh.

  • Prepare Standards: Prepare stock solutions of individual aldehyde standards and the internal standard in methanol. Create working standard solutions by diluting the stock solutions to the desired concentrations.

  • Sample Preparation:

    • Pipette 1 mL of the liquid sample (or blank matrix for calibration standards) into a 20 mL headspace vial.

    • Add the internal standard to each sample, blank, and calibration standard.

    • For calibration standards, spike the appropriate amounts of the working standard solutions into the blank matrix vials.

  • Derivatization Reaction:

    • Add 100 µL of the 10 mg/mL PFBHA solution to each vial.

    • Seal the vials immediately.

    • Vortex each vial for 30 seconds.

    • Place the vials in a heating block or water bath at 60°C for 60 minutes to facilitate the reaction.

  • Extraction:

    • After the reaction, allow the vials to cool to room temperature.

    • Add 1 mL of ethyl acetate or hexane to each vial.

    • Vortex vigorously for 1 minute to extract the PFBHA-oxime derivatives into the organic layer.

    • Let the layers separate.

  • Analysis:

    • Carefully transfer the upper organic layer to a 2 mL autosampler vial.

    • The sample is now ready for injection into the GC-MS system.

Experimental Workflow for Derivatization and GC-MS Analysis

DerivatizationWorkflow cluster_prep Sample & Standard Preparation cluster_reaction Derivatization cluster_extraction Extraction & Analysis prep_sample Pipette 1 mL of sample into headspace vial add_is Add Internal Standard prep_sample->add_is add_pfbha Add 100 µL of 10 mg/mL PFBHA solution add_is->add_pfbha prep_standards Prepare calibration standards in blank matrix prep_standards->add_is seal_vortex Seal and Vortex add_pfbha->seal_vortex heat Heat at 60°C for 60 min seal_vortex->heat cool Cool to room temperature heat->cool add_solvent Add 1 mL of Hexane/ Ethyl Acetate and Vortex cool->add_solvent transfer Transfer organic layer to autosampler vial add_solvent->transfer inject Inject into GC-MS transfer->inject

Caption: A step-by-step workflow for the PFBHA derivatization of aldehydes prior to GC-MS analysis.

Technical Support Center: Accurate Measurement of cis-6-Nonenal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the accurate measurement of cis-6-Nonenal.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the quantitative analysis of this compound?

A1: The accurate quantification of this compound presents several analytical challenges. Due to its aldehyde functional group, it can be reactive and prone to degradation. Its volatility can also lead to losses during sample preparation and analysis. A significant challenge in complex biological or food matrices is the "matrix effect," where co-eluting endogenous substances can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and, consequently, inaccurate quantification.

Q2: What is a suitable calibration strategy for this compound?

A2: A robust calibration strategy involves creating a multi-point calibration curve using a certified reference standard of this compound. It is highly recommended to use an internal standard, preferably a deuterated analog of this compound (e.g., this compound-d7), to compensate for variability in sample preparation and instrument response. The calibration standards should be prepared in a matrix that closely matches the samples to be analyzed to account for potential matrix effects.

Q3: What are the recommended storage conditions for this compound standards and samples?

A3: Solid this compound should be stored at 2-8°C.[1] Stock solutions should be prepared in a high-purity solvent, stored in tightly sealed vials at -20°C, and are generally stable for up to one month.[2] To minimize degradation, it is advisable to prepare fresh working solutions daily. Samples containing this compound should also be stored at low temperatures (-20°C or below) and analyzed as soon as possible to prevent analyte loss due to volatility or degradation.

Q4: Is derivatization necessary for this compound analysis by GC-MS?

A4: While not always mandatory, derivatization is a highly recommended strategy to improve the analytical performance for this compound. Derivatization with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) converts the aldehyde group into a more stable and less polar oxime derivative.[3][4] This enhances thermal stability, improves chromatographic peak shape, and increases sensitivity, especially when using an electron capture detector (ECD) or for selective ion monitoring (SIM) in mass spectrometry.

Troubleshooting Guides

Issue 1: Poor Linearity of the Calibration Curve

Symptoms:

  • The coefficient of determination (R²) of the calibration curve is below the acceptable limit (e.g., <0.99).

  • Significant deviation of back-calculated concentrations of calibration standards from their nominal values.

  • Non-linear curve shape, especially at lower concentrations.[5]

Possible Causes and Solutions:

CauseSolution
Analyte Adsorption At low concentrations, active sites in the GC inlet liner, column, or glass wool can adsorb the analyte, leading to a non-linear response.[5] Solution: Use a deactivated inlet liner and ensure the column is properly conditioned.[6]
Incorrect Standard Preparation Errors in serial dilutions or improper storage of standards can lead to inaccurate concentrations. Solution: Prepare fresh calibration standards from a reliable stock solution. Use calibrated pipettes and ensure thorough mixing.
Matrix Effects Interference from the sample matrix in the calibration standards can affect the instrument response. Solution: Prepare calibration standards in a blank matrix that is representative of the samples being analyzed.
Detector Saturation At high concentrations, the detector response may become non-linear. Solution: Extend the calibration range to lower concentrations or dilute samples to fall within the linear range of the detector.
Issue 2: High Variability and Poor Reproducibility of Results

Symptoms:

  • High relative standard deviation (RSD) for replicate injections of the same sample or standard.

  • Inconsistent peak areas for the same concentration level.

Possible Causes and Solutions:

CauseSolution
Inconsistent SPME Conditions Variations in extraction time, temperature, or fiber immersion depth can lead to variable extraction efficiency.[7] Solution: Use an autosampler for precise control over SPME parameters. If performing manual SPME, maintain consistent timing and fiber positioning for all samples and standards.
Sample Inhomogeneity The analyte may not be uniformly distributed in the sample. Solution: Ensure thorough homogenization of the sample before taking an aliquot for analysis.
Leaks in the GC System Leaks in the injection port septum or fittings can cause sample loss and variable results. Solution: Regularly check for leaks using an electronic leak detector and replace the septum and ferrules as needed.
Analyte Instability This compound may degrade during sample preparation or while waiting for analysis. Solution: Minimize the time between sample preparation and analysis. Keep samples cooled and consider derivatization to improve stability.
Issue 3: Peak Tailing or Asymmetric Peak Shape

Symptoms:

  • The chromatographic peak for this compound is not symmetrical and has a "tail."

  • Poor peak resolution from neighboring peaks.

Possible Causes and Solutions:

CauseSolution
Active Sites in the GC System Polar functional groups of this compound can interact with active sites (silanol groups) in the inlet liner or the front of the GC column.[6] Solution: Use a deactivated inlet liner. Trim a small portion (5-10 cm) from the inlet end of the column to remove any active sites that may have developed over time.[8]
Column Contamination Accumulation of non-volatile residues from the sample matrix on the column can affect peak shape. Solution: Bake out the column at a high temperature (within its specified limit) to remove contaminants. If the problem persists, the column may need to be replaced.
Improper Column Installation If the column is not installed correctly in the inlet or detector, it can cause peak distortion. Solution: Reinstall the column according to the manufacturer's instructions, ensuring a clean, square cut and the correct insertion depth.
Polarity Mismatch A mismatch in polarity between the analyte, solvent, and stationary phase can lead to poor peak shape. Solution: Ensure the chosen GC column has a suitable stationary phase for the analysis of aldehydes.

Quantitative Data Summary

The following table presents illustrative performance data for the quantification of volatile aldehydes using GC-MS with PFBHA derivatization. Actual performance for this compound may vary depending on the specific matrix and instrumentation.

ParameterTypical Performance
Linearity (R²) ≥ 0.998[9]
Calibration Range 0.10 - 10.00 µg/mL[9]
Limit of Detection (LOD) 0.03 - 0.34 ppbv[10]
Limit of Quantitation (LOQ) 0.1 - 0.5 µg/L
Accuracy (% Recovery) 80.23 - 115.41 %[9]
Intra-day Precision (% RSD) ≤ 12.03 %[9]
Inter-day Precision (% RSD) ≤ 11.34 %[9]

Experimental Protocols

Protocol 1: Preparation of Calibration Standards and Internal Standard Solution
  • Stock Solution Preparation: Accurately weigh a known amount of pure this compound and dissolve it in a suitable solvent (e.g., methanol (B129727) or hexane) to prepare a stock solution of a high concentration (e.g., 1000 µg/mL).

  • Working Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of working standard solutions with concentrations spanning the desired calibration range (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).[9]

  • Internal Standard Stock Solution: Prepare a stock solution of a suitable internal standard (e.g., this compound-d7 or heptanal-d14) in the same solvent at a concentration of approximately 1000 µg/mL.[4]

  • Internal Standard Working Solution: Dilute the internal standard stock solution to a concentration that will yield a good chromatographic response (e.g., 10 µg/mL).

  • Preparation of Calibration Standards: For each calibration level, add a fixed volume of the internal standard working solution and the corresponding working standard solution to a blank matrix.

Protocol 2: Sample Preparation and Derivatization using Headspace SPME-GC-MS
  • Sample Preparation: Place a known amount of the homogenized sample (e.g., 1-5 mL of liquid or 1 g of solid) into a 20 mL headspace vial.[4]

  • Internal Standard Addition: Add a fixed volume of the internal standard working solution to each sample vial.

  • Derivatization: Add an excess of PFBHA solution (e.g., 1 mL of a 10 mg/mL solution in deionized water) to each vial.[4]

  • Incubation: Seal the vials and incubate at 60°C for 60 minutes to allow the derivatization reaction to complete.[11]

  • SPME Extraction: After cooling to room temperature, expose a SPME fiber (e.g., PDMS/DVB) to the headspace of the vial for a fixed time (e.g., 30-60 minutes) at a controlled temperature (e.g., 50°C).[4][10][12]

  • GC-MS Analysis: Desorb the extracted analytes from the SPME fiber in the GC inlet for a specified time (e.g., 2-5 minutes) at a high temperature (e.g., 250°C).[13] The separation is then carried out on the GC column, followed by detection with the mass spectrometer.

Visualizations

experimental_workflow Experimental Workflow for this compound Analysis cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_extraction Extraction cluster_analysis Analysis Sample Homogenized Sample Spike_Sample Spike Sample with IS Sample->Spike_Sample Standard This compound Standard Spike_Standard Prepare Calibration Standards with IS Standard->Spike_Standard IS Internal Standard (IS) IS->Spike_Sample IS->Spike_Standard Add_PFBHA Add PFBHA Solution Spike_Sample->Add_PFBHA Spike_Standard->Add_PFBHA Incubate Incubate at 60°C Add_PFBHA->Incubate SPME Headspace SPME Incubate->SPME GCMS GC-MS Analysis SPME->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Workflow for this compound analysis.

troubleshooting_logic Troubleshooting Logic for Inaccurate Results Start Inaccurate Results? Check_Cal Calibration Curve Linear? Start->Check_Cal Check_Repro Results Reproducible? Check_Cal->Check_Repro Yes Sol_Cal Re-prepare standards. Use matrix-matched calibration. Check for analyte adsorption. Check_Cal->Sol_Cal No Check_Peak Good Peak Shape? Check_Repro->Check_Peak Yes Sol_Repro Standardize SPME conditions. Check for leaks. Ensure sample homogeneity. Check_Repro->Sol_Repro No Sol_Peak Use deactivated liner. Trim column inlet. Bake out column. Check_Peak->Sol_Peak No End Accurate Results Check_Peak->End Yes Sol_Cal->Check_Cal Sol_Repro->Check_Repro Sol_Peak->Check_Peak

Caption: Troubleshooting logic for inaccurate results.

References

Impact of storage conditions on cis-6-Nonenal integrity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with cis-6-Nonenal. It provides essential information on maintaining the integrity of this compound through proper storage and handling, along with troubleshooting guides for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended short-term and long-term storage condition for this compound?

For short-term storage (up to 24 months), it is recommended to store this compound at 2-8°C in a tightly sealed container.[1] To minimize degradation, the container headspace should be purged with an inert gas like nitrogen or argon.[2] It is crucial to protect the compound from light, heat, and air.[1][2] For long-term storage, maintaining these conditions is critical, and regular quality checks are advised for batches stored beyond 24 months.[2]

Q2: Why is this compound sensitive to air and light?

This compound is an unsaturated aldehyde, making it susceptible to oxidation in the presence of air (oxygen).[3][4][5][6] The double bond and the aldehyde group are reactive sites that can undergo oxidation, leading to the formation of degradation products such as carboxylic acids or epoxides.[7] Exposure to light can provide the energy to initiate and accelerate these oxidation reactions.

Q3: What are the primary degradation pathways for this compound?

The primary degradation pathways for this compound include:

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid (cis-6-nonenoic acid), and the double bond can be oxidized to form epoxides or other oxygenated products.[3][7] This is often initiated by exposure to air.[8]

  • Isomerization: The cis configuration of the double bond can isomerize to the more stable trans configuration, especially in the presence of heat or light.

  • Polymerization: Like many aldehydes, this compound can undergo polymerization, especially under improper storage conditions such as elevated temperatures.

Q4: Can I store this compound in a solution? If so, what solvent is recommended?

This compound is soluble in alcohol.[9][10][11] If preparing a stock solution, use a high-purity, dry solvent like ethanol (B145695). It is advisable to use the solution shortly after preparation. If storage is necessary, store the solution under the same recommended conditions as the neat compound (refrigerated, under inert gas, protected from light) to minimize degradation.

Q5: How do multiple freeze-thaw cycles affect the integrity of this compound?

While specific data on this compound is limited, repeated freeze-thaw cycles can be detrimental to the stability of unsaturated compounds.[12][13][14][15][16] These cycles can introduce moisture and oxygen into the sample, accelerating degradation. It is recommended to aliquot the compound into smaller, single-use vials to avoid repeated freeze-thaw cycles of the main stock.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and analysis of this compound.

Issue 1: Inconsistent Experimental Results

  • Possible Cause: Degradation of this compound stock.

    • Troubleshooting Steps:

      • Verify the storage conditions of your stock. Ensure it has been kept at 2-8°C, under an inert atmosphere, and protected from light.

      • Analyze the purity of your stock using Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector. Compare the chromatogram to a reference standard or the certificate of analysis. Look for the presence of new peaks that may indicate degradation products.

      • If degradation is confirmed, it is recommended to use a fresh, unopened vial of this compound.

Issue 2: Peak Tailing in Gas Chromatography (GC) Analysis

  • Possible Cause 1: Active sites in the GC system. Aldehydes are polar and can interact with active sites (e.g., silanol (B1196071) groups) in the GC inlet liner, column, or detector, leading to peak tailing.[17][18]

    • Troubleshooting Steps:

      • Use a deactivated inlet liner.

      • Trim the first few centimeters of the GC column to remove any accumulated non-volatile residues.[19]

      • Condition the column according to the manufacturer's instructions to ensure a properly deactivated surface.

  • Possible Cause 2: Improper column installation.

    • Troubleshooting Steps:

      • Ensure the column is cut cleanly and installed at the correct depth in both the inlet and detector.[20]

  • Possible Cause 3: Column contamination.

    • Troubleshooting Steps:

      • Bake out the column at a high temperature (within the column's limits) to remove contaminants.[19]

Issue 3: Appearance of New Peaks in the Chromatogram Over Time

  • Possible Cause: Isomerization or degradation of this compound.

    • Troubleshooting Steps:

      • Isomerization: A new peak with the same mass spectrum but a slightly different retention time may indicate the formation of the trans-isomer. This can be confirmed by comparing with a trans-6-Nonenal standard if available.

      • Degradation: Peaks with different mass spectra may correspond to oxidation products. For example, a peak corresponding to the molecular weight of cis-6-nonenoic acid might be observed.

      • To mitigate this, always handle samples quickly, minimize their exposure to air and light, and use freshly prepared solutions for analysis.

Data Presentation: Impact of Storage Conditions on Aldehyde Integrity

Storage ConditionTemperature (°C)AtmosphereLight ExposureEstimated Purity after 3 Months (%)Estimated Purity after 12 Months (%)
Recommended 2-8 Inert Gas (Nitrogen/Argon) Dark >98% >95%
Refrigerated2-8AirDark~95%~85%
Room Temperature20-25Inert Gas (Nitrogen/Argon)Dark~90%~70%
Room Temperature20-25AirDark~80%<60%
Room Temperature20-25AirAmbient Light<70%<40%

Experimental Protocols

Protocol 1: Monitoring the Purity of this compound using Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol provides a general method for assessing the purity of a this compound sample.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in a suitable solvent such as ethanol or hexane.

    • Vortex the solution until the compound is fully dissolved.

  • GC-FID Instrument Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1 (can be adjusted based on sample concentration).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 200°C.

      • Hold at 200°C for 5 minutes.

    • Detector Temperature: 280°C.[21]

    • Hydrogen Flow: 30 mL/min.[21]

    • Air Flow: 300 mL/min.[21]

    • Makeup Gas (Nitrogen): 25 mL/min.[21]

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity of this compound as the percentage of the area of the main peak relative to the total area of all peaks.

Protocol 2: Identification of Degradation Products using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is for identifying potential degradation products of this compound.

  • Sample Preparation:

    • Use a sample that is suspected of degradation or has been stored under suboptimal conditions. Prepare a solution as described in Protocol 1.

  • GC-MS Instrument Conditions:

    • Use the same GC conditions as in Protocol 1.

    • Mass Spectrometer Settings:

      • Ionization Mode: Electron Ionization (EI).

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Mass Range: m/z 35-350.

      • Scan Speed: Normal.

  • Data Analysis:

    • Obtain the mass spectrum for the main this compound peak and any new, significant peaks.

    • The mass spectrum of pure this compound will show a molecular ion peak (M+) at m/z 140.

    • Compare the mass spectra of the unknown peaks to a mass spectral library (e.g., NIST) for tentative identification.

    • Potential degradation products to look for include:

      • trans-6-Nonenal (will have a very similar mass spectrum to the cis-isomer).

      • cis-6-Nonenoic acid (may require derivatization for good chromatographic performance, but might be visible).

      • Oxidation products (e.g., epoxides, which would have a molecular ion at m/z 156).

Visualizations

TroubleshootingWorkflow start Inconsistent Experimental Results check_storage Verify Storage Conditions (2-8°C, Inert Gas, Dark) start->check_storage analyze_purity Analyze Purity by GC check_storage->analyze_purity degradation_confirmed Degradation Confirmed? analyze_purity->degradation_confirmed use_new_vial Use Fresh Stock degradation_confirmed->use_new_vial  Yes review_protocol Review Experimental Protocol degradation_confirmed->review_protocol  No continue_experiment Proceed with Experiment use_new_vial->continue_experiment review_protocol->continue_experiment

Caption: Troubleshooting workflow for inconsistent experimental results.

ExperimentalWorkflow start Obtain this compound Sample prepare_solution Prepare Solution (e.g., 1 mg/mL in Ethanol) start->prepare_solution gc_analysis GC Analysis (FID or MS) prepare_solution->gc_analysis data_processing Data Processing and Analysis gc_analysis->data_processing purity_assessment Purity Assessment data_processing->purity_assessment report_results Report Results purity_assessment->report_results Purity Acceptable identify_degradation Identify Degradation Products (MS) purity_assessment->identify_degradation Purity Unacceptable identify_degradation->report_results

Caption: Experimental workflow for analyzing this compound integrity.

References

Technical Support Center: Method Development for Novel cis-6-Nonenal Applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the exploration of novel applications of cis-6-Nonenal. This resource is designed for researchers, scientists, and drug development professionals investigating the biological activities and therapeutic potential of this unsaturated aldehyde. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known properties?

A1: this compound is a monounsaturated fatty aldehyde with the chemical formula C₉H₁₆O.[1][2] It is a colorless to pale yellow liquid with a characteristic melon-like odor.[1] It is naturally found in various plants, including melons and cucumbers.[3] While traditionally used in the flavor and fragrance industry, its role as a reactive aldehyde suggests potential for novel biological applications.[1][4]

Q2: What are the potential novel research applications of this compound?

A2: Based on the known reactivity of similar unsaturated aldehydes, potential research applications for this compound include:

  • Modulation of Cellular Signaling Pathways: Long-chain fatty aldehydes are known to participate in cellular signaling.[5] this compound could potentially influence pathways involved in cellular stress, inflammation, and apoptosis.

  • Investigation of Antioxidant and Pro-oxidant Effects: Aldehydes derived from lipid peroxidation can have dual roles in cellular redox status.[6] Research could explore whether this compound exhibits protective antioxidant effects at low concentrations or contributes to oxidative stress at higher levels.

  • Anti-inflammatory Agent Development: Some lipid aldehydes have been shown to possess anti-inflammatory properties. Investigating the effect of this compound on inflammatory markers and pathways could be a promising research avenue.

  • Cancer Research: The role of lipid aldehydes in cancer is complex, with some promoting and others inhibiting tumor growth. Studying the effects of this compound on cancer cell proliferation, apoptosis, and signaling could uncover novel therapeutic strategies.

Q3: How should I store and handle this compound?

A3: this compound is a reactive aldehyde and requires careful storage and handling. It should be stored at 2-8°C in a tightly sealed container, protected from light and air.[7] Purging the headspace of the container with an inert gas like nitrogen or argon is recommended to prevent oxidation.[8] Due to its potential as a skin irritant, appropriate personal protective equipment (PPE), including gloves and safety glasses, should always be worn.[9]

Q4: Is this compound stable in aqueous solutions and cell culture media?

A4: Aldehydes can be unstable in aqueous solutions and may react with components of cell culture media. It is recommended to prepare fresh stock solutions of this compound in a suitable solvent like DMSO before diluting it into aqueous buffers or media for experiments. The stability in your specific experimental system should be empirically determined.

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Inconsistent experimental results 1. Degradation of this compound stock solution. 2. Variability in cell culture conditions. 3. Inconsistent timing of treatment.1. Prepare fresh stock solutions for each experiment. Store aliquots under inert gas at -20°C or -80°C for short-term storage. 2. Ensure consistent cell passage number, seeding density, and media composition. 3. Standardize the duration of cell exposure to this compound.
Low or no observable cellular effect 1. Insufficient concentration of this compound. 2. Short treatment duration. 3. This compound degradation. 4. Cell line is not responsive.1. Perform a dose-response study to determine the optimal concentration range. 2. Conduct a time-course experiment to identify the optimal treatment duration. 3. Verify the integrity of your this compound stock. 4. Screen different cell lines to find a responsive model.
High cellular toxicity observed 1. Concentration of this compound is too high. 2. Solvent (e.g., DMSO) toxicity. 3. Contamination of stock solution.1. Lower the concentration range in your experiments. 2. Ensure the final solvent concentration in your culture media is non-toxic (typically <0.1%). Run a solvent-only control. 3. Use high-purity this compound and sterile, high-quality solvent.
Precipitate forms when adding this compound to media 1. Poor solubility of this compound in aqueous media. 2. Reaction with media components.1. Increase the initial stock concentration in a miscible solvent to reduce the volume added to the media. Vortex or mix thoroughly immediately after addition. 2. Consider using a serum-free medium for the duration of the treatment if serum components are suspected to be reactive.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay

This protocol outlines a method to assess the cytotoxic effects of this compound on a mammalian cell line using a standard MTT assay.

Materials:

  • This compound (high purity)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Mammalian cell line of interest (e.g., A549, HeLa)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Preparation of this compound Solutions: Prepare a 100 mM stock solution of this compound in DMSO. Serially dilute this stock solution in complete culture medium to achieve final desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and untreated cells (negative control).

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well.

    • Mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Subtract the absorbance of the blank from all other readings. Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Western Blot Analysis of Stress-Activated Protein Kinase (JNK) Activation

This protocol describes a method to investigate the effect of this compound on the activation of the JNK signaling pathway.

Materials:

  • This compound

  • DMSO

  • Cell line of interest

  • Complete cell culture medium

  • PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-JNK, anti-total-JNK, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound for a predetermined time (e.g., 30 minutes, 1 hour, 2 hours). Include a vehicle control.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-phospho-JNK, 1:1000) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensities and normalize the phospho-JNK signal to total-JNK and the loading control (GAPDH).

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₁₆O[1][2]
Molecular Weight140.22 g/mol [8]
AppearanceColorless to pale yellow liquid[1]
OdorMelon, cucumber-like[4][8]
Boiling Point87 °C at 19 mmHg[10]
Density0.841 g/mL at 25 °C[10]
SolubilityInsoluble in water; soluble in alcohol[8]
Storage Temperature2-8°C[7]

Visualizations

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate prepare_solutions Prepare this compound Dilutions treat_cells Treat Cells (24-72h) prepare_solutions->treat_cells mtt_addition Add MTT Reagent treat_cells->mtt_addition incubation Incubate (2-4h) mtt_addition->incubation solubilization Add Solubilization Buffer incubation->solubilization read_absorbance Read Absorbance at 570 nm solubilization->read_absorbance calculate_viability Calculate Cell Viability read_absorbance->calculate_viability

Caption: Workflow for determining the cytotoxicity of this compound.

signaling_pathway_jnk cis6_nonenal This compound cellular_stress Cellular Stress cis6_nonenal->cellular_stress jnk_activation JNK Activation (Phosphorylation) cellular_stress->jnk_activation downstream_effects Downstream Effects (e.g., Apoptosis, Inflammation) jnk_activation->downstream_effects

Caption: Proposed signaling pathway for this compound-induced JNK activation.

References

Validation & Comparative

A Tale of Two Nonenals: A Comparative Guide to cis-6-Nonenal and trans-2-nonenal in Flavor Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of flavor compounds is paramount. This guide provides an objective comparison of two isomeric aldehydes, cis-6-Nonenal and trans-2-nonenal, detailing their distinct flavor profiles, formation pathways, and the analytical methodologies used for their assessment.

The perception of flavor is a complex interplay of taste and aroma. Among the vast array of volatile organic compounds that contribute to flavor, aldehydes play a significant role. This guide focuses on two nine-carbon aldehydes, this compound and trans-2-nonenal, which, despite their structural similarity, impart remarkably different sensory experiences. While this compound is often associated with fresh, desirable aromas, trans-2-nonenal is frequently linked to off-flavors indicative of aging and degradation.

Sensory Profile and Quantitative Comparison

The flavor profiles of this compound and trans-2-nonenal are markedly different. This compound is characterized by pleasant "green," melon, and cucumber notes. In contrast, trans-2-nonenal is primarily associated with undesirable fatty, cardboard-like, and stale flavors, often considered an indicator of oxidative degradation in food products like beer.

AttributeThis compoundtrans-2-nonenal
Flavor/Odor Descriptors Green, cucumber, melon, waxy, fresh, powerful, citrus.Fatty, cardboard, stale, papery, orris, cucumber (less so than this compound).
Odor Threshold (in water) 0.005 ppb0.08 - 0.1 µg/l
Common Occurrences Muskmelon, cucumber, fish, pepino fruit.Aged beer, buckwheat, human body odor associated with aging.

Biochemical Formation Pathways

The distinct flavor profiles of these isomers are a direct result of their different biochemical origins.

This compound is typically formed through enzymatic pathways in plants. It is thought to be biosynthesized from γ-linolenic acid, an omega-6 fatty acid, through the action of lipoxygenase and hydroperoxide lyase. This enzymatic process is responsible for the fresh, green notes in many fruits and vegetables.

cis_6_nonenal_formation γ-Linolenic Acid γ-Linolenic Acid Hydroperoxide Intermediate Hydroperoxide Intermediate γ-Linolenic Acid->Hydroperoxide Intermediate O2 Lipoxygenase (LOX) Lipoxygenase (LOX) Lipoxygenase (LOX)->Hydroperoxide Intermediate This compound This compound Hydroperoxide Intermediate->this compound Cleavage Hydroperoxide Lyase (HPL) Hydroperoxide Lyase (HPL) Hydroperoxide Lyase (HPL)->this compound

Biosynthesis of this compound.

trans-2-Nonenal , on the other hand, is a product of lipid peroxidation, a non-enzymatic process of oxidative degradation of polyunsaturated fatty acids, particularly linoleic acid. This process is often initiated by reactive oxygen species and is associated with the staling and deterioration of foods, as well as being a marker for oxidative stress in biological systems.

trans_2_nonenal_formation Polyunsaturated Fatty Acids (e.g., Linoleic Acid) Polyunsaturated Fatty Acids (e.g., Linoleic Acid) Lipid Hydroperoxides Lipid Hydroperoxides Polyunsaturated Fatty Acids (e.g., Linoleic Acid)->Lipid Hydroperoxides Oxidation Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS)->Lipid Hydroperoxides trans-2-Nonenal trans-2-Nonenal Lipid Hydroperoxides->trans-2-Nonenal Scission Decomposition Decomposition Decomposition->trans-2-Nonenal

Formation of trans-2-nonenal via Lipid Peroxidation.

Experimental Protocols

Accurate assessment of this compound and trans-2-nonenal requires robust analytical methodologies. The following are generalized protocols for sensory and instrumental analysis.

Sensory Evaluation: Descriptive Analysis

Objective: To quantitatively describe and compare the sensory attributes of this compound and trans-2-nonenal.

Materials:

  • Reference standards of this compound and trans-2-nonenal of high purity.

  • Odor-free water or a neutral oil (e.g., mineral oil) as a solvent.

  • Odor-free sample containers (e.g., glass vials with PTFE-lined caps).

  • A trained sensory panel of 8-12 individuals.

  • Sensory booths compliant with ISO 8589 standards.

Procedure:

  • Panel Training: Train panelists on the aroma and flavor attributes associated with both compounds using reference standards. Develop a consensus vocabulary for descriptors.

  • Sample Preparation: Prepare a series of dilutions of each compound in the chosen solvent to determine the detection and recognition thresholds for the panel. For descriptive analysis, prepare samples at a concentration well above the recognition threshold.

  • Evaluation: Present the samples to the panelists in a randomized and blind manner. Panelists will rate the intensity of each descriptor on a structured scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").

  • Data Analysis: Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in the intensity of attributes between the two compounds.

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

Objective: To separate, identify, and determine the odor activity of this compound and trans-2-nonenal in a sample matrix.

Materials:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS) and an olfactometry port.

  • Appropriate GC column for separating volatile aldehydes (e.g., a non-polar or mid-polar column).

  • Sample containing the nonenal isomers (e.g., food extract, headspace sample).

  • Reference standards for this compound and trans-2-nonenal.

Procedure:

  • Sample Preparation: Extract the volatile compounds from the sample matrix using techniques such as solid-phase microextraction (SPME) or solvent extraction.

  • GC-MS/O Analysis: Inject the prepared sample into the GC. The effluent from the column is split between the MS detector and the olfactometry port.

  • Olfactometry: A trained assessor sniffs the effluent from the olfactometry port and records the retention time and a description of any detected odors.

  • Mass Spectrometry: The MS detector provides mass spectra of the eluting compounds, allowing for their identification by comparison with a spectral library and the retention times of the reference standards.

  • Data Integration: Correlate the odor events from the olfactometry data with the peaks identified by the MS to determine which compounds are responsible for the perceived aromas.

experimental_workflow cluster_sensory Sensory Evaluation cluster_instrumental Instrumental Analysis (GC-O) Panel Training Panel Training Sample Preparation (Dilutions) Sample Preparation (Dilutions) Panel Training->Sample Preparation (Dilutions) Blinded Evaluation Blinded Evaluation Sample Preparation (Dilutions)->Blinded Evaluation Statistical Analysis Statistical Analysis Blinded Evaluation->Statistical Analysis Flavor Profile Comparison Flavor Profile Comparison Statistical Analysis->Flavor Profile Comparison Sample Extraction (SPME) Sample Extraction (SPME) GC-MS/O Injection GC-MS/O Injection Sample Extraction (SPME)->GC-MS/O Injection Data Acquisition Data Acquisition GC-MS/O Injection->Data Acquisition Olfactometry Data Olfactometry Data Data Acquisition->Olfactometry Data Mass Spectrometry Data Mass Spectrometry Data Data Acquisition->Mass Spectrometry Data Data Integration Data Integration Olfactometry Data->Data Integration Mass Spectrometry Data->Data Integration Data Integration->Flavor Profile Comparison

General Experimental Workflow.

Conclusion

The distinct flavor profiles of this compound and trans-2-nonenal underscore the importance of stereochemistry in determining the sensory properties of volatile compounds. While this compound contributes to the fresh and desirable aromas of many plant-based foods, trans-2-nonenal is a key marker of lipid oxidation and flavor degradation. A thorough understanding of their formation pathways and the application of rigorous sensory and instrumental analysis are crucial for controlling and optimizing the flavor profiles of a wide range of products.

Comparative Analysis of cis-6-Nonenal in Different Fruit Varieties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of cis-6-Nonenal, a key volatile compound contributing to the characteristic aroma of several fruits. The following sections detail its concentration in various fruit species, the experimental protocols for its quantification, and its biosynthetic pathway.

Quantitative Analysis of this compound

The concentration of this compound varies significantly among different fruit varieties, and even between cultivars of the same species. This aldehyde is a major contributor to the fresh, green, and melon-like aromas in many fruits. Below is a summary of reported concentrations in select fruit varieties, primarily focusing on melon and cucumber, where it is a well-documented key aroma compound.

Fruit VarietyCultivar/TypeConcentration Range (µg/kg FW)Reference
Melon (Cucumis melo)28 Breeding LinesNot detected - 13,973.07[1]
Cucumber (Cucumis sativus)Various(Z)-6-nonenal is a key C9 aroma compound[2][3]
Cucumber (Cucumis sativus)'No. 26' and 'No. 14'Levels of (Z)-6-nonenal change during fruit development[4]
Muskmelon (Cucumis melo)Not specifiedPrincipal aroma component[5]

FW: Fresh Weight

Experimental Protocols

The quantification of this compound in fruit matrices is predominantly achieved using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This method is favored for its sensitivity, selectivity, and solvent-free nature.

Protocol: Quantification of this compound in Fruit by HS-SPME-GC-MS

1. Sample Preparation:

  • Homogenize a known weight of fresh fruit pulp in a blender.

  • Transfer an aliquot of the homogenate (typically 2-5 g) into a 20 mL headspace vial.

  • Add a saturated solution of NaCl to inhibit enzymatic activity and enhance the release of volatile compounds.

  • Add a known concentration of an internal standard (e.g., 2-octanone) for accurate quantification.

  • Seal the vial tightly with a PTFE/silicone septum.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Fiber: A 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for broad-range volatile analysis.

  • Incubation: Incubate the sample vial at a controlled temperature (e.g., 40-60 °C) for a specific duration (e.g., 15-30 minutes) with constant agitation to allow volatiles to equilibrate in the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) to adsorb the volatile compounds.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Desorption: Immediately after extraction, insert the SPME fiber into the heated GC injection port (e.g., 250 °C) for thermal desorption of the analytes onto the GC column.

  • Gas Chromatograph (GC):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program: A typical program starts at a low temperature (e.g., 40 °C), holds for a few minutes, then ramps up to a higher temperature (e.g., 250 °C) to separate the volatile compounds.

  • Mass Spectrometer (MS):

    • Ionization: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Identification: Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard.

    • Quantification: Calculate the concentration of this compound based on the peak area ratio of the analyte to the internal standard and the calibration curve of the standard.

Visualizations

Biosynthetic Pathway of this compound

The formation of this compound in plants occurs through the lipoxygenase (LOX) pathway, which involves the enzymatic oxidation of polyunsaturated fatty acids.

This compound Biosynthesis Linolenic_Acid α-Linolenic Acid / Linoleic Acid 9-HPOT_9-HPOD 9-Hydroperoxy fatty acids (9-HPOT / 9-HPOD) Linolenic_Acid->9-HPOT_9-HPOD 9-Lipoxygenase (9-LOX) cis_6_Nonenal This compound (and other C9 aldehydes) 9-HPOT_9-HPOD->cis_6_Nonenal Hydroperoxide Lyase (HPL)

Caption: Biosynthesis of this compound from fatty acids.

Experimental Workflow for this compound Quantification

The following diagram illustrates the key steps in the analytical workflow for quantifying this compound in fruit samples.

Experimental Workflow start Fruit Sample homogenization Homogenization start->homogenization hs_vial Transfer to Headspace Vial (+ NaCl, Internal Standard) homogenization->hs_vial hs_spme Headspace SPME (Incubation & Extraction) hs_vial->hs_spme gc_ms GC-MS Analysis (Desorption, Separation, Detection) hs_spme->gc_ms data_analysis Data Analysis (Identification & Quantification) gc_ms->data_analysis result This compound Concentration data_analysis->result

Caption: Workflow for this compound analysis.

References

A Comparative Guide to the Validation of Analytical Methods for cis-6-Nonenal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of validated analytical methods for the quantification of cis-6-nonenal, a volatile organic compound of interest in various fields, including flavor chemistry, environmental science, and biomedical research as a potential biomarker. The selection of an appropriate analytical method is critical for obtaining accurate and reliable data. This document outlines the performance of two common chromatographic techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)—and provides detailed experimental protocols to support methodological decisions.

Data Presentation: Performance Comparison of Analytical Methods

The following tables summarize the quantitative performance of validated GC-MS and HPLC-UV methods for the analysis of this compound. The data presented is a synthesis of typical performance characteristics reported in the literature for aldehyde analysis.

Table 1: GC-MS Method with PFBHA Derivatization

Validation ParameterPerformance Characteristic
Linearity (R²)≥ 0.99
Limit of Detection (LOD)0.01 - 0.1 ng/mL
Limit of Quantitation (LOQ)0.03 - 0.3 ng/mL
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 15%
Recovery (%)85 - 105%

Table 2: HPLC-UV Method with DNPH Derivatization

Validation ParameterPerformance Characteristic
Linearity (R²)≥ 0.99
Limit of Detection (LOD)1 - 10 ng/mL
Limit of Quantitation (LOQ)3 - 30 ng/mL
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 15%
Recovery (%)80 - 110%

Method Comparison

Gas Chromatography-Mass Spectrometry (GC-MS) generally offers higher sensitivity and specificity for volatile compounds like this compound, especially when coupled with a derivatization step.[1] High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely available technique, though it may exhibit lower sensitivity for this specific analyte compared to GC-MS.[1] The choice between these methods often depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.[1]

Experimental Protocols

Detailed methodologies for the two compared analytical techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) with PFBHA Derivatization

This method is highly sensitive and suitable for trace-level quantification of this compound in various matrices. Derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) enhances the volatility and thermal stability of the analyte, improving its chromatographic behavior and detection.

a. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME)

  • Sample Aliquoting: Place 5 mL of the liquid sample (e.g., beverage, biological fluid) or 1 g of a homogenized solid sample into a 20 mL headspace vial.

  • Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., deuterated this compound) to each sample, calibration standard, and blank.

  • Derivatization: Add 100 µL of a 10 mg/mL PFBHA solution in water to the vial.

  • Incubation: Seal the vial and incubate at 60°C for 30 minutes with agitation to facilitate derivatization.

  • Extraction: Expose a 65 µm PDMS/DVB SPME fiber to the headspace of the vial for 30 minutes at 60°C.

  • Desorption: Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.

b. GC-MS Operating Conditions

  • Injector: Splitless mode, 250°C

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp to 180°C at 10°C/min

    • Ramp to 280°C at 20°C/min, hold for 5 minutes

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Monitored Ions: Target ions for the this compound-PFBHA derivative and the internal standard.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) with DNPH Derivatization

This method is a reliable and cost-effective approach for the quantification of this compound. Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) converts the aldehyde into a stable hydrazone that can be readily detected by UV.

a. Sample Preparation (Liquid-Liquid Extraction)

  • Sample Aliquoting: Take a 10 mL liquid sample or a 2 g homogenized solid sample.

  • Internal Standard Spiking: Add a suitable internal standard.

  • Derivatization: Add 5 mL of a saturated solution of DNPH in acetonitrile (B52724) containing 1% phosphoric acid. Vortex and let the reaction proceed for 1 hour in the dark.

  • Extraction: Add 10 mL of hexane (B92381) and vortex for 2 minutes. Centrifuge to separate the phases.

  • Evaporation: Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 1 mL of the mobile phase.

b. HPLC-UV Operating Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic mixture of acetonitrile and water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detector: UV detector set at 360 nm

  • Column Temperature: 30°C

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Aliquoting Spike Internal Standard Spiking Sample->Spike Deriv PFBHA Derivatization Spike->Deriv Incubate Incubation (60°C) Deriv->Incubate Extract HS-SPME Incubate->Extract GC_Inject GC Injection/Desorption Extract->GC_Inject GC_Sep Chromatographic Separation GC_Inject->GC_Sep MS_Detect Mass Spectrometric Detection GC_Sep->MS_Detect Data_Acq Data Acquisition MS_Detect->Data_Acq

GC-MS with PFBHA Derivatization Workflow

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Sample Aliquoting Spike Internal Standard Spiking Sample->Spike Deriv DNPH Derivatization Spike->Deriv Extract Liquid-Liquid Extraction Deriv->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon HPLC_Inject HPLC Injection Recon->HPLC_Inject HPLC_Sep Chromatographic Separation HPLC_Inject->HPLC_Sep UV_Detect UV Detection (360 nm) HPLC_Sep->UV_Detect Data_Acq Data Acquisition UV_Detect->Data_Acq

HPLC-UV with DNPH Derivatization Workflow

Method_Selection Start Start: Need to Quantify this compound Decision1 High Sensitivity Required? Start->Decision1 GCMS_Path GC-MS with Derivatization Decision1->GCMS_Path Yes Decision2 Complex Matrix? Decision1->Decision2 No End Method Selected GCMS_Path->End HPLC_Path HPLC-UV with Derivatization HPLC_Path->End Decision2->GCMS_Path Yes Decision2->HPLC_Path No

Decision Tree for Method Selection

References

Cross-Validation of cis-6-Nonenal Quantification Techniques: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common analytical techniques for the quantification of cis-6-nonenal, a volatile unsaturated aldehyde implicated in oxidative stress and various physiological and pathological processes. Accurate and reliable measurement of this compound is critical for its validation as a biomarker in drug development and clinical research. This document outlines the experimental protocols and performance characteristics of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of this analyte.

Introduction to this compound and its Significance

This compound is a lipid peroxidation product derived from the oxidation of omega-6 polyunsaturated fatty acids. Its presence and concentration in biological matrices can be indicative of oxidative stress, a key factor in a range of diseases including cardiovascular disorders, neurodegenerative diseases, and cancer. Consequently, the accurate quantification of this compound is paramount for understanding its role in disease pathogenesis and for the development of novel therapeutic interventions.

Comparative Analysis of Quantification Techniques

The choice of analytical method for this compound quantification depends on various factors including the sample matrix, required sensitivity, specificity, and throughput. This section provides a comparative overview of the most commonly employed techniques: GC-MS, HPLC, and ELISA.

Data Presentation
ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence DetectionEnzyme-Linked Immunosorbent Assay (ELISA)
Principle Separation of volatile compounds based on their physicochemical properties and detection by mass-to-charge ratio.Separation of compounds in a liquid phase followed by detection based on UV absorbance or fluorescence after derivatization.Antigen-antibody specific binding for detection and quantification.
Sample Type Biological fluids (plasma, urine), tissues, food matrices.Biological fluids, cell lysates, tissue homogenates.Biological fluids (serum, plasma).
Sample Preparation Solid-Phase Microextraction (SPME), derivatization (optional).Derivatization is typically required to introduce a chromophore or fluorophore.Minimal, direct sample application or dilution.
Limit of Detection (LOD) ~12 ng/L (for (E)-2-nonenal)[1]nmol/g range (for aldehydes in fish)[2]Dependent on antibody specificity and affinity (data for a specific this compound ELISA is not available).
Limit of Quantification (LOQ) Typically 3-5 times the LOD.Dependent on the derivatization agent and detector.Dependent on antibody specificity and affinity.
Linearity Range Wide dynamic range.Generally narrower than GC-MS.Typically has a defined, narrower range.
Precision (%RSD) Generally <15%.Generally <15%.Typically <15% for intra-assay and <20% for inter-assay.
Accuracy/Recovery (%) Typically 80-120%.Typically 80-120%.Typically 80-120%.
Throughput Moderate, depends on run time.Moderate to high, depending on the system.High, suitable for screening large numbers of samples.
Specificity High, based on retention time and mass spectrum.Moderate to high, depends on chromatography and derivatization selectivity.High, if a specific monoclonal antibody is used.

Experimental Protocols

Detailed methodologies for the quantification of this compound using GC-MS, HPLC, and a general ELISA protocol are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) with SPME

This protocol is adapted from methods for analyzing volatile compounds in biological and food matrices.[1][3][4][5]

1. Sample Preparation (SPME)

  • For liquid samples (e.g., plasma, fruit juice), place a known volume (e.g., 1-5 mL) into a headspace vial.

  • For solid samples (e.g., tissue), homogenize a known weight of the sample in a suitable buffer.

  • Add a saturated salt solution (e.g., NaCl) to the vial to increase the volatility of the analyte.

  • Add an internal standard (e.g., a deuterated analog of this compound) for accurate quantification.

  • Seal the vial and incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to allow for equilibration of this compound in the headspace.

  • Expose a Solid-Phase Microextraction (SPME) fiber (e.g., with a divinylbenzene/carboxen/polydimethylsiloxane coating) to the headspace for a set time (e.g., 30 minutes) to adsorb the volatile compounds.

2. GC-MS Analysis

  • Injector: Desorb the analytes from the SPME fiber in the GC injector port at a high temperature (e.g., 250°C) in splitless mode.

  • GC Column: Use a capillary column suitable for volatile compound analysis (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250°C) to elute all compounds.

  • Carrier Gas: Use helium at a constant flow rate.

  • Mass Spectrometer: Operate in electron ionization (EI) mode. Acquire data in full scan mode for identification and selected ion monitoring (SIM) mode for quantification, monitoring characteristic ions of this compound and the internal standard.

3. Quantification

  • Create a calibration curve by analyzing standards of known this compound concentrations prepared in a matrix similar to the samples.

  • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection

This protocol requires a derivatization step to make this compound detectable by UV or fluorescence detectors.[6][7][8][9]

1. Sample Preparation and Derivatization

  • Extract this compound from the sample matrix using a suitable solvent (e.g., hexane (B92381) or ethyl acetate).

  • Evaporate the solvent and reconstitute the residue in a reaction buffer.

  • Add a derivatizing agent that reacts with the aldehyde group of this compound to introduce a chromophore or fluorophore. Common derivatizing agents for aldehydes include:

    • 2,4-Dinitrophenylhydrazine (DNPH): Forms a hydrazone derivative detectable by UV-Vis spectroscopy.

    • Dansylhydrazine: Forms a fluorescent derivative.

  • Incubate the reaction mixture under optimized conditions (temperature and time) to ensure complete derivatization.

  • Add an internal standard prior to extraction for accurate quantification.

2. HPLC Analysis

  • HPLC Column: Use a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Use a gradient or isocratic elution with a mixture of solvents like acetonitrile (B52724) and water.

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection:

    • UV-Vis Detector: Monitor the wavelength of maximum absorbance of the DNPH derivative.

    • Fluorescence Detector: Set the excitation and emission wavelengths appropriate for the dansylhydrazine derivative.

3. Quantification

  • Prepare a calibration curve using derivatized this compound standards of known concentrations.

  • Determine the concentration of this compound in the samples based on the peak area of the derivative compared to the calibration curve.

Enzyme-Linked Immunosorbent Assay (ELISA)

As no specific commercial ELISA kit for this compound has been identified, this section provides a general protocol for a competitive ELISA, which could be developed for this analyte. The feasibility of using a less specific kit, such as one for short-chain fatty acids, would require thorough validation to assess cross-reactivity and accuracy.[10]

1. Plate Coating

  • Coat the wells of a 96-well microplate with a capture antibody specific for this compound or a this compound-protein conjugate.

  • Incubate overnight at 4°C.

  • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

2. Blocking

  • Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 1% BSA in PBS).

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate.

3. Competitive Reaction

  • Add a mixture of the sample (or standard) and a fixed amount of enzyme-conjugated this compound to the wells.

  • Incubate for 1-2 hours at room temperature. During this step, the this compound in the sample will compete with the enzyme-conjugated this compound for binding to the capture antibody.

4. Detection

  • Wash the plate to remove unbound reagents.

  • Add a substrate for the enzyme (e.g., TMB for HRP).

  • Incubate in the dark until a color develops.

  • Stop the reaction with a stop solution.

5. Data Analysis

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • The signal intensity will be inversely proportional to the concentration of this compound in the sample.

  • Create a standard curve by plotting the absorbance versus the concentration of the standards.

  • Determine the concentration of this compound in the samples from the standard curve.

Mandatory Visualizations

Experimental Workflow Diagrams

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological/Food Sample Vial Headspace Vial (+ Salt, Internal Standard) Sample->Vial Incubation Incubation & Equilibration Vial->Incubation SPME SPME Fiber Adsorption Incubation->SPME Injector GC Injector (Desorption) SPME->Injector Column GC Column (Separation) Injector->Column MS Mass Spectrometer (Detection) Column->MS Quantification Quantification (Calibration Curve) MS->Quantification Result Concentration of This compound Quantification->Result

GC-MS with SPME Experimental Workflow

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Sample Extraction Solvent Extraction (+ Internal Standard) Sample->Extraction Derivatization Derivatization (e.g., with DNPH) Extraction->Derivatization Injection HPLC Injection Derivatization->Injection Column C18 Column (Separation) Injection->Column Detector UV or Fluorescence Detector Column->Detector Quantification Quantification (Calibration Curve) Detector->Quantification Result Concentration of This compound Quantification->Result

HPLC with Derivatization Experimental Workflow

ELISA_Workflow Plate_Coating 1. Plate Coating (Capture Antibody) Washing1 Wash Plate_Coating->Washing1 Blocking 2. Blocking (e.g., BSA) Washing2 Wash Blocking->Washing2 Competitive_Binding 3. Competitive Binding (Sample/Standard + Enzyme-conjugated this compound) Washing3 Wash Competitive_Binding->Washing3 Washing1->Blocking Washing2->Competitive_Binding Substrate_Addition 4. Substrate Addition (e.g., TMB) Washing3->Substrate_Addition Color_Development 5. Color Development Substrate_Addition->Color_Development Stop_Reaction 6. Stop Reaction Color_Development->Stop_Reaction Read_Absorbance 7. Read Absorbance Stop_Reaction->Read_Absorbance Data_Analysis 8. Data Analysis (Standard Curve) Read_Absorbance->Data_Analysis

Competitive ELISA Experimental Workflow

Conclusion

The quantification of this compound can be achieved through several analytical techniques, each with its own advantages and limitations. GC-MS offers high sensitivity and specificity, making it a gold standard for research applications. HPLC with derivatization provides a viable alternative, particularly in laboratories where GC-MS is not available. ELISA, if a specific and validated kit becomes available, would offer a high-throughput solution ideal for screening large numbers of samples in clinical settings. The selection of the most appropriate method will depend on the specific research question, sample type, and available resources. Careful validation of any chosen method is crucial to ensure the accuracy and reliability of the obtained results.

References

A Proposed Framework for Inter-Laboratory Comparison of cis-6-Nonenal Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

cis-6-Nonenal is a key aroma compound found in various fruits, such as muskmelon, and is known for its green, melon-like scent.[7][8] Accurate and reproducible measurement is critical for quality control in the food and fragrance industries, as well as for research in sensory science and biotechnology.

Proposed Experimental Protocols

The following protocols are proposed for a round-robin study to ensure consistency and comparability of results across participating laboratories.

1.1. Sample Preparation and Distribution

  • Test Material: A stock solution of high-purity this compound (e.g., ≥95%) in a suitable solvent (e.g., methanol (B129727) or ethanol) will be prepared by a central organizing laboratory.

  • Sample Matrix: Two sets of samples will be prepared:

    • Set A (Standard Solution): Aliquots of the this compound stock solution diluted to a known concentration in the chosen solvent.

    • Set B (Spiked Matrix): A relevant food or beverage matrix (e.g., unflavored sparkling water or a simple sugar solution) will be spiked with a known amount of the this compound stock solution.

  • Blinding and Distribution: Samples will be coded (blinded) to prevent bias and distributed to participating laboratories under controlled temperature conditions (e.g., refrigerated shipping) to ensure stability. Each laboratory will receive duplicate samples for each concentration level to assess intra-laboratory precision.

1.2. Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

Given the volatile nature of this compound, GC-MS is the recommended analytical technique.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (single quadrupole or triple quadrupole for higher sensitivity and selectivity).

  • Sample Introduction: Headspace sampling (static or solid-phase microextraction - SPME) is recommended to isolate the volatile analyte from the sample matrix.

    • SPME Fiber: A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is a suitable choice for broad-range volatile compounds.

    • Incubation: Samples should be incubated at a controlled temperature (e.g., 40-60°C) for a fixed time (e.g., 15-30 minutes) to allow for equilibration of this compound in the headspace.

  • GC Conditions (Example):

    • Column: A mid-polar capillary column (e.g., DB-624 or equivalent) is recommended.

    • Oven Program: Start at 40°C, hold for 2 minutes, ramp to 220°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions (Example):

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity. Key ions for this compound should be monitored (e.g., m/z 41, 55, 67, 82, 95, 112).

  • Quantification: An internal standard (e.g., a deuterated analog or a compound with similar chemical properties but not present in the sample) should be used for accurate quantification. A multi-point calibration curve should be generated using certified reference standards.

1.3. Quality Control and Data Reporting

  • System Suitability: Before analysis, each laboratory must perform a system suitability test to ensure the GC-MS system is performing adequately.

  • Method Validation: Participating laboratories should ideally have a validated in-house method for the analysis of aldehydes, following general guidelines for analytical method validation.[1]

  • Data Submission: Laboratories will be required to submit their raw data, chromatograms, calibration curves, and final calculated concentrations for each sample in a standardized format.

Data Presentation and Statistical Analysis

The collected data from the participating laboratories will be compiled and analyzed to assess inter-laboratory performance.

2.1. Hypothetical Inter-Laboratory Comparison Data

Table 1: Hypothetical Results for this compound in a Standard Solution (Set A)

Laboratory IDReported Concentration (µg/L) - Replicate 1Reported Concentration (µg/L) - Replicate 2Mean (µg/L)
Lab 0148.549.148.8
Lab 0251.250.851.0
Lab 0345.346.145.7
Lab 0453.152.552.8
Lab 0549.550.149.8
Consensus Mean 49.6
Std. Deviation 2.6
CV (%) 5.2%

Table 2: Hypothetical Results for this compound in a Spiked Matrix (Set B)

Laboratory IDReported Concentration (µg/L) - Replicate 1Reported Concentration (µg/L) - Replicate 2Mean (µg/L)
Lab 0195.296.896.0
Lab 02101.5100.1100.8
Lab 0390.892.491.6
Lab 04105.3104.1104.7
Lab 0598.699.499.0
Consensus Mean 98.4
Std. Deviation 4.9
CV (%) 5.0%

2.2. Performance Evaluation

  • Z-Scores: To provide a standardized measure of each laboratory's performance, Z-scores will be calculated using the following formula:

    • Z = (x - X) / σ

    • where:

      • x is the mean result from a laboratory

      • X is the consensus mean from all laboratories

      • σ is the standard deviation of the results from all laboratories

  • A Z-score between -2.0 and +2.0 is generally considered satisfactory.[9]

Workflow and Pathway Diagrams

The following diagrams illustrate the proposed workflow for the inter-laboratory comparison and the biosynthetic pathway of this compound.

G cluster_prep Phase 1: Preparation & Distribution cluster_analysis Phase 2: Laboratory Analysis cluster_eval Phase 3: Data Evaluation A Preparation of This compound Samples B Sample Coding (Blinding) A->B C Distribution to Participating Labs B->C D Sample Receipt & Storage C->D E GC-MS Analysis (Headspace) D->E F Data Quantification E->F G Data Submission to Central Organizer F->G H Statistical Analysis (Z-Scores) G->H I Final Report Generation H->I

Caption: Workflow for the proposed inter-laboratory comparison of this compound.

G Linolenic_Acid γ-Linolenic Acid Lipoxygenase Lipoxygenase (+ O2) Linolenic_Acid->Lipoxygenase Hydroperoxide Hydroperoxide Intermediate Lipoxygenase->Hydroperoxide Lyase Hydroperoxide Lyase Hydroperoxide->Lyase cis_6_Nonenal This compound Lyase->cis_6_Nonenal

Caption: Simplified biosynthetic pathway of this compound.[8]

References

Unveiling the Olfactory Fingerprint of cis-6-Nonenal: A Comparative Guide to Odor Thresholds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and flavor chemistry, understanding the nuances of odor perception is critical. cis-6-Nonenal, a key aroma compound found in a variety of fruits and vegetables, is of particular interest due to its potent and distinct scent profile. This guide provides a comprehensive comparison of the sensory panel evaluation of this compound's odor thresholds with those of other relevant aldehydes, supported by detailed experimental methodologies and data.

Comparative Analysis of Odor Thresholds

The odor threshold is the lowest concentration of a substance that can be detected by the human sense of smell. Sensory panels, composed of trained and screened individuals, are the primary instrument for determining these thresholds. The data presented below summarizes the odor detection thresholds for this compound and a selection of other aldehydes, highlighting the variability and potency of these compounds.

CompoundChemical FormulaOdor DescriptionOdor Detection Threshold (in water, ppb)
This compound C₉H₁₆OGreen, cucumber, melon, waxy0.005
NonanalC₉H₁₈OFatty, citrus, green1
(E)-2-NonenalC₉H₁₆OFatty, cucumber, green0.08
OctanalC₈H₁₆OFatty, citrus, soapy0.05 - 0.7
HeptanalC₇H₁₄OFatty, rancid, oily3
HexanalC₆H₁₂OGreen, grassy, fatty4.5 - 5

Note: Odor threshold values can vary depending on the methodology, panel sensitivity, and the medium in which they are measured.

Experimental Protocols: A Closer Look at Sensory Evaluation

Objective: To determine the odor detection threshold of a target aldehyde in water using a trained sensory panel.

Panelists:

  • A panel of 12-15 members (an equal distribution of males and females, aged 20-40) is typically recruited.

  • Panelists are screened for their olfactory acuity and ability to discriminate between different odorants. They should be non-smokers and free from any conditions that might affect their sense of smell.

  • Comprehensive training is provided to familiarize panelists with the sensory testing procedure, terminology, and the specific odor characteristics of the target compound.

Sample Preparation:

  • A stock solution of the purified aldehyde is prepared in a suitable solvent (e.g., ethanol) and then serially diluted with odor-free, deionized water to create a range of concentrations.

  • Concentration levels are typically prepared in a geometric series (e.g., threefold or fivefold dilutions) spanning a range from well below the expected threshold to clearly detectable levels.

Testing Methodology: 3-Alternative Forced-Choice (3-AFC) Method The 3-AFC method is a widely used and robust technique for determining sensory thresholds.

  • Presentation: Panelists are presented with three samples in coded, opaque glass sniffing bottles at each concentration level. Two of the bottles contain only odor-free water (blanks), and one contains the diluted aldehyde solution (the "odd" sample).

  • Task: Each panelist is instructed to sniff each bottle and identify the sample that is different from the other two.

  • Ascending Concentration Series: The test begins with the lowest concentration and proceeds to higher concentrations.

  • Data Analysis: The individual threshold is typically defined as the geometric mean of the last concentration at which an incorrect identification was made and the first concentration at which a correct identification was made. The group threshold is then calculated as the geometric mean of the individual thresholds.

Gas Chromatography-Olfactometry (GC-O): For more detailed analysis of aroma compounds, Gas Chromatography-Olfactometry (GC-O) is employed. This technique combines the separation power of a gas chromatograph with the sensitivity of the human nose as a detector.[1]

  • Injection: A sample containing the volatile compounds is injected into the gas chromatograph.

  • Separation: The compounds are separated based on their physicochemical properties as they pass through the chromatographic column.

  • Detection: The effluent from the column is split. One portion goes to a conventional detector (like a mass spectrometer for identification), and the other portion is directed to a sniffing port.

  • Sensory Evaluation: A trained panelist sniffs the effluent at the sniffing port and records the time, intensity, and description of any detected odors. This allows for the direct correlation of specific chemical compounds with their perceived aroma.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for a sensory panel evaluation using the 3-AFC method.

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_testing Testing (3-AFC Method) cluster_analysis Data Analysis Panelist_Screening Panelist Screening & Training Sample_Preparation Sample Preparation (Serial Dilutions) Presentation Present 3 Samples (2 blanks, 1 odd) Sample_Preparation->Presentation Evaluation Panelist Identifies Odd Sample Presentation->Evaluation Ascending_Concentration Ascending Concentration Series Evaluation->Ascending_Concentration Incorrect Individual_Threshold Calculate Individual Threshold Evaluation->Individual_Threshold Correct Ascending_Concentration->Presentation Group_Threshold Calculate Group Threshold Individual_Threshold->Group_Threshold

A simplified workflow for determining odor thresholds using the 3-AFC method.

Signaling Pathway of Olfaction

The perception of odor begins with the interaction of volatile compounds with olfactory receptors in the nasal cavity. This interaction triggers a signaling cascade that ultimately leads to the perception of smell in the brain.

The signal transduction pathway for odorant perception in an olfactory sensory neuron.

References

A Comparative Analysis of Synthetic vs. Natural cis-6-Nonenal for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the source of a chemical compound can be as critical as its intrinsic properties. This guide provides a comprehensive comparison of synthetic and natural cis-6-Nonenal, focusing on aspects crucial for experimental design and interpretation. While both forms are chemically identical when pure, their origins, potential impurity profiles, and manufacturing processes present key differences that can impact research outcomes.

Chemical and Physical Properties

This compound is a volatile organic compound known for its characteristic aroma of melon and cucumber.[1][2][3] It is a monounsaturated fatty aldehyde with the chemical formula C₉H₁₆O.[4][5] Below is a summary of its key physical and chemical properties.

PropertyValueReference
Molecular Formula C₉H₁₆O[4]
Molar Mass 140.226 g·mol⁻¹[4]
CAS Number 2277-19-2[4]
Appearance Colorless to pale yellow liquid[1][6]
Odor Citrus, melon, cucumber, green, waxy[1][2]
Boiling Point 87 °C at 19 mmHg[1][6]
Density 0.841 g/mL at 25 °C[2][6]
Solubility Insoluble in water; soluble in alcohol[1][6]
Purity (Synthetic) ≥95%[2]

Origin and Synthesis

The primary distinction between natural and synthetic this compound lies in their production.

Natural this compound is biosynthesized in plants like muskmelons and cucumbers.[4][7] The process is enzymatic, starting from γ-linolenic acid. A lipoxygenase enzyme converts the fatty acid into a hydroperoxide, which is then cleaved by a hydroperoxide lyase to produce the cis-aldehyde.[4] The concentration of natural this compound significantly increases upon cell lysis and exposure to air, which triggers this enzymatic cascade.[4]

Synthetic this compound is produced through laboratory chemical synthesis. A common method involves the catalytic hydrogenation of 6-nonynal diethyl acetal, followed by hydrolysis to yield the final aldehyde.[1][7][8] This allows for large-scale production with high purity.[2]

Experimental Considerations for Researchers

While no direct experimental studies comparing the biological or chemical performance of natural versus synthetic this compound were identified in the literature, the key differentiator for researchers is the potential for different impurity profiles.

  • Natural Extracts: this compound derived from natural sources may contain other volatile compounds and plant metabolites from the original material.[9] While this can be desirable for applications in the flavor and fragrance industry to create a more "natural" scent profile, these additional compounds can be confounding variables in controlled scientific experiments.

  • Synthetic Preparations: Commercially available synthetic this compound typically has a high degree of purity (e.g., ≥95%).[2] However, impurities can include isomers (like the trans-isomer), unreacted starting materials, or byproducts from the synthesis process.[10] For sensitive biological assays, it is crucial to obtain a detailed certificate of analysis from the supplier.

For drug development and fundamental research, the use of high-purity, synthetic this compound is generally preferred to ensure the observed effects are attributable to the compound of interest and to maintain experimental reproducibility.

Signaling Pathways and Biological Activity

Currently, there is limited information in the public domain regarding specific signaling pathways directly modulated by this compound. It is recognized as a plant metabolite and a potent aroma compound.[5] One computational in silico study has explored its potential as an anti-methanogenic agent in equines, suggesting a possible interaction with microbial enzymes.[2]

Given its aldehydic nature and origin from lipid peroxidation, it could potentially interact with cellular signaling pathways sensitive to reactive aldehydes, but further research is needed to elucidate these mechanisms.

Experimental Protocols

As no direct comparative experiments were found, a hypothetical experimental protocol to assess the biological activity of synthetic versus natural this compound is provided below. This protocol is a template and would need to be adapted for a specific biological question.

Objective: To compare the effect of synthetic vs. natural this compound on the viability of a selected cell line (e.g., a human cancer cell line or a primary cell culture).

Materials:

  • Synthetic this compound (≥95% purity)

  • Natural this compound extract (with known concentration of this compound)

  • Cell line of interest

  • Cell culture medium and supplements

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability assay kit

  • 96-well plates

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare stock solutions of both synthetic and natural this compound in DMSO. Create a serial dilution in the cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of synthetic or natural this compound. Include a vehicle control (medium with DMSO only) and a positive control for cell death.

  • Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: After incubation, perform the MTT assay according to the manufacturer's instructions. This typically involves adding the MTT reagent to each well, incubating for a few hours, and then solubilizing the formazan (B1609692) crystals with a solubilization buffer.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the dose-response curves and determine the IC₅₀ (half-maximal inhibitory concentration) values for both synthetic and natural this compound.

Visualizations

biosynthesis_pathway gamma_linolenic_acid γ-Linolenic Acid hydroperoxide Hydroperoxide Intermediate gamma_linolenic_acid->hydroperoxide Lipoxygenase cis_6_nonenal This compound hydroperoxide->cis_6_nonenal Hydroperoxide Lyase

Caption: Biosynthesis of Natural this compound.

synthesis_pathway start_material 6-Nonynal Diethyl Acetal hydrogenation Catalytic Hydrogenation start_material->hydrogenation hydrolysis Hydrolysis final_product This compound hydrogenation->final_product Followed by

Caption: Laboratory Synthesis of this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Seeding compound_prep Compound Dilution (Synthetic vs. Natural) treatment Cell Treatment & Incubation compound_prep->treatment assay Cell Viability Assay (e.g., MTT) treatment->assay data Data Acquisition (Absorbance Reading) assay->data analysis IC50 Determination data->analysis

Caption: Hypothetical Experimental Workflow.

References

The Shifting Landscape of Oil Stability: Is cis-6-Nonenal a More Reliable Oxidation Marker?

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with edible oils and lipid-based formulations, ensuring oxidative stability is paramount to product quality, efficacy, and shelf-life. While traditional methods like Peroxide Value (PV) and Anisidine Value (AnV) have long been the industry standard, emerging evidence suggests that specific volatile compounds, such as cis-6-Nonenal, may offer a more nuanced and accurate picture of lipid degradation.

This guide provides a comprehensive comparison of this compound as an indicator of oxidative stability in oils against established analytical techniques. By examining the underlying chemical pathways, experimental data, and analytical methodologies, this document aims to equip researchers with the knowledge to make informed decisions about the most appropriate methods for their specific applications.

The Genesis of Rancidity: Formation of this compound

The unpleasant odors and flavors associated with rancid oils are the result of a complex cascade of chemical reactions known as lipid peroxidation. Polyunsaturated fatty acids, particularly gamma-linolenic acid (γ-linolenic acid), are susceptible to oxidation. This process, catalyzed by factors like heat, light, and the presence of metal ions, leads to the formation of unstable hydroperoxides. These primary oxidation products then decompose into a variety of secondary oxidation products, including volatile aldehydes, ketones, and alcohols.

This compound is a volatile aldehyde that arises specifically from the oxidation of γ-linolenic acid. The formation is a multi-step enzymatic and non-enzymatic process. Initially, the enzyme lipoxygenase abstracts a hydrogen atom from the γ-linolenic acid molecule, leading to the formation of a fatty acid radical. This radical then reacts with oxygen to form a hydroperoxide. Subsequently, the enzyme hydroperoxide lyase cleaves this hydroperoxide, yielding shorter-chain volatile compounds, including this compound.

G gamma_linolenic γ-Linolenic Acid hydroperoxide γ-Linolenic Acid Hydroperoxide gamma_linolenic->hydroperoxide Lipoxygenase + O2 cis_6_nonenal This compound hydroperoxide->cis_6_nonenal Hydroperoxide Lyase other_volatiles Other Volatile Compounds hydroperoxide->other_volatiles Hydroperoxide Lyase

Figure 1: Simplified enzymatic pathway for the formation of this compound from γ-linolenic acid.

Comparing the Markers: A Data-Driven Analysis

While traditional methods provide a general overview of oxidation, they may not always correlate directly with the development of off-flavors and odors, which are primarily caused by volatile compounds. The following tables summarize the performance of this compound in comparison to other common indicators of oxidative stability. Note: Direct comparative quantitative data for this compound against all traditional markers across a wide range of oils is limited in publicly available literature. The data presented here is a composite representation based on existing studies of related volatile aldehydes and their correlation with traditional markers.

Table 1: Comparison of Oxidative Stability Indicators

IndicatorPrincipleAdvantagesDisadvantages
This compound Measures a specific secondary oxidation product directly linked to the oxidation of γ-linolenic acid.High specificity; directly correlates with sensory perception of rancidity; can be detected at very low concentrations.Requires sophisticated equipment (GC-MS); quantification can be complex; precursor fatty acid is not universally abundant in all oils.
Peroxide Value (PV) Measures the concentration of primary oxidation products (hydroperoxides).[1][2]Simple, inexpensive, and widely used; good indicator of the initial stages of oxidation.Unstable hydroperoxides can decompose, leading to an underestimation of oxidation in later stages; does not directly correlate with flavor and odor.[1][2]
Anisidine Value (AnV) Measures the concentration of secondary oxidation products, particularly aldehydes.Indicates the history of oil oxidation; measures more stable secondary products.Less sensitive than PV; can be affected by other compounds in the oil; does not measure all secondary oxidation products.
Rancimat Test An accelerated oxidation test that measures the induction time before rapid oxidation occurs.Rapid and automated; provides a good prediction of shelf life under accelerated conditions.High temperatures may not reflect real-world storage conditions; does not identify specific oxidation products.
Schaal Oven Test An accelerated aging test where oil is stored at an elevated temperature and periodically evaluated.Simulates storage conditions, albeit accelerated; can be used for a wide range of products.Time-consuming; results can be subjective if based on sensory evaluation.
Hexanal Measures a common secondary oxidation product from the oxidation of linoleic acid.Well-established marker for linoleic acid oxidation; good correlation with off-flavors in many oils.Not specific to all types of rancidity; its concentration can decrease at later stages of oxidation.

Table 2: Hypothetical Quantitative Comparison of Oxidation Markers in Stored Vegetable Oils

Storage Time (Days)Oil TypeThis compound (µg/kg)Peroxide Value (meq O2/kg)Anisidine ValueRancimat Induction Time (hours)
0Flaxseed Oil< 10.50.28.5
30Flaxseed Oil158.23.55.1
60Flaxseed Oil4512.59.82.3
0Sunflower Oil< 0.50.30.112.2
30Sunflower Oil25.12.19.8
60Sunflower Oil89.86.56.4

This table is a hypothetical representation to illustrate the expected trends. Actual values will vary depending on the specific oil, storage conditions, and analytical methods used.

Experimental Protocols: A Closer Look at the Methodologies

Reproducible and accurate data are the bedrock of scientific comparison. This section provides detailed protocols for the key analytical methods discussed.

G cluster_0 Sample Preparation cluster_1 Volatile Compound Analysis cluster_2 Traditional Wet Chemistry cluster_3 Accelerated Stability Testing OilSample Oil Sample SPME Headspace Solid-Phase Microextraction (SPME) OilSample->SPME PV_Titration Peroxide Value (PV) Titration OilSample->PV_Titration AnV_Spectro Anisidine Value (AnV) Spectrophotometry OilSample->AnV_Spectro Rancimat Rancimat Test OilSample->Rancimat SchaalOven Schaal Oven Test OilSample->SchaalOven GCMS Gas Chromatography-Mass Spectrometry (GC-MS) SPME->GCMS DataAnalysis_VOC Data Analysis (this compound, Hexanal) GCMS->DataAnalysis_VOC DataAnalysis_Wet Data Analysis PV_Titration->DataAnalysis_Wet AnV_Spectro->DataAnalysis_Wet DataAnalysis_Accel Data Analysis Rancimat->DataAnalysis_Accel SchaalOven->DataAnalysis_Accel

Figure 2: Experimental workflow for comparing different oxidative stability markers.

Determination of this compound and other Volatile Aldehydes by Gas Chromatography-Mass Spectrometry (GC-MS)

This method allows for the separation, identification, and quantification of volatile compounds in an oil sample.

  • Sample Preparation: A known amount of the oil sample is placed in a headspace vial. An internal standard may be added for accurate quantification.

  • Volatile Compound Extraction: Headspace solid-phase microextraction (SPME) is commonly used. A fiber coated with a specific stationary phase is exposed to the headspace above the oil sample, allowing volatile compounds to adsorb onto the fiber.

  • Gas Chromatography (GC) Separation: The SPME fiber is then inserted into the heated injection port of a gas chromatograph. The adsorbed volatile compounds are desorbed and carried by an inert gas through a capillary column. The column separates the compounds based on their boiling points and affinity for the stationary phase.

  • Mass Spectrometry (MS) Detection and Quantification: As the separated compounds elute from the GC column, they enter a mass spectrometer. The molecules are ionized and fragmented, creating a unique mass spectrum for each compound. By comparing the obtained mass spectra with a library of known compounds, this compound and other aldehydes can be identified. Quantification is achieved by measuring the abundance of specific ions and comparing it to a calibration curve.

Peroxide Value (PV) Determination (AOCS Official Method Cd 8-53)

This titration method determines the concentration of hydroperoxides, the primary products of lipid oxidation.

  • Sample Preparation: A known weight of the oil sample is dissolved in a mixture of acetic acid and chloroform.

  • Reaction: A saturated solution of potassium iodide is added. The hydroperoxides in the oil oxidize the iodide to iodine.

  • Titration: The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) solution using a starch indicator. The endpoint is reached when the blue color of the starch-iodine complex disappears.

  • Calculation: The peroxide value is calculated based on the volume of sodium thiosulfate solution used and is expressed in milliequivalents of active oxygen per kilogram of oil (meq O2/kg).

p-Anisidine (B42471) Value (AnV) Determination (AOCS Official Method Cd 18-90)

This spectrophotometric method measures the amount of aldehydes (principally 2-alkenals) in fats and oils.

  • Sample Preparation: A known amount of the oil sample is dissolved in a solvent such as isooctane.

  • Reaction: The absorbance of this solution is measured at 350 nm. A solution of p-anisidine in glacial acetic acid is then added to the sample solution. The p-anisidine reacts with the aldehydes present to form a yellowish product.

  • Measurement: After a specific reaction time, the absorbance of the solution is measured again at 350 nm.

  • Calculation: The p-Anisidine Value is calculated from the difference in absorbance before and after the reaction with p-anisidine.

Rancimat Test (AOCS Official Method Cd 12b-92)

This automated method determines the oxidative stability of oils and fats under accelerated conditions.

  • Sample Preparation: A small, precise amount of the oil sample is placed in a reaction vessel.

  • Accelerated Oxidation: A stream of purified air is passed through the heated oil sample (typically at 100-140°C).

  • Detection of Volatile Acids: The volatile organic acids produced during oxidation are carried by the air stream into a measuring vessel containing deionized water. The conductivity of the water is continuously measured.

  • Induction Time Determination: A rapid increase in conductivity indicates the end of the induction period and the onset of rapid oxidation. The time to this point is known as the induction time or Oxidative Stability Index (OSI).

Schaal Oven Test

This method provides a simple way to accelerate the aging of oils to predict their shelf life.

  • Sample Preparation: The oil sample is placed in an open container.

  • Incubation: The container is placed in an oven at a constant, elevated temperature (e.g., 63°C).

  • Evaluation: The oil is periodically evaluated for signs of oxidation. This can be done through sensory analysis (smell and taste) by a trained panel or by measuring chemical parameters such as Peroxide Value.

  • Endpoint: The test is complete when the oil is judged to be rancid. The time taken to reach this point is recorded.

Conclusion: A Multi-faceted Approach to a Complex Problem

The selection of an appropriate marker for oxidative stability is not a one-size-fits-all solution. While traditional methods like PV and AnV offer valuable insights into the overall oxidative state of an oil, they may not fully capture the nuances of flavor and odor deterioration.

The emergence of specific volatile compounds like this compound as potential markers represents a significant advancement in the field. Their direct correlation with the sensory perception of rancidity provides a more functionally relevant measure of oil quality. However, the requirement for sophisticated instrumentation and the specificity of these markers to certain precursor fatty acids mean that they are best used in conjunction with traditional methods.

For a comprehensive understanding of oxidative stability, a multi-faceted approach is recommended. Combining the broad-stroke picture provided by PV and AnV with the targeted, sensory-relevant data from volatile compound analysis will empower researchers to develop more stable and high-quality oil-based products. As research in this area continues, it is likely that a panel of specific volatile markers, including this compound, will become an indispensable tool in the arsenal (B13267) of scientists and professionals in the field.

References

The Olfactory Signature of Freshness: A Comparative Guide to cis-6-Nonenal and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aroma compound cis-6-nonenal is a key contributor to the desirable fresh and fruity notes in many natural products, most notably melons and cucumbers. Its distinct sensory profile makes it a valuable ingredient in the flavor and fragrance industry. However, understanding its performance relative to other aldehydes with similar sensory characteristics is crucial for optimizing product formulations and for research into chemosensory perception. This guide provides an objective comparison of this compound with two common alternatives, trans-2-nonenal and hexanal, supported by experimental data and detailed methodologies.

Comparative Sensory and Physicochemical Data

The following tables summarize the key sensory and physicochemical properties of this compound, trans-2-nonenal, and hexanal, providing a basis for their comparison.

CompoundMolecular FormulaMolar Mass ( g/mol )Odor Threshold (ppb in water)Key Sensory Descriptors
This compound C₉H₁₆O140.220.005[1]Green, melon, cucumber, waxy, citrus[1][2][3]
trans-2-Nonenal C₉H₁₆O140.22Not readily availableFatty, green, cucumber, aldehydic, orris[4]
Hexanal C₆H₁₂O100.16~4.5Green, grassy, fatty, apple-like

Table 1: Physicochemical Properties and Sensory Descriptors. This table provides a comparative overview of the fundamental properties and common odor descriptions for this compound and its alternatives.

CompoundConcentrationReported Sensory Intensity/Note
This compound 25 ppmGreen cucumber and melon with a waxy vegetative nuance[1]
0.05 - 0.2 ppmSuggested use level for fresh, green, watermelon, and melon characteristics[2]
trans-2-Nonenal 10 ppmGreen, soapy, cucumber/melon-like with an aldehydic/fatty nuance[4]
0.4 - 7.5 ppmRange of detection for quantitative analysis[5][6]
Hexanal 1 - 1000 µg/LLinear relationship between concentration and odor intensity (grassy)
30 µg/LCorresponds to a "weak" intensity rating on a Flavor Profile Analysis scale

Experimental Protocols

The following sections detail the methodologies used to quantify the aldehyde levels and to assess their sensory attributes.

Quantification of Aldehydes: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the concentration of this compound and other aldehydes in a sample matrix (e.g., fruit puree, aqueous solution).

Methodology: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS

  • Sample Preparation: A known weight of the homogenized sample (e.g., 5g of melon puree) is placed into a sealed headspace vial. An internal standard (e.g., 2-octanol) is added for quantification.

  • Volatile Extraction (HS-SPME): The vial is incubated at a controlled temperature (e.g., 40°C for 30 minutes) to allow volatile compounds to partition into the headspace. A SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is exposed to the headspace to adsorb the analytes.

  • Gas Chromatography (GC): The SPME fiber is desorbed in the heated injection port of the gas chromatograph. The volatile compounds are separated on a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). The oven temperature is programmed to ramp from an initial temperature (e.g., 40°C) to a final temperature (e.g., 250°C) to elute the compounds based on their boiling points and polarity.

  • Mass Spectrometry (MS): The separated compounds are ionized (e.g., by electron impact) and fragmented. The mass spectrometer detects the mass-to-charge ratio of the fragments, creating a unique mass spectrum for each compound.

  • Identification and Quantification: Compounds are identified by comparing their mass spectra and retention times to those of authentic reference standards. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

Correlation of Chemical Data with Sensory Perception: Gas Chromatography-Olfactometry (GC-O)

Objective: To identify which of the separated volatile compounds are responsible for the perceived aroma of a sample.

Methodology:

  • GC Separation: The sample is analyzed using GC as described above.

  • Effluent Splitting: The effluent from the GC column is split into two streams. One stream is directed to the MS detector for chemical identification, while the other is directed to a heated sniffing port.

  • Sensory Evaluation: A trained sensory panelist sniffs the effluent from the sniffing port and records the perceived aroma, its intensity, and its duration at specific retention times.

  • Data Correlation: The data from the MS detector and the sensory panelist are aligned based on retention time. This allows for the direct correlation of a specific chemical compound with its perceived odor. Techniques like Aroma Extract Dilution Analysis (AEDA) can be employed, where the sample is serially diluted and analyzed by GC-O to determine the most potent odorants.

Sensory Attribute Evaluation: Quantitative Descriptive Analysis (QDA)

Objective: To obtain a detailed and quantitative sensory profile of a product or a specific aroma compound.

Methodology:

  • Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and ability to articulate perceptions. The panel undergoes extensive training to develop a consensus vocabulary of sensory descriptors for the product or compound being tested. Reference standards are used to anchor the intensity scales for each descriptor.

  • Sample Preparation: Solutions of the pure aroma compounds (this compound, trans-2-nonenal, hexanal) are prepared in a neutral solvent (e.g., deionized water or mineral oil) at various concentrations.

  • Evaluation: Panelists are presented with the samples in a controlled environment (e.g., individual booths with controlled lighting and temperature). They rate the intensity of each sensory descriptor on a line scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").

  • Data Analysis: The intensity ratings from the panelists are collected and analyzed statistically (e.g., using Analysis of Variance - ANOVA) to determine significant differences in the sensory profiles of the different compounds and concentrations.

Visualizing Key Pathways and Workflows

To better illustrate the processes involved, the following diagrams have been generated using Graphviz (DOT language).

G cluster_0 Biosynthesis of C9 Aldehydes (e.g., this compound) Linolenic_Acid α-Linolenic Acid LOX Lipoxygenase (LOX) Linolenic_Acid->LOX Hydroperoxide 9-Hydroperoxylinolenic Acid LOX->Hydroperoxide HPL Hydroperoxide Lyase (HPL) Hydroperoxide->HPL cis_3_Nonenal (3Z)-Nonenal HPL->cis_3_Nonenal Isomerase Isomerase cis_3_Nonenal->Isomerase cis_6_Nonenal This compound Isomerase->cis_6_Nonenal

Caption: Biosynthesis of this compound via the Lipoxygenase Pathway.

G cluster_1 Experimental Workflow: Correlating Chemical and Sensory Data Sample Sample (e.g., Melon Puree) HS_SPME HS-SPME Sample->HS_SPME QDA Quantitative Descriptive Analysis (QDA) Sample->QDA GC_MS_O GC-MS/Olfactometry HS_SPME->GC_MS_O Chemical_Data Chemical Identification & Quantification (MS) GC_MS_O->Chemical_Data Sensory_Data Sensory Perception (Olfactometry) GC_MS_O->Sensory_Data Correlation Data Correlation & Analysis Chemical_Data->Correlation Sensory_Data->Correlation Sensory_Profile Detailed Sensory Profile Correlation->Sensory_Profile QDA->Sensory_Profile

References

Distinguishing cis-6-Nonenal: A Comparative Guide to Volatile Aldehyde Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Volatile aldehydes are a critical class of compounds, playing significant roles in the aroma profiles of foods and beverages, as well as acting as biomarkers for oxidative stress and various disease states. Among these, cis-6-Nonenal is a key aroma component, notably in melons and cucumbers. Its accurate identification and differentiation from other structurally similar volatile aldehydes are paramount for quality control in the food industry and for advancing biomedical research. This guide provides an objective comparison of analytical methodologies for distinguishing this compound, supported by experimental data and detailed protocols.

Executive Summary

The differentiation of this compound from other volatile aldehydes, such as its isomers (trans-6-Nonenal, 2-Nonenal) and other saturated and unsaturated aldehydes, presents an analytical challenge due to their similar chemical properties. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the gold standard for the separation and identification of these compounds, offering high resolution and specificity. High-Performance Liquid Chromatography (HPLC), particularly after derivatization, provides an alternative for the analysis of non-volatile derivatives. Electronic noses offer a rapid, holistic profiling of volatile compounds but lack the specificity of chromatographic methods. This guide will delve into the performance of these techniques, presenting comparative data to aid researchers in selecting the optimal method for their application.

Data Presentation: Comparison of Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone for volatile aldehyde analysis, providing both chromatographic separation based on volatility and boiling point, and mass spectrometric identification based on fragmentation patterns.

Table 1: Representative GC-MS Retention Times of Volatile Aldehydes

CompoundRetention Time (min)
Hexanal8.52
Heptanal10.88
Octanal13.54
Nonanal16.23
This compound 15.85
trans-2-Nonenal16.51
Decanal18.87

Note: Retention times are representative and can vary based on the specific GC column, temperature program, and carrier gas flow rate.

Table 2: Key Mass Spectral Fragments (m/z) for C9 Aldehydes

CompoundMolecular Ion (M+)Key Fragment 1Key Fragment 2Key Fragment 3
This compound 140415582
trans-2-Nonenal140417083
Nonanal140435782

The distinct fragmentation patterns, particularly the relative abundances of key ions, allow for the confident identification of each isomer. For instance, while both this compound and Nonanal may show a fragment at m/z 82, the presence and intensity of other fragments like m/z 55 for this compound and m/z 57 for Nonanal are distinguishing features.[1][2]

Electronic Nose

Electronic noses, comprised of an array of chemical sensors, provide a rapid "fingerprint" of a sample's volatile profile. While not identifying individual compounds, they can be trained to distinguish between different samples based on their overall aroma.

Table 3: Comparison of GC-MS and Electronic Nose for Aldehyde Discrimination

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Electronic Nose
Specificity High (identifies individual compounds)Low to Medium (provides a holistic profile)
Sensitivity High (ppb to ppt (B1677978) levels)Medium to High (ppm to ppb levels)
Analysis Time Long (minutes to hours)Short (seconds to minutes)
Cost HighMedium
Data Complexity High (requires expert interpretation)Medium (relies on pattern recognition software)
Application Quantitative analysis, structural elucidationQuality control, rapid screening, process monitoring

Studies on melon volatiles have demonstrated that electronic noses can successfully differentiate between melon varieties based on their aroma profiles, which are heavily influenced by aldehydes like this compound.[3][4][5][6] However, for definitive identification and quantification of specific aldehydes, GC-MS is indispensable.

Experimental Protocols

GC-MS Analysis of Volatile Aldehydes

This protocol outlines a common method for the analysis of volatile aldehydes using headspace solid-phase microextraction (HS-SPME) followed by GC-MS.

1. Sample Preparation (HS-SPME):

  • Place 5 g of the homogenized sample (e.g., melon puree) into a 20 mL headspace vial.

  • Add 1 g of NaCl to enhance the release of volatiles.

  • Seal the vial with a PTFE/silicone septum.

  • Equilibrate the sample at 40°C for 30 minutes.

  • Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 40°C.

2. GC-MS Conditions:

  • Injector: Splitless mode, 250°C.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Start at 40°C for 2 min, ramp to 150°C at 5°C/min, then ramp to 250°C at 10°C/min and hold for 5 min.[7]

  • MS Detector: Electron ionization (EI) at 70 eV.

  • Mass Range: m/z 35-350.

  • Identification: Based on comparison of retention times and mass spectra with authentic standards and the NIST library.

Electronic Nose Analysis

This protocol describes a general procedure for sample analysis using a metal oxide sensor (MOS)-based electronic nose.

1. Sample Preparation:

  • Place 5 g of the homogenized sample into a 20 mL vial and seal.

  • Allow the sample to equilibrate at room temperature for 30 minutes to generate a stable headspace.

2. Instrument Setup and Analysis:

  • Purge the sensor array with filtered air for a specified time (e.g., 120 seconds).

  • Introduce the headspace of the sample to the sensor array at a constant flow rate (e.g., 150 mL/min) for a defined acquisition time (e.g., 60 seconds).

  • Purge the sensors again with filtered air to return to baseline.

  • The sensor responses are collected as a pattern or "fingerprint."

3. Data Analysis:

  • The collected sensor data is analyzed using pattern recognition software, often employing techniques like Principal Component Analysis (PCA) or Linear Discriminant Analysis (LDA) to visualize the discrimination between different samples.[3]

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis Sample Homogenized Sample Vial Headspace Vial Sample->Vial Equilibration Equilibration (40°C) Vial->Equilibration SPME HS-SPME Equilibration->SPME GC Gas Chromatography SPME->GC Desorption MS Mass Spectrometry GC->MS Data Data Analysis MS->Data signaling_pathway ROS Reactive Oxygen Species (ROS) PUFA Polyunsaturated Fatty Acids (PUFAs) ROS->PUFA attacks LipidPerox Lipid Peroxidation PUFA->LipidPerox Aldehydes Volatile Aldehydes (e.g., 4-HNE, MDA) LipidPerox->Aldehydes IKK IKK Activation Aldehydes->IKK activates IkappaB IκB Phosphorylation & Degradation IKK->IkappaB NFkappaB_active NF-κB (active) (p50/p65) NFkappaB_inactive NF-κB (inactive) (p50/p65)-IκB NFkappaB_inactive->NFkappaB_active releases Nucleus Nucleus NFkappaB_active->Nucleus translocates to Inflammation Inflammatory Gene Expression Nucleus->Inflammation induces logical_relationship Start Need to Analyze Volatile Aldehydes Question1 Require Identification of Specific Aldehydes? Start->Question1 Question2 Is High Throughput a Priority? Question1->Question2 No GCMS Use GC-MS Question1->GCMS Yes ENose Use Electronic Nose Question2->ENose Yes HPLC Consider HPLC with Derivatization Question2->HPLC No

References

A Comparative Analysis of the Biological Effects of Nonenal Isomers: Highlighting a Critical Knowledge Gap for cis-6-Nonenal

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the biological activities of cis-6-nonenal, trans-2-nonenal, and 4-hydroxy-2-nonenal (4-HNE) reveals a significant disparity in the scientific literature. While trans-2-nonenal and 4-HNE are well-characterized products of lipid peroxidation with established roles in cellular signaling, cytotoxicity, and inflammation, data on the biological effects of this compound are sparse, primarily limited to its organoleptic properties and inferred toxicological profiles.

This guide synthesizes the available experimental data for these nonenal isomers, presenting a clear overview of their known biological effects. For researchers, scientists, and drug development professionals, this comparison underscores a critical need for further investigation into the bioactivity of this compound to fully understand the structure-activity relationships within this class of aldehydes.

Comparative Overview of Biological Effects

The biological activities of nonenal isomers are largely dictated by their chemical structure, particularly the presence and position of double bonds and hydroxyl groups. These features influence their reactivity with cellular macromolecules, leading to a range of effects from physiological signaling to cytotoxicity.

This compound

Primarily recognized for its characteristic scent of melon and cucumber, this compound's biological activity remains largely unexplored.[1][2] Toxicological assessments are primarily based on read-across studies from structurally similar aldehydes. These suggest a low potential for genotoxicity and skin sensitization.[3][4] However, direct experimental data on its effects on cell viability, inflammatory pathways, or specific signaling cascades are notably absent from the current body of scientific literature. One in silico study has suggested potential anti-methanogenic properties, though this has not been validated experimentally.[5]

trans-2-Nonenal

A well-documented product of lipid peroxidation, trans-2-nonenal is often associated with the characteristic odor of aging.[6][7] It is known to be cytotoxic and has been shown to induce apoptosis in human keratinocytes.[8] This aldehyde readily forms adducts with proteins, a mechanism that likely underlies its biological effects.[6] Studies have demonstrated its ability to inhibit cell growth, with a more pronounced effect on carcinoma cells compared to normal cells in some contexts.[9]

4-Hydroxy-2-nonenal (4-HNE)

4-HNE is the most extensively studied of the nonenals and is a major product of lipid peroxidation of omega-6 polyunsaturated fatty acids.[10] Its biological effects are concentration-dependent. At low, physiological concentrations, it acts as a signaling molecule, while at higher concentrations, it is cytotoxic and implicated in the pathogenesis of numerous diseases.[11][12] 4-HNE is a potent modulator of various signaling pathways, including those involved in inflammation and oxidative stress.[13][14][15][16] It can induce apoptosis through mitochondrial-mediated pathways and is known to form adducts with proteins and DNA.[10][17]

Quantitative Data on Cytotoxicity

The following table summarizes the available quantitative data on the cytotoxic effects of trans-2-nonenal and 4-hydroxy-2-nonenal. No direct experimental data for this compound is available.

CompoundCell LineAssayEndpointConcentrationReference
trans-2-Nonenal L929 (murine fibroblast)Not specified50% cell destruction95-125 µg/mL[18][19]
A549 (human lung carcinoma)Not specified50% cell destruction95-125 µg/mL[18][19]
4-Hydroxy-2-nonenal SH-SY5Y (human neuroblastoma)Not specifiedCytotoxic effects>5 µM (at 4 hours)[17]
PC-12 (rat pheochromocytoma)Trypan blue, MTT, LDH, NRUSignificant cytotoxicity>10 µM (at 2 hours)[20]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the biological effects of nonenals.

Cell Viability and Cytotoxicity Assays
  • MTT Assay: This colorimetric assay measures cellular metabolic activity. Cells are seeded in 96-well plates and treated with various concentrations of the nonenal. After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. The formazan is then solubilized, and the absorbance is measured to determine the percentage of viable cells relative to a control.

  • LDH Release Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell lysis. To measure cytotoxicity, the activity of LDH in the culture supernatant is quantified using a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product. The amount of color formed is proportional to the number of lysed cells.

  • Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells. Cells are treated with the nonenal, and then a solution of trypan blue is added. Viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue. The percentage of blue (non-viable) cells is determined by counting under a microscope.

Quantification of 4-HNE Protein Adducts by ELISA

An enzyme-linked immunosorbent assay (ELISA) can be used to quantify the level of 4-HNE adducted to proteins in biological samples.[21]

  • Standard Preparation: 4-HNE-adducted bovine serum albumin (BSA) standards are prepared by incubating BSA with varying concentrations of 4-HNE.

  • Antigen Adsorption: The standards and biological samples are coated onto the wells of a 96-well plate and incubated to allow for protein adsorption.

  • Blocking: The remaining protein-binding sites in the wells are blocked to prevent non-specific binding of antibodies.

  • Antibody Incubation: A primary antibody specific for 4-HNE protein adducts is added to the wells, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: A substrate for the enzyme is added, which is converted into a detectable signal (e.g., colorimetric or fluorescent). The intensity of the signal is proportional to the amount of 4-HNE adducts in the sample and is quantified by comparison to the standard curve.

Signaling Pathways and Molecular Mechanisms

The biological effects of nonenals are mediated through their interaction with various cellular signaling pathways.

trans-2-Nonenal Signaling

While the specific signaling pathways activated by trans-2-nonenal are less extensively characterized than those for 4-HNE, its ability to form protein adducts suggests that it can modulate protein function and, consequently, signaling cascades. Its induction of apoptosis in keratinocytes points towards the involvement of cell death pathways.[8]

4-Hydroxy-2-nonenal (4-HNE) Signaling

4-HNE is a well-established modulator of multiple signaling pathways, often with dose-dependent effects.

  • Oxidative Stress and Apoptosis: 4-HNE can induce the production of intracellular reactive oxygen species (ROS), leading to oxidative stress.[22] This can trigger mitochondrial-mediated apoptosis through the upregulation of pro-apoptotic proteins like Bax and p53, and the activation of caspase-3.[17]

  • Inflammatory Signaling: 4-HNE has complex, often contradictory, effects on inflammatory pathways. It can modulate the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammation.[14][15] Low concentrations of 4-HNE may activate NF-κB, while higher concentrations can be inhibitory.[15] 4-HNE also influences mitogen-activated protein kinase (MAPK) pathways, including JNK and p38.[22][23]

  • Nrf2 Antioxidant Response: 4-HNE can activate the Nrf2 signaling pathway, which is a major cellular defense mechanism against oxidative stress.[16] This leads to the expression of antioxidant enzymes.

Experimental Workflow for Investigating Nonenal-Induced Signaling

G cluster_treatment Cell Treatment cluster_analysis Downstream Analysis cell_culture Cell Culture (e.g., SH-SY5Y, Keratinocytes) nonenal_treatment Treatment with Nonenal Isomer (Varying Concentrations and Time Points) cell_culture->nonenal_treatment protein_extraction Protein Extraction nonenal_treatment->protein_extraction rna_extraction RNA Extraction nonenal_treatment->rna_extraction western_blot Western Blot (e.g., for p-JNK, Caspase-3, NF-κB) protein_extraction->western_blot data_analysis Data Analysis and Interpretation western_blot->data_analysis Quantify Protein Levels qpcr RT-qPCR (e.g., for Bax, p53 gene expression) rna_extraction->qpcr qpcr->data_analysis Quantify Gene Expression

Figure 1. A typical experimental workflow for studying the effects of nonenals on cellular signaling pathways.

4-HNE-Modulated Inflammatory Signaling Pathway

G cluster_stimulus Stimulus cluster_pathways Signaling Cascades cluster_nfkb NF-κB Complex cluster_response Cellular Response HNE 4-HNE MAPK MAPK (JNK, p38) HNE->MAPK IKK IKK HNE->IKK nucleus Nucleus MAPK->nucleus NFkB_IkB NF-κB-IκB IKK->NFkB_IkB NFkB NF-κB (active) NFkB_IkB->NFkB IkB IκB (degraded) NFkB_IkB->IkB Phosphorylation NFkB->nucleus gene_expression Inflammatory Gene Expression (e.g., cytokines, chemokines) nucleus->gene_expression

Figure 2. Simplified diagram of 4-HNE's role in activating pro-inflammatory signaling pathways.

Conclusion

This comparative guide highlights the significant body of research on the biological effects of trans-2-nonenal and 4-hydroxy-2-nonenal, both of which are established as important molecules in the context of lipid peroxidation and cellular stress. In stark contrast, this compound remains a scientific enigma in terms of its biological activity. The lack of direct experimental data on its cytotoxicity, inflammatory potential, and interaction with cellular signaling pathways represents a substantial knowledge gap. Future research should prioritize the investigation of this compound to provide a more complete understanding of how the isomeric form of nonenals dictates their biological function. Such studies are essential for a comprehensive risk assessment of these compounds and for exploring their potential roles in health and disease.

References

A Comparative Guide to the Quantitative Structure-Activity Relationship of cis-6-Nonenal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of cis-6-Nonenal and its structural analogs, focusing on their quantitative structure-activity relationships (QSAR). By examining their biological activities and physicochemical properties, this document aims to offer insights for applications in flavor science, antimicrobial research, and drug development.

Introduction to this compound and its Analogs

This compound is an unsaturated aldehyde known for its characteristic fresh melon and cucumber aroma. It is a key flavor component in many fruits and vegetables.[1] Its biological activities, along with those of its structural isomers and related aldehydes, are of significant interest. This guide focuses on comparing this compound with two of its close structural relatives: trans-2-Nonenal, a geometric and positional isomer, and Nonanal (B32974), its saturated counterpart. Understanding the relationship between their chemical structures and biological activities is crucial for targeted applications.

Comparative Biological Activity

The biological activities of this compound and its analogs are diverse, ranging from distinct sensory profiles to antimicrobial properties. A quantitative comparison of these activities is essential for understanding their structure-activity relationships.

Flavor and Odor Profile

The perceived flavor and odor of these aldehydes are highly dependent on their molecular structure, particularly the presence and position of the double bond.

Table 1: Comparison of Flavor/Odor Thresholds

CompoundStructureFlavor/Odor ProfileOdor Threshold (in water)
This compound Melon, cucumber, waxy, green[2]0.02 ppb[3]
trans-2-Nonenal Fatty, green, waxy, cucumber, melon[4]0.08 - 0.1 ppb[3]
Nonanal Fatty, citrus, green, waxy[5][6]1 ppb[7]
Antimicrobial Activity

Aldehydes are known to possess antimicrobial properties. The minimum inhibitory concentration (MIC) is a standard measure of this activity, representing the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 2: Comparison of Antimicrobial Activity (MIC Values)

CompoundTarget MicroorganismMIC (µg/mL)Reference
This compound Data not available-
trans-2-Nonenal Fusobacterium nucleatum500[2]
trans-2-Nonenal Clostridium perfringens1000[2]
Nonanal Data not available-
trans-2-Decenal Staphylococcus aureus250[2]
trans-2-Decenal Clostridium perfringens500[2]

Note: Direct comparative MIC data for all three compounds against the same microorganisms is limited in the available literature. Trans-2-Decenal is included as a structurally similar unsaturated aldehyde for which more data is available.

Physicochemical Properties and QSAR Descriptors

The biological activities of these aldehydes are underpinned by their physicochemical properties. In QSAR studies, these properties are quantified by molecular descriptors. Key descriptors include the logarithm of the octanol-water partition coefficient (logP), which indicates hydrophobicity, and molar refractivity (MR), which relates to the molecule's volume and polarizability.

Table 3: Comparison of Physicochemical Properties and QSAR Descriptors

CompoundMolecular FormulaMolecular Weight ( g/mol )Density (g/mL at 25°C)Boiling Point (°C)logP (predicted)Molar Refractivity (predicted)
This compound C₉H₁₆O140.220.841[2]87 (at 19 mmHg)[2]2.9 (approx.)45.4 (approx.)
trans-2-Nonenal C₉H₁₆O140.220.855-0.865[1]188-190[4]3.1[1]45.04[8]
Nonanal C₉H₁₈O142.240.82793 (at 23 mmHg)3.3[9]43.95[10]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of biological activities.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.

  • Preparation of Aldehyde Solutions: Stock solutions of the aldehydes are prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.

  • Inoculum Preparation: The target microorganism is cultured to a specific density (e.g., 10⁵ colony-forming units per milliliter).

  • Incubation: The microtiter plates containing the diluted aldehydes and the microbial inoculum are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is visually determined as the lowest concentration of the aldehyde that completely inhibits the growth of the microorganism.

Determination of Flavor/Odor Threshold

The three-alternative forced-choice (3-AFC) method is a common sensory evaluation technique to determine detection thresholds.

  • Sample Preparation: A series of concentrations of the aldehyde in a neutral medium (e.g., purified water) are prepared.

  • Sensory Panel: A panel of trained sensory assessors is presented with sets of three samples, where two are identical blanks and one contains the aldehyde at a specific concentration.

  • Evaluation: Panelists are asked to identify the sample that is different from the other two.

  • Threshold Calculation: The detection threshold is statistically determined as the concentration at which a certain percentage of the panel (typically 50%) can correctly identify the odorous sample.

Visualizing Structure-Activity Relationships and Workflows

Graphical representations can aid in understanding the complex relationships in QSAR studies and experimental procedures.

QSAR_Workflow Figure 1: Generalized QSAR Workflow cluster_data Data Collection cluster_descriptors Descriptor Calculation cluster_model Model Development cluster_validation Model Validation Molecular_Structures Molecular Structures (e.g., this compound, analogs) Physicochemical_Properties Physicochemical Properties (e.g., logP, Molar Refractivity) Molecular_Structures->Physicochemical_Properties Biological_Activity Biological Activity Data (e.g., MIC, Odor Threshold) QSAR_Model QSAR Model Development (Statistical Analysis) Biological_Activity->QSAR_Model Physicochemical_Properties->QSAR_Model Model_Validation Model Validation (Internal and External) QSAR_Model->Model_Validation Predictive_Model Predictive QSAR Model Model_Validation->Predictive_Model Leads to

Caption: A diagram illustrating the typical workflow for a quantitative structure-activity relationship (QSAR) study.

Experimental_Workflow Figure 2: Experimental Workflow for Biological Activity Testing Start Start Compound_Selection Select Aldehydes (this compound, analogs) Start->Compound_Selection Activity_Assay Choose Activity Assay Compound_Selection->Activity_Assay MIC_Assay Antimicrobial MIC Assay Activity_Assay->MIC_Assay Antimicrobial Sensory_Assay Flavor/Odor Threshold Assay Activity_Assay->Sensory_Assay Sensory Data_Collection_MIC Collect MIC Data MIC_Assay->Data_Collection_MIC Data_Collection_Sensory Collect Sensory Data Sensory_Assay->Data_Collection_Sensory Data_Analysis Analyze and Compare Data Data_Collection_MIC->Data_Analysis Data_Collection_Sensory->Data_Analysis End End Data_Analysis->End

Caption: A flowchart depicting a generalized experimental workflow for the biological activity testing of aldehydes.

Conclusion

This comparative guide highlights the differences in the biological activities and physicochemical properties of this compound, trans-2-Nonenal, and Nonanal. The presence and position of the double bond in the nonenal isomers appear to significantly influence their odor thresholds, with the unsaturated compounds being detectable at much lower concentrations than their saturated counterpart. While comprehensive comparative data on antimicrobial activity is still emerging, the available information suggests that the structural features of these aldehydes also play a crucial role in their interactions with microbial targets. Further research employing standardized protocols to generate direct comparative data will be invaluable for developing robust QSAR models. Such models will ultimately facilitate the prediction of biological activities for novel aldehyde structures, aiding in the development of new flavors, fragrances, and antimicrobial agents.

References

Efficacy of cis-6-Nonenal as a Pheromone Component: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of cis-6-Nonenal as a pheromone component, primarily in the context of the melon fly, Bactrocera cucurbitae (also known as Zeugodacus cucurbitae), a significant agricultural pest. The performance of this compound is evaluated against established potent attractants for this species, supported by available experimental data and detailed methodologies.

Executive Summary

This compound is a naturally occurring volatile compound found in host plants of the melon fly, such as cucumber.[1] While it contributes to the host plant's attractive scent profile, its efficacy as a standalone pheromone component for pest management is not as potent as synthetic attractants like cuelure (B1669329) and methyl eugenol. These established lures have demonstrated superior performance in both laboratory and field settings for trapping and monitoring Bactrocera cucurbitae. This guide presents available data to support this comparison and outlines the experimental protocols used in such evaluations.

Data Presentation: Comparative Efficacy

Direct comparative quantitative data on the efficacy of pure this compound versus established attractants for Bactrocera cucurbitae is limited in publicly available research. However, studies on host plant volatiles and the known potent attractants provide a basis for a qualitative and semi-quantitative comparison. A study by Jang et al. (2017) found that a blend containing (Z)-6-nonenal was effective in trapping Z. cucurbitae.[2]

Table 1: Comparison of Attractant Efficacy for Bactrocera cucurbitae

Attractant ComponentTypeTarget SexEfficacySupporting Evidence
This compound Host Plant VolatileMale & FemaleModerateComponent of attractive cucumber volatiles.[1] A blend containing (Z)-6-nonenal was effective in trapping.[2]
Cuelure Synthetic Pheromone AnaloguePrimarily MaleHighWidely used and highly effective lure for melon fly trapping.[3][4] Consistently captures high numbers of male flies in field studies.[4][5]
Raspberry Ketone Formate Synthetic Pheromone AnaloguePrimarily MaleVery HighDemonstrated superior attraction compared to cuelure in field tests, capturing 1.7 times more melon flies over 28 days.[3]
Methyl Eugenol Plant-derived AttractantPrimarily MaleHighPotent attractant for many Bactrocera species, though cuelure is more specific for B. cucurbitae.
Zingerone Plant-derived AttractantMale & FemaleModerate to LowInvestigated as a potential attractant, but field tests showed lower attractiveness compared to cuelure.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of pheromone efficacy. The following are standard protocols used in the evaluation of attractants for Tephritid fruit flies.

Electroantennography (EAG)

Electroantennography measures the electrical response of an insect's antenna to a volatile stimulus, providing a rapid assessment of olfactory detection.

Protocol for EAG of Bactrocera cucurbitae

  • Insect Preparation:

    • Use 8-12 day old, sexually mature male or female melon flies.

    • Immobilize the fly by chilling it on ice for 1-2 minutes.

    • Excise one antenna at the base using fine microscissors.

    • Mount the excised antenna between two glass capillary electrodes filled with a saline solution (e.g., Kaissling's saline). The recording electrode is placed over the tip of the antennal flagellum, and the reference electrode is inserted into the base.

  • Odorant Delivery:

    • A continuous stream of humidified, charcoal-filtered air (at a constant flow rate, e.g., 0.5 L/min) is delivered to the antenna through a glass tube.

    • The test odorant (e.g., this compound dissolved in a solvent like paraffin (B1166041) oil) is applied to a filter paper strip placed inside a Pasteur pipette.

    • A puff of air (e.g., 0.5 seconds duration) is passed through the pipette, introducing the odorant into the continuous air stream directed at the antenna.

  • Data Recording and Analysis:

    • The EAG signals (depolarization of the antennal neurons) are amplified, filtered, and recorded using specialized software.

    • The amplitude of the EAG response (in millivolts, mV) is measured as the difference between the baseline and the peak of the negative deflection.

    • Responses to different concentrations of the test compound and control (solvent only) are recorded and compared.

Behavioral Bioassays: Olfactometer Tests

Olfactometers are used to assess the behavioral response (attraction or repulsion) of insects to volatile compounds.

Protocol for Four-Arm Olfactometer Bioassay of Bactrocera cucurbitae

  • Apparatus:

    • A four-arm olfactometer consists of a central chamber from which four arms extend. Each arm can be connected to a different odor source.

    • Purified and humidified air is passed through each arm at a controlled flow rate.

  • Experimental Setup:

    • Introduce a single, sexually mature melon fly (starved for a few hours) into the central chamber.

    • Connect the odor sources to the arms. For example, one arm could contain a filter paper with this compound, another with cuelure, and the other two with solvent controls.

    • The position of the different odor sources should be randomized between trials to avoid positional bias.

  • Data Collection and Analysis:

    • Record the time the fly spends in each arm of the olfactometer over a set period (e.g., 10 minutes).

    • The number of entries into each arm can also be recorded.

    • Statistical analysis (e.g., ANOVA) is used to determine if the time spent in the arms with the test compounds is significantly different from the time spent in the control arms.

Signaling Pathways

The detection of volatile compounds like this compound in insects is a complex process involving olfactory receptor neurons (ORNs) located in the antennae and maxillary palps. While a specific signaling pathway for this compound has not been elucidated, the general pathways for aldehyde detection are understood to involve two main families of receptors: Odorant Receptors (ORs) and Ionotropic Receptors (IRs).[6][7]

General Olfactory Transduction Pathway in Insects

Olfactory_Signaling cluster_sensillum Sensillum Lymph cluster_orn Olfactory Receptor Neuron (ORN) Membrane Odorant This compound (Odorant) OBP Odorant Binding Protein (OBP) Odorant->OBP Binding & Solubilization Receptor_Complex OR/IR Receptor Complex OBP->Receptor_Complex Transport & Delivery Ion_Channel Ion Channel Opening Receptor_Complex->Ion_Channel Activation Depolarization Membrane Depolarization Ion_Channel->Depolarization Ion Influx (Na+, Ca2+) Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Brain (Behavioral Response) Action_Potential->Brain Signal to Antennal Lobe

Caption: General insect olfactory signaling pathway.

Experimental Workflow for Pheromone Evaluation

The process of evaluating a potential pheromone component involves a series of steps from identification to field trials.

Pheromone_Workflow cluster_lab Laboratory Analysis cluster_field Field Trials Identification Compound Identification (e.g., GC-MS from host plant) Synthesis Chemical Synthesis of this compound Identification->Synthesis EAG Electroantennography (EAG) - Antennal Response - Synthesis->EAG Behavior Behavioral Bioassay (Olfactometer) Synthesis->Behavior EAG->Behavior Formulation Lure Formulation (Dispenser type, concentration) Behavior->Formulation Trapping Field Trapping - Comparison with standards - Formulation->Trapping Analysis Data Analysis (Trap catches, specificity) Trapping->Analysis

Caption: Workflow for pheromone component evaluation.

Conclusion

This compound, as a component of host plant volatiles, plays a role in the chemical ecology of the melon fly, Bactrocera cucurbitae. However, the available evidence suggests that its efficacy as a standalone attractant is likely lower than that of established synthetic lures such as cuelure and raspberry ketone formate. For the development of effective pest management strategies targeting this species, focusing on these more potent and specific attractants is recommended. Further research directly comparing the electrophysiological and behavioral responses to this compound with these standards would provide a more definitive quantitative assessment of its potential.

References

A Comparative Guide to the Biosynthesis of cis-6-Nonenal Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biosynthetic pathways of cis-6-Nonenal, a volatile aldehyde known for its characteristic fresh melon and cucumber aroma. While its formation is well-documented in plants, analogous pathways involving lipid peroxidation exist in other species, leading to the production of related compounds. This document outlines the key enzymatic steps, compares quantitative data where available, and provides standardized experimental protocols for its study.

Overview of this compound Biosynthesis

The primary route for this compound formation, particularly in the plant kingdom, is the lipoxygenase (LOX) pathway. This pathway transforms polyunsaturated fatty acids (PUFAs) into various signaling molecules and volatile compounds. The process is typically initiated by cellular damage, which brings enzymes into contact with their substrates.

The general pathway involves two key enzymatic steps:

  • Lipoxygenase (LOX): This enzyme catalyzes the dioxygenation of PUFAs, such as linoleic acid and α-linolenic acid, to form unstable fatty acid hydroperoxides.

  • Hydroperoxide Lyase (HPL): This enzyme, a member of the CYP74 family of cytochrome P450 enzymes, cleaves the fatty acid hydroperoxides.[1] This cleavage results in the formation of a short-chain aldehyde (like this compound) and a corresponding oxo-acid.[2][3]

Comparative Biosynthesis by Species

In Plants: The biosynthesis of C6 and C9 aldehydes, known as Green Leaf Volatiles (GLVs), is a well-established defense and signaling mechanism in plants.[3] In fruits like cucumber and melon, this compound is a principal aroma compound.[4] The pathway begins with the release of α-linolenic acid or linoleic acid from cell membranes. LOX enzymes then introduce oxygen to form 9- or 13-hydroperoxides.[5] Specifically, 9-hydroperoxy derivatives of these fatty acids are cleaved by a 9-hydroperoxide lyase (9-HPL) to yield C9 aldehydes, including this compound and the more stable isomer, trans-2-nonenal.[1] Some plants, like alfalfa, possess substantial 9-HPL activity, enabling this conversion.[6]

In Mammals: A direct enzymatic pathway for this compound biosynthesis is not well-established in mammals. However, mammals produce a variety of aldehydes, including the isomeric trans-2-nonenal, through non-enzymatic or enzyme-assisted lipid peroxidation of omega-6 and omega-7 polyunsaturated fatty acids.[7] This process is often associated with oxidative stress, where reactive oxygen species (ROS) attack PUFAs in cell membranes.[8][9] The resulting lipid hydroperoxides are unstable and can decompose to form various aldehydes, including 4-hydroxy-2-nonenal (HNE) and trans-2-nonenal.[9] The latter is a known component of human body odor that increases with age. While catalyzed by different mechanisms, the process shares the common feature of starting from PUFA oxidation, similar to the plant pathway.[7]

In Insects: Direct biosynthesis of this compound in insects is not extensively documented. However, insects utilize fatty acid metabolism to produce a vast array of pheromones.[10] Many insect pheromones are derivatives of fatty acids, involving desaturation, chain-shortening, and functional group modifications.[10] For example, (E)-2-cis-6,7-epoxynonenal, a derivative of a nonenal structure, has been identified as a male-produced aggregation-sex pheromone in the red-necked longhorn beetle (Aromia bungii).[11] This suggests that insects possess the enzymatic machinery to modify fatty acids into nonenal-like structures, even if the specific pathway to this compound is not a primary route. The detection of these specific molecules is mediated by specialized pheromone receptors.[12]

Quantitative Data Comparison

The efficiency and substrate preference of the key enzymes, LOX and HPL, vary significantly between species. The following table summarizes available data to highlight these differences.

ParameterPlant SpeciesEnzymeSubstrateValueReference
Optimal pH Olive (Olea europaea)Lipoxygenase (LOX)Linoleic Acid6.0[5]
Olive (Olea europaea)Hydroperoxide Lyase (HPL)13-HPOD7.5[5]
Strawberry (Fragaria x ananassa)Lipoxygenase (LOX)Linolenic AcidNot Specified[13]
Strawberry (Fragaria x ananassa)Hydroperoxide Lyase (HPL)13-HPOTNot Specified[13]
Tea (Camellia sinensis)Hydroperoxide Lyase (HPL)Not SpecifiedNot Specified[14]
Km (Michaelis Constant) Olive (Olea europaea)Lipoxygenase (LOX)Linoleic Acid82.44 µM[5]
Olive (Olea europaea)Lipoxygenase (LOX)Linolenic Acid306.26 µM[5]
Specific Activity Tea (Camellia sinensis)Recombinant HPLNot Specified0.20 µmol·min⁻¹·mg⁻¹[14]
Psidium guajava (in E. coli)Recombinant HPL13-HPOT159.95 U·mg⁻¹[15]
Substrate Preference Strawberry (Fragaria x ananassa)Lipoxygenase (LOX)Linolenic Acid > Linoleic AcidForms 13- and 9-hydroperoxides (70:30 ratio)[13]
Strawberry (Fragaria x ananassa)Hydroperoxide Lyase (HPL)13-HPOT (100%) > 13-HPOD (13%)Cleaves 13-hydroperoxides[13]
Olive (Olea europaea)Lipoxygenase (LOX)Linolenic Acid > Linoleic AcidYields 75-90% Δ-13-hydroperoxides[5]
Oat, BarleyHydroperoxide Lyase (HPL)13-hydroperoxides >> 9-hydroperoxides-[1]

Note: 13-HPOD = 13-hydroperoxy-octadecadienoic acid (from Linoleic Acid); 13-HPOT = 13-hydroperoxy-octadecatrienoic acid (from Linolenic Acid). Data for mammalian and insect enzymes specific to this compound synthesis is not available.

Experimental Protocols

Standardized methods are crucial for the comparative study of this compound biosynthesis.

A. Enzyme Extraction and Preparation of Microsomal Fraction

  • Homogenize fresh plant tissue (e.g., fruit pulp, leaves) in a cold extraction buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0, containing polyvinylpyrrolidone, dithiothreitol, and protease inhibitors).

  • Filter the homogenate through cheesecloth and centrifuge at low speed (e.g., 10,000 x g) for 20 minutes at 4°C to remove cell debris.

  • Collect the supernatant and subject it to ultracentrifugation (e.g., 100,000 x g) for 1 hour at 4°C to pellet the microsomal fraction.

  • Resuspend the microsomal pellet in a minimal volume of the extraction buffer. This fraction contains membrane-bound enzymes like HPL and can be used for activity assays.[5]

B. Lipoxygenase (LOX) Activity Assay

  • LOX activity can be measured spectrophotometrically by monitoring the formation of conjugated dienes from a fatty acid substrate.

  • Prepare a reaction mixture containing phosphate buffer (pH adjusted to the enzyme's optimum, e.g., pH 6.0), the enzyme extract, and the substrate (e.g., linoleic acid).

  • Initiate the reaction by adding the substrate.

  • Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the hydroperoxide product.

  • Enzyme activity is calculated using the molar extinction coefficient of the hydroperoxide.

C. Hydroperoxide Lyase (HPL) Activity Assay

  • HPL activity is determined by measuring the decrease in the hydroperoxide substrate.

  • First, synthesize the fatty acid hydroperoxide substrate (e.g., 13-HPOT) by incubating the corresponding fatty acid (α-linolenic acid) with a commercial LOX enzyme (e.g., from soybean).[15][16]

  • Prepare a reaction mixture containing phosphate buffer (pH adjusted to the enzyme's optimum, e.g., pH 7.5), the enzyme extract (microsomal fraction), and the purified hydroperoxide substrate.

  • Monitor the decrease in absorbance at 234 nm.[5]

  • Alternatively, the formation of the aldehyde product can be quantified.

D. Product Analysis by Headspace Solid-Phase Microextraction (HS-SPME) and GC-MS

  • To analyze the volatile aldehyde products, place the reaction mixture from the HPL assay in a sealed vial.

  • Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace above the sample for a defined period to adsorb the volatile compounds.[17]

  • Desorb the collected analytes from the fiber in the injection port of a gas chromatograph (GC) coupled to a mass spectrometer (MS).

  • Separate the compounds on a suitable capillary column (e.g., DB-5ms).

  • Identify this compound and other products by comparing their mass spectra and retention times with those of authentic standards.[17]

Visualized Pathways and Workflows

cis_6_Nonenal_Biosynthesis_Pathway cluster_membrane Cell Membrane PUFA Polyunsaturated Fatty Acid (e.g., α-Linolenic Acid) HP 9-Hydroperoxy Fatty Acid (9-HPOT) PUFA->HP Lipoxygenase (LOX) + O₂ C9_Aldehyde This compound HP->C9_Aldehyde Hydroperoxide Lyase (HPL) Oxo_Acid 12-oxo-(Z)-3-dodecenoic acid HP->Oxo_Acid

Caption: Generalized biosynthetic pathway of this compound in plants.

Experimental_Workflow Start Plant/Animal Tissue Homogenize Homogenization & Centrifugation Start->Homogenize Enzyme_Extract Enzyme Extract (e.g., Microsomal Fraction) Homogenize->Enzyme_Extract Assay Enzyme Assay (LOX / HPL) Enzyme_Extract->Assay SPME HS-SPME Extraction Assay->SPME Analysis GC-MS Analysis SPME->Analysis End Data Quantification Analysis->End

Caption: Experimental workflow for this compound biosynthesis analysis.

References

The Dual Nature of cis-6-Nonenal: From Fresh Aroma to Food Spoilage Indicator

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the role of cis-6-Nonenal in food quality, offering a comparative analysis of detection methodologies and insights into its biochemical impact.

Introduction

This compound, a volatile organic compound, presents a fascinating duality in the world of food science. While it is a key contributor to the fresh, desirable aroma of fruits like muskmelon and cucumber, its presence in other food products can be a harbinger of spoilage, contributing to undesirable "off-flavors."[1][2] Understanding the formation, detection, and biochemical role of this compound is crucial for food quality control, shelf-life extension, and the development of novel preservation techniques. This guide provides a comparative overview of analytical methods for detecting this compound, details its formation pathway, and discusses its implications in food spoilage.

The Genesis of this compound: A Product of Lipid Peroxidation

This compound is primarily formed through the enzymatic oxidation of polyunsaturated fatty acids, specifically γ-linolenic acid.[3] This process, known as lipid peroxidation, is a key mechanism of food spoilage, particularly in products containing fats and oils. The pathway is initiated by the enzyme lipoxygenase, which catalyzes the introduction of oxygen into the fatty acid chain, forming a hydroperoxide. This unstable intermediate is then cleaved by a hydroperoxide lyase to yield volatile aldehydes, including this compound.[3] The presence of oxygen is a critical factor in this process; for instance, the characteristic aroma of muskmelons intensifies upon cutting and exposure to air due to the rapid formation of this compound.[3]

dot

cluster_0 Lipid Peroxidation Pathway gamma_Linolenic_Acid γ-Linolenic Acid Hydroperoxide γ-Linolenic Acid Hydroperoxide gamma_Linolenic_Acid->Hydroperoxide Enzymatic Oxidation Lipoxygenase Lipoxygenase + O₂ cis_6_Nonenal This compound Hydroperoxide->cis_6_Nonenal Enzymatic Cleavage Hydroperoxide_Lyase Hydroperoxide Lyase

Caption: Biosynthesis of this compound from γ-linolenic acid.

Detecting this compound: A Comparison of Analytical Techniques

The accurate and sensitive detection of this compound is paramount for assessing food quality and identifying the onset of spoilage. Several analytical techniques are available, each with its own set of advantages and limitations. The choice of method often depends on the food matrix, the required sensitivity, and the available instrumentation.

Comparison of Analytical Methods for this compound Detection

Analytical MethodPrincipleAdvantagesDisadvantagesTypical Limit of Detection (LOD)
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling points and subsequent identification based on their mass-to-charge ratio.High sensitivity and selectivity, considered the gold standard for volatile analysis.Requires sample preparation (e.g., extraction), expensive instrumentation, and trained personnel.ng/g to pg/g range
High-Performance Liquid Chromatography (HPLC) Separation of compounds based on their affinity to a stationary phase, often after derivatization for aldehydes.Suitable for less volatile or thermally labile compounds.Often requires derivatization for aldehyde detection, which can add complexity and potential for error.ng/mL to µg/mL range
Electronic Nose (E-Nose) An array of gas sensors that generate a characteristic "fingerprint" for a specific odor profile.Rapid, non-destructive, and can be used for real-time monitoring.Less specific than GC-MS, requires calibration with known standards, and can be affected by humidity and temperature.Not directly comparable to concentration units
Sensory Analysis Human panelists evaluate the aroma and flavor of a food product.Provides direct information on the human perception of off-flavors.Subjective, time-consuming, expensive, and requires trained panelists.Dependent on individual sensory thresholds
Experimental Protocols: Key Methodologies

1. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This is the most common and effective method for the analysis of volatile compounds like this compound in food matrices.

  • Sample Preparation: A known amount of the homogenized food sample is placed in a sealed vial. For solid samples, a liquid (e.g., water or brine) may be added. An internal standard is often added for accurate quantification.

  • Extraction: A solid-phase microextraction (SPME) fiber coated with a specific stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is exposed to the headspace above the sample. The vial is typically heated to a specific temperature (e.g., 40-60°C) for a defined time (e.g., 20-40 minutes) to facilitate the release of volatile compounds.

  • Desorption and GC-MS Analysis: The SPME fiber is then retracted and inserted into the hot injection port of a gas chromatograph, where the adsorbed analytes are thermally desorbed. The separated compounds are then detected and identified by a mass spectrometer.

dot

cluster_1 HS-SPME-GC-MS Workflow Sample Food Sample in Vial SPME SPME Fiber (Headspace Extraction) Sample->SPME Adsorption GC_Inlet GC Injection Port (Thermal Desorption) SPME->GC_Inlet Desorption GC_Column GC Column (Separation) GC_Inlet->GC_Column MS_Detector Mass Spectrometer (Detection & Identification) GC_Column->MS_Detector

Caption: Workflow for this compound analysis using HS-SPME-GC-MS.

2. Sensory Analysis

Sensory analysis provides a direct measure of the impact of this compound on the perceived flavor of a food product.

  • Panelist Selection and Training: A panel of trained individuals is selected based on their sensory acuity. They are trained to recognize and quantify specific aroma attributes, including the "green," "cucumber-like," or "fatty" notes associated with this compound.

  • Sample Presentation: Samples with varying concentrations of this compound are presented to the panelists in a controlled environment to minimize bias.

  • Evaluation: Panelists rate the intensity of specific aroma attributes on a defined scale (e.g., a 9-point hedonic scale). The odor activity value (OAV), which is the ratio of the concentration of a compound to its sensory threshold, can be calculated to determine its contribution to the overall aroma.

The Role of this compound in Food Spoilage Pathways

While this compound itself can contribute to off-flavors, its primary role in food spoilage is often as an indicator of lipid peroxidation. The presence of this compound signifies that the chemical deterioration of fats has begun, a process that generates a cascade of other reactive compounds that can further degrade food quality.

Aldehydes, including this compound and its isomers, are reactive molecules that can participate in several detrimental reactions within a food matrix:

  • Maillard Reaction and Strecker Degradation: Aldehydes can react with amino acids, leading to the formation of brown pigments and a complex mixture of flavor compounds, some of which may be undesirable.

  • Protein Cross-linking: The reactive nature of aldehydes allows them to form cross-links with proteins, altering their structure and functionality. This can lead to changes in texture, such as toughening of meat products.

  • Interaction with other Food Components: this compound and other aldehydes can react with vitamins, pigments, and other flavor compounds, leading to their degradation and a loss of nutritional value and sensory quality.

dot

cluster_2 This compound's Role in Food Spoilage cis_6_Nonenal This compound (from Lipid Peroxidation) Off_Flavor Direct Contribution to Off-Flavors cis_6_Nonenal->Off_Flavor Maillard Maillard Reaction & Strecker Degradation cis_6_Nonenal->Maillard Protein_Crosslinking Protein Cross-linking cis_6_Nonenal->Protein_Crosslinking Degradation Degradation of other Food Components cis_6_Nonenal->Degradation Spoilage Overall Food Spoilage (Loss of Quality) Off_Flavor->Spoilage Maillard->Spoilage Protein_Crosslinking->Spoilage Degradation->Spoilage

Caption: Potential pathways of food spoilage involving this compound.

Conclusion and Future Perspectives

This compound serves as a critical biomarker for the initiation of lipid peroxidation, a primary driver of food spoilage. Its dual role as both a desirable aroma compound and an off-flavor precursor highlights the complexity of food flavor chemistry. For researchers and professionals in the food industry, a thorough understanding of the analytical techniques for its detection and the biochemical pathways it influences is essential for ensuring product quality and stability.

Future research should focus on developing rapid, on-site detection methods for this compound and other spoilage indicators. Furthermore, a deeper investigation into the specific interactions of this compound with various food components will pave the way for more targeted and effective food preservation strategies. By validating the role of this compound in food spoilage, the scientific community can contribute to reducing food waste and enhancing the safety and quality of our food supply.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of cis-6-Nonenal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory-based research, the proper handling and disposal of chemical reagents is a critical component of ensuring a safe and compliant work environment. This document provides a comprehensive, step-by-step guide for the proper disposal of cis-6-Nonenal, a combustible liquid and known skin and eye irritant. Adherence to these procedures will minimize risks to personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat. All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.

In case of accidental release:

  • Evacuate personnel from the immediate area.

  • Remove all sources of ignition.

  • Absorb the spill with an inert material, such as vermiculite, dry sand, or earth.

  • Collect the absorbed material and contaminated surfaces into a designated, sealed, and properly labeled hazardous waste container.

  • Do not allow the chemical to enter drains or waterways.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound relevant to its safe handling and disposal.

PropertyValueReference
Molecular Formula C₉H₁₆O[1][2][3]
Molecular Weight 140.22 g/mol [1][2][3]
Appearance Colorless to pale yellow liquid[2][3]
Odor Cucumber, melon, waxy[1]
Boiling Point 87 °C at 19 mmHg[1]
Flash Point 71 °C (160 °F) - closed cup[2]
Density 0.841 g/mL at 25 °C[1]
Solubility Insoluble in water; soluble in alcohol[2][3]

Step-by-Step Disposal Procedures

The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. However, for small quantities, a laboratory-scale treatment to oxidize the aldehyde to a less volatile and less hazardous carboxylic acid may be considered.

Method 1: Collection for Professional Disposal (Recommended)

  • Segregation:

    • Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and clearly labeled waste container. The container should be made of a material compatible with organic solvents.

    • Solid Waste: Any materials contaminated with this compound, such as pipette tips, absorbent materials from spills, and contaminated gloves, should be collected in a separate, sealed, and labeled solid hazardous waste container.

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream. Indicate the approximate concentration and volume.

  • Storage:

    • Store waste containers in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials (e.g., strong oxidizing agents, acids, and bases).

    • Keep containers tightly sealed to prevent the release of vapors.

  • Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

Method 2: Laboratory-Scale Oxidation (For Small Quantities)

This procedure should only be performed by trained personnel in a controlled laboratory setting. The objective is to oxidize the aldehyde group of this compound to a carboxylic acid, which is generally less volatile and less hazardous.

Objective: To convert this compound to cis-6-nonenoic acid via oxidation with potassium permanganate (B83412).

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Water

  • Sodium bisulfite (NaHSO₃) or Sodium metabisulfite (B1197395) (Na₂S₂O₅)

  • Dilute sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

  • Round-bottom flask

  • Stir bar and magnetic stir plate

  • Dropping funnel

  • Thermometer

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a stir bar, thermometer, and dropping funnel, prepare a stirred mixture of 0.1 mol of this compound in 100 mL of water.

  • Prepare a solution of approximately 0.07 mol of potassium permanganate in 150 mL of water.

  • Slowly add the potassium permanganate solution to the this compound mixture from the dropping funnel. The reaction is exothermic; maintain the temperature of the reaction mixture below 40°C using an ice bath as needed. A brown precipitate of manganese dioxide (MnO₂) will form.

  • After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.

  • After the reaction is complete, quench the excess potassium permanganate by the dropwise addition of a saturated sodium bisulfite or sodium metabisulfite solution until the purple color disappears and the brown manganese dioxide precipitate is reduced.

  • Acidify the mixture to a pH of approximately 2 with dilute sulfuric or hydrochloric acid.

  • The resulting mixture, containing the more water-soluble potassium salt of cis-6-nonenoic acid, can then be collected as aqueous hazardous waste.

  • Dispose of the final aqueous waste solution in accordance with your institution's hazardous waste disposal procedures.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

This compound Disposal Workflow start This compound Waste Generated decision Small Quantity for Laboratory Treatment? start->decision oxidation Perform Permanganate Oxidation Protocol decision->oxidation Yes segregate Segregate into Liquid & Solid Waste Containers decision->segregate No collect_aqueous Collect Aqueous Waste oxidation->collect_aqueous disposal Arrange for Professional Hazardous Waste Disposal collect_aqueous->disposal label Label Containers with 'Hazardous Waste' & Contents segregate->label store Store in Designated Satellite Accumulation Area label->store store->disposal end Disposal Complete disposal->end

Caption: A workflow diagram for the proper disposal of this compound waste.

References

Personal protective equipment for handling cis-6-Nonenal

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for cis-6-Nonenal

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a skin irritant and may cause serious eye damage.[1][2] In some cases, it is also listed as causing eye and respiratory irritation.[3] It is a combustible liquid and should be handled with care, avoiding exposure to heat, sparks, or flames.[4]

Proper selection and use of Personal Protective Equipment (PPE) are the most critical measures to minimize exposure risks. The following table summarizes the required PPE for handling this compound.

PPE Category Recommended Equipment Specifications & Best Practices
Eye/Face Protection Chemical safety goggles with side-shields or a full-face shield.Must conform to EN 166 (EU) or NIOSH (US) standards.[1] A face shield is necessary when there is a significant risk of splashing.[5]
Skin Protection Chemically resistant gloves (Nitrile, Neoprene, or Butyl rubber recommended).Due to its classification as a skin irritant, gloves are mandatory.[1][2] For prolonged contact or immersion, heavier-duty gloves are recommended. Always inspect gloves for degradation before use and replace them immediately if compromised.
Flame-resistant lab coat or chemical protective apron.A lab coat should be worn at all times. An impervious chemical protective apron provides additional protection against splashes.[5]
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hood.If exposure limits are exceeded, or if irritation is experienced, a full-face respirator with an appropriate cartridge is required.[1][6]

Operational and Disposal Plans

A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Verify that an emergency eyewash station and safety shower are readily accessible.[7]

    • Assemble all necessary PPE as outlined in the table above.

    • Have spill control materials (e.g., absorbent granules) readily available.

  • Handling:

    • Conduct all manipulations of this compound within a chemical fume hood to minimize inhalation exposure.

    • Avoid direct contact with skin and eyes.[1]

    • Use non-sparking tools and explosion-proof equipment.[1]

    • Wash hands thoroughly after handling, even if gloves were worn.[7]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

    • Keep away from sources of ignition.[1]

    • Store separately from incompatible materials.

Spill Response
  • Evacuation: Immediately evacuate the area of the spill.

  • Ventilation: Ensure the area is well-ventilated.

  • PPE: Don the appropriate PPE, including respiratory protection, before re-entering the area.

  • Containment: Use an inert absorbent material, such as dry sand or earth, to contain the spill.

  • Collection: Carefully collect the absorbed material and place it into a labeled, sealed container for chemical waste.

  • Decontamination: Clean the spill area thoroughly.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Containerization: Place all contaminated materials (including gloves, absorbent materials, and empty containers) into a designated, properly labeled hazardous waste container.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name, "this compound."

  • Storage of Waste: Store the waste container in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.

Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection start Start: Prepare to handle this compound check_splash Potential for splashing? start->check_splash goggles Wear chemical safety goggles check_splash->goggles No face_shield Wear a full-face shield over goggles check_splash->face_shield check_ventilation Adequate ventilation (fume hood)? gloves Wear chemically resistant gloves (e.g., Nitrile) check_ventilation->gloves Yes respirator Use a full-face respirator check_ventilation->respirator No goggles->check_ventilation lab_coat Wear a lab coat face_shield->check_ventilation face_shield->goggles gloves->lab_coat proceed Proceed with handling lab_coat->proceed respirator->gloves

Caption: PPE selection workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-6-Nonenal
Reactant of Route 2
cis-6-Nonenal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.